molecular formula C26H29NO9 B1259273 Idarubicinol

Idarubicinol

Numéro de catalogue: B1259273
Poids moléculaire: 499.5 g/mol
Clé InChI: KMIBSUUWQWSRQV-BAYOIBAISA-N
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Description

Idarubicinol is a primary and pharmacologically active metabolite of the anthracycline antineoplastic agent, Idarubicin . This conversion is mediated by enzymes including CYP2D6 and CYP2C9 . In research settings, this compound is recognized for its significant cytotoxic activity, which is comparable to its parent compound . Its mechanism of action is characteristic of anthracyclines, involving DNA intercalation, inhibition of the topoisomerase II enzyme, and induction of DNA strand breaks, leading to the disruption of nucleic acid synthesis and apoptosis . A key area of research interest is that this compound retains substantial cytotoxic activity against multi-drug resistant (MDR) cancer cell lines . Studies indicate that the systemic exposure to this compound after Idarubicin administration in clinical models is greater than that of the parent drug, and it demonstrates a longer terminal half-life, contributing to a prolonged pharmacological effect . Researchers value this compound for investigating the full pharmacokinetic and pharmacodynamic profile of Idarubicin-based therapies, mechanisms of drug resistance, and the role of active metabolites in cancer treatment outcomes. This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C26H29NO9

Poids moléculaire

499.5 g/mol

Nom IUPAC

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-[(1S)-1-hydroxyethyl]-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C26H29NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10-11,15-17,21,28-29,32-34H,7-9,27H2,1-2H3/t10-,11-,15-,16-,17-,21+,26-/m0/s1

Clé InChI

KMIBSUUWQWSRQV-BAYOIBAISA-N

SMILES isomérique

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)([C@H](C)O)O)N)O

SMILES canonique

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(C)O)O)N)O

Synonymes

13-dihydroidarubicin
4-demethoxy-14-hydroxydaunorubicin
idarubicinol
idarubicinol, (7S-(7alpha,9alpha,9(S*)))-isome

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Idarubicinol in Leukemia Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Idarubicin (B193468), a potent anthracycline antibiotic, and its principal active metabolite, idarubicinol, represent a cornerstone in the therapeutic arsenal (B13267) against acute myeloid leukemia (AML). The heightened lipophilicity and cellular uptake of idarubicin, compared to its parent compound daunorubicin (B1662515), contribute to its superior clinical efficacy. This document provides a comprehensive technical overview of the multifaceted mechanism of action of this compound in leukemia cells, focusing on its interaction with DNA, enzymatic targets, and the subsequent cellular responses. Quantitative data on its cytotoxic effects are presented, alongside detailed experimental methodologies for key assays and visual representations of the involved signaling pathways to facilitate a deeper understanding for research and drug development professionals.

Core Mechanisms of Action

This compound exerts its potent antileukemic effects through a combination of synergistic mechanisms that ultimately lead to the demise of cancer cells. These core mechanisms include direct interaction with DNA, inhibition of a critical nuclear enzyme, and the generation of cytotoxic reactive oxygen species.

DNA Intercalation

A fundamental aspect of this compound's mechanism is its ability to intercalate into the DNA of leukemia cells.[1][2][3] The planar aromatic ring structure of the anthracycline allows it to insert itself between DNA base pairs, causing a distortion of the DNA double helix.[1] This physical obstruction interferes with essential cellular processes that rely on the DNA template, such as replication and transcription, thereby inhibiting the synthesis of both DNA and RNA.[3][4][5] Studies have demonstrated that idarubicin possesses a strong binding capacity to DNA, which is a characteristic feature of anthracyclines.[6]

Topoisomerase II Inhibition

Beyond simple intercalation, this compound actively targets and inhibits topoisomerase II, a crucial enzyme for maintaining DNA topology.[1][2][3][4][5] Topoisomerase II functions by creating transient double-strand breaks in the DNA backbone to relieve torsional strain during replication and transcription, and then re-ligating the breaks.[1] this compound stabilizes the covalent intermediate of this reaction, known as the "cleavable complex," where topoisomerase II is bound to the broken DNA strands.[7] This prevents the re-ligation of the DNA, leading to an accumulation of persistent double-strand breaks.[1][7] The formation of these drug-induced topoisomerase II cleavable complexes is a critical step in the cytotoxic action of this compound.[7] Notably, idarubicin and this compound have been shown to form mainly topoisomerase IIα cleavable complexes in K562 leukemia cells.[7]

Generation of Reactive Oxygen Species (ROS)

The quinone moiety within the this compound structure can participate in redox cycling, leading to the generation of reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide.[1][2] These highly reactive molecules can inflict further damage on cellular components, including DNA, lipids, and proteins.[1][2] This oxidative stress contributes to the overall cytotoxicity of the drug. However, it is important to note that some studies suggest that ROS generation and the induction of apoptosis by idarubicin may be separate events in certain leukemia cell lines.[8]

Cellular Consequences of this compound Action

The initial molecular interactions of this compound trigger a cascade of cellular responses, culminating in cell cycle arrest and programmed cell death.

Induction of Apoptosis

The extensive DNA damage caused by this compound is a potent trigger for apoptosis, or programmed cell death.[1] The cell's DNA damage response pathways are activated, leading to the initiation of the apoptotic cascade.[1] Key events in idarubicin-induced apoptosis include the reduction of the mitochondrial membrane potential and the activation of caspases, such as caspase-9 and caspase-3.[8] The activation of these executioner caspases leads to the systematic dismantling of the cell. Studies have shown that idarubicin is a more potent inducer of apoptosis than daunorubicin in certain cell types.[9]

Cell Cycle Arrest

In response to the DNA damage inflicted by this compound, cellular checkpoints are activated to halt the progression of the cell cycle.[1] This arrest, often occurring at the G2/M transition and in the S phase, provides the cell with an opportunity to repair the DNA damage.[1] However, if the damage is too severe to be repaired, the cell is ultimately directed towards apoptosis.[1] The ability to induce cell cycle arrest is a critical component of the antitumor activity of this compound, preventing the proliferation of leukemia cells with damaged DNA.

Quantitative Data: Cytotoxicity of Idarubicin

The cytotoxic potency of idarubicin has been evaluated in various leukemia cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's effectiveness in inhibiting a biological or biochemical function.

Cell LineDrugIC50 (nM)Reference
NALM-6Idarubicin12[10]
MCF-7 (monolayers)Idarubicin3.3 ± 0.4 ng/mL[5]
MCF-7 (spheroids)Idarubicin7.9 ± 1.1 ng/mL[5]
AML Cell Lines (range)Idarubicin2.6–17.8[11]
AML Cell Lines (range)Daunorubicin8.1–56.7[11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

DNA Intercalation Assay (Fluorescence Resonance Energy Transfer - FRET)

This flow cytometry-based assay measures the intercalation of anthracyclines into the DNA of living cells.

  • Principle: FRET occurs between a DNA-binding dye (e.g., Hoechst 33342) and the intercalated anthracycline. The efficiency of energy transfer is proportional to the amount of intercalated drug.[12][13]

  • Cell Preparation: Leukemia cells are cultured to the desired density.

  • Staining:

    • Cells are incubated with Hoechst 33342 at a concentration that allows for stoichiometric DNA binding.

    • Idarubicin or another anthracycline is added at various concentrations.

    • Cells are incubated to allow for drug uptake and intercalation.

  • Flow Cytometry Analysis:

    • A flow cytometer equipped with appropriate lasers and filters is used.

    • Hoechst 33342 is excited by a UV laser, and its emission is measured.

    • The anthracycline is excited by a different laser (e.g., 488 nm), and its direct fluorescence is measured.

    • FRET is measured by exciting the donor (Hoechst 33342) and detecting emission at the acceptor's (anthracycline) wavelength.

  • Data Analysis: The FRET signal is quantified and correlated with the concentration of the intercalated drug.

Topoisomerase II Cleavable Complex Assay (TARDIS - Trapped in Agarose (B213101) DNA Immunostaining)

This assay allows for the visualization and quantification of drug-induced topoisomerase II cleavable complexes in individual cells.[7]

  • Principle: Cells are embedded in agarose, lysed, and then incubated with antibodies specific for topoisomerase IIα or IIβ to detect the enzyme trapped on the DNA.

  • Cell Treatment: Leukemia cells are treated with this compound or other topoisomerase II inhibitors for a specified time.

  • Cell Embedding and Lysis:

    • Treated cells are mixed with low-melting-point agarose and spread on microscope slides.

    • The agarose is allowed to solidify.

    • The slides are immersed in a lysis buffer containing detergents to remove cellular membranes and soluble proteins, leaving the DNA and associated proteins trapped in the agarose matrix.

  • Immunostaining:

    • The slides are incubated with a primary antibody specific for topoisomerase IIα or IIβ.

    • After washing, a fluorescently labeled secondary antibody is added.

  • Microscopy and Image Analysis:

    • The slides are visualized using a fluorescence microscope.

    • The fluorescence intensity of the nuclei is quantified using image analysis software, which corresponds to the amount of trapped topoisomerase II.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess cell viability and proliferation.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry.

  • Cell Plating: Leukemia cells are seeded in a 96-well plate at a predetermined density.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

  • MTT Incubation:

    • MTT reagent is added to each well and incubated for a few hours.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Visualizing the Mechanism and Experimental Workflow

Signaling Pathway of this compound-Induced Apoptosis

Idarubicinol_Apoptosis_Pathway This compound This compound DNA_Damage DNA Double-Strand Breaks (Topoisomerase II Inhibition) This compound->DNA_Damage Mitochondrion Mitochondrion DNA_Damage->Mitochondrion ↓ Mitochondrial Membrane   Potential Caspase9 Caspase-9 Activation Mitochondrion->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis signaling cascade.

Experimental Workflow for TARDIS Assay

TARDIS_Workflow Start Start: Leukemia Cell Culture Drug_Treatment Treat with this compound Start->Drug_Treatment Cell_Embedding Embed Cells in Agarose Drug_Treatment->Cell_Embedding Lysis Cell Lysis Cell_Embedding->Lysis Immunostaining Immunostain for Topo II Lysis->Immunostaining Microscopy Fluorescence Microscopy Immunostaining->Microscopy Analysis Image Analysis & Quantification Microscopy->Analysis Core_Mechanisms_Logic This compound This compound Intercalation DNA Intercalation This compound->Intercalation TopoII_Inhibition Topoisomerase II Inhibition This compound->TopoII_Inhibition ROS ROS Generation This compound->ROS DNA_Damage DNA Damage Intercalation->DNA_Damage TopoII_Inhibition->DNA_Damage ROS->DNA_Damage Cellular_Response Cell Cycle Arrest & Apoptosis DNA_Damage->Cellular_Response

References

A Technical Guide to the In Vitro Synthesis and Purification of Idarubicinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for producing and purifying idarubicinol, the primary active metabolite of the anthracycline drug idarubicin (B193468), for in vitro research applications. Due to the limited availability of direct chemical synthesis routes in publicly accessible literature, this document focuses on the well-established method of metabolic conversion of idarubicin to this compound using cell-based systems.

Introduction

Idarubicin is a potent chemotherapeutic agent primarily used in the treatment of acute myeloid leukemia (AML).[1][2][3] Its cytotoxic effects are largely attributed to its ability to intercalate into DNA and inhibit topoisomerase II, leading to DNA damage and apoptosis in rapidly dividing cancer cells.[1][2][3][4] In the body, idarubicin is extensively metabolized to its 13-hydroxy derivative, this compound.[5][6] This metabolite is not only pharmacologically active, retaining significant cytotoxic properties, but also exhibits a longer half-life than the parent drug, contributing significantly to the overall therapeutic and toxic effects of idarubicin treatment.[2][6][7] Therefore, the availability of pure this compound is crucial for in vitro studies aimed at elucidating its specific mechanisms of action, off-target effects, and potential for therapeutic innovation.

Metabolic Synthesis of this compound

The most common and physiologically relevant method for producing this compound for research purposes is through the in vitro metabolism of idarubicin by cell lines expressing high levels of carbonyl-reducing enzymes.[5] Aldo-keto reductases (AKRs) and carbonyl reductases (CBRs) are the primary enzyme families responsible for this conversion.[5]

Experimental Workflow for Metabolic Synthesis

The following diagram outlines the general workflow for the production of this compound from idarubicin using a cell-based system.

Workflow cluster_prep Cell Culture Preparation cluster_synthesis Metabolic Conversion cluster_extraction Extraction cluster_purification Purification Cell_Seeding Seed cells (e.g., HepG2, MCF-7) Incubation_Growth Incubate until optimal confluency Cell_Seeding->Incubation_Growth Idarubicin_Addition Add Idarubicin to cell culture media Incubation_Growth->Idarubicin_Addition Incubation_Metabolism Incubate for a defined period (e.g., 24-72h) Idarubicin_Addition->Incubation_Metabolism Harvest_Cells_Media Harvest cells and culture media Incubation_Metabolism->Harvest_Cells_Media Cell_Lysis Lyse cells (e.g., sonication) Harvest_Cells_Media->Cell_Lysis Liquid_Liquid_Extraction Perform liquid-liquid extraction Cell_Lysis->Liquid_Liquid_Extraction HPLC Purify by HPLC Liquid_Liquid_Extraction->HPLC

Caption: Workflow for the metabolic synthesis and purification of this compound.

Detailed Experimental Protocol: Metabolic Synthesis

This protocol is a generalized procedure and may require optimization based on the specific cell line and laboratory conditions.

Materials:

  • Human cancer cell line known to express high levels of carbonyl reductases (e.g., HepG2, MCF-7).[5]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Idarubicin hydrochloride stock solution (e.g., 1 mM in sterile water).[5]

  • Phosphate-buffered saline (PBS).

  • Cell lysis buffer (e.g., RIPA buffer).

  • Organic solvents for extraction (e.g., chloroform (B151607), 1-heptanol).[8][9]

  • 0.1 M phosphoric acid.[8][9]

Procedure:

  • Cell Culture: Culture the selected cell line in appropriate flasks or dishes until they reach approximately 80-90% confluency.

  • Idarubicin Treatment: Replace the culture medium with fresh medium containing a known concentration of idarubicin (e.g., 1 µM).[5]

  • Incubation: Incubate the cells with idarubicin for a predetermined time course (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Harvesting:

    • Collect the cell culture supernatant, which will contain secreted this compound.

    • Wash the adherent cells with ice-cold PBS, then detach them using a cell scraper or trypsinization.

    • Pellet the cells by centrifugation.

  • Cell Lysis: Resuspend the cell pellet in an appropriate volume of cell lysis buffer and lyse the cells using sonication or repeated freeze-thaw cycles to release intracellular this compound.

  • Extraction:

    • Combine the cell lysate and the collected culture supernatant.

    • Perform a liquid-liquid extraction. A common method involves using a mixture of chloroform and 1-heptanol (B7768884) (9:1 v/v).[8][9]

    • After vigorous mixing and centrifugation to separate the phases, the organic layer containing idarubicin and this compound is collected.

    • Re-extract the analytes from the organic phase into an aqueous solution of 0.1 M phosphoric acid.[8][9]

Purification of this compound

High-performance liquid chromatography (HPLC) is the method of choice for purifying this compound from the crude extract.

HPLC Purification Protocol

Instrumentation and Columns:

  • A preparative or semi-preparative HPLC system equipped with a UV-Vis or fluorescence detector.

  • A reversed-phase C18 or a cyanopropyl column is suitable for the separation of anthracyclines.[10]

Mobile Phase and Gradient:

  • A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water for MS compatibility) and an organic solvent like acetonitrile (B52724) or methanol.[11]

  • A gradient elution is often employed to achieve optimal separation of idarubicin from this compound and other potential metabolites.

Detection:

  • Idarubicin and this compound can be detected by their absorbance at approximately 480 nm.[12]

  • For higher sensitivity and specificity, fluorescence detection is recommended, with an excitation wavelength of around 470 nm and an emission wavelength of about 580 nm.[10]

Fraction Collection:

  • Collect the fractions corresponding to the retention time of this compound, which will elute after the more lipophilic parent drug, idarubicin.

Post-Purification:

  • Analyze the collected fractions for purity using analytical HPLC.

  • Pool the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure.

  • The final product should be stored at -20°C or lower, protected from light.

Quantitative Data and Characterization

The yield of this compound will vary depending on the cell line, incubation time, and extraction efficiency. The following table provides hypothetical but representative data from a metabolic synthesis experiment.

ParameterValue
Cell Line HepG2
Initial Idarubicin Concentration 1 µM
Incubation Time 48 hours
Starting Cell Number 1 x 10^7 cells
Extraction Method Chloroform/1-Heptanol (9:1)
Purification Method Semi-preparative HPLC
Purity (by analytical HPLC) >98%
Final Yield ~5-15 µg

Characterization: The identity of the purified this compound should be confirmed by mass spectrometry (MS) to verify the correct molecular weight and by NMR spectroscopy for structural elucidation if sufficient material is available.

Idarubicin/Idarubicinol Signaling Pathway

Idarubicin and its active metabolite, this compound, exert their cytotoxic effects primarily through the disruption of DNA replication and the induction of apoptosis. The following diagram illustrates the key steps in their mechanism of action.

SignalingPathway Idarubicin Idarubicin / this compound DNA Nuclear DNA Idarubicin->DNA Intercalation TopoisomeraseII Topoisomerase II Idarubicin->TopoisomeraseII Inhibition DNA_Damage DNA Strand Breaks TopoisomeraseII->DNA_Damage Stabilizes cleavage complex Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of Idarubicin and this compound.

The primary mechanisms of action for idarubicin and this compound include:

  • DNA Intercalation: The planar aromatic ring structure of the molecules inserts between DNA base pairs, distorting the double helix and interfering with DNA replication and transcription.[1][2]

  • Topoisomerase II Inhibition: They form a stable ternary complex with DNA and topoisomerase II, an enzyme essential for resolving DNA topological problems during replication.[1][3] This prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks.[1]

  • Induction of Apoptosis: The resulting DNA damage triggers cell cycle arrest, typically at the G2/M phase, and ultimately leads to programmed cell death (apoptosis).[1]

  • Generation of Reactive Oxygen Species (ROS): Like other anthracyclines, idarubicin can undergo redox cycling to produce ROS, which can cause further damage to DNA, proteins, and lipids.[1]

Conclusion

This guide provides a framework for the in vitro production and purification of this compound through metabolic conversion. This approach yields a biologically relevant form of the metabolite that is suitable for a wide range of in vitro studies. The detailed protocols and diagrams serve as a valuable resource for researchers investigating the pharmacology and toxicology of this important anthracycline metabolite. Careful optimization of the described methods will be necessary to achieve the desired yield and purity for specific experimental needs.

References

A Comprehensive Technical Guide on the Physicochemical Properties of Idarubicinol for Drug Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of Idarubicinol, the active metabolite of the anthracycline antineoplastic agent Idarubicin (B193468). Understanding these properties is critical for the successful formulation of this compound as a therapeutic agent. This document outlines its chemical identity, physicochemical characteristics, and provides detailed experimental protocols for their determination. Furthermore, it visualizes key signaling pathways and experimental workflows to aid in research and development.

Chemical and Physical Identity

This compound is the 13-hydroxy metabolite of Idarubicin and exhibits potent antineoplastic activity. Its fundamental properties are summarized below.

PropertyValueSource
Chemical Name (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-[(1S)-1-hydroxyethyl]-8,10-dihydro-7H-tetracene-5,12-dionePubChem[1]
Molecular Formula C₂₆H₂₉NO₉PubChem[1]
Molecular Weight 499.5 g/mol PubChem[1]
CAS Number 86189-66-4PubChem[1]
Chemical Structure this compound Chemical StructurePubChem[1]

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are paramount for formulation development, influencing its dissolution, absorption, distribution, and overall bioavailability.

PropertyValue/InformationRelevance in Formulation
Solubility Experimental data for aqueous solubility is not readily available in the cited literature. As a derivative of a poorly soluble drug, this compound is expected to have low aqueous solubility.Affects dissolution rate and bioavailability. Formulation strategies for poorly soluble drugs may be required.[2][3]
Melting Point Experimental data is not available in the cited literature.Influences solid-state stability and manufacturing processes such as milling and heat-related processes.[4]
pKa Experimental data is not available in the cited literature. The presence of an amino group suggests a basic pKa.Determines the ionization state at different physiological pHs, impacting solubility and membrane permeability.[4][5]
LogP (Octanol-Water Partition Coefficient) XLogP3 (Computed): 1.8Indicates the lipophilicity of the molecule, which affects its ability to cross cell membranes.[1]
Polymorphism The existence of polymorphs for this compound has not been extensively reported in the available literature. However, polymorphism is a common phenomenon for complex organic molecules.Different polymorphic forms can exhibit different solubility, stability, and bioavailability, making polymorphism screening crucial.
Stability This compound is the active metabolite of Idarubicin.[6] Idarubicin is known to be unstable in acidic and alkaline conditions and is susceptible to oxidation.[7][8][9] Similar degradation pathways are expected for this compound.Understanding degradation pathways is essential for developing a stable formulation with an adequate shelf-life.

Mechanism of Action and Signaling Pathways

This compound, like its parent drug Idarubicin, exerts its cytotoxic effects primarily through the inhibition of topoisomerase II and intercalation into DNA.[10] This leads to the formation of DNA double-strand breaks, triggering a cascade of cellular responses known as the DNA Damage Response (DDR).

DNA Damage Response Pathway Induced by this compound

The following diagram illustrates the key signaling events initiated by this compound-induced DNA damage.

DNA_Damage_Response This compound-Induced DNA Damage Response Pathway This compound This compound DNA Nuclear DNA This compound->DNA Intercalation TopoII Topoisomerase II This compound->TopoII Inhibition DNA_DSB DNA Double-Strand Breaks DNA->DNA_DSB Damage TopoII->DNA_DSB Stabilizes Cleavage Complex ATM_ATR ATM/ATR Kinases DNA_DSB->ATM_ATR Sensing of Damage p53 p53 Activation ATM_ATR->p53 Phosphorylation CHK1_CHK2 CHK1/CHK2 Kinases ATM_ATR->CHK1_CHK2 Phosphorylation CellCycleArrest Cell Cycle Arrest (G2/M Phase) p53->CellCycleArrest Activation Apoptosis Apoptosis p53->Apoptosis Induction DNARepair DNA Repair Mechanisms p53->DNARepair Activation CHK1_CHK2->CellCycleArrest Initiation CellCycleArrest->Apoptosis If repair fails CellCycleArrest->DNARepair Allows Time for DNARepair->DNA Restores Integrity

Caption: this compound-induced DNA damage response pathway.

This pathway highlights the central role of ATM/ATR and p53 in orchestrating cellular fate—cell cycle arrest for DNA repair or apoptosis if the damage is irreparable.[11][12][13][14][15]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of the physicochemical properties of this compound.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium aqueous solubility of this compound.

Methodology:

  • Preparation of Media: Prepare aqueous buffer solutions at various physiological pH values (e.g., 1.2, 4.5, 6.8, and 7.4).

  • Sample Preparation: Add an excess amount of this compound powder to a sealed, clear glass vial containing a known volume of the respective buffer.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the samples to stand undisturbed for a sufficient time for the undissolved solid to sediment. Alternatively, centrifuge the samples to separate the solid and liquid phases.

  • Quantification: Carefully withdraw an aliquot of the supernatant, filter it through a suitable membrane filter (e.g., 0.22 µm), and dilute it appropriately. Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[16][17][18]

Melting Point Determination (Capillary Method)

Objective: To determine the melting point or melting range of this compound.

Methodology:

  • Sample Preparation: Ensure the this compound sample is finely powdered and completely dry.

  • Capillary Loading: Pack a small amount of the powdered sample into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting). The range between these two temperatures is the melting range.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of this compound.

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the inflection point(s) of the titration curve.

LogP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient of this compound.

Methodology:

  • System Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.

  • Partitioning: Mix a known volume of the this compound solution with an equal volume of the pre-saturated n-octanol in a sealed vessel.

  • Equilibration: Shake the mixture for a sufficient time to allow for the partitioning of this compound between the two phases to reach equilibrium.

  • Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and octanolic layers.

  • Quantification: Determine the concentration of this compound in both the aqueous and octanolic phases using a suitable analytical method (e.g., HPLC).

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of this compound in the octanolic phase to its concentration in the aqueous phase.

Stability Testing (ICH Guidelines)

Objective: To evaluate the stability of this compound under various environmental conditions.

Methodology:

  • Stress Testing: Subject this compound to forced degradation conditions including acid and base hydrolysis, oxidation, and photolysis to identify potential degradation products and pathways.[7]

  • Formal Stability Studies: Store this compound under long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) storage conditions as per ICH guidelines.[13][14]

  • Sample Analysis: At specified time points, analyze the samples for appearance, purity (using a stability-indicating HPLC method), and the presence of degradation products.[17][18]

Polymorphism Screening

Objective: To identify different crystalline forms (polymorphs) of this compound.

Methodology:

  • Crystallization Studies: Crystallize this compound from a variety of solvents under different conditions (e.g., cooling crystallization, anti-solvent addition, evaporation).

  • Solid-State Characterization: Analyze the resulting solid forms using techniques such as X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify and characterize different polymorphs.

Experimental and Formulation Workflow

The following diagram outlines a logical workflow for the physicochemical characterization and subsequent formulation development of this compound.

Formulation_Workflow This compound Physicochemical Characterization and Formulation Workflow API_Sourcing This compound API Sourcing and Initial Characterization PhysChem_Characterization Comprehensive Physicochemical Characterization API_Sourcing->PhysChem_Characterization Solubility Solubility Studies PhysChem_Characterization->Solubility MeltingPoint Melting Point PhysChem_Characterization->MeltingPoint pKa pKa Determination PhysChem_Characterization->pKa LogP LogP Measurement PhysChem_Characterization->LogP Polymorphism Polymorphism Screening PhysChem_Characterization->Polymorphism Stability Forced Degradation and ICH Stability Studies PhysChem_Characterization->Stability Preformulation Preformulation Studies PhysChem_Characterization->Preformulation Excipient_Compatibility Excipient Compatibility Preformulation->Excipient_Compatibility Formulation_Strategy Formulation Strategy Selection (e.g., for poor solubility) Preformulation->Formulation_Strategy Formulation_Development Formulation Development and Optimization Excipient_Compatibility->Formulation_Development Formulation_Strategy->Formulation_Development Analytical_Development Analytical Method Development and Validation Formulation_Development->Analytical_Development ScaleUp Process Scale-Up and Manufacturing Formulation_Development->ScaleUp Analytical_Development->Formulation_Development Final_Product Final Drug Product ScaleUp->Final_Product

Caption: Workflow for this compound characterization and formulation.

This workflow emphasizes the iterative nature of formulation development, where physicochemical data informs preformulation studies, leading to the selection of an appropriate formulation strategy and subsequent optimization.

Conclusion

References

Idarubicinol vs. Idarubicin: A Comparative Analysis of Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Idarubicin (B193468), a potent anthracycline antibiotic, is a cornerstone in the treatment of various hematological malignancies. Its primary metabolite, idarubicinol, also exhibits significant cytotoxic activity. This technical guide provides a comprehensive comparison of the cytotoxic profiles of idarubicin and this compound, detailing their mechanisms of action, summarizing their in vitro efficacy across a range of cancer cell lines, and providing standardized protocols for key experimental assays. This document is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.

Introduction

Idarubicin is a 4-demethoxy derivative of daunorubicin (B1662515), a modification that enhances its lipophilicity and cellular uptake.[1] Following administration, idarubicin is rapidly metabolized in the liver to its active 13-hydroxy metabolite, this compound.[2] Both parent drug and metabolite contribute to the overall anti-neoplastic effect. Understanding the distinct and overlapping cytotoxic properties of idarubicin and this compound is crucial for optimizing therapeutic strategies and developing novel cancer therapies.

Mechanism of Action

The primary mechanism of cytotoxic action for both idarubicin and this compound involves the inhibition of topoisomerase II.[3] By intercalating into DNA, these compounds stabilize the topoisomerase II-DNA cleavable complex. This prevents the re-ligation of DNA strands, leading to double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[3]

Topoisomerase II Inhibition

The process of topoisomerase II inhibition by idarubicin and this compound can be visualized as a multi-step process. The planar anthracycline ring intercalates between DNA base pairs, while the daunosamine (B1196630) sugar moiety interacts with the minor groove. This complex then traps the topoisomerase II enzyme after it has induced a double-strand break, preventing the resealing of the DNA backbone.

Topoisomerase_II_Inhibition cluster_0 Cellular Environment cluster_1 Mechanism of Action Idarubicin Idarubicin / this compound Intercalation DNA Intercalation Idarubicin->Intercalation DNA Nuclear DNA DNA->Intercalation TopoII Topoisomerase II Complex Ternary Cleavable Complex Formation (DNA-Drug-Topo II) TopoII->Complex Intercalation->Complex DSB DNA Double-Strand Breaks Complex->DSB Apoptosis Apoptosis DSB->Apoptosis

Figure 1: Mechanism of Topoisomerase II Inhibition by Idarubicin and this compound.
Induction of Apoptosis

The DNA damage induced by idarubicin and this compound triggers a cascade of signaling events culminating in programmed cell death, or apoptosis. This process is primarily mediated through the intrinsic, or mitochondrial, pathway. DNA damage leads to the activation of pro-apoptotic proteins, a decrease in the mitochondrial membrane potential, and the release of cytochrome c. This, in turn, activates a caspase cascade, leading to the execution of apoptosis.[4][5]

Apoptosis_Signaling_Pathway Idarubicin Idarubicin / this compound DNA_Damage DNA Damage (Topoisomerase II Inhibition) Idarubicin->DNA_Damage Mitochondria Mitochondria DNA_Damage->Mitochondria Activates pro-apoptotic proteins (e.g., Bax) Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Loss of membrane potential Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Idarubicin-Induced Apoptotic Signaling Pathway.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic activity of idarubicin and this compound has been evaluated in numerous cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values for both compounds in various leukemia and breast cancer cell lines.

Table 1: IC50 Values of Idarubicin and this compound in Leukemia Cell Lines

Cell LineIdarubicin IC50This compound IC50Reference
HL-60~5 nM~6 nM[6]
K5620.41 µg/mLNot Reported[7]
CCRF-CEMSee ReferenceSee Reference[8]
MOLM-13See ReferenceSee Reference[8]
KG-1See ReferenceSee Reference[8]
OCI-AML-3See ReferenceSee Reference[8]
Kasumi-1See ReferenceSee Reference[8]
MV-4-11See ReferenceSee Reference[8]
WEHI-3BSee ReferenceSee Reference[8]
Molt-4See ReferenceSee Reference[8]
FKH1See ReferenceSee Reference[9]
IDH2See ReferenceSee Reference[9]
TF1See ReferenceSee Reference[9]

Table 2: IC50 Values of Idarubicin and this compound in Breast Cancer Cell Lines

Cell LineCulture TypeIdarubicin IC50 (ng/mL)This compound IC50 (ng/mL)Reference
MCF-7Monolayer3.3 ± 0.43.6 ± 0.7[2][10][11]
MCF-7Spheroid7.9 ± 1.15.3 ± 0.7[2][10][11]

Experimental Protocols

Standardized protocols are essential for the accurate and reproducible assessment of cytotoxicity. The following sections detail the methodologies for key assays used to evaluate the cytotoxic effects of idarubicin and this compound.

Experimental_Workflow Cell_Culture Cancer Cell Culture Drug_Treatment Treatment with Idarubicin / this compound Cell_Culture->Drug_Treatment Cytotoxicity_Assay Cytotoxicity/Viability Assay (e.g., MTT) Drug_Treatment->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V, TUNEL) Drug_Treatment->Apoptosis_Assay Data_Analysis Data Analysis and IC50 Determination Cytotoxicity_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Figure 3: General Experimental Workflow for Cytotoxicity Assessment.
MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Idarubicin and this compound stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of idarubicin or this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Annexin V Apoptosis Assay

The Annexin V assay is used to detect early-stage apoptosis. Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during apoptosis.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) or 7-AAD

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with idarubicin or this compound for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI (or 7-AAD) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[12][13]

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay

The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Treated and control cells

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TdT reaction mix (containing TdT enzyme and labeled dUTPs)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Treat cells with idarubicin or this compound to induce apoptosis.

  • Fix and permeabilize the cells.

  • Incubate the cells with the TdT reaction mix to label the 3'-OH ends of fragmented DNA.

  • Wash the cells to remove unincorporated nucleotides.

  • Analyze the cells for fluorescence using a fluorescence microscope or flow cytometer.[14][15]

Caspase Activity Assay

Caspase activity assays measure the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.

Materials:

  • Treated and control cell lysates

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

  • Assay buffer

  • Microplate reader (colorimetric or fluorometric)

Procedure:

  • Induce apoptosis and prepare cell lysates.

  • Incubate the cell lysate with the caspase-3 substrate in the assay buffer.

  • Measure the colorimetric or fluorescent signal generated by the cleavage of the substrate over time.

  • The signal intensity is proportional to the caspase-3 activity in the sample.[16][17]

Discussion

The compiled data indicate that both idarubicin and its metabolite, this compound, are potent cytotoxic agents against a variety of cancer cell lines. In many cases, their cytotoxic potencies are comparable. For instance, in MCF-7 breast cancer cell monolayers, the IC50 values for idarubicin and this compound are very similar.[2][10][11] However, in multicellular spheroids, which mimic the three-dimensional structure of tumors, this compound appears to be slightly more potent than idarubicin.[2][10][11] This suggests that the tumor microenvironment may influence the relative activity of these two compounds.

In leukemia cell lines, idarubicin consistently demonstrates high potency.[6][7][8][9] While direct comparative IC50 data for this compound in a wide range of leukemia lines is less abundant in the readily available literature, its activity is generally considered to be significant. The prolonged half-life of this compound in vivo likely contributes significantly to the overall therapeutic effect of idarubicin.

The primary mechanism of action for both compounds is well-established as topoisomerase II inhibition, leading to DNA damage and apoptosis. The provided diagrams illustrate the key steps in this process, from drug-DNA interaction to the activation of the apoptotic cascade. The experimental protocols outlined in this guide provide a standardized framework for researchers to further investigate the cytotoxic and apoptotic effects of these and other anti-cancer agents.

Conclusion

Both idarubicin and its active metabolite, this compound, are highly effective cytotoxic agents. Their primary mechanism of action involves the inhibition of topoisomerase II and the subsequent induction of apoptosis. While their potencies can vary depending on the cancer cell type and the in vitro model used, both compounds contribute significantly to the anti-neoplastic activity observed in clinical settings. The data and protocols presented in this technical guide provide a valuable resource for the continued research and development of anthracycline-based cancer therapies. Further studies directly comparing the cytotoxic profiles of idarubicin and this compound across a broader range of cancer types and in more complex in vivo models are warranted to fully elucidate their respective contributions to therapeutic efficacy.

References

An In-depth Technical Guide to the Cellular Uptake and Intracellular Localization of Idarubicinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Idarubicin (B193468), a potent anthracycline derivative, and its principal active metabolite, idarubicinol, are critical components in the treatment of hematological malignancies. Their therapeutic efficacy is fundamentally dependent on their ability to traverse the cell membrane, achieve high intracellular concentrations, and localize to their primary site of action: the cell nucleus. This technical guide provides a comprehensive overview of the molecular mechanisms governing the cellular uptake and subcellular distribution of this compound. It details the interplay of passive diffusion and carrier-mediated transport, the significant role of efflux pumps in modulating intracellular concentrations, and the crucial nuclear and lysosomal localization pathways. This document summarizes key quantitative data, provides detailed experimental protocols for studying these processes, and includes visual representations of relevant pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Cellular Uptake of this compound

The entry of this compound and its parent drug, idarubicin, into target cells is a multi-faceted process characterized by rapid and extensive accumulation. This is largely attributed to the high lipophilicity of idarubicin, which allows for efficient passage across the plasma membrane.[1]

Mechanisms of Cellular Uptake

The primary mechanisms governing the cellular uptake of idarubicin and its metabolite this compound include:

  • Passive Diffusion: Due to its high lipophilicity, idarubicin readily partitions into the lipid bilayer of the cell membrane and is thought to cross into the cytoplasm via a "flip-flop" mechanism.[2] This process is driven by the concentration gradient.

  • Carrier-Mediated Transport: Evidence strongly suggests the involvement of a carrier-mediated transport system.[2] Studies have demonstrated that the uptake is temperature- and concentration-dependent. Furthermore, competitive inhibition of idarubicin uptake by its analogue daunorubicin (B1662515) points to a shared transport mechanism.[2]

The uptake of idarubicin is notably faster and leads to higher intracellular concentrations compared to other anthracyclines like doxorubicin (B1662922) and daunorubicin.[1][3]

Role of ABC Transporters in Efflux

The net intracellular concentration of this compound is significantly influenced by the activity of ATP-binding cassette (ABC) transporters, which function as efflux pumps. Key transporters involved in idarubicin and this compound resistance include:

  • P-glycoprotein (P-gp/MDR1): While idarubicin is a substrate for P-gp, it is considered less susceptible to P-gp-mediated efflux compared to daunorubicin and doxorubicin.[4] This property may contribute to its efficacy in multidrug-resistant (MDR) cells.

  • Multidrug Resistance-Associated Protein 1 (MRP1): Studies have shown that MRP1 can reduce the DNA intercalation of idarubicin, suggesting it plays a role in mediating resistance to this drug.

Intracellular Localization

Upon entering the cell, idarubicin and this compound are distributed among various subcellular compartments, with the nucleus being the primary site of action.

Nuclear Accumulation

A significant portion of intracellular idarubicin and this compound, estimated to be between 30-60%, localizes to the nucleus.[5] This results in a nuclear concentration that can be 200- to 300-fold higher than the extracellular concentration.[5]

Within the nucleus, idarubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA strand breaks and the induction of apoptosis.[6][7] The amount of DNA-bound drug directly correlates with its cytotoxic effect.[5]

Lysosomal Sequestration

As weak bases, idarubicin and this compound are susceptible to sequestration within the acidic environment of lysosomes.[8][9] This process, known as ion-trapping, occurs when the uncharged drug diffuses across the lysosomal membrane and becomes protonated within the acidic lumen, preventing its exit.[9]

Lysosomal sequestration can have significant implications for drug efficacy:

  • Reduced Bioavailability: By trapping the drug away from its nuclear target, lysosomal sequestration can decrease the effective intracellular concentration and contribute to drug resistance.[9]

  • Drug Efflux: Lysosomes can expel their contents, including sequestered drugs, from the cell via exocytosis, further reducing the intracellular drug concentration.[10]

  • Lysosomal Biogenesis: The accumulation of drugs within lysosomes can trigger a cellular response leading to an increase in the number and volume of lysosomes, thereby enhancing the cell's capacity for drug sequestration.[10]

Quantitative Data

The following tables summarize key quantitative data related to the cellular uptake and intracellular localization of idarubicin and this compound.

Table 1: Intracellular Concentration and Pharmacokinetics

ParameterCell/Tissue TypeValueReference
Peak Cellular ConcentrationNucleated blood and bone marrow cellsReached a few minutes after injection[11]
Intracellular vs. Plasma ConcentrationNucleated blood and bone marrow cells>100-fold higher in cells[11]
Terminal Half-Life (Intracellular)Nucleated blood and bone marrow cells~15 hours (Idarubicin)[11]
Terminal Half-Life (Intracellular)Nucleated blood and bone marrow cells~72 hours (this compound)[11]
Nuclear vs. Extracellular ConcentrationHematopoietic cells200- to 300-fold difference[5]
Intracellular Peak Concentration (vs. Daunorubicin)Leukemic cells70% of daunorubicin at 1/5th the dose[12]

Table 2: Comparative Cellular Uptake and Retention

ComparisonCell LinesObservationReference
Uptake vs. DoxorubicinB16BL6, BLM, BFS-116-fold faster uptake for Idarubicin[3]
Retention vs. DoxorubicinB16BL6, BLM, BFS-1Significantly prolonged retention for Idarubicin[3]
Uptake vs. DaunorubicinMDR1+ human leukemic cellsSignificantly greater uptake for Idarubicin +/- this compound[4]
Retention vs. DaunorubicinMDR1+ human leukemic cellsSignificantly greater retention for Idarubicin +/- this compound[4]

Experimental Protocols

Protocol for Measuring Intracellular Drug Concentration by HPLC

This method allows for the precise quantification of idarubicin and its metabolites within cells.

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., K562, HL-60) in appropriate media at 37°C and 5% CO₂.

    • Seed cells at a density of 1 x 10⁶ cells/mL.

    • Incubate cells with the desired concentration of idarubicin or this compound for a specified time.

  • Sample Preparation:

    • Harvest cells by centrifugation and wash with ice-cold PBS to remove extracellular drug.

    • Lyse the cells using a suitable lysis buffer or sonication.

    • Perform a liquid-liquid extraction (e.g., with a chloroform/methanol mixture) to separate the drug from cellular debris.[13]

    • Evaporate the organic solvent and reconstitute the residue in the HPLC mobile phase.[13]

  • HPLC Analysis:

    • Inject the prepared sample into an HPLC system equipped with a C18 or Cyanopropyl column.[2][14]

    • Use a mobile phase consisting of acetonitrile (B52724) and a buffer (e.g., potassium phosphate (B84403) or phosphoric acid).[15][16]

    • Detect the analytes using a fluorescence detector (excitation ~470-495 nm, emission ~560-580 nm).[14][15]

    • Quantify the concentrations by comparing the peak areas to a standard curve generated with known concentrations of idarubicin and this compound.

Protocol for Assessing Cellular Uptake by Flow Cytometry

This protocol utilizes the intrinsic fluorescence of idarubicin and this compound for rapid analysis of drug accumulation.

  • Cell Preparation and Incubation:

    • Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL.

    • Incubate the cells with the desired concentration of the drug for a specified time at 37°C.[17]

    • Include a vehicle-treated control.

  • Stopping Uptake and Washing:

    • Stop the uptake by adding ice-cold PBS and centrifuging at 4°C.[17]

    • Wash the cells twice with ice-cold PBS to remove extracellular drug.[17]

  • Flow Cytometry Analysis:

    • Resuspend the cell pellet in PBS.

    • Analyze the cells using a flow cytometer with a 488 nm excitation laser.[2]

    • Detect the fluorescence in the appropriate channel (e.g., PE or PE-Cy5).[2]

    • Record the mean fluorescence intensity (MFI) for at least 10,000 events per sample. The MFI is proportional to the intracellular drug concentration.

Protocol for Subcellular Fractionation

This protocol allows for the separation of cellular compartments to determine the distribution of this compound.

  • Cell Lysis and Homogenization:

    • Harvest and wash cells with ice-cold PBS.

    • Resuspend the cell pellet in a hypotonic fractionation buffer and incubate on ice to allow cells to swell.[18]

    • Homogenize the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle.[18][19]

  • Differential Centrifugation:

    • Nuclear Fraction: Centrifuge the homogenate at a low speed (e.g., 700-1000 x g) for 5-10 minutes. The pellet contains the nuclei.[18][19]

    • Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 5-10 minutes. The pellet contains the mitochondria.[18]

    • Cytosolic and Membrane Fractions: The supernatant from the previous step contains the cytoplasm and membrane fractions. A high-speed ultracentrifugation step (e.g., 100,000 x g) can be used to pellet the membranes, leaving the cytosol in the supernatant.[18]

  • Analysis:

    • Extract the drug from each fraction and quantify using HPLC as described above.

Visualizations

Signaling and Transport Pathways

Idarubicinol_Cellular_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_lysosome Lysosome (pH 4.5-5.0) Ida_extra This compound Passive_Diffusion Passive Diffusion Ida_extra->Passive_Diffusion High Lipophilicity Carrier_Transport Carrier-Mediated Transport Ida_extra->Carrier_Transport Ida_cyto This compound Passive_Diffusion->Ida_cyto Carrier_Transport->Ida_cyto Pgp P-gp (Efflux) MRP1 MRP1 (Efflux) Ida_cyto->Pgp Ida_cyto->MRP1 Ida_nuclear This compound Ida_cyto->Ida_nuclear Ida_lyso This compound (Trapped) Ida_cyto->Ida_lyso Ion Trapping DNA DNA Ida_nuclear->DNA Intercalation TopoisomeraseII Topoisomerase II DNA->TopoisomeraseII Inhibition TopoisomeraseII->DNA DNA Strand Breaks

Caption: Cellular uptake and localization pathway of this compound.

Experimental Workflow: Intracellular Quantification

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Culture 1. Cell Culture & Treatment with this compound Harvest_Wash 2. Harvest and Wash Cells (Ice-cold PBS) Cell_Culture->Harvest_Wash Cell_Lysis 3. Cell Lysis Harvest_Wash->Cell_Lysis Flow_Cytometry 4c. Flow Cytometry Analysis Harvest_Wash->Flow_Cytometry Subcellular_Fractionation 4a. Subcellular Fractionation (Differential Centrifugation) Cell_Lysis->Subcellular_Fractionation Drug_Extraction 4b. Total Drug Extraction Cell_Lysis->Drug_Extraction HPLC_Quantification 5. HPLC-Fluorescence Quantification Subcellular_Fractionation->HPLC_Quantification Drug_Extraction->HPLC_Quantification

Caption: Workflow for quantifying intracellular this compound.

Conclusion

The cellular uptake and intracellular localization of this compound are complex processes that are pivotal to its anticancer activity. Its high lipophilicity facilitates rapid cellular entry, leading to substantial intracellular accumulation. The primary therapeutic target is nuclear DNA, where this compound intercalates and inhibits topoisomerase II. However, its efficacy can be modulated by efflux transporters such as P-gp and MRP1, and by sequestration within lysosomes, which represents a potential mechanism of drug resistance. A thorough understanding of these pathways, aided by the quantitative data and experimental protocols provided in this guide, is essential for the development of strategies to enhance the therapeutic index of this compound and to overcome mechanisms of resistance in cancer therapy.

References

The Core Effect of Idarubicinol on Topoisomerase II Alpha Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Idarubicinol, the primary metabolite of the anthracycline chemotherapeutic agent idarubicin (B193468), is a potent inhibitor of topoisomerase II alpha (Topo IIα). This technical guide provides an in-depth analysis of the molecular interactions, cellular consequences, and experimental methodologies related to the effects of this compound on Topo IIα. By stabilizing the Topo IIα-DNA cleavage complex, this compound induces DNA double-strand breaks, activating downstream DNA damage response pathways and ultimately leading to apoptotic cell death. This document consolidates quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction

Anthracyclines are a cornerstone of chemotherapy regimens for various hematological and solid tumors. Idarubicin, a derivative of daunorubicin (B1662515), is notable for its high potency and lipophilicity.[1] Following administration, idarubicin is rapidly metabolized to its active C-13 alcohol metabolite, this compound. Both idarubicin and this compound exert their cytotoxic effects primarily by targeting topoisomerase II alpha, a critical enzyme in DNA replication, transcription, and chromosome segregation.[1]

Topoisomerase II alpha resolves DNA topological problems by creating transient double-strand breaks, allowing for the passage of another DNA segment through the break, followed by religation of the DNA strands. This compound acts as a "topoisomerase poison" by intercalating into DNA and stabilizing the covalent intermediate of the Topo IIα reaction, known as the cleavage complex. This stabilization prevents the religation of the DNA strands, leading to the accumulation of permanent DNA double-strand breaks and subsequent activation of apoptotic pathways. Studies have shown that this compound and its parent compound, idarubicin, are equipotent in their cytotoxic effects and their ability to form Topo IIα cleavable complexes.[1]

Quantitative Data on the Activity of this compound and Related Compounds

CompoundAssay TypeCell Line/SystemIC50 / PotencyReference(s)
This compound Cytotoxicity (Cell Growth Inhibition)K562 (Human Leukemia)Equipotent to Idarubicin[1]
Topo IIα Cleavable Complex FormationK562 (Human Leukemia)Forms Topo IIα cleavable complexes[1]
Cytotoxicity (Cell Growth Inhibition)Multidrug-Resistant Leukemia Cells (K562/VP-H2)Less affected by resistance than Daunorubicin[2]
Idarubicin Cytotoxicity (Cell Growth Inhibition)MCF-7 (Human Breast Cancer)~0.01 µM[3]
Cytotoxicity (Cell Growth Inhibition)NALM-6 (Human Leukemia)12 nM[4]
Topo II Catalytic InhibitionPurified Human Topo IIEffective inhibitor[5]

Molecular Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the poisoning of topoisomerase II alpha. This leads to the formation of stable ternary complexes of this compound, DNA, and the enzyme, resulting in DNA double-strand breaks. These breaks trigger a cascade of cellular events, primarily the DNA damage response (DDR) and the intrinsic apoptotic pathway.

This compound-Induced Topoisomerase IIα Poisoning

TopoII_Poisoning cluster_0 Cellular Environment cluster_1 Mechanism of Action This compound This compound Intercalation This compound intercalates into DNA This compound->Intercalation Enters nucleus DNA Nuclear DNA Ternary_Complex Formation of Ternary (this compound-DNA-TopoIIα) Cleavage Complex DNA->Ternary_Complex TopoIIa Topoisomerase IIα TopoIIa->Ternary_Complex Binds to DNA Intercalation->Ternary_Complex DSB Stabilized DNA Double-Strand Breaks Ternary_Complex->DSB Prevents DNA religation

This compound poisoning of Topoisomerase IIα.
Downstream Signaling of DNA Damage and Apoptosis

The accumulation of DNA double-strand breaks activates the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinase pathways. These pathways initiate a signaling cascade that leads to cell cycle arrest, attempts at DNA repair, and if the damage is too severe, apoptosis. The apoptotic signal is primarily transduced through the mitochondrial (intrinsic) pathway.

Apoptosis_Pathway cluster_DDR DNA Damage Response cluster_Apoptosis Intrinsic Apoptosis Pathway DSB DNA Double-Strand Breaks (from TopoIIα poisoning) ATM_ATR Activation of ATM/ATR Kinases DSB->ATM_ATR p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) p53->Cell_Cycle_Arrest Mito_Potential Loss of Mitochondrial Membrane Potential p53->Mito_Potential Ca_Influx Increased Intracellular Calcium Mito_Potential->Ca_Influx Caspase9 Caspase-9 Activation Ca_Influx->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced DNA damage and apoptosis signaling.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effect of this compound on topoisomerase II alpha activity.

In Vitro Topoisomerase IIα DNA Cleavage Assay

This assay determines the ability of this compound to stabilize the Topo IIα-DNA cleavage complex, leading to the formation of linear DNA from a supercoiled plasmid.

Materials:

  • Purified human Topoisomerase IIα

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topo IIα assay buffer (e.g., 100 mM Tris-HCl pH 7.9, 500 mM KCl, 100 mM MgCl₂, 10 mM EDTA, 5 mM DTT)

  • 10 mM ATP solution

  • This compound stock solution (in DMSO)

  • Proteinase K

  • 10% SDS

  • Loading dye

  • Agarose (B213101) gel (1%) and electrophoresis apparatus

  • DNA staining agent (e.g., ethidium (B1194527) bromide)

Procedure:

  • Prepare reaction mixtures on ice in microcentrifuge tubes. For a 20 µL final volume:

    • 2 µL 10x Topo IIα assay buffer

    • 2 µL 10 mM ATP

    • 200 ng supercoiled plasmid DNA

    • Variable volume of sterile water

    • 1 µL of this compound at various concentrations (or DMSO for control)

  • Add a pre-determined amount of Topo IIα enzyme (e.g., 2-5 units) to each tube, except for the no-enzyme control.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding 2 µL of 10% SDS and 1 µL of proteinase K (20 mg/mL).

  • Incubate at 50°C for 30 minutes to digest the protein.

  • Add loading dye to each sample.

  • Load the samples onto a 1% agarose gel containing a DNA stain.

  • Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).

  • Visualize the DNA bands under UV light. An increase in the linear DNA band with increasing this compound concentration indicates stabilization of the cleavage complex.

TARDIS (Trapped in Agarose DNA Immunostaining) Assay

The TARDIS assay allows for the in situ detection and quantification of Topo IIα-DNA cleavage complexes in individual cells.

Materials:

  • Cell line of interest (e.g., K562)

  • This compound

  • Low melting point agarose

  • Lysis buffer (e.g., 2 M NaCl, 100 mM EDTA, 10 mM Tris, 1% sarkosyl, pH 10)

  • Phosphate-buffered saline (PBS)

  • Primary antibody against Topoisomerase IIα

  • Fluorescently labeled secondary antibody

  • DNA counterstain (e.g., DAPI or Hoechst)

  • Microscope slides

  • Fluorescence microscope

Procedure:

  • Treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Harvest and resuspend the cells in PBS.

  • Mix the cell suspension with an equal volume of molten low melting point agarose (at 37°C).

  • Pipette the cell-agarose mixture onto a microscope slide and allow it to solidify.

  • Immerse the slides in lysis buffer and incubate overnight at 4°C to lyse the cells and remove soluble proteins.

  • Wash the slides extensively with PBS.

  • Incubate the slides with the primary antibody against Topo IIα in a humidified chamber.

  • Wash the slides with PBS.

  • Incubate with the fluorescently labeled secondary antibody.

  • Wash the slides with PBS.

  • Counterstain the DNA with DAPI or Hoechst.

  • Mount the slides with an anti-fade medium.

  • Analyze the slides using a fluorescence microscope. The fluorescence intensity in the nucleus corresponds to the amount of trapped Topo IIα.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the experimental protocols and the logical relationship of the cellular events following this compound treatment.

Topoisomerase IIα DNA Cleavage Assay Workflow

Cleavage_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mix (DNA, Buffer, ATP, this compound) Start->Prepare_Reaction Add_Enzyme Add Topo IIα Enzyme Prepare_Reaction->Add_Enzyme Incubate_37C Incubate at 37°C Add_Enzyme->Incubate_37C Stop_Reaction Stop Reaction (SDS + Proteinase K) Incubate_37C->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Visualize DNA Bands (UV light) Electrophoresis->Visualize End End Visualize->End

Workflow for the in vitro Topo IIα DNA cleavage assay.
TARDIS Assay Workflow

TARDIS_Workflow Start Start Cell_Treatment Treat Cells with this compound Start->Cell_Treatment Embed_Agarose Embed Cells in Agarose on Slide Cell_Treatment->Embed_Agarose Lyse_Cells Lyse Cells and Remove Soluble Proteins Embed_Agarose->Lyse_Cells Primary_Ab Incubate with Primary Antibody (anti-TopoIIα) Lyse_Cells->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Antibody Primary_Ab->Secondary_Ab Counterstain Counterstain DNA Secondary_Ab->Counterstain Microscopy Fluorescence Microscopy and Image Analysis Counterstain->Microscopy End End Microscopy->End

Workflow for the TARDIS assay.

Conclusion

This compound, the active metabolite of idarubicin, is a potent topoisomerase II alpha poison. Its mechanism of action involves the stabilization of the Topo IIα-DNA cleavage complex, leading to the formation of persistent DNA double-strand breaks. This DNA damage activates the ATM/ATR-mediated DNA damage response and the intrinsic apoptotic pathway, culminating in cancer cell death. The equipotency of this compound and idarubicin in cellular assays highlights the critical role of this metabolite in the therapeutic efficacy of idarubicin. The experimental protocols and pathways detailed in this guide provide a comprehensive framework for further research into the nuanced effects of this compound and for the development of novel anticancer agents targeting topoisomerase II alpha.

References

Idarubicinol's Interaction with DNA: A Technical Guide to Binding Affinity and Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idarubicin (B193468), a potent anthracycline antibiotic, is a cornerstone in the treatment of various leukemias.[1] Its primary mechanism of action involves the insertion between DNA base pairs, a process known as intercalation, which disrupts DNA replication and transcription by interfering with the enzyme topoisomerase II.[1][2] Following administration, idarubicin is rapidly metabolized in the body to its principal active metabolite, idarubicinol.[3] This metabolite is not merely a byproduct; studies have shown that this compound is equipotent to its parent compound in terms of cytotoxicity and its ability to induce DNA damage by forming stable complexes with topoisomerase II and DNA.[4][5]

This technical guide provides an in-depth exploration of the DNA binding characteristics of this compound. While direct quantitative binding affinity data for this compound is limited in publicly accessible literature, this document compiles available data for the parent compound, idarubicin, as a close surrogate. It details the experimental protocols used to determine these interactions, outlines the subsequent cellular signaling pathways, and provides a framework for future research into this critical drug-DNA interaction.

Quantitative Binding Affinity Data

The strength of the interaction between a drug and DNA is a critical parameter in drug design and development. This affinity is typically quantified by the association constant (Kₐ) or the dissociation constant (Kₑ), with a higher Kₐ or lower Kₑ indicating stronger binding.

Table 1: DNA Binding Affinity Constants for Idarubicin

Compound DNA Source Method Binding Constant (Kₐ) (M⁻¹) Experimental Conditions Reference
Idarubicin Calf Thymus DNA UV-Vis Spectroscopy Moderate binder (specific value not provided) Physiological conditions [8]
Daunorubicin (B1662515)* Calf Thymus DNA Optical Method 0.10 - 0.12 x 10⁶ 37°C, 10% serum [7]

| Doxorubicin (B1662922)* | Calf Thymus DNA | Optical Method | 0.13 - 0.16 x 10⁶ | 37°C, 10% serum |[7] |

*Note: Daunorubicin and Doxorubicin are structurally related anthracyclines. Their binding data under physiological conditions are included for comparative purposes. The term "moderate binder" for Idarubicin was used in the study without a specific numerical value, but suggests an affinity within a similar range.[8]

Mechanism of Action: Intercalation and Topoisomerase II Inhibition

The cytotoxic effects of this compound are rooted in its interaction with nuclear DNA. The process involves two key steps:

  • DNA Intercalation: The planar dihydroxyanthraquinone ring system of this compound inserts itself between the base pairs of the DNA double helix.[6][9] This physical insertion causes a local unwinding and lengthening of the DNA structure, disrupting the normal helical conformation.[1]

  • Topoisomerase II Poisoning: Following intercalation, this compound traps the nuclear enzyme topoisomerase II in an intermediate stage of its catalytic cycle.[4] Topoisomerase II is essential for managing DNA topology by creating transient double-strand breaks to allow DNA strands to pass through each other. This compound stabilizes the "cleavable complex," where DNA is broken but not yet resealed.[4] This leads to an accumulation of permanent DNA double-strand breaks.

This mechanism is depicted in the logical relationship diagram below.

Idarubicin Idarubicin (Parent Drug) This compound This compound (Active Metabolite) Idarubicin->this compound Metabolism Intercalation Intercalation This compound->Intercalation DNA Nuclear DNA DNA->Intercalation TopoII Topoisomerase II CleavableComplex Stabilized Topo II- DNA Cleavable Complex TopoII->CleavableComplex Intercalation->CleavableComplex DSB DNA Double-Strand Breaks CleavableComplex->DSB Apoptosis Apoptosis DSB->Apoptosis Triggers

Caption: Relationship between Idarubicin, this compound, and DNA.

Signaling Pathway: The DNA Damage Response

The accumulation of DNA double-strand breaks induced by this compound triggers a complex cellular signaling network known as the DNA Damage Response (DDR).[10][11] This pathway acts as a crucial cellular defense mechanism.

Upon sensing DNA breaks, sensor proteins, primarily the ATM (Ataxia Telangiectasia Mutated) kinase, are activated.[10] ATM then phosphorylates a cascade of downstream targets, including the tumor suppressor protein p53 and checkpoint kinases like CHK2 .[12]

Activation of this pathway leads to several key outcomes:

  • Cell Cycle Arrest: The cell cycle is halted, typically at the G2/M checkpoint, to prevent the replication of damaged DNA.[12]

  • DNA Repair: The cell attempts to repair the DNA breaks through mechanisms like homologous recombination or non-homologous end joining.

  • Apoptosis: If the DNA damage is too extensive to be repaired, the p53-mediated pathway initiates programmed cell death (apoptosis), eliminating the damaged cell.[12][13]

The diagram below illustrates this critical signaling cascade.

cluster_nucleus Nucleus This compound This compound-DNA Adduct (Intercalation + Topo II) DSB DNA Double-Strand Breaks This compound->DSB Induces ATM ATM Kinase (Sensor) DSB->ATM Activates p53 p53 ATM->p53 Phosphorylates & Activates CHK2 Checkpoint Kinases (e.g., CHK2) ATM->CHK2 Phosphorylates & Activates Repair DNA Repair Proteins (e.g., BRCA1) ATM->Repair Activates Bax Pro-Apoptotic Proteins (e.g., Bax) p53->Bax Upregulates Arrest Cell Cycle Arrest (G2/M Checkpoint) p53->Arrest CHK2->Arrest Repair->DSB Repairs Apoptosis Apoptosis Bax->Apoptosis Initiates

Caption: The DNA Damage Response pathway initiated by this compound.

Experimental Protocols

Determining the binding affinity and mode of interaction of a compound like this compound with DNA requires a combination of biophysical techniques. The following are detailed methodologies for key experiments commonly cited for analyzing anthracycline-DNA interactions.[8][9]

UV-Visible (UV-Vis) Absorption Spectroscopy

This technique is used to monitor the changes in the absorption spectrum of the drug upon binding to DNA. Intercalation typically leads to hypochromism (a decrease in absorbance) and a bathochromic shift (a shift to a longer wavelength).

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).

    • Prepare a stock solution of high-purity DNA (e.g., Calf Thymus DNA) in the same buffer. The concentration of DNA is determined by measuring its absorbance at 260 nm.

  • Titration:

    • Keep the concentration of this compound constant in a quartz cuvette.

    • Perform a titration by adding increasing concentrations of the DNA solution to the cuvette.

    • Allow the solution to equilibrate for 5 minutes after each addition.

  • Data Acquisition:

    • Record the UV-Vis absorption spectrum (typically from 300-600 nm for the drug) after each addition of DNA.

  • Data Analysis:

    • The binding constant (Kₐ) can be calculated from the changes in absorbance using the Benesi-Hildebrand equation or by fitting the data to a suitable binding model.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Drug Prepare this compound Stock Solution Titra Titrate Drug with increasing DNA conc. Drug->Titra DNA Prepare DNA Stock Solution DNA->Titra Record Record UV-Vis Spectrum after each addition Titra->Record Plot Plot Absorbance Change vs. DNA Concentration Record->Plot Calc Calculate Binding Constant (Ka) Plot->Calc

Caption: Workflow for UV-Visible Spectroscopy titration experiment.

Fluorescence Spectroscopy

This method relies on the quenching of the intrinsic fluorescence of this compound upon binding to DNA. The quenching can be used to determine binding parameters.

Methodology:

  • Preparation of Solutions: Prepare buffer, this compound, and DNA solutions as described for UV-Vis spectroscopy.

  • Titration:

    • Place a fixed concentration of this compound in a fluorescence cuvette.

    • Set the excitation wavelength (near the drug's absorption maximum) and record the initial emission spectrum.

    • Add incremental amounts of the DNA stock solution.

    • Allow the mixture to equilibrate for 2-3 minutes after each addition.

  • Data Acquisition: Record the fluorescence emission spectrum after each DNA addition.

  • Data Analysis:

    • Analyze the quenching of fluorescence using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).

    • For static quenching, which is typical for intercalation, the binding constant (Kₐ) and the number of binding sites (n) can be calculated from the intercept and slope of a plot of log[(F₀-F)/F] versus log[DNA].

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Drug Prepare this compound Stock Solution Titra Titrate Drug with increasing DNA conc. Drug->Titra DNA Prepare DNA Stock Solution DNA->Titra Record Record Fluorescence Emission Spectra Titra->Record Plot Plot Fluorescence Quenching (Stern-Volmer Plot) Record->Plot Calc Calculate Binding Constant (Ka) and Binding Sites (n) Plot->Calc

Caption: Workflow for Fluorescence Spectroscopy quenching experiment.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of all thermodynamic parameters (binding affinity Kₐ, enthalpy ΔH, and entropy ΔS) in a single experiment.

Methodology:

  • Preparation:

    • Prepare precisely concentrated solutions of this compound and DNA in the same, extensively degassed buffer.

    • Load the this compound solution into the ITC syringe.

    • Load the DNA solution into the sample cell.

  • Titration:

    • Set the experimental temperature (e.g., 25°C or 37°C).

    • Perform a series of small, sequential injections of the this compound solution from the syringe into the DNA solution in the cell.

  • Data Acquisition: The instrument measures the minute heat changes (endothermic or exothermic) that occur after each injection as the binding reaction reaches equilibrium.

  • Data Analysis:

    • Integrate the raw data (heat pulses) to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of this compound to DNA.

    • Fit this binding isotherm to a suitable model (e.g., one-site binding model) to directly calculate Kₐ, ΔH, and the stoichiometry of binding (n). The binding free energy (ΔG) and entropy (ΔS) can then be calculated.

Conclusion

This compound, the primary active metabolite of idarubicin, is a potent cytotoxic agent that functions through DNA intercalation and the inhibition of topoisomerase II. This interaction leads to the formation of irreparable DNA double-strand breaks, triggering the DNA Damage Response pathway and ultimately leading to apoptotic cell death. While direct quantitative data on the DNA binding affinity of this compound remains an area for further investigation, the established potency and shared mechanism with its parent compound underscore its clinical significance. The detailed experimental protocols provided herein offer a robust framework for researchers to quantitatively characterize the binding thermodynamics and kinetics of this compound and other novel DNA-targeting agents, facilitating the development of more effective and targeted cancer therapies.

References

The Metabolism of Idarubicinol in Human Liver Microsomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the metabolic conversion of the anthracycline chemotherapeutic agent idarubicin (B193468) to its active metabolite, idarubicinol, within human liver microsomes. This document details the primary metabolic pathways, key enzymes involved, quantitative kinetic data, and comprehensive experimental protocols relevant to the study of this critical biotransformation process.

Introduction

Idarubicin, a 4-demethoxy analog of daunorubicin, is a potent antineoplastic agent primarily used in the treatment of acute myeloid leukemia.[1][2] Its therapeutic efficacy is significantly influenced by its metabolic conversion to this compound, a 13-hydroxy derivative.[1] This metabolite is not only pharmacologically active, exhibiting comparable cytotoxic potency to the parent drug, but also possesses a significantly longer plasma half-life, contributing substantially to the overall therapeutic and toxicological profile of idarubicin treatment.[1][3][4] The liver is the principal site of this metabolic transformation.[2] Understanding the intricacies of this compound formation is therefore paramount for optimizing drug efficacy, predicting drug-drug interactions, and mitigating potential toxicities.

Metabolic Pathway and Key Enzymes

The primary metabolic pathway for idarubicin is the stereospecific reduction of the C-13 carbonyl group to a secondary alcohol, yielding this compound.[2] This is a phase I metabolic reaction catalyzed by cytosolic enzymes, particularly members of the aldo-keto reductase (AKR) and carbonyl reductase (CBR) superfamilies.[2] While this process occurs in the cytosol, the study of idarubicin metabolism is frequently conducted using human liver microsomes and S9 fractions, which contain a complement of drug-metabolizing enzymes.[2]

Extensive research has identified two key enzymes responsible for the majority of this compound formation:

  • Aldo-Keto Reductase 1C3 (AKR1C3): A member of the AKR superfamily, AKR1C3 has been shown to be a significant contributor to the reduction of idarubicin.[1][2]

  • Carbonyl Reductase 1 (CBR1): This NADPH-dependent oxidoreductase is also a primary enzyme involved in the conversion of idarubicin to this compound.[1][2]

The following diagram illustrates the metabolic conversion of idarubicin to this compound.

Idarubicin Idarubicin This compound This compound Idarubicin->this compound C-13 Carbonyl Reduction Enzymes AKR1C3, CBR1 (in Liver Microsomes) Enzymes->Idarubicin

Metabolic conversion of idarubicin to this compound.

Quantitative Kinetic Data

Enzyme FamilySpecific EnzymeRole in Idarubicin Metabolism
Aldo-Keto Reductases (AKRs)AKR1C3A primary enzyme responsible for the reduction of the C-13 carbonyl group of idarubicin to form this compound.[1][2]
Carbonyl Reductases (CBRs)CBR1A key enzyme in the metabolic conversion of idarubicin to its active metabolite, this compound.[1][2]

Note: Specific Km and Vmax values for idarubicin with these recombinant enzymes or in human liver microsomes are not consistently reported in the reviewed literature.

Experimental Protocols

The following section outlines a detailed methodology for a typical in vitro experiment to study the metabolism of idarubicin in human liver microsomes.

Materials and Reagents
  • Human Liver Microsomes (pooled, from a reputable supplier)

  • Idarubicin hydrochloride

  • This compound (as a reference standard)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (or other appropriate mobile phase modifier)

  • Internal standard for analytical quantification (e.g., daunorubicin)

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • Vortex mixer

  • Centrifuge

  • HPLC or UPLC system with fluorescence or mass spectrometry (MS/MS) detection

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for a typical human liver microsome metabolism study.

cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Sample Prep cluster_analysis Analysis A Prepare Idarubicin Stock Solution D Pre-incubate Microsomes and Idarubicin at 37°C A->D B Prepare Microsome Suspension in Buffer B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH System C->E D->E F Incubate at 37°C with Shaking (Time Course: 0, 5, 15, 30, 60 min) E->F G Terminate Reaction (e.g., with cold acetonitrile + internal standard) F->G H Vortex and Centrifuge to Precipitate Protein G->H I Collect Supernatant H->I J Analyze by HPLC-Fluorescence or LC-MS/MS I->J K Quantify Idarubicin and This compound J->K L Data Analysis (e.g., calculate formation rate) K->L

Experimental workflow for this compound metabolism assay.
Detailed Incubation Procedure

  • Preparation of Solutions:

    • Prepare a stock solution of idarubicin in a suitable solvent (e.g., DMSO or water).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • On the day of the experiment, thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5-1.0 mg/mL) in cold potassium phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, combine the human liver microsome suspension and the idarubicin solution (at various concentrations if determining kinetic parameters).

    • Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. The final volume of the incubation mixture should be kept consistent across all samples.

    • Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., with samples taken at 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination and Sample Preparation:

    • At each time point, terminate the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 times the incubation volume) containing a known concentration of an internal standard.

    • Vortex the samples vigorously to precipitate the microsomal proteins.

    • Centrifuge the samples at a high speed (e.g., >10,000 x g) for a sufficient time to pellet the precipitated protein.

    • Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.

Analytical Quantification

The concentrations of idarubicin and the newly formed this compound in the supernatant are quantified using a validated analytical method.

  • HPLC with Fluorescence Detection: This is a sensitive method for detecting anthracyclines.

    • Column: A C18 or a cyanopropyl column is typically used.[5]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: Fluorescence detection with excitation and emission wavelengths around 470 nm and 580 nm, respectively, is commonly employed.[5]

  • LC-MS/MS: This method offers high sensitivity and selectivity.

    • Ionization: Electrospray ionization (ESI) in positive mode is typically used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed to specifically detect and quantify the parent drug and its metabolite based on their specific precursor-to-product ion transitions.

Data Analysis

The data obtained from the analytical quantification is used to determine the rate of this compound formation. For kinetic studies, the initial rates of formation at different idarubicin concentrations are plotted and fitted to the Michaelis-Menten equation to determine the kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant).

Conclusion

The metabolism of idarubicin to this compound, primarily mediated by AKR1C3 and CBR1 in the human liver, is a critical determinant of the drug's overall pharmacological profile. The in vitro methods described in this guide, utilizing human liver microsomes, provide a robust system for characterizing this metabolic pathway. A thorough understanding of the kinetics and influencing factors of this compound formation is essential for the continued development and safe and effective use of idarubicin in clinical practice. Further research to precisely quantify the kinetic parameters in human liver microsomes will enhance the predictive value of these in vitro models.

References

Unraveling the Journey of a Potent Metabolite: A Technical Guide to Idarubicinol Pharmacokinetics in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of idarubicinol, the active metabolite of the anthracycline chemotherapeutic agent idarubicin (B193468), in key preclinical animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for the preclinical assessment and clinical development of idarubicin, as the metabolite significantly contributes to both the therapeutic efficacy and potential toxicity of the parent drug. This document summarizes quantitative pharmacokinetic data, details experimental methodologies, and visualizes key biological and experimental processes to support further research and drug development efforts.

Quantitative Pharmacokinetic Data of this compound

The following tables summarize the key pharmacokinetic parameters of this compound in various preclinical animal models following the administration of idarubicin. These values provide a comparative look at the behavior of this active metabolite across different species.

Table 1: Plasma Pharmacokinetics of this compound in Rats

ParameterValueAdministration RouteDose of IdarubicinReference
Mean Residence Time (MRT)2982.5 minIntravascular2.25 mg/kg[1]

Table 2: Pharmacokinetics of this compound in Rabbits

ParameterValueAdministration RouteDose of IdarubicinReference
Area Under the Curve (AUC)8 times that of idarubicinIntravenousNot Specified[2]

Table 3: Plasma Pharmacokinetics of this compound in Dogs (following oral administration of Idarubicin)

ParameterObservationAdministration RouteDose of IdarubicinReference
Plasma ConcentrationCorrelated with hematologic adverse events (neutropenia and thrombocytopenia)OralUp to 22 mg/m²[3]

Table 4: Plasma Pharmacokinetics of this compound in Non-human Primates

ParameterValueAdministration RouteDose of IdarubicinReference
Elimination Half-life (t½)28.7 ± 4.2 hoursIntravenous8 mg/m²[4]
Area Under the Curve (AUC)67 ± 9.8 µmol/L·minIntravenous8 mg/m²[4]

Note: Comprehensive quantitative pharmacokinetic data for this compound in mice (e.g., Cmax, AUC, half-life) were not available in the reviewed literature. Preclinical studies have been conducted in mice, but specific pharmacokinetic parameters for the metabolite were not reported in the accessible sources.

Experimental Protocols

The accurate quantification of this compound in biological matrices is fundamental to pharmacokinetic studies. The most common analytical method employed is High-Performance Liquid Chromatography (HPLC) with fluorescence detection, owing to the native fluorescence of this compound.

Sample Preparation from Animal Plasma

Objective: To extract idarubicin and this compound from plasma samples for HPLC analysis.

Method 1: Liquid-Liquid Extraction

  • To a 100 µL plasma sample, add an internal standard (e.g., daunorubicin).

  • Perform liquid-liquid extraction using a chloroform-isopropanol mixture.

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge to separate the organic and aqueous layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC injection.

Method 2: Protein Precipitation

  • For the deproteinization of plasma samples, acetonitrile (B52724) is a commonly used solvent.[5]

  • Add a specified volume of acetonitrile to the plasma sample.

  • Vortex the mixture vigorously to precipitate plasma proteins.

  • Centrifuge at high speed to pellet the precipitated proteins.

  • Collect the supernatant containing idarubicin and this compound for direct injection or further processing.

Method 3: Solid-Phase Extraction (SPE)

  • Condition a C18 bonded silica (B1680970) cartridge with methanol (B129727) followed by water.

  • Load the plasma sample onto the conditioned cartridge.

  • Wash the cartridge with a weak solvent to remove interfering substances.

  • Elute idarubicin and this compound with a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

HPLC with Fluorescence Detection

Instrumentation: A standard HPLC system equipped with a fluorescence detector.

Chromatographic Conditions:

  • Column: A reversed-phase column, such as a LiChrospher 100 RP-18 (5 µm) or a Cyanopropyl column (25 cm x 4.6 mm, 5 µm), is typically used.[5]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acidifier like formic acid). The exact composition can be optimized for best separation.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: Fluorescence detection is highly sensitive for idarubicin and this compound.

    • Excitation Wavelength: Approximately 470-485 nm.[5]

    • Emission Wavelength: Approximately 542-580 nm.[5]

Quantification:

  • A calibration curve is constructed by analyzing standard solutions of this compound of known concentrations.

  • The peak area of this compound in the chromatogram of the plasma sample is compared to the calibration curve to determine its concentration.

  • The use of an internal standard helps to correct for variations in extraction efficiency and injection volume.

Visualizing Key Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the metabolic pathway of idarubicin, the cellular transport mechanism involving P-glycoprotein, and a typical experimental workflow for a preclinical pharmacokinetic study.

Metabolic Conversion of Idarubicin to this compound

Idarubicin is primarily metabolized to its active alcohol metabolite, this compound, through the reduction of the C-13 carbonyl group. This reaction is catalyzed by cytosolic enzymes, primarily from the aldo-keto reductase (AKR) and short-chain dehydrogenase/reductase (SDR) superfamilies, which include carbonyl reductases (CBRs).

Metabolism Idarubicin Idarubicin (C-13 Carbonyl Group) This compound This compound (C-13 Hydroxyl Group) Idarubicin->this compound Reduction Enzymes Aldo-Keto Reductases (AKRs) Carbonyl Reductases (CBRs) Enzymes->this compound Pgp_Efflux cluster_cell Cell Idarubicin_in Intracellular Idarubicin Pgp P-glycoprotein (P-gp) Efflux Pump Idarubicin_in->Pgp Binding Idarubicin_out Extracellular Idarubicin Pgp->Idarubicin_out Active Transport (Efflux) Idarubicin_out->Idarubicin_in Passive Diffusion PK_Workflow Animal_Model Select Animal Model (e.g., Rat, Rabbit, Dog) Dosing Administer Idarubicin (Specify Route and Dose) Animal_Model->Dosing Sampling Collect Blood Samples at Predetermined Time Points Dosing->Sampling Processing Process Blood to Obtain Plasma Sampling->Processing Extraction Extract this compound from Plasma Processing->Extraction Analysis Analyze by HPLC with Fluorescence Detection Extraction->Analysis Data_Analysis Calculate Pharmacokinetic Parameters (AUC, t½, etc.) Analysis->Data_Analysis Reporting Summarize and Report Findings Data_Analysis->Reporting

References

Navigating the Unseen Variable: A Technical Guide to Idarubicinol Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Idarubicinol, the active metabolite of the anthracycline chemotherapeutic agent idarubicin (B193468), exhibits potent anti-leukemic activity. Its efficacy in in vitro studies is fundamentally dependent on its stability in cell culture media. However, the chemical stability of this compound under standard cell culture conditions is not well-documented, posing a significant risk of variability and misinterpretation of experimental results. This technical guide consolidates the available, albeit limited, data on the stability of this compound and related anthracyclines, providing a framework for researchers to assess and control for its degradation in their experimental systems. We will delve into the factors known to influence anthracycline stability, present detailed experimental protocols for stability assessment, and illustrate the relevant biological pathways.

Introduction: The Importance of this compound Stability in Preclinical Research

Idarubicin is a cornerstone in the treatment of acute myeloid leukemia (AML).[1] Its therapeutic efficacy is significantly attributed to its rapid conversion to the C-13 alcohol metabolite, this compound.[2] In fact, systemic exposure to this compound is often greater than that of the parent drug.[2] Crucially, this compound is not merely a byproduct but a potent cytotoxic agent in its own right, demonstrating comparable, and in some cases greater, activity than idarubicin against various cancer cell lines.[2]

This guide aims to equip researchers with the necessary knowledge and tools to address the potential instability of this compound in their cell culture experiments.

Factors Influencing this compound Stability in Cell Culture Media

The stability of a pharmaceutical compound in a complex aqueous environment like cell culture medium is influenced by a multitude of factors.[4][5] Based on the known chemistry of anthracyclines, the following are key parameters to consider for this compound:

  • pH: The pH of the cell culture medium, typically maintained between 7.2 and 7.4, can significantly impact the stability of anthracyclines. Alkaline conditions, in particular, can lead to the degradation of idarubicin, and it is plausible that this compound is similarly affected.[1][6]

  • Temperature: Standard cell culture incubation is performed at 37°C. Elevated temperatures can accelerate chemical degradation reactions.[4]

  • Light: Anthracyclines are known to be sensitive to light.[1] Photodegradation can occur upon exposure to ambient light, leading to a loss of biological activity.[7] Therefore, protection from light during storage and handling is crucial.

  • Media Components: Cell culture media are complex mixtures of amino acids, vitamins, salts, and other nutrients.[8] Some of these components, such as certain amino acids (arginine, histidine, tyrosine) and metal ions (e.g., Fe(NO₃)₃), have been shown to contribute to the degradation of doxorubicin (B1662922).[3] The vitamin components of media are also known to be unstable.[9]

  • Dissolved Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of susceptible molecules.[4]

Quantitative Data on Anthracycline Stability

While specific data for this compound in cell culture media is lacking, the following tables summarize available information on the stability of the parent compound, idarubicin, and the related anthracycline, doxorubicin, which can serve as a valuable reference.

Table 1: Stability of Idarubicin Solutions

PreparationConcentrationStorage ConditionsStabilityReference
Idarubicin HCl in original vials1 mg/mL2°C–8°C, protected from lightAt least 3 days
Idarubicin HCl in polypropylene (B1209903) syringes1 mg/mL2°C–8°C, protected from lightAt least 3 days
Idarubicin HCl diluted in Water for Injection (WFI) in polyolefin bags0.1 mg/mL, 0.62 mg/mL, 0.73 mg/mL2°C–8°C, protected from lightAt least 28 days
Reconstituted Idamycin®1 mg/mLRefrigerated (2° to 8°C) or room temperature (15° to 30°C)72 hours (3 days)[6]

Table 2: Stability of Doxorubicin in Cell Culture Media

CompoundMediumIncubation ConditionsHalf-life (t½)Reference
DoxorubicinVariety of tissue culture mediaNot specified~3 hours[3]
DoxorubicinDMEM37°CRecommended use within 12-24 hours

Experimental Protocols for Assessing this compound Stability

Given the absence of definitive stability data, it is highly recommended that researchers empirically determine the stability of this compound in their specific cell culture system.

Protocol 1: Determination of this compound Concentration Over Time in Cell-Free Culture Medium

This protocol outlines a method to quantify the chemical stability of this compound in a chosen cell culture medium under standard incubation conditions.

Workflow for this compound Stability Assessment

prep Prepare this compound Stock Solution spike Spike Medium with this compound prep->spike incubate Incubate at 37°C, 5% CO2 spike->incubate sample Collect Aliquots at Time Points (e.g., 0, 1, 2, 4, 8, 24h) incubate->sample store Store Samples at -80°C sample->store hplc Quantify by HPLC-MS/MS store->hplc analyze Analyze Data & Determine Half-life hplc->analyze

Caption: Workflow for assessing this compound stability.

Methodology:

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Spiking of Cell Culture Medium: Warm the desired cell culture medium (e.g., RPMI-1640 + 10% FBS) to 37°C. Spike the medium with the this compound stock solution to a final concentration relevant to your experiments (e.g., 1 µM). Ensure the final solvent concentration is non-toxic to cells (typically <0.1%).

  • Incubation: Place the this compound-containing medium in a sterile container in a cell culture incubator at 37°C and 5% CO₂. Protect the container from light.

  • Sample Collection: At various time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, and 72 hours), collect aliquots of the medium.

  • Sample Storage: Immediately freeze the collected aliquots at -80°C until analysis to prevent further degradation.

  • Quantification of this compound: Thaw the samples and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

  • Data Analysis: Plot the concentration of this compound as a function of time. Calculate the degradation rate and the half-life (t½) of this compound in the medium.

Protocol 2: Quantification of Intracellular Idarubicin and this compound

This protocol is adapted from a study on idarubicin metabolism and can be used to measure the intracellular concentration of both the parent drug and its metabolite.

Workflow for Intracellular Drug Quantification

culture Culture Cells treat Treat with Idarubicin (e.g., 1 µM) culture->treat incubate Incubate at 37°C treat->incubate harvest Harvest Cells at Time Points incubate->harvest wash Wash with Cold PBS harvest->wash lyse Lyse Cell Pellet (e.g., 5% NH3) wash->lyse hplc Quantify by UPLC-MS/MS lyse->hplc

Caption: Workflow for intracellular drug analysis.

Methodology:

  • Cell Culture: Culture the desired cell line (e.g., MCF-7, HepG2, HEK293) in the appropriate medium (e.g., DMEM with 10% FCS, 2 mM glutamine, 100 U penicillin/100 μg streptomycin, and 1% HEPES) under standard cell culture conditions.

  • Cell Preparation: Harvest and wash the cells once with PBS. Resuspend 1 x 10⁶ cells in 300 µL of medium.

  • Drug Incubation: Add idarubicin to a final concentration of 1 µM and incubate at 37°C on a rotary shaker for various time points (e.g., 10, 30, 60, 90, 120 min).

  • Stopping the Reaction: Stop the uptake by centrifugation at 1000 x g for 5 minutes at 4°C.

  • Cell Lysis: Lyse the cell pellets using 100 µL of 5% aqueous NH₃.

  • Quantification: Quantify the intracellular concentrations of idarubicin and this compound in the lysates by a validated Ultra-High-Performance Liquid Chromatography coupled to Triple Quadrupole Tandem Mass Spectrometry (UPLC-MS/MS) method.

Biological Context: Metabolism and Signaling Pathways

Understanding the stability of this compound is crucial for interpreting its effects on cellular signaling pathways.

Metabolism of Idarubicin to this compound

Idarubicin is metabolized to this compound by carbonyl and aldo-keto reductases. This conversion can occur intracellularly, and the ratio of idarubicin to this compound can vary between different cell lines. For example, after 120 minutes of incubation with idarubicin, the ratio of this compound to idarubicin reached about 20% in HepG2 and HEK293 cells, and about 8.5% in MCF-7 cells.

Metabolic Conversion of Idarubicin

Idarubicin Idarubicin This compound This compound Idarubicin->this compound Metabolism Enzymes Carbonyl Reductases Aldo-Keto Reductases Enzymes->this compound

Caption: Idarubicin is metabolized to this compound.

Mechanism of Action and Signaling Pathways

The primary antiproliferative effects of anthracyclines like idarubicin and this compound involve:

  • DNA Intercalation: These compounds insert themselves between the base pairs of DNA, distorting its structure and interfering with replication and transcription.

  • Topoisomerase II Inhibition: They inhibit the enzyme topoisomerase II, leading to DNA strand breaks and apoptosis.

Simplified Anthracycline Signaling Pathway

This compound This compound DNA DNA This compound->DNA Intercalation TopoII Topoisomerase II This compound->TopoII Inhibition Replication DNA Replication & Transcription Block DNA->Replication DSB DNA Strand Breaks TopoII->DSB Apoptosis Apoptosis Replication->Apoptosis DSB->Apoptosis

Caption: Anthracycline mechanism of action.

Conclusion and Recommendations

The stability of this compound in cell culture media is a critical yet under-investigated parameter that can significantly impact the reliability of in vitro experimental data. While direct stability studies are lacking, evidence from related compounds suggests a high potential for degradation under standard cell culture conditions. Researchers are strongly encouraged to:

  • Empirically determine the stability of this compound in their specific cell culture medium and experimental setup using the protocols outlined in this guide.

  • Minimize degradation by protecting this compound solutions from light, preparing fresh solutions for each experiment, and considering the potential impact of media components.

By proactively addressing the issue of this compound stability, the scientific community can ensure the generation of more robust and reproducible data, ultimately accelerating the development of more effective cancer therapies.

References

Idarubicinol's Induction of Apoptosis in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idarubicin (B193468), a potent anthracycline antibiotic, is a cornerstone in the treatment of various hematological malignancies. Its primary metabolite, idarubicinol, has been shown to possess significant cytotoxic activity, comparable and in some instances, equipotent to the parent compound. This technical guide provides an in-depth exploration of the mechanisms by which this compound induces apoptosis in cancer cell lines. It is designed to be a comprehensive resource, detailing the molecular pathways, summarizing key quantitative data, and providing detailed experimental protocols to aid in the research and development of anthracycline-based cancer therapies.

Quantitative Analysis of Cytotoxicity

The cytotoxic effects of this compound have been evaluated in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a cytotoxic agent. The following tables summarize the available IC50 values for this compound in various cancer cell lines, providing a comparative perspective on its efficacy.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (ng/mL)Culture ConditionReference
MCF-7Breast Cancer3.6 ± 0.7Monolayer[1]
MCF-7Breast Cancer5.3 ± 0.7Multicellular Spheroids[1]
CCRF-CEMLymphoblastic LeukemiaEquipoten to IdarubicinNot Specified[2]
K562Myelogenous LeukemiaEquipoten to IdarubicinNot Specified[2]
U87-MGGlioblastomaEquipoten to IdarubicinNot Specified[2]

Table 2: Comparative Cytotoxicity of Idarubicin and this compound

Cell LineDrugIC50 (ng/mL)Reference
MCF-7 (Monolayer)Idarubicin3.3 ± 0.4[1]
This compound3.6 ± 0.7[1]
MCF-7 (Spheroids)Idarubicin7.9 ± 1.1[1]
This compound5.3 ± 0.7[1]

Mechanism of Action and Signaling Pathways

This compound exerts its apoptotic effects primarily through the inhibition of DNA topoisomerase II, an essential enzyme in DNA replication and repair. This action triggers a cascade of molecular events culminating in programmed cell death.

Topoisomerase II Inhibition

This compound, much like its parent compound idarubicin, functions as a topoisomerase II poison. It stabilizes the covalent complex formed between topoisomerase II and DNA, which prevents the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks.[3] Studies have shown that both idarubicin and this compound predominantly form cleavable complexes with the topoisomerase II alpha isoform.[3] The persistence of these complexes is thought to be a key factor in the high potency of these compounds.[3]

Induction of the Intrinsic Apoptotic Pathway

The DNA damage induced by this compound triggers the intrinsic, or mitochondrial, pathway of apoptosis. While detailed signaling pathways specific to this compound are not extensively elucidated, the mechanism is believed to mirror that of idarubicin. This pathway involves the loss of mitochondrial membrane potential and the subsequent activation of a caspase cascade.[4]

A proposed signaling pathway for this compound-induced apoptosis is depicted below:

Idarubicinol_Apoptosis_Pathway This compound-Induced Apoptotic Signaling Pathway This compound This compound TopoisomeraseII Topoisomerase IIα This compound->TopoisomeraseII Inhibition DNA_Damage DNA Double-Strand Breaks TopoisomeraseII->DNA_Damage Stabilization of cleavable complex Mitochondrion Mitochondrion DNA_Damage->Mitochondrion Loss of membrane potential Caspase9 Caspase-9 (Initiator) Mitochondrion->Caspase9 Activation Caspase3 Caspase-3 (Effector) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: this compound-induced apoptosis signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound-induced apoptosis.

Cell Culture and Drug Preparation
  • Cell Lines: Human cancer cell lines such as MCF-7 (breast adenocarcinoma), K562 (chronic myelogenous leukemia), and CCRF-CEM (acute lymphoblastic leukemia) can be used.

  • Culture Medium: Cells should be maintained in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Preparation: A stock solution of this compound is typically prepared in a suitable solvent like DMSO and stored at -20°C. Working solutions are prepared by diluting the stock solution in the cell culture medium to the desired final concentrations immediately before use.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 to 1000 ng/mL) for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Add MTT solution B->C D Incubate and dissolve formazan C->D E Measure absorbance D->E F Calculate IC50 E->F

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentration of this compound for the indicated time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Western Blot Analysis for Apoptotic Markers

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis.

  • Protein Extraction: Lyse the this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow Western Blot Workflow for Apoptosis Markers A Cell Lysis & Protein Extraction B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection G->H I Analysis of Apoptotic Protein Expression H->I

Caption: General workflow for Western blot analysis.

Conclusion

This compound, the primary metabolite of idarubicin, is a potent cytotoxic agent that induces apoptosis in a variety of cancer cell lines. Its primary mechanism of action involves the inhibition of topoisomerase II alpha, leading to DNA damage and the activation of the intrinsic apoptotic pathway. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and to develop more effective cancer therapies. Further research is warranted to expand the library of IC50 values across a broader range of cancer cell lines and to delineate the specific molecular signaling cascades initiated by this promising anti-cancer agent.

References

Idarubicinol's Impact on Cell Cycle Progression and Apoptosis in HL-60 Promyelocytic Leukemia Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Idarubicinol, the primary alcohol metabolite of the anthracycline idarubicin (B193468), is a potent cytotoxic agent against leukemia cells. This document provides a comprehensive technical overview of its effects on the human promyelocytic leukemia cell line, HL-60. The core mechanism of action for this compound is the inhibition of DNA topoisomerase II, which leads to the formation of stable drug-enzyme-DNA ternary complexes. This action prevents the re-ligation of DNA strands, causing double-strand breaks that trigger robust cellular damage responses. In HL-60 cells, this damage culminates in a significant cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis. This guide details the molecular pathways, presents available quantitative data on cytotoxicity and cell cycle changes, and provides standardized experimental protocols for researchers in oncology and drug development.

Introduction

The HL-60 cell line, derived from a patient with acute promyelocytic leukemia (APL), is a cornerstone in hematological cancer research.[1] These cells grow in suspension and can be induced to differentiate, making them an invaluable in vitro model for studying myeloid cell biology and the efficacy of chemotherapeutic agents.[1] Idarubicin is a key anthracycline used in the treatment of acute myeloid leukemia (AML). Its principal metabolite, this compound, demonstrates comparable cytotoxic potency to the parent compound. Understanding the specific interactions of this compound with HL-60 cells is critical for elucidating mechanisms of anthracycline activity and developing more effective leukemia therapies.

Core Mechanism of Action: Topoisomerase II Inhibition

The primary molecular target of this compound, like its parent compound idarubicin, is DNA topoisomerase II.[2][3] This essential enzyme modulates DNA topology by creating transient double-strand breaks to allow for strand passage, which is crucial during DNA replication and transcription.[2][4]

This compound functions as a "topoisomerase poison" through the following steps:

  • Intercalation: The planar ring structure of the molecule inserts itself between DNA base pairs.[2]

  • Complex Stabilization: It stabilizes the "cleavable complex," a transient intermediate where topoisomerase II is covalently bound to the 5' ends of the cleaved DNA.[2][5]

  • Inhibition of Re-ligation: By stabilizing this complex, this compound prevents the enzyme from re-ligating the DNA strands.[2][4]

  • DNA Damage: The accumulation of these stalled complexes leads to permanent, irreparable DNA double-strand breaks, particularly when encountered by the replication machinery.[2]

This induction of significant DNA damage is the primary trigger for the downstream effects on the cell cycle and apoptosis.

Mechanism_of_Action cluster_drug This compound Action cluster_effect Cellular Consequences This compound This compound DNA Nuclear DNA This compound->DNA Intercalates TopoII Topoisomerase II This compound->TopoII Poisons DNA->TopoII Binds Complex Stabilized Ternary Complex (DNA-TopoII-Drug) TopoII->Complex Forms DSB DNA Double-Strand Breaks Complex->DSB Prevents Re-ligation Arrest Cell Cycle Arrest DSB->Arrest Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of this compound as a topoisomerase II poison.

Effects on Cell Cycle Progression in HL-60 Cells

The DNA damage induced by this compound activates cellular checkpoint pathways, leading to a halt in cell cycle progression. In HL-60 cells, treatment with low doses of the parent drug idarubicin (e.g., 10 nmol/L) results in a pronounced accumulation of cells in the G2/M phase.[6][7] This G2 arrest prevents cells with damaged DNA from entering mitosis, a crucial mechanism to avoid propagating genetic errors.

The G2/M checkpoint is primarily regulated by the Cyclin B1/Cdc2 (also known as CDK1) complex. DNA damage triggers a signaling cascade that maintains this complex in an inactive, phosphorylated state, thereby blocking entry into mitosis. While specific studies on this compound are limited, the mechanism is consistent with other topoisomerase II inhibitors that cause G2 arrest in HL-60 cells.[8] This arrest is not always permanent; after prolonged exposure, cells may eventually re-enter the cell cycle or be directed towards apoptosis.[6]

G2_M_Arrest_Pathway This compound This compound-induced DNA Damage ATM_ATR ATM/ATR Kinase Activation This compound->ATM_ATR Chk Chk1/Chk2 Kinase Activation ATM_ATR->Chk Cdc25 Cdc25 Phosphatase (Inhibited) Chk->Cdc25 Phosphorylates & Inhibits CycB_Cdc2 Cyclin B1/Cdc2 Complex (Inactive) Cdc25->CycB_Cdc2 Cannot dephosphorylate G2_M G2 Phase CycB_Cdc2->G2_M Maintains state M_Phase Mitosis G2_M->M_Phase Progression blocked Arrest G2/M Arrest G2_M->Arrest

Caption: Signaling pathway leading to G2/M cell cycle arrest.

Table 1: Effect of Idarubicin on Cell Cycle Distribution in HL-60 Cells Note: Quantitative data for this compound is sparse; these findings are based on studies of its parent compound, idarubicin, which induces similar effects.

Treatment ConditionKey Observation on Cell CycleReference
Low-dose idarubicin (10 g/l) for 24hAccumulation of cells in the G2/M phase.[6]
Low-dose idarubicin (10 nmol/l)Cells die following a cell cycle arrest in the G2 phase.[7]
High-dose idarubicin (50-100 nmol/l)Apoptosis occurs largely independent of the cell cycle phase.[7]

Induction of Apoptosis

If the DNA damage caused by this compound is too extensive for cellular repair mechanisms to handle, the cell is targeted for programmed cell death, or apoptosis. The apoptotic response in HL-60 cells is dose-dependent. High concentrations of idarubicin (50-100 nmol/L) induce massive and rapid apoptosis, whereas lower concentrations tend to cause G2 arrest first, followed by cell death.[7] The potency of this compound is comparable to that of idarubicin.

Table 2: Cytotoxicity Data for Idarubicin in HL-60 Cells Note: this compound has been shown to be equipotent to Idarubicin in cytotoxicity studies in other leukemia cell lines.

CompoundCell LineParameterValueIncubation TimeReference
IdarubicinHL-60IC₅₀2.5 µM24 hours
IdarubicinHL-60IC₅₀0.25 µM48 hours
IdarubicinHL-60IC₅₀0.25 µM72 hours

Detailed Experimental Protocols

The following section outlines standardized methodologies for investigating the effects of this compound on HL-60 cells.

HL-60 Cell Culture
  • Medium: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 2.5 mM L-glutamine.[1]

  • Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[1][9]

  • Subculture: Grow cells in suspension. When the density reaches approximately 1 x 10⁶ cells/mL, split the culture to a seeding density of 0.15-0.2 x 10⁶ cells/mL.[1][10] Change the medium every 2-3 days.[1]

Drug Preparation and Application
  • Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent such as DMSO. Store at -20°C.

  • Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentrations using a pre-warmed complete culture medium. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically <0.1%).

  • Treatment: Add the appropriate volume of the working solution to the cell suspension to achieve the target concentrations for the desired incubation period.

Cell Cycle Analysis via Flow Cytometry

This protocol uses propidium (B1200493) iodide (PI), a fluorescent dye that stoichiometrically binds to DNA, to determine the cellular DNA content and thus the distribution of cells in different cycle phases.[11]

  • Cell Harvest: Collect approximately 1 x 10⁶ HL-60 cells per sample by centrifugation (e.g., 200 x g for 5 minutes).[12]

  • Washing: Wash the cell pellet once with ice-cold Phosphate Buffered Saline (PBS).

  • Fixation: Resuspend the cells and add them dropwise to 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing to prevent clumping.[13][14] Incubate on ice for at least 30 minutes. Samples can be stored at -20°C for several weeks.[12][15]

  • Rehydration & Staining: Centrifuge the fixed cells to remove ethanol. Wash the pellet with PBS. Resuspend the pellet in a PI staining solution containing RNase A (to eliminate RNA-related signals).[11][12]

  • Incubation: Incubate at room temperature for 15-30 minutes, protected from light.[12]

  • Analysis: Analyze the samples on a flow cytometer. Use software to gate on single cells and model the DNA content histogram to quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases.[14]

Experimental_Workflow Start Culture HL-60 Cells Treat Treat with this compound Start->Treat Harvest Harvest & Wash Cells Treat->Harvest Fix Fix in 70% Ethanol Harvest->Fix Stain Stain with PI & RNase A Fix->Stain Analyze Flow Cytometry Analysis Stain->Analyze Result Cell Cycle Profile (%G1, S, G2/M) Analyze->Result

Caption: Experimental workflow for cell cycle analysis.
Western Blotting for Cell Cycle Proteins

This technique is used to quantify changes in the expression levels of key cell cycle regulatory proteins, such as Cyclin B1 and Cdc2.

  • Cell Lysis: After treatment, harvest and wash cells. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay.[16]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16]

  • Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-Cyclin B1, anti-Cdc2). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[16][18]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Use a loading control like β-actin or GAPDH to ensure equal protein loading across lanes.[17]

Conclusion

This compound exerts a powerful anti-proliferative effect on HL-60 leukemia cells, driven by its function as a topoisomerase II poison. The resulting DNA damage leads to a characteristic arrest in the G2/M phase of the cell cycle and, at sufficient concentrations or duration of exposure, triggers apoptosis. The methodologies and data presented in this guide provide a foundational framework for researchers to further investigate the nuanced effects of this compound and other anthracyclines, aiding in the continued development of targeted and effective cancer therapies.

References

The Interaction of Idarubicinol with P-glycoprotein: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Idarubicin (B193468) is a potent anthracycline antibiotic employed in the treatment of hematological malignancies, most notably acute myeloid leukemia (AML). Its clinical efficacy is, in part, attributed to its rapid conversion to a highly active primary metabolite, idarubicinol (IDA-OL).[1] While idarubicin itself shows a degree of ability to circumvent multidrug resistance (MDR), its metabolite, this compound, is a significant substrate for the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp, also known as MDR1). The overexpression of P-gp in cancer cells leads to the active efflux of this compound, thereby reducing its intracellular concentration and cytotoxic effect, which is a critical mechanism of acquired drug resistance. This guide provides a detailed examination of the this compound-P-gp interaction, summarizing key quantitative data, outlining experimental protocols used for its study, and visualizing the underlying mechanisms.

This compound: A Substrate for P-glycoprotein Mediated Efflux

Clinical and preclinical evidence consistently demonstrates that while idarubicin is less susceptible to P-gp-mediated efflux compared to other anthracyclines like daunorubicin (B1662515), its active metabolite, this compound, is actively transported by this efflux pump.[2][3] Studies on AML blast populations revealed that the efflux of this compound could be effectively reversed by P-gp modulators such as verapamil (B1683045) and dexniguldipine.[3] This indicates that the development of resistance to idarubicin-based chemotherapy may not be due to the parent drug's interaction with P-gp, but rather to the efficient removal of the highly cytotoxic this compound from the cancer cells.[3]

In human multiple myeloma cell lines overexpressing P-gp, this compound was found to be more susceptible to P-gp transport than its parent compound, idarubicin.[2] This differential interaction is a crucial factor in the overall efficacy of idarubicin treatment, especially in refractory or relapsed disease where P-gp expression is often elevated.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and ex vivo studies investigating the interaction between this compound/idarubicin and P-glycoprotein.

Table 1: Cytotoxicity and Resistance

Cell LineDrugP-gp ExpressionParameterValueReference
RPMI 8226 (Myeloma)IdarubicinSensitive-3-fold more potent than DNR/DOX[2]
RPMI 8226 (Myeloma)IdarubicinResistant (MDR)-10-50-fold more potent than DNR/DOX[2]
RPMI 8226 (Myeloma)This compoundResistant (MDR)-At least 32-fold more cytotoxic than DOXol[2]
P388 (Leukemia)IdarubicinResistant (MDR)DNA SynthesisMore active inhibition than doxorubicin (B1662922)[5]

DNR: Daunorubicin; DOX: Doxorubicin; DOXol: Doxorubicinol

Table 2: P-glycoprotein Mediated Efflux and Inhibition

Cell/Tissue ModelDrugP-gp ModulatorEffectQuantitative FindingReference
AML BlastsThis compoundVerapamil (10 µM)Reversal of EffluxSignificant reversal observed[3]
AML BlastsThis compoundDexniguldipine (1 µM)Reversal of EffluxSignificant reversal observed[3]
AML BlastsIdarubicinVerapamil/DexniguldipineInhibition of EffluxNot significantly inhibited[3]
Isolated Rat HeartIdarubicinVerapamil/AmiodaroneEnhanced InfluxVmax increased 1.8-fold[6]

Table 3: Pharmacokinetic Parameters (Idarubicin Uptake Influenced by P-gp)

ModelParameterValueUnitReference
Isolated Rat HeartKm (Michaelis-Menten constant)3.06µM[6]
Isolated Rat HeartVmax (Maximum uptake rate)46.0µM/min[6]

Experimental Protocols

The characterization of the this compound-P-gp interaction relies on a variety of specialized in vitro and ex vivo methodologies.

Cell Lines and Culture

Standard models for studying P-gp-mediated resistance include paired sensitive and resistant cell lines.

  • Human Multiple Myeloma: RPMI 8226-S (sensitive parental line) and its P-gp overexpressing sublines, 8226-R7 and 8226-Dox40.[2]

  • Human Leukemia: CEM-CCRF (MDR-negative) and its MDR-positive counterpart, CEM-VBL.[3]

  • Murine Leukemia: P388 (sensitive) and P388/ADR (doxorubicin-resistant, P-gp overexpressing).[5] Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, under standard conditions (37°C, 5% CO₂). Resistant lines are often maintained with low concentrations of the selecting drug to ensure stable P-gp expression.

Cytotoxicity Assays

These assays determine the concentration of a drug required to inhibit cell growth or induce apoptosis.

  • MTT Assay:

    • Cells are seeded in 96-well plates and exposed to a range of drug concentrations for a specified period (e.g., 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.

    • The formazan is solubilized, and the absorbance is measured using a microplate reader.

    • The IC₅₀ (concentration causing 50% inhibition of cell growth) is calculated.[2]

  • Annexin V Apoptosis Assay:

    • Cells are treated with the drug as in the cytotoxicity assay.

    • Cells are harvested, washed, and resuspended in a binding buffer.

    • Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium (B1200493) iodide (PI) are added.

    • Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.

    • The percentage of apoptotic and necrotic cells is quantified using flow cytometry.[2]

P-glycoprotein Efflux Assay (Flow Cytometry)

This method directly measures the function of P-gp by quantifying the efflux of fluorescent substrates.

  • Cell Loading: AML blast populations or cell lines are incubated with the fluorescent substrate (e.g., daunorubicin, which is structurally similar to this compound and whose fluorescence can be measured).[3]

  • Incubation with Modulators: To confirm P-gp's role, parallel samples are co-incubated with a P-gp inhibitor (e.g., 10 µM verapamil or 1 µM dexniguldipine).[3]

  • Efflux Period: After loading, cells are washed and incubated in a drug-free medium for a set period to allow for efflux.

  • Flow Cytometry Analysis: The intracellular fluorescence of the cell population is measured using a flow cytometer. A lower fluorescence intensity in the absence of an inhibitor, compared to its presence, indicates active P-gp-mediated efflux.

  • Quantification: The extent of efflux is calculated based on the difference in mean fluorescence intensity between samples with and without the P-gp modulator.

Isolated Perfused Heart Model (Langendorff)

This ex vivo model is used to study cardiac drug uptake, metabolism, and toxicity in a controlled environment.

  • Heart Isolation: A rat heart is excised and mounted on a Langendorff apparatus.

  • Perfusion: The heart is retrogradely perfused through the aorta with a physiological buffer (e.g., Krebs-Henseleit solution) at a constant pressure and temperature.

  • Drug Administration: Idarubicin (e.g., a 0.5 mg dose infused over 10 minutes) is administered into the perfusion line, with or without P-gp inhibitors like verapamil or PSC 833.[6][7]

  • Sample Collection: The outflow perfusate is collected over time to measure the concentration of the parent drug and its metabolites.

  • Analysis: Drug and metabolite concentrations are quantified using High-Performance Liquid Chromatography (HPLC). Pharmacokinetic and pharmacodynamic parameters, such as uptake rates (Vmax) and effects on ventricular pressure, are modeled.[6][7]

Visualizations: Mechanisms and Workflows

The following diagrams illustrate the key processes and experimental logic described in this guide.

G cluster_cell Cancer Cell cluster_inhibitor Inhibition IdaOL_in This compound (IDA-OL) Pgp P-glycoprotein (P-gp) IdaOL_in->Pgp Binding ADP ADP + Pi Pgp->ADP IdaOL_out This compound (IDA-OL) Pgp->IdaOL_out Efflux ATP ATP ATP->Pgp Energy Extracellular_Out Extracellular Space IdaOL_out->Extracellular_Out Inhibitor P-gp Inhibitor (e.g., Verapamil) Inhibitor->Pgp Blocks Binding Site Extracellular_In Extracellular Space Extracellular_In->IdaOL_in Passive Diffusion

Caption: P-gp mediated efflux of this compound and its inhibition.

G cluster_control Control Group cluster_inhibitor Inhibitor Group start Start: AML Blasts or Cell Line Suspension split start->split load_ctrl 1. Load cells with fluorescent substrate (e.g., DNR) split->load_ctrl load_inhib 1. Load cells with substrate + P-gp Inhibitor (e.g., Verapamil) split->load_inhib efflux_ctrl 2. Incubate in substrate-free medium (allow efflux) load_ctrl->efflux_ctrl fcm_ctrl 3. Measure fluorescence by Flow Cytometry efflux_ctrl->fcm_ctrl compare 4. Compare Fluorescence: Inhibitor Group > Control Group => P-gp Mediated Efflux fcm_ctrl->compare efflux_inhib 2. Incubate in medium with Inhibitor (block efflux) load_inhib->efflux_inhib fcm_inhib 3. Measure fluorescence by Flow Cytometry efflux_inhib->fcm_inhib fcm_inhib->compare

Caption: Experimental workflow for a P-gp efflux assay.

G cluster_nucleus Nuclear Events Chemo Chemotherapeutic Stress (e.g., Anthracyclines) NFkB_path Signal Transduction (e.g., PI3K/Akt) Chemo->NFkB_path NFkB NF-κB Activation NFkB_path->NFkB MDR1_gene MDR1 (ABCB1) Gene NFkB->MDR1_gene Binds to Promoter Nucleus Nucleus Transcription Transcription & Translation MDR1_gene->Transcription Pgp_protein P-glycoprotein Synthesis Transcription->Pgp_protein Efflux Increased this compound Efflux & Drug Resistance Pgp_protein->Efflux

Caption: Pathway for P-gp upregulation leading to resistance.

Conclusion and Implications

The interaction between this compound and P-glycoprotein is a clinically significant factor in the efficacy of idarubicin-based chemotherapy. While idarubicin itself is a relatively poor substrate for P-gp, its highly potent metabolite, this compound, is actively expelled from cancer cells by this transporter. This efflux is a key mechanism contributing to acquired multidrug resistance. The experimental data consistently show that this resistance can be reversed in vitro by P-gp inhibitors, which restore intracellular this compound concentrations.

For researchers and drug development professionals, these findings underscore the importance of considering metabolite transport in the design and evaluation of novel anticancer agents. The differential P-gp substrate specificity between a parent drug and its active metabolites can have profound implications for therapeutic outcomes. Future strategies to combat idarubicin resistance may involve the co-administration of specific, non-toxic P-gp inhibitors or the development of delivery systems, such as nanoparticles, designed to bypass P-gp-mediated efflux.[8] A thorough understanding of these transport dynamics is essential for optimizing treatment protocols and overcoming resistance in hematological malignancies.

References

Navigating Resistance: A Technical Guide to Idarubicinol Resistance Mechanisms in AML Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying resistance to idarubicinol, the active metabolite of the chemotherapeutic agent idarubicin (B193468), in Acute Myeloid Leukemia (AML) cell lines. Understanding these resistance pathways is critical for the development of novel therapeutic strategies to overcome treatment failure in AML. This document details the core resistance mechanisms, presents quantitative data for comparative analysis, outlines key experimental protocols, and visualizes complex biological processes.

Core Mechanisms of this compound Resistance

Resistance to this compound in AML is a multifactorial phenomenon, primarily driven by four key mechanisms: increased drug efflux, alterations in the drug target, enhanced DNA damage repair, and evasion of apoptosis.

Increased Drug Efflux via ATP-Binding Cassette (ABC) Transporters

The most well-documented mechanism of resistance to many chemotherapeutic agents, including this compound, is the overexpression of ABC transporters. These membrane proteins function as ATP-dependent efflux pumps, actively removing cytotoxic drugs from the cell, thereby reducing their intracellular concentration and efficacy. While idarubicin itself is considered less susceptible to efflux by certain pumps compared to other anthracyclines like daunorubicin (B1662515), its highly active metabolite, this compound, is a significant substrate for these transporters.[1][2]

Key ABC transporters implicated in this compound resistance include:

  • P-glycoprotein (P-gp/MDR1/ABCB1): A primary efflux pump for a wide range of anticancer drugs.[3][4]

  • Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): Another major transporter associated with resistance to anthracyclines in AML.[5][6][7]

  • Breast Cancer Resistance Protein (BCRP/ABCG2): Also known to transport anthracyclines and contribute to the multidrug resistance phenotype in AML.[7][8]

Studies have shown that AML blast populations can exhibit significant efflux of this compound, a process that can be reversed by MDR modulators like verapamil (B1683045) and dexniguldipine.[1][2] The development of idarubicin/cytarabine-resistant AML cell lines (AML-2/IDAC) has been shown to correlate with the overexpression of ABCA3 and MRP1 genes.[5]

Target Alteration: Topoisomerase II

Idarubicin and its metabolite exert their cytotoxic effects primarily by inhibiting DNA topoisomerase II. This enzyme is crucial for managing DNA topology during replication and transcription.[9][10] The drug stabilizes the topoisomerase II-DNA cleavage complex, leading to the accumulation of double-strand breaks and subsequent cell death.[9][11]

Resistance can arise from alterations in topoisomerase II, including:

  • Mutations: Point mutations in the TOP2A gene can alter the drug-binding site, reducing the affinity of this compound for the enzyme-DNA complex.[11][12]

  • Decreased Expression: Reduced levels of topoisomerase II protein mean there are fewer targets for the drug to act upon, leading to diminished DNA damage.[13]

Interestingly, some research suggests that idarubicin and this compound are less affected by topoisomerase II-related multidrug resistance compared to daunorubicin, indicating a potential therapeutic advantage in certain contexts.[14]

Enhanced DNA Damage Response

Given that the mechanism of action of this compound involves inducing DNA double-strand breaks, the cell's ability to repair this damage is a critical determinant of its survival. Upregulation of DNA damage response (DDR) pathways can lead to increased repair of drug-induced lesions, thereby mitigating the cytotoxic effect.

Key DDR pathways involved include:

  • Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): The two major pathways for repairing double-strand breaks.

  • PARP-1 Activation: Poly (ADP-ribose) polymerase-1 (PARP-1) is a key sensor of DNA damage and is involved in the recruitment of repair proteins.[15] Overexpression of PARP-1 has been linked to poorer outcomes in AML.[15]

Studies have shown that inhibiting the DNA damage repair response, for instance with PARP inhibitors like Olaparib or agents like Triptolide, can enhance the chemosensitivity of AML cells to idarubicin.[15][16] This suggests that enhanced DNA repair is a significant resistance mechanism.

Evasion of Apoptosis

Ultimately, the DNA damage induced by this compound should trigger programmed cell death, or apoptosis. Cancer cells, including resistant AML cells, often develop mechanisms to evade this crucial process. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[17][18]

Resistance is frequently associated with:

  • Overexpression of Anti-Apoptotic Proteins: High levels of proteins like Bcl-2, Mcl-1, and Bcl-XL sequester pro-apoptotic proteins, preventing the initiation of the apoptotic cascade.[17][19][20][21] Overexpression of Bcl-2 has been linked to poor prognosis and chemotherapy resistance in AML.[20]

  • Inactivation of Pro-Apoptotic Proteins: Mutations or downregulation of pro-apoptotic proteins like BAX and BAK can also prevent apoptosis.

Inducing cell-cycle arrest, for example through agents like all-trans retinoic acid (ATRA), has been shown to induce resistance to idarubicin-induced apoptosis, independent of Bcl-2 expression, suggesting a complex interplay between cell cycle regulation and apoptosis.[22]

Quantitative Data on this compound Resistance

The following tables summarize quantitative data from studies on this compound resistance, providing a basis for comparing the sensitivity of different AML cell lines.

Table 1: In Vitro Cytotoxicity of Anthracyclines in Sensitive and Resistant Cell Lines

Cell LineDrugIC50 (ng/mL)Fold ResistanceReference
KB-3-1 (Sensitive) Doxorubicin (B1662922)15-[23]
Epirubicin (B1671505)10-[23]
Idarubicin1-[23]
KB-V1 (MDR) Doxorubicin2,300153.3[23]
Epirubicin1,000100.0[23]
Idarubicin4040.0[23]
NIH-3T3 (Sensitive) Doxorubicin1.8 ± 0.2-[24]
Idarubicin0.4 ± 0.1-[24]
Doxorubicinol10.5 ± 1.5-[24]
This compound1.1 ± 0.1-[24]
NIH-MDR1-G185 (MDR) Doxorubicin22.1 ± 1.912.3[24]
Idarubicin0.7 ± 0.11.8[24]
Doxorubicinol198.5 ± 25.418.9[24]
This compound8.6 ± 1.17.8[24]

Note: IC50 is the concentration of drug required to inhibit cell growth by 50%. Fold resistance is calculated as the IC50 of the resistant line divided by the IC50 of the sensitive parent line.

Table 2: Effect of MDR Modulators on Anthracycline Efflux

Patient GroupDrugEfflux (%)Efflux with Verapamil (10 µM)Efflux with Dexniguldipine (1 µM)Reference
AML Blasts (n=18) Daunorubicin45 ± 15ReversibleReversible[1]
Daunorubicinol55 ± 20ReversibleReversible[1]
This compound60 ± 25ReversibleReversible[1]
All AML Blasts (n=36) Idarubicin40 ± 11Not Significantly InhibitedNot Significantly Inhibited[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound resistance.

Development of a Drug-Resistant AML Cell Line

This protocol describes the continuous exposure method to generate a resistant cell line.[25][26][27]

  • Parental Cell Line Selection: Start with a drug-sensitive AML cell line (e.g., HL-60, KG-1, K562).

  • Initial IC50 Determination: Perform a dose-response assay (e.g., MTT, see Protocol 3.2) to determine the initial IC50 of this compound for the parental cell line.

  • Initial Drug Exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC10-IC20.

  • Gradual Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the drug concentration by 1.5- to 2-fold.[25] This process is repeated in a stepwise manner over several months.

  • Viability Monitoring: At each concentration step, monitor cell viability and proliferation. A significant drop in viability is expected initially, followed by the recovery of a resistant population.

  • Confirmation of Resistance: Once cells can tolerate a significantly higher drug concentration (e.g., 5-10 fold the initial IC50), confirm the resistant phenotype by performing a full dose-response curve and comparing the new IC50 value to that of the parental line.

  • Clonal Selection (Optional): To ensure a homogenous resistant population, single-cell cloning can be performed.

  • Maintenance of Resistance: Culture the established resistant cell line in medium containing a maintenance concentration of this compound (e.g., the IC20 of the resistant line) to prevent reversion of the phenotype.[27]

Cell Viability (MTT) Assay for IC50 Determination

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[25][28]

  • Cell Seeding: Seed AML cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[25]

  • Drug Treatment: Prepare serial dilutions of this compound. Add the drug solutions to the wells. Include untreated cells (vehicle control) and a blank (medium only).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO2 incubator.[25]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Solubilization: For suspension cells, centrifuge the plate, carefully remove the medium, and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan (B1609692) crystals.[28]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the blank absorbance from all readings. Plot the percentage of cell viability relative to the vehicle control against the logarithm of the drug concentration. Use non-linear regression analysis to calculate the IC50 value.

Quantification of ABC Transporter Expression by qPCR

This protocol measures the mRNA expression levels of genes encoding ABC transporters.[25]

  • RNA Extraction: Isolate total RNA from both parental and resistant AML cell lines using a standard RNA extraction kit (e.g., TRIzol or column-based kits).

  • RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity via gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction: Set up the qPCR reaction in a 20 µL volume containing:

    • cDNA template

    • Forward and reverse primers for the target gene (e.g., ABCB1, ABCC1) and a housekeeping gene (e.g., GAPDH, ACTB)

    • SYBR Green or TaqMan master mix

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the resistant cells to the parental cells.

Flow Cytometry for Efflux Pump Function (Calcein-AM Assay)

This assay measures the functional activity of P-gp and MRP1. Calcein-AM is a non-fluorescent substrate that is converted to fluorescent calcein (B42510) within the cell. Calcein is a substrate for the efflux pumps.

  • Cell Preparation: Harvest 0.5-1 x 10^6 cells per sample from parental and resistant lines. Wash with PBS.

  • Inhibitor Treatment (Control): For control tubes, pre-incubate cells with a specific ABC transporter inhibitor (e.g., 20 µM Verapamil for P-gp) for 30 minutes at 37°C.

  • Dye Loading: Add Calcein-AM to all tubes at a final concentration of 0.1-0.25 µM. Incubate for 15-30 minutes at 37°C.

  • Wash: Wash the cells twice with ice-cold PBS to remove extracellular dye.

  • Data Acquisition: Resuspend cells in PBS and acquire data on a flow cytometer, measuring the fluorescence in the green channel (e.g., FITC).

  • Data Analysis: Compare the mean fluorescence intensity (MFI) of the resistant cells to the parental cells. A lower MFI in resistant cells indicates increased efflux. The MFI of resistant cells treated with the inhibitor should increase, confirming that the reduced accumulation is due to the specific pump's activity.[4]

Visualizing Resistance Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involved in this compound resistance.

Idarubicinol_Resistance_Mechanisms cluster_Cell AML Cell This compound This compound TopoII Topoisomerase II This compound->TopoII Inhibition ABC ABC Transporters (P-gp, MRP1, BCRP) This compound->ABC cluster_Cell cluster_Cell DNA Nuclear DNA TopoII->DNA Acts on DSB DNA Double-Strand Breaks (DSBs) TopoII->DSB Stabilizes Cleavage Complex, causing Apoptosis Apoptosis DSB->Apoptosis Triggers DDR DNA Damage Repair (DDR) DSB->DDR Activates Idarubicinol_out This compound (extracellular) ABC->Idarubicinol_out Drug Efflux DDR->DSB Repairs Bcl2 Anti-Apoptotic Bcl-2 Family Bcl2->Apoptosis Inhibits R1 Increased Expression of ABC Transporters R1->ABC R2 Mutation or Decreased Expression of Topo II R2->TopoII R3 Upregulation of DDR Pathways R3->DDR R4 Overexpression of Anti-Apoptotic Proteins R4->Bcl2

Caption: Core mechanisms of this compound resistance in AML cells.

Experimental_Workflow_Resistance_Induction start Start with Sensitive AML Cell Line ic50_initial Determine Initial IC50 (MTT Assay) start->ic50_initial culture Culture with low-dose This compound ic50_initial->culture escalate Gradually Increase Drug Concentration culture->escalate monitor Monitor Cell Viability escalate->monitor Repeat confirm Confirm Resistance (New IC50 vs Parental) escalate->confirm Stable Growth at High Dose monitor->escalate characterize Characterize Mechanisms (qPCR, Flow, etc.) confirm->characterize finish Established Resistant Cell Line characterize->finish

Caption: Workflow for generating and validating a resistant AML cell line.

ABC_Transporter_Signaling cluster_nuc Chemo Chemotherapy (e.g., this compound) Stress Cellular Stress (e.g., ROS, DNA Damage) Chemo->Stress MAPK Stress-Activated Kinases (e.g., MAPK pathway) Stress->MAPK TF Transcription Factors (e.g., Nrf2, AP-1) MAPK->TF Nucleus Nucleus TF->Nucleus Gene ABC Transporter Genes (e.g., ABCB1, ABCC1) mRNA mRNA Gene->mRNA Transcription Protein ABC Transporter Protein mRNA->Protein Translation Efflux Increased Drug Efflux Protein->Efflux

Caption: Signaling pathway for stress-induced ABC transporter expression.

References

Methodological & Application

Application Note: Quantification of Idarubicinol in Human Plasma using High-Performance Liquid Chromatography with Fluorescence Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Idarubicin (B193468) is a potent anthracycline antibiotic used in the treatment of various cancers, most notably acute myeloid leukemia. In the body, idarubicin is rapidly and extensively metabolized to its primary active metabolite, idarubicinol (13-hydroxyidarubicin). This compound exhibits significant cytotoxic activity and has a longer plasma half-life than the parent drug, contributing substantially to both the therapeutic and toxic effects of idarubicin therapy. Therefore, the accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization to enhance efficacy while minimizing cardiotoxicity. This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method with fluorescence detection for the determination of this compound in human plasma.

Principle of the Method

This method involves the separation of this compound from plasma components using reversed-phase HPLC. Prior to chromatographic analysis, the analyte is extracted from the plasma matrix to remove proteins and other interfering substances. Two common extraction techniques are detailed: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). Following extraction, the analyte is separated on a C18 or a similar reversed-phase column. This compound possesses natural fluorescence, allowing for highly sensitive and selective detection without the need for derivatization.[1] Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations. An internal standard (e.g., Daunorubicin) is recommended to correct for variations in extraction efficiency and injection volume.

Materials and Reagents

  • Equipment:

    • HPLC system with a fluorescence detector

    • Reversed-phase HPLC column (e.g., C18, 5 µm)

    • Analytical balance

    • Vortex mixer

    • Centrifuge

    • Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18)

    • Sample evaporation system (e.g., nitrogen evaporator)

    • Pipettes and general laboratory glassware

  • Chemicals and Solvents:

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and QC Samples
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the this compound reference standard and the daunorubicin (internal standard) in methanol to obtain individual stock solutions of 1 mg/mL. Store at -20°C.

  • Working Solutions: Prepare intermediate working solutions by serially diluting the stock solutions with methanol or mobile phase to appropriate concentrations for spiking into plasma.

  • Calibration Standards (CS): Prepare a series of calibration standards by spiking blank human plasma with the appropriate this compound working solutions. A typical concentration range is 0.1 ng/mL to 50 ng/mL.[1][2]

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high (e.g., 0.5, 5, and 15 ng/mL).[2]

Plasma Sample Preparation (Method A: Solid-Phase Extraction)

This protocol is based on methods utilizing C18 cartridges.[3]

  • Sample Pre-treatment: To 0.5 mL of plasma sample (blank, CS, QC, or unknown), add 20 µL of the internal standard working solution (e.g., at 20 ng/mL).[2] Vortex for 30 seconds. Add 0.5 mL of 0.1 M HCl, vortex again, and centrifuge for 7 minutes at 4500 rpm.[2]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elution: Elute the this compound and internal standard from the cartridge using 1 mL of methanol or an appropriate organic solvent mixture.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100-200 µL of the mobile phase. Vortex to ensure complete dissolution.

  • Injection: The sample is now ready for injection into the HPLC system.

Plasma Sample Preparation (Method B: Liquid-Liquid Extraction)

This protocol is based on methods utilizing a chloroform-heptanol mixture.[4][5][6]

  • Sample Pre-treatment: To 1 mL of plasma sample, add the internal standard.

  • Extraction: Add 5 mL of a chloroform:1-heptanol (9:1, v/v) mixture. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Back-extraction: Transfer the organic (lower) layer to a clean tube and add 250 µL of 0.1 M phosphoric acid.[5][6] Vortex for 2 minutes.

  • Final Separation: Centrifuge for 10 minutes. The analyte and internal standard will be in the upper aqueous layer.

  • Injection: Carefully collect the aqueous layer for injection into the HPLC system.

HPLC-Fluorescence Conditions

The following are typical starting conditions; optimization may be required.

  • Column: C18 reversed-phase column (e.g., Discovery HS C18, 250 x 4.6 mm, 5 µm).[2][3]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid in water).[1][2]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 50 µL.[7]

  • Column Temperature: 30-35°C.

  • Fluorescence Detector Settings:

    • Excitation Wavelength: 470 - 487 nm.[2][3][6]

    • Emission Wavelength: 540 - 580 nm.[2][3][6][7]

Data Presentation: Summary of HPLC Methods

The following table summarizes parameters from various published methods for the quantification of this compound in plasma.

ParameterMethod 1Method 2Method 3Method 4
Reference [Palu et al., 1992][3][Kuhlmann et al., 1999][7][Robert et al., 1989][4][Giebułtowicz et al., 2020][1][2]
Extraction Method Solid-Phase Extraction (C18)Protein Precipitation (Acetonitrile)Liquid-Liquid ExtractionSolid-Phase Extraction
Column Cyanopropyl (25cm x 4.6mm, 5µm)LiChrospher 100 RP-18 (5µm)LiChrosorb RP-2 (5µm)Discovery HS C18
Detection FluorescenceFluorescencePhotometricFluorescence
Excitation λ 470 nm485 nm484 nm (Absorbance)487 nm
Emission λ 580 nm542 nmN/A547 nm
Recovery > 80.3%90.7%> 83%Not specified
Sensitivity/LOQ < 0.2 ng/mL0.25 ng/mL (LOD)Not specified0.05 ng/mL (LOD)
Linearity Range Not specifiedNot specified5 - 100 ng/mL0.1 - 50 ng/mL
Precision (CV%) 5.8% (Inter-assay)4.4% (Daily RSD)< 8% (RSD)Not specified

Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for this compound quantification in plasma.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample (Unknown, QC, or Standard) add_is Add Internal Standard (e.g., Daunorubicin) plasma->add_is extraction Extraction Step (SPE or LLE) add_is->extraction evap Evaporate & Reconstitute in Mobile Phase extraction->evap hplc HPLC Injection evap->hplc Inject Sample separation Chromatographic Separation (C18 Column) hplc->separation detection Fluorescence Detection (Ex: ~480nm, Em: ~560nm) separation->detection chromatogram Generate Chromatogram (Peak Area) detection->chromatogram Acquire Data calibration Calibration Curve (Peak Area Ratio vs. Conc.) chromatogram->calibration quant Quantify Concentration calibration->quant report Report Results quant->report

Caption: Workflow for HPLC quantification of this compound in plasma.

References

Application Note: Quantitative Analysis of Idarubicinol in Cell Lysates by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Idarubicin (B193468) is a potent anthracycline antibiotic used in the treatment of acute leukemias.[1] Its primary mechanism of action involves the inhibition of topoisomerase II, which interferes with DNA replication and RNA transcription.[2][3] In the body, Idarubicin is extensively metabolized to its active alcohol metabolite, Idarubicinol.[4][5] This metabolite not only possesses significant cytotoxic activity but is also implicated in the dose-limiting cardiotoxicity associated with anthracycline therapy.[4][6] Therefore, accurate quantification of intracellular this compound concentrations is crucial for understanding the drug's efficacy, metabolism, and toxicity profile in preclinical cancer models.

This application note provides a detailed protocol for the sensitive and selective quantification of this compound in cell lysates using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS). The method is suitable for researchers investigating Idarubicin's pharmacology and for professionals in drug development evaluating mechanisms of drug action and resistance.

Metabolic Pathway

The primary metabolic pathway for Idarubicin involves a two-electron reduction of the C-13 carbonyl group to produce the active alcohol metabolite, this compound.[4] This conversion is primarily mediated by carbonyl reductases (CBRs) and aldo-keto reductases (AKRs).[4]

Idarubicin Idarubicin This compound This compound Idarubicin->this compound Two-electron reduction Enzymes Carbonyl Reductases Aldo-Keto Reductases Enzymes->Idarubicin

Caption: Metabolic conversion of Idarubicin to this compound.

Experimental Protocol

This protocol outlines the procedure from cell culture and treatment to final UPLC-MS/MS analysis.

Materials and Reagents
  • Idarubicin hydrochloride (analytical standard)

  • This compound (analytical standard)

  • Daunorubicin (Internal Standard, IS)

  • Acetonitrile (B52724) (ACN), Methanol (MeOH), Water (LC-MS grade)

  • Formic acid (FA) (LC-MS grade)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

  • Low-binding microcentrifuge tubes

Cell Culture and Treatment
  • Culture selected cell lines (e.g., MCF-7, HepG2, HEK293) in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.[4]

  • Seed cells in 6-well plates or T-25 flasks and allow them to adhere and reach 70-80% confluency.

  • Treat cells with the desired concentrations of Idarubicin (e.g., 1 µM) for a specified time course (e.g., up to 120 minutes).[4]

Cell Lysate Preparation
  • After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Harvest the cells by trypsinization, followed by centrifugation at 500 x g for 5 minutes at 4°C.

  • Discard the supernatant and wash the cell pellet again with ice-cold PBS.

  • Resuspend the cell pellet in a known volume of ice-cold cell lysis buffer.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes, to ensure complete lysis.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (cell lysate) to a new pre-chilled, low-binding microcentrifuge tube.

  • Determine the protein concentration of the lysate using a BCA Protein Assay Kit. This is essential for normalizing the quantified this compound concentration.

Sample Preparation (Protein Precipitation)
  • To a 50 µL aliquot of cell lysate, add 150 µL of ice-cold acetonitrile containing the internal standard (Daunorubicin, 25 ng/mL).[4]

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Incubate at -20°C for at least 20 minutes to enhance protein precipitation.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% Formic Acid).

  • Vortex to mix, then centrifuge at 16,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer the clear supernatant to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis Workflow

The overall workflow from sample collection to data analysis is depicted below.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture 1. Cell Culture & Treatment cell_harvest 2. Cell Harvest & Lysis cell_culture->cell_harvest protein_quant 3. Protein Quantification cell_harvest->protein_quant protein_precip 4. Protein Precipitation (ACN + IS) protein_quant->protein_precip evap_recon 5. Evaporation & Reconstitution protein_precip->evap_recon uplc_msms 6. UPLC-MS/MS Injection evap_recon->uplc_msms data_acq 7. Data Acquisition (MRM Mode) uplc_msms->data_acq data_proc 8. Data Processing & Quantification data_acq->data_proc

Caption: UPLC-MS/MS experimental workflow for this compound analysis.

Data and Results

UPLC-MS/MS Parameters

The following table summarizes the instrumental parameters for the analysis of this compound. These parameters should be optimized for the specific instrument used.

Table 1: Recommended UPLC-MS/MS Parameters

Parameter Setting
UPLC System
Column C18 reversed-phase, e.g., 2.1 x 50 mm, 1.7 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Start at 5% B, ramp to 95% B, hold, return to initial
Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Analysis Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
MRM Transitions
This compound m/z 500.0 → 291.0 (Collision Energy: 12 V)[4]
Idarubicin (Parent) m/z 498.0 → 291.0 (Collision Energy: 12 V)[4]

| Daunorubicin (IS) | m/z 528.0 → 321.0 (Collision Energy: 8 V)[4] |

Method Performance

A validated assay using similar parameters demonstrates the expected performance characteristics.[4] Calibration and quality control (QC) samples should be prepared in a surrogate matrix (e.g., lysate from untreated control cells) to mimic the sample matrix.

Table 2: Representative Assay Performance Characteristics

Parameter Result
LLOQ 0.1 ng/mL[4]
Calibration Range 0.1 - 100 ng/mL[4]
Interday Accuracy 105.6 – 114.0%[4]
Interday Precision ≤ 8.1%[4]

| Recovery | > 80%[4] |

The described UPLC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in cell lysates. This protocol enables researchers to accurately measure the intracellular concentration of this critical, active metabolite, facilitating a deeper understanding of Idarubicin's pharmacology, metabolism, and mechanisms of toxicity. The detailed workflow and performance characteristics serve as a comprehensive guide for implementation in research and drug development settings.

References

TARDIS Assay for Idarubicinol-Induced Topoisomerase II Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idarubicin, a potent anthracycline antibiotic, is a cornerstone of chemotherapy regimens for various leukemias. Its primary mechanism of action involves the inhibition of DNA topoisomerase II (topo II), an essential enzyme that modulates DNA topology during replication, transcription, and chromosome segregation. Idarubicin and its active metabolite, Idarubicinol, act as topoisomerase II "poisons" by stabilizing the transient covalent complex formed between the enzyme and DNA, known as the cleavable complex. This stabilization leads to the accumulation of DNA double-strand breaks (DSBs), which, if unrepaired, trigger cell cycle arrest and apoptosis, forming the basis of their anticancer activity.[1][2]

The Trapped in Agarose (B213101) DNA Immunostaining (TARDIS) assay is a sensitive, single-cell-based method designed to detect and quantify these stabilized topoisomerase-DNA covalent complexes.[3][4] The assay involves embedding cells in agarose on a microscope slide, followed by lysis with high-salt and detergent to remove all cellular components except for DNA and any covalently bound proteins.[3][5] The trapped topoisomerase complexes are then specifically detected and quantified using immunofluorescence.[5][6] This technique allows for the precise measurement of drug-target engagement and can be used to assess the efficacy of topoisomerase poisons like this compound.

These application notes provide a detailed protocol for utilizing the TARDIS assay to measure this compound-induced topoisomerase IIα complexes and offer insights into the downstream cellular consequences.

Data Presentation

The following table summarizes the key findings regarding the activity of this compound in inducing topoisomerase IIα (topo IIα) complexes, based on studies utilizing the TARDIS assay and related cytotoxicity assays.[6]

CompoundTarget IsoformPotency in TARDIS AssayCytotoxicity (IC50)Key Observations
This compound (IDAol) Topoisomerase IIαForms significant levels of cleavable complexesEquipotent to IdarubicinPrimarily induces topo IIα complexes.[6]
Idarubicin (IDA) Topoisomerase IIαForms significant levels of cleavable complexes; levels decrease at doses >1 µMPotentThe decrease in complex formation at higher concentrations is attributed to catalytic inhibition of the enzyme.[6]
Doxorubicin Topoisomerase IIαForms low levels of cleavable complexesLess potent than Idarubicin and this compoundNegligible formation of topoisomerase IIβ complexes.[6]

Experimental Protocols

Protocol 1: TARDIS Assay for this compound-Induced Topoisomerase IIα Complexes

This protocol details the step-by-step procedure for detecting and quantifying topo IIα-DNA covalent complexes in cells treated with this compound.

Materials:

  • Cell Culture: K562 human leukemia cells (or other susceptible cell line)

  • Drug Treatment: this compound (stock solution in DMSO), Idarubicin (for comparison), Vehicle control (DMSO)

  • Reagents for Cell Embedding:

    • Low melting point (LMP) agarose (1% w/v in PBS, kept at 37°C)

    • Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺-free

    • Frosted microscope slides

  • Lysis Buffer: 2 M NaCl, 10 mM Tris-HCl (pH 8.0), 100 mM EDTA, 0.5% (w/v) Sarkosyl. Prepare fresh.

  • Wash Buffers:

    • PBS

    • PBS-T (PBS with 0.05% Tween-20)

  • Blocking Buffer: 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in PBS-T

  • Antibodies:

    • Primary Antibody: Rabbit anti-Topoisomerase IIα antibody (e.g., a dilution of 1:500 to 1:1000 in blocking buffer). The optimal dilution should be determined empirically.

    • Secondary Antibody: FITC-conjugated goat anti-rabbit IgG (diluted in blocking buffer according to manufacturer's instructions).

  • DNA Staining: Hoechst 33258 or DAPI solution (e.g., 1 µg/mL in PBS)

  • Antifade Mounting Medium

  • Equipment:

    • Humidified chamber

    • Fluorescence microscope with appropriate filters for FITC and Hoechst/DAPI

    • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Culture and Treatment:

    • Culture K562 cells to a density of approximately 0.5 - 1 x 10⁶ cells/mL.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C. Include Idarubicin as a positive control.

  • Cell Embedding:

    • Harvest cells by centrifugation (200 x g for 5 minutes) and wash once with ice-cold PBS.

    • Resuspend the cell pellet in PBS at a concentration of 2 x 10⁵ cells/mL.

    • Mix 10 µL of the cell suspension with 90 µL of pre-warmed (37°C) 1% LMP agarose.

    • Quickly pipette 50 µL of the cell-agarose mixture onto a frosted microscope slide and spread evenly with a coverslip.

    • Place the slides on a cold flat surface (e.g., a metal tray on ice) for 10 minutes to allow the agarose to solidify.

  • Cell Lysis:

    • Gently remove the coverslip.

    • Immerse the slides in ice-cold Lysis Buffer in a Coplin jar.

    • Incubate for at least 1 hour at 4°C (can be extended overnight). This step removes the cell membrane and cytoplasm, leaving the nuclear DNA and covalently bound proteins trapped in the agarose.

  • Washing:

    • Wash the slides three times with PBS for 10 minutes each to remove the lysis buffer and detergents.

  • Immunostaining:

    • Block non-specific antibody binding by incubating the slides in Blocking Buffer for 1 hour at room temperature in a humidified chamber.

    • Remove the blocking buffer and add the diluted primary anti-Topoisomerase IIα antibody. Incubate overnight at 4°C in a humidified chamber.

    • Wash the slides three times with PBS-T for 10 minutes each.

    • Add the diluted FITC-conjugated secondary antibody and incubate for 1-2 hours at room temperature in the dark in a humidified chamber.

    • Wash the slides three times with PBS-T for 10 minutes each in the dark.

  • DNA Staining and Mounting:

    • Stain the DNA by incubating the slides in Hoechst 33258 or DAPI solution for 15 minutes at room temperature in the dark.

    • Briefly rinse the slides with PBS.

    • Mount a coverslip using an antifade mounting medium.

  • Image Acquisition and Analysis:

    • Visualize the slides using a fluorescence microscope.

    • Capture images of the same fields of view using filters for FITC (green, for topo IIα complexes) and Hoechst/DAPI (blue, for nuclear DNA).

    • Quantify the fluorescence intensity of the topo IIα signal within the nuclear area (defined by the Hoechst/DAPI stain) for at least 50-100 cells per condition using image analysis software.

    • Calculate the mean fluorescence intensity for each treatment condition and normalize to the vehicle control.

Visualizations

TARDIS Assay Experimental Workflow

TARDIS_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_slide_prep Slide Preparation cluster_staining Immunofluorescence Staining cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., K562 cells) drug_treatment 2. Treatment with This compound cell_culture->drug_treatment cell_harvest 3. Cell Harvest & Washing drug_treatment->cell_harvest embedding 4. Embed Cells in Agarose cell_harvest->embedding lysis 5. Cell Lysis (High Salt & Detergent) embedding->lysis blocking 6. Blocking lysis->blocking primary_ab 7. Primary Antibody (anti-Topo IIα) blocking->primary_ab secondary_ab 8. Secondary Antibody (FITC-conjugated) primary_ab->secondary_ab dna_stain 9. DNA Staining (Hoechst/DAPI) secondary_ab->dna_stain microscopy 10. Fluorescence Microscopy dna_stain->microscopy quantification 11. Image Quantification microscopy->quantification

Caption: Workflow of the TARDIS assay for detecting this compound-induced topoisomerase IIα complexes.

Signaling Pathway of Topoisomerase II Poisoning

TopoII_Poisoning_Pathway cluster_drug_action Drug Action at DNA cluster_ddr DNA Damage Response (DDR) cluster_cellular_outcome Cellular Outcomes This compound This compound cleavable_complex Stabilized Topo IIα Cleavable Complex This compound->cleavable_complex topoII Topoisomerase IIα topoII->cleavable_complex dsb DNA Double-Strand Breaks (DSBs) cleavable_complex->dsb atm ATM (activated) dsb->atm chk2 Chk2 (activated) atm->chk2 gamma_h2ax γH2AX atm->gamma_h2ax p53 p53 (activated) chk2->p53 p21 p21 p53->p21 bax Bax p53->bax cell_cycle_arrest Cell Cycle Arrest (G2/M) apoptosis Apoptosis p21->cell_cycle_arrest bax->apoptosis

Caption: Downstream signaling cascade initiated by this compound-induced topoisomerase II poisoning.

References

Measuring Idarubicinol-Induced Apoptosis Using the TUNEL Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idarubicinol is the primary and active metabolite of idarubicin (B193468), an anthracycline antibiotic used in the treatment of various cancers, particularly acute myeloid leukemia.[1] Like its parent compound, this compound exerts its cytotoxic effects by inducing programmed cell death, or apoptosis. A key hallmark of the late stages of apoptosis is the fragmentation of genomic DNA. The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a robust and widely used method for the detection and quantification of this DNA fragmentation, providing a reliable measure of apoptotic activity.[2][3]

These application notes provide a comprehensive overview and detailed protocols for utilizing the TUNEL assay to measure apoptosis induced by this compound in cancer cell lines.

Principle of the TUNEL Assay

The TUNEL assay is based on the enzymatic labeling of the free 3'-hydroxyl (3'-OH) ends of DNA fragments generated during apoptosis. The enzyme Terminal deoxynucleotidyl Transferase (TdT) catalyzes the addition of labeled deoxynucleoside triphosphates (dUTPs), most commonly derivatized with biotin (B1667282) or a fluorophore, to these DNA ends. The incorporated labeled dUTPs can then be detected and quantified using various methods, such as fluorescence microscopy or flow cytometry, allowing for the identification of apoptotic cells within a population.[4]

Mechanism of this compound-Induced Apoptosis

This compound, similar to its parent drug idarubicin, induces apoptosis through a multi-faceted mechanism. The primary modes of action include:

  • DNA Intercalation and Topoisomerase II Inhibition: this compound intercalates into the DNA double helix, disrupting DNA replication and transcription.[5] It also stabilizes the complex between DNA and topoisomerase II, an enzyme crucial for relieving torsional stress in DNA, which leads to the accumulation of DNA double-strand breaks.[5]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety in the this compound structure can undergo redox cycling, leading to the production of ROS.[6] This induces oxidative stress, further damaging DNA, lipids, and proteins, and pushing the cell towards apoptosis.[6]

  • Mitochondrial Pathway Activation: The cellular damage triggers the intrinsic apoptotic pathway, characterized by a loss of mitochondrial membrane potential.[7] This leads to the release of pro-apoptotic factors from the mitochondria.

  • Caspase Activation: The apoptotic signaling cascade culminates in the activation of effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis, including the cleavage of cellular proteins and the fragmentation of DNA.[7]

Data Presentation

The following tables summarize quantitative data related to the cytotoxic and apoptotic effects of idarubicin and this compound.

Table 1: Cytotoxicity of this compound in a Breast Cancer Cell Line

Cell LineCompoundIC50 (ng/mL)Exposure Time (h)Reference
MCF-7This compound3.6 ± 0.724[1]

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition of cell growth.

Table 2: Quantified Apoptosis Rates in Idarubicin-Treated Cardiomyocytes via TUNEL Assay

Treatment GroupApoptosis Rate (%)
Control1.5 ± 0.5
Idarubicin (1 µM)12.5 ± 2.1
Idarubicin (5 µM)28.7 ± 3.4

This data is for the parent drug, idarubicin, and serves as a reference for the expected apoptotic induction. Data is represented as mean ± standard deviation. (Data adapted from a study on idarubicin-induced apoptosis in cardiomyocytes).[8]

Experimental Protocols

This section provides detailed protocols for treating cells with this compound and subsequently performing a TUNEL assay using fluorescence microscopy. This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Protocol 1: Induction of Apoptosis with this compound
  • Cell Culture: Culture the desired cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.

  • Cell Seeding: Seed the cells onto sterile coverslips in a multi-well plate at a density that will result in 60-70% confluency at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

  • Incubation: Incubate the cells for a predetermined period to induce apoptosis (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined empirically for each cell line and this compound concentration.

Protocol 2: TUNEL Assay for Fluorescence Microscopy

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Solution (e.g., 0.1% Triton™ X-100 in PBS)

  • Commercially available TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)

  • Nuclease-free water

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Washing: After the incubation period with this compound, carefully aspirate the culture medium and wash the cells on the coverslips twice with PBS.

  • Fixation: Add the fixation solution to each well to cover the coverslips and incubate for 15-30 minutes at room temperature.

  • Washing: Aspirate the fixation solution and wash the cells twice with PBS.

  • Permeabilization: Add the permeabilization solution to each well and incubate for 10-15 minutes at room temperature. This step is crucial for allowing the TdT enzyme to access the nuclear DNA.

  • Washing: Aspirate the permeabilization solution and wash the cells twice with PBS.

  • TUNEL Reaction:

    • Prepare the TUNEL reaction mixture according to the manufacturer's instructions, typically by mixing the TdT enzyme, labeled dUTPs, and reaction buffer.

    • Add the TUNEL reaction mixture to each coverslip, ensuring the entire surface is covered.

    • Incubate the coverslips in a humidified, dark chamber for 60 minutes at 37°C.

  • Washing: Stop the reaction by washing the coverslips three times with PBS.

  • Nuclear Counterstaining:

    • Incubate the coverslips with a nuclear counterstain solution (e.g., DAPI) for 5-10 minutes at room temperature in the dark.

    • Wash the coverslips twice with PBS.

  • Mounting: Carefully remove the coverslips from the wells and mount them onto microscope slides using an antifade mounting medium.

  • Visualization and Analysis:

    • Visualize the cells using a fluorescence microscope with the appropriate filters for the fluorophore used in the TUNEL assay and the nuclear counterstain.

    • Apoptotic cells will exhibit bright nuclear fluorescence (TUNEL-positive), while all cell nuclei will be stained by the counterstain.

    • Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei and dividing by the total number of nuclei (as determined by the counterstain), then multiplying by 100. At least 200 cells from random fields should be counted for each condition.

Controls:

  • Positive Control: Treat a separate set of cells with DNase I prior to the TUNEL reaction to induce non-specific DNA fragmentation. This will ensure the TUNEL reagents are working correctly.

  • Negative Control: Prepare a sample that undergoes the entire staining procedure except for the addition of the TdT enzyme. This will help to identify any background fluorescence.

Visualizations

Idarubicinol_Apoptosis_Pathway This compound This compound DNA_Intercalation DNA Intercalation & Topoisomerase II Inhibition This compound->DNA_Intercalation ROS_Production Reactive Oxygen Species (ROS) Production This compound->ROS_Production DNA_Damage DNA Double-Strand Breaks DNA_Intercalation->DNA_Damage Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Mitochondria Mitochondrial Pathway Activation DNA_Damage->Mitochondria Oxidative_Stress->Mitochondria Caspase_Activation Caspase-3 Activation Mitochondria->Caspase_Activation DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Apoptosis Apoptosis DNA_Fragmentation->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

TUNEL_Assay_Workflow Start Cell Seeding & Treatment with this compound Wash1 Wash with PBS Start->Wash1 Fixation Fixation (4% Paraformaldehyde) Wash1->Fixation Wash2 Wash with PBS Fixation->Wash2 Permeabilization Permeabilization (0.1% Triton X-100) Wash2->Permeabilization Wash3 Wash with PBS Permeabilization->Wash3 TUNEL_Reaction TUNEL Reaction (TdT Enzyme & Labeled dUTPs) Wash3->TUNEL_Reaction Wash4 Wash with PBS TUNEL_Reaction->Wash4 Counterstain Nuclear Counterstain (e.g., DAPI) Wash4->Counterstain Wash5 Wash with PBS Counterstain->Wash5 Mounting Mount on Slides Wash5->Mounting Analysis Fluorescence Microscopy & Quantification Mounting->Analysis

Caption: Experimental workflow for the TUNEL assay.

References

Application Notes and Protocols for qRT-PCR Analysis of Gene Expression Following Idarubicinol Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idarubicinol is the major active metabolite of idarubicin, an anthracycline antibiotic widely used in the treatment of various cancers, particularly acute myeloid leukemia.[1][2] Like its parent compound, this compound exerts its cytotoxic effects primarily through DNA intercalation and inhibition of topoisomerase II.[3][4] This interference with DNA replication and repair mechanisms leads to the accumulation of DNA damage, ultimately triggering programmed cell death, or apoptosis.[3][5][6] Understanding the molecular sequelae of this compound treatment, specifically its impact on gene expression, is crucial for elucidating its precise mechanism of action, identifying potential biomarkers of drug sensitivity or resistance, and developing more effective combination therapies.

Quantitative real-time polymerase chain reaction (qRT-PCR) is a highly sensitive and specific technique for measuring changes in gene expression.[7][8] These application notes provide a comprehensive overview and detailed protocols for the analysis of gene expression changes in cancer cell lines following treatment with this compound, with a focus on key genes involved in apoptosis and cell cycle regulation.

Data Presentation

The following table summarizes quantitative data on the alteration of gene expression in cancer cell lines after treatment with anthracycline compounds, as measured by qRT-PCR. The data is presented as fold change in mRNA expression relative to untreated control cells.

Cell LineGeneTreatment ConcentrationTreatment Duration (hours)Fold Change in mRNA ExpressionReference
HL-60BAX1 µM Doxorubicin (B1662922)24~1.8[9] (Illustrative)
HL-60BCL-21 µM Doxorubicin24~0.5[9] (Illustrative)
MCF-7p531 µM Doxorubicin24~2.5(Illustrative)
MCF-7p21 (CDKN1A)1 µM Doxorubicin24~4.0(Illustrative)
K562c-myc0.1 µM Daunorubicin24~0.4[1] (Illustrative)

Note: Quantitative gene expression data for this compound specifically is limited in publicly available literature. The data presented here for Doxorubicin and Daunorubicin, closely related anthracyclines, is for illustrative purposes to demonstrate the expected trends in gene expression changes of key target genes following anthracycline treatment.

Signaling Pathway

The primary mechanism of action of this compound involves its intercalation into DNA and the inhibition of topoisomerase II. This leads to the formation of DNA double-strand breaks and the activation of the DNA damage response pathway. Central to this response is the activation of the p53 tumor suppressor protein, which in turn transcriptionally activates genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX). The induction of pro-apoptotic proteins like BAX and the downregulation of anti-apoptotic proteins such as BCL-2 shift the cellular balance towards apoptosis. Furthermore, this compound treatment has been associated with the suppression of the proto-oncogene c-myc, which is critically involved in cell proliferation.

Idarubicinol_Signaling_Pathway This compound This compound DNA DNA Intercalation This compound->DNA Topoisomerase_II Topoisomerase II Inhibition This compound->Topoisomerase_II c_myc c-myc Downregulation This compound->c_myc DNA_Damage DNA Damage DNA->DNA_Damage Topoisomerase_II->DNA_Damage p53 p53 Activation DNA_Damage->p53 p21 p21 (CDKN1A) Upregulation p53->p21 BAX BAX Upregulation p53->BAX BCL2 BCL-2 Downregulation p53->BCL2 Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis BAX->Apoptosis BCL2->Apoptosis Proliferation Decreased Proliferation c_myc->Proliferation Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_molecular_biology Molecular Biology cluster_data_analysis Data Analysis Cell_Seeding 1. Cell Seeding Idarubicinol_Treatment 2. This compound Treatment Cell_Seeding->Idarubicinol_Treatment Cell_Harvesting 3. Cell Harvesting Idarubicinol_Treatment->Cell_Harvesting RNA_Extraction 4. RNA Extraction Cell_Harvesting->RNA_Extraction cDNA_Synthesis 5. cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR 6. qRT-PCR cDNA_Synthesis->qPCR Data_Acquisition 7. Data Acquisition (Ct values) qPCR->Data_Acquisition Fold_Change_Calculation 8. Fold Change Calculation (2^-ΔΔCt method) Data_Acquisition->Fold_Change_Calculation Results 9. Results Interpretation Fold_Change_Calculation->Results

References

Application Notes and Protocols: Western Blot Analysis of Bcl-2 Family Proteins Following Idarubicinol Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Idarubicinol, the active metabolite of the anthracycline chemotherapeutic agent idarubicin, is a potent inducer of apoptosis in cancer cells. Its mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and the activation of programmed cell death pathways.[1] The Bcl-2 family of proteins are central regulators of apoptosis, and their expression levels can be significantly altered by cytotoxic agents. This document provides detailed protocols for the analysis of Bcl-2 family protein expression in response to this compound treatment using Western blotting. It includes methods for cell culture, drug treatment, protein extraction, and immunoblotting, along with illustrative data on the expected changes in key Bcl-2 family members.

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins comprises both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members. The balance between these opposing factions dictates the cell's susceptibility to apoptotic stimuli. Many cancer cells upregulate anti-apoptotic Bcl-2 family proteins to evade cell death, contributing to tumor progression and chemoresistance.

This compound, a metabolite of idarubicin, exerts its cytotoxic effects by inducing DNA damage, which in turn triggers the intrinsic apoptotic pathway. This pathway is heavily regulated by the Bcl-2 family of proteins at the mitochondrial membrane. Therefore, assessing the impact of this compound on the expression levels of these proteins is crucial for understanding its mechanism of action and for the development of novel cancer therapies. Western blotting is a widely used and effective technique for quantifying changes in specific protein expression levels.

Data Presentation

The following tables summarize the anticipated quantitative changes in Bcl-2 family protein expression following treatment with this compound. This data is illustrative and based on the known pro-apoptotic effects of anthracyclines. Researchers should generate their own quantitative data for their specific cell lines and experimental conditions.

Table 1: Effect of this compound on Anti-Apoptotic Bcl-2 Family Proteins

ProteinTreatmentFold Change (vs. Control)p-value
Bcl-2This compound (IC50)0.45<0.05
Mcl-1This compound (IC50)0.30<0.01

Table 2: Effect of this compound on Pro-Apoptotic Bcl-2 Family Proteins

ProteinTreatmentFold Change (vs. Control)p-value
BaxThis compound (IC50)2.5<0.05
BakThis compound (IC50)2.1<0.05

Experimental Protocols

Cell Culture and this compound Treatment

This protocol is a general guideline and should be optimized for the specific cell line being used.

Materials:

  • Cancer cell line of interest (e.g., HL-60, Jurkat)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

  • Hemocytometer or automated cell counter

Procedure:

  • Culture cells in complete medium to ~80% confluency.

  • Seed cells into new culture plates at a density appropriate for your experiment (e.g., 1 x 10^6 cells/mL).

  • Allow cells to adhere and resume logarithmic growth (typically 24 hours).

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A vehicle control (DMSO) should be prepared at the same concentration as the highest this compound concentration.

  • Remove the medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.

  • Incubate the cells for the desired time period (e.g., 24, 48 hours).

  • Following incubation, harvest the cells for protein extraction. For adherent cells, wash with PBS and detach using a cell scraper. For suspension cells, collect by centrifugation.

Protein Extraction (Lysis)

Materials:

  • Harvested cell pellets

  • Ice-cold PBS

  • RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

  • Protease inhibitor cocktail

  • Phosphatase inhibitor cocktail

  • Microcentrifuge tubes, pre-chilled

  • Cell scraper (for adherent cells)

  • Refrigerated microcentrifuge

Procedure:

  • Wash the harvested cell pellet once with ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.

  • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the cell pellet. A general guideline is 100 µL of lysis buffer per 1-2 x 10^6 cells.

  • Resuspend the pellet by pipetting up and down. For adherent cells, scrape the cells in the presence of lysis buffer.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (containing the soluble proteins) to a fresh, pre-chilled microcentrifuge tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Store the protein lysates at -80°C until use.

Western Blot Analysis

Materials:

  • Protein lysates

  • Laemmli sample buffer (4x or 2x)

  • SDS-PAGE gels (appropriate acrylamide (B121943) percentage for Bcl-2 family proteins, typically 12-15%)

  • SDS-PAGE running buffer

  • Protein molecular weight marker

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (specific for Bcl-2, Mcl-1, Bax, Bak, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)

  • Tris-buffered saline with Tween-20 (TBST)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., chemiluminescence imager or X-ray film)

Procedure:

  • Sample Preparation: Mix an appropriate amount of protein lysate (e.g., 20-40 µg) with Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE: Load the denatured protein samples and a molecular weight marker into the wells of the SDS-PAGE gel. Run the gel in running buffer until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10-15 minutes each with TBST.

  • Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using an appropriate imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control to correct for variations in protein loading.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis A Cancer Cell Culture B This compound Treatment A->B C Cell Lysis & Protein Extraction B->C D Protein Quantification (BCA/Bradford) C->D E Western Blot D->E F Data Analysis E->F

Caption: Experimental workflow for Western blot analysis.

bcl2_pathway cluster_stimulus Cellular Stress cluster_bcl2_family Bcl-2 Family Regulation cluster_apoptosis Apoptosis This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage Bcl2 Bcl-2 (Anti-apoptotic) DNA_Damage->Bcl2 inhibits Mcl1 Mcl-1 (Anti-apoptotic) DNA_Damage->Mcl1 inhibits Bax Bax (Pro-apoptotic) DNA_Damage->Bax activates Bak Bak (Pro-apoptotic) DNA_Damage->Bak activates Bcl2->Bax Bcl2->Bak Mcl1->Bax Mcl1->Bak MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Bak->MOMP Caspase_Activation Caspase Activation MOMP->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: this compound's effect on the Bcl-2 signaling pathway.

References

Application Notes and Protocols: Determination of Idarubicinol IC50 in K562 and MCF-7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idarubicinol is the primary active metabolite of idarubicin (B193468), an anthracycline antibiotic used in the treatment of various cancers, most notably acute myeloid leukemia.[1] Like its parent compound, this compound exerts its cytotoxic effects primarily through the inhibition of DNA topoisomerase II, an enzyme critical for DNA replication and transcription.[2] This interference leads to DNA strand breaks, ultimately triggering programmed cell death, or apoptosis.[2] The determination of the half-maximal inhibitory concentration (IC50) is a crucial step in the preclinical evaluation of cytotoxic agents, providing a quantitative measure of their potency. This document provides detailed protocols for determining the IC50 of this compound in two commonly used cancer cell lines: K562 (a human chronic myelogenous leukemia line) and MCF-7 (a human breast adenocarcinoma line).

Data Presentation

The following table summarizes the reported IC50 values for this compound in K562 and MCF-7 cells. It is important to note that a direct IC50 value for this compound in K562 cells was not found in the reviewed literature. However, a study by Will et al. reported that idarubicin and its metabolite, this compound, are equipotent in K562 cells.[3] Therefore, the IC50 value for idarubicin in K562 cells is provided as a close approximation for this compound.

Cell Line Compound IC50 Value Reference
K562Idarubicin0.41 ± 0.04 µg/mL[4]
(reported as equipotent to this compound)[3]
MCF-7This compound3.6 ± 0.7 ng/mL[5]

Signaling Pathway of this compound-Induced Apoptosis

This compound, as a topoisomerase II inhibitor, induces apoptosis through a well-established mechanism. The process begins with the inhibition of topoisomerase II, leading to the accumulation of DNA double-strand breaks. This DNA damage is a primary trigger for the intrinsic apoptotic pathway.

Idarubicinol_Apoptosis_Pathway This compound This compound Topoisomerase_II Topoisomerase II This compound->Topoisomerase_II Inhibition DNA_Damage DNA Double-Strand Breaks Topoisomerase_II->DNA_Damage Leads to Sensor_Proteins Sensor Proteins (e.g., ATM/ATR) DNA_Damage->Sensor_Proteins Activates p53 p53 Activation Sensor_Proteins->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Promotes Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Experimental Workflow for IC50 Determination

The following diagram outlines the general workflow for determining the IC50 of this compound in either K562 or MCF-7 cells using a colorimetric method such as the MTT assay.

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (K562 or MCF-7) Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Drug_Dilution 2. Prepare this compound Serial Dilutions Drug_Treatment 4. Treat Cells with this compound Drug_Dilution->Drug_Treatment Cell_Seeding->Drug_Treatment Incubation 5. Incubate for 48-72 hours Drug_Treatment->Incubation Viability_Assay 6. Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Absorbance_Reading 7. Measure Absorbance Viability_Assay->Absorbance_Reading Data_Processing 8. Calculate % Viability Absorbance_Reading->Data_Processing IC50_Determination 9. Determine IC50 from Dose-Response Curve Data_Processing->IC50_Determination

Caption: General experimental workflow for IC50 determination.

Experimental Protocols

I. Cell Culture

A. K562 Cell Culture (Suspension)

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing:

    • Monitor cell density regularly.

    • When the cell density approaches 8 x 10^5 cells/mL, dilute the cell suspension with fresh, pre-warmed culture medium to a density of 1-2 x 10^5 cells/mL.

    • Change the medium every 2-3 days by centrifuging the cell suspension, removing the supernatant, and resuspending the cell pellet in fresh medium.

B. MCF-7 Cell Culture (Adherent)

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing:

    • Subculture cells when they reach 80-90% confluency.

    • Aspirate the culture medium and wash the cell monolayer with sterile PBS.

    • Add a sufficient volume of pre-warmed 0.25% Trypsin-EDTA to cover the cell layer and incubate at 37°C for 5-15 minutes, or until cells detach.

    • Neutralize the trypsin by adding complete growth medium.

    • Collect the cell suspension and centrifuge at a low speed to pellet the cells.

    • Resuspend the cell pellet in fresh medium and plate at the desired density.

II. IC50 Determination using MTT Assay

This protocol is a general guideline and may require optimization for specific experimental conditions.

A. Materials

  • K562 or MCF-7 cells

  • Complete culture medium (as described above)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well flat-bottom microplates

  • Microplate reader

B. Protocol

  • Cell Seeding:

    • K562 (Suspension): Seed cells at a density of approximately 5,000-10,000 cells/well in 100 µL of culture medium.

    • MCF-7 (Adherent): Seed cells at a density of approximately 5,000-10,000 cells/well in 100 µL of culture medium and allow them to attach overnight.

  • Drug Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. It is advisable to perform a wide range of concentrations in the initial experiment to determine the approximate IC50.

    • For adherent cells (MCF-7), carefully remove the seeding medium and add 100 µL of the medium containing the different concentrations of this compound. For suspension cells (K562), add 100 µL of 2x concentrated drug solutions to the 100 µL of cell suspension in each well.

    • Include control wells containing cells treated with medium and the highest concentration of DMSO used as a vehicle control. Also include blank wells with medium only.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • For adherent cells, carefully aspirate the medium without disturbing the formazan crystals. For suspension cells, centrifuge the plate and then carefully remove the supernatant.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each drug concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve using non-linear regression analysis.

References

Application Notes and Protocols for the Synthesis of Idarubicinol from Idarubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idarubicinol is the primary and pharmacologically active metabolite of Idarubicin, an anthracycline antibiotic used in the treatment of various cancers, particularly acute myeloid leukemia. The conversion of Idarubicin to this compound occurs in vivo through the enzymatic reduction of the C-13 ketone. For research purposes, including the study of its pharmacological properties and the development of analytical standards, a reliable method for the chemical synthesis of this compound from Idarubicin is essential.

These application notes provide a detailed protocol for the synthesis of this compound via the chemical reduction of Idarubicin using sodium borohydride (B1222165). This method offers a straightforward approach to obtaining this compound for research applications.

Chemical Reaction

The synthesis of this compound from Idarubicin involves the selective reduction of the C-13 ketone to a secondary alcohol. Sodium borohydride (NaBH₄) is a suitable reducing agent for this transformation due to its chemoselectivity for aldehydes and ketones.

Reaction Scheme:

Idarubicin (C₂₆H₂₇NO₉) + NaBH₄ → this compound (C₂₆H₂₉NO₉)

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
Idarubicin Hydrochloride≥98%Sigma-Aldrich
Sodium Borohydride (NaBH₄)≥98%Sigma-Aldrich
Methanol (B129727) (MeOH)Anhydrous, ≥99.8%Fisher Scientific
Dichloromethane (B109758) (DCM)ACS GradeVWR
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS GradePrepare in-house
Brine (Saturated NaCl solution)ACS GradePrepare in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeSigma-Aldrich
Silica (B1680970) Gel for Column Chromatography60 Å, 230-400 meshMilliporeSigma
HPLC Grade Acetonitrile (B52724)≥99.9%Fisher Scientific
HPLC Grade WaterFisher Scientific
Formic AcidACS GradeSigma-Aldrich
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • Analytical and preparative High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

Synthesis Procedure
  • Dissolution of Idarubicin:

    • In a round-bottom flask, dissolve Idarubicin hydrochloride (1 equivalent) in anhydrous methanol (approximately 10-20 mL per 100 mg of Idarubicin) under an inert atmosphere (e.g., argon or nitrogen).

    • Stir the solution at room temperature until the Idarubicin is completely dissolved.

  • Reduction Reaction:

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add sodium borohydride (1.5 to 2.0 equivalents) to the stirred solution in small portions over 15-20 minutes. The molar ratio should be optimized for best results.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 1-2 hours.

  • Reaction Quenching and Work-up:

    • Once the reaction is complete, slowly add a saturated aqueous solution of sodium bicarbonate to quench the excess sodium borohydride. Be cautious as hydrogen gas evolution will occur.

    • Remove the methanol from the reaction mixture using a rotary evaporator.

    • To the remaining aqueous layer, add dichloromethane to extract the product. Perform the extraction three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification
  • Column Chromatography:

    • The crude product can be purified by silica gel column chromatography.

    • A suitable eluent system would be a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).

    • Collect fractions and analyze by TLC or HPLC to identify those containing the pure this compound.

  • Preparative HPLC (Optional):

    • For higher purity, the product can be further purified by preparative reverse-phase HPLC.

    • A typical mobile phase would be a gradient of acetonitrile in water with 0.1% formic acid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • HPLC: To determine the purity of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ for this compound: 498.18 g/mol ).

  • NMR Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure. The appearance of a new signal for the C-13 proton and a shift in the C-13 carbon signal are indicative of a successful reduction.

Workflow Diagram

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Dissolve Idarubicin in Methanol reduction Add Sodium Borohydride at 0°C start->reduction monitor Monitor Reaction by TLC/HPLC reduction->monitor quench Quench with Saturated NaHCO₃ monitor->quench evaporate Evaporate Methanol quench->evaporate extract Extract with Dichloromethane evaporate->extract dry Dry and Concentrate extract->dry column_chrom Silica Gel Column Chromatography dry->column_chrom prep_hplc Preparative HPLC (Optional) column_chrom->prep_hplc hplc HPLC Analysis prep_hplc->hplc ms Mass Spectrometry prep_hplc->ms nmr NMR Spectroscopy prep_hplc->nmr final_product Pure this compound hplc->final_product ms->final_product nmr->final_product

Caption: Workflow for the synthesis of this compound from Idarubicin.

Quantitative Data Summary

ParameterValue/RangeNotes
Reactants
Idarubicin HCl:NaBH₄ (molar ratio)1 : 1.5 - 2.0Optimization may be required.
Reaction Conditions
SolventAnhydrous Methanol
Temperature0 °C to Room TemperatureInitial addition at 0°C is recommended.
Reaction Time1 - 2 hoursMonitor by TLC or HPLC.
Purification
Column Chromatography EluentDichloromethane/Methanol gradiente.g., 100:0 to 90:10
Expected Yield 70 - 85%Dependent on reaction scale and purification efficiency.
Purity (by HPLC) >95%After purification.
Characterization
Molecular FormulaC₂₆H₂₉NO₉
Molecular Weight498.51 g/mol
Expected Mass Spec (ESI+)m/z = 498.18 [M+H]⁺

Safety Precautions

  • Idarubicin and this compound are cytotoxic compounds and should be handled with extreme care in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times.

  • Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care and quench excess reagent slowly.

  • All waste materials should be disposed of according to institutional guidelines for hazardous chemical waste.

Application Notes and Protocols: Idarubicinol Liposomal Formulation for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Idarubicin (B193468) is a potent anthracycline antibiotic used primarily in the treatment of acute myeloid leukemia (AML)[1][2]. Upon administration, it is rapidly metabolized in the liver to its active metabolite, idarubicinol, which exhibits significant antitumor activity and a longer half-life than the parent drug[1][3]. The clinical efficacy of idarubicin, however, can be limited by challenges such as rapid clearance and dose-dependent cardiotoxicity[1]. Liposomal encapsulation is a proven drug delivery strategy to overcome these limitations. By encapsulating idarubicin, these formulations aim to alter the drug's pharmacokinetic profile, increase its circulation time, enhance tumor accumulation, and ultimately improve therapeutic efficacy in vivo[4][5].

These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and in vivo evaluation of liposomal idarubicin formulations, which serve as a delivery vehicle for the active metabolite, this compound.

Mechanism of Action

Idarubicin and its metabolite, this compound, exert their cytotoxic effects through a multi-faceted mechanism. The primary mode of action involves the intercalation of the drug molecule between DNA base pairs, which distorts the double helix structure[2][6]. This intercalation inhibits the function of topoisomerase II, an enzyme essential for DNA replication and repair[6][7]. By stabilizing the topoisomerase II-DNA complex, the drug prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks[6]. This irreparable DNA damage triggers cell cycle arrest and ultimately induces programmed cell death (apoptosis) in rapidly proliferating cancer cells[6]. Additionally, the quinone moiety in idarubicin's structure can generate reactive oxygen species (ROS), which cause further oxidative damage to DNA, lipids, and proteins, contributing to its overall cytotoxicity[2][6].

cluster_Extracellular Extracellular Space cluster_Cell Cancer Cell Lipo_IDA Liposomal Idarubicin IDA Idarubicin (IDA) & this compound Lipo_IDA->IDA Drug Release & Cellular Uptake DNA_Intercalation DNA Intercalation IDA->DNA_Intercalation ROS Reactive Oxygen Species (ROS) Generation IDA->ROS TopoII Topoisomerase II Inhibition DNA_Intercalation->TopoII DSB DNA Double-Strand Breaks TopoII->DSB ROS->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of action of liposomal idarubicin.

Application Notes

Liposomal Formulation Characteristics

The physicochemical properties of liposomes are critical for their in vivo performance. Key parameters include lipid composition, particle size, zeta potential, and encapsulation efficiency. Cholesterol-free formulations have been shown to provide good plasma drug retention, while negatively charged lipids like DSPG can increase circulation longevity[8][9].

ParameterFormulation 1Formulation 2Formulation 3
Lipid Composition (molar ratio) DSPC/DSPE-PEG2000[4]DSPC/DSPG/Chol (7:2:1)[8][10]DPPC/DSPC/DSPE-PEG (6:3.5:0.5)[11]
Mean Diameter (nm) ~85-100[4][11]~100[8][10]~157-169
Polydispersity Index (PDI) ≤ 0.1[8][10]≤ 0.1[12]0.2 - 0.25
Zeta Potential (mV) Not SpecifiedApprox. -30[8][10]-19 to -50
Encapsulation Efficiency (%) >95%[4]>95%[8][10]~70-98%[11]
Stability (at 4°C) Not SpecifiedStable for 21 days[8][10]Stable (long-term)[11]

Table 1: Summary of quantitative data for different idarubicin liposomal formulations.

Pharmacokinetic Profile

Liposomal encapsulation significantly alters the pharmacokinetics of idarubicin, leading to higher plasma concentrations and prolonged circulation compared to the free drug[4]. The active metabolite, this compound, has a naturally long elimination half-life of approximately 55 hours[3]. Liposomal delivery of the parent drug ensures sustained exposure to both idarubicin and its active metabolite.

FormulationCmax (µg/mL)AUC (µg·h/mL)t½ (hours)Reference
Free Idarubicin Varies with doseLower~16 (Idarubicin)[3][3][4]
Liposomal Idarubicin Significantly HigherHigher>24 (Sustained)[4][8]
This compound (from Free IDA) LowerHigh (Ratio to IDA >2)~55[3][3][13]

Table 2: Comparative pharmacokinetic parameters.

In Vivo Efficacy

In preclinical leukemia models, liposomal idarubicin has demonstrated superior antitumor activity compared to the free drug at equivalent doses. Efficacy is often measured by the percent increase in life span (%ILS) of treated animals over a control group.

Animal ModelFormulationDose (mg/kg)Schedule% Increase in Life Span (ILS)Reference
Murine LeukemiaFree Idarubicin1, 2, 3i.v.Lower %ILS[4]
Murine LeukemiaLiposomal Idarubicin1, 2, 3i.v.Higher %ILS vs. Free Drug[4][9]
WEHI-3B LeukemiaFree Drug Combo0.9 (IDA)i.v., Days 1, 4, 7Increased survival[10][14]
WEHI-3B LeukemiaLiposomal Combo0.55 - 0.77 (IDA)i.v., Days 1, 4, 7Significantly enhanced efficacy[10][14]

Table 3: Summary of in vivo efficacy data in leukemia models.

Experimental Protocols

The following protocols provide a framework for the preparation and in vivo evaluation of idarubicin liposomes.

cluster_Prep Phase 1: Formulation & Characterization cluster_InVivo Phase 2: In Vivo Evaluation Prep 1. Liposome (B1194612) Preparation (Thin-Film Hydration) Load 2. Active Drug Loading (Idarubicin) Prep->Load Char 3. Physicochemical Characterization Load->Char Admin 5. Drug Administration (i.v. Injection) Char->Admin Model 4. Animal Model Induction (e.g., Leukemia) Model->Admin PK 6a. Pharmacokinetic Study (Blood Sampling) Admin->PK Efficacy 6b. Efficacy Study (Survival Monitoring) Admin->Efficacy Analysis 7. Data Analysis PK->Analysis Efficacy->Analysis

Caption: General experimental workflow for in vivo studies.
Protocol 1: Preparation of Idarubicin Liposomes

This protocol is based on the widely used thin-film hydration method followed by extrusion and active drug loading[8][15].

  • Lipid Film Preparation:

    • Dissolve lipids (e.g., DSPC, DSPG, and Cholesterol at a 7:2:1 molar ratio) in a suitable organic solvent like chloroform (B151607) or a chloroform/methanol mixture in a round-bottom flask[8].

    • Remove the organic solvent using a rotary evaporator at a temperature above the lipid phase transition temperature (e.g., 60°C for DSPC) to form a thin, uniform lipid film on the flask wall[8].

    • Place the flask under high vacuum for at least 1-2 hours to remove any residual solvent[8].

  • Hydration:

    • Hydrate the lipid film with an appropriate aqueous buffer (e.g., 150 mM citrate (B86180) buffer for creating an ion gradient) by vortexing or agitation[4]. This results in the formation of multilamellar vesicles (MLVs).

  • Sizing by Extrusion:

    • To produce unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion[15][16].

    • Force the suspension multiple times (e.g., 5-10 passes) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder[8][16]. The extrusion should be performed at a temperature above the lipid's phase transition temperature.

  • Active Drug Loading:

    • Create a transmembrane gradient. This can be achieved by exchanging the external buffer of the pre-formed liposomes with a drug-free buffer (e.g., HEPES or saline) via dialysis or size-exclusion chromatography.

    • Add idarubicin hydrochloride solution to the liposome suspension[8].

    • Incubate the mixture at an elevated temperature (e.g., 50-60°C) for a specified time (e.g., 30 minutes) to facilitate the active loading of the drug into the liposomes[8].

  • Purification:

    • Remove unencapsulated idarubicin from the final formulation using methods such as Sephadex G-50 column chromatography or dialysis[8].

Protocol 2: Physicochemical Characterization
  • Particle Size and Zeta Potential:

    • Dilute the liposome suspension in an appropriate buffer.

    • Measure the mean hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer or Nanobrook Omni)[8].

  • Encapsulation Efficiency (EE):

    • Separate the liposome-encapsulated drug from the free drug using a size-exclusion column (e.g., Sephadex G-50)[8].

    • Disrupt the collected liposomes by adding a suitable solvent or detergent (e.g., Triton X-100).

    • Quantify the concentration of idarubicin in the lysate using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection[8].

    • Calculate EE% using the formula: (Drug encapsulated / Total initial drug) x 100.

Protocol 3: In Vivo Efficacy and Pharmacokinetic Studies

All animal experiments must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC)[10].

  • Animal Model:

    • For leukemia studies, use appropriate mouse strains (e.g., CD-1 or immunodeficient nude mice)[10].

    • Inject mice intravenously or intraperitoneally with a leukemia cell line (e.g., WEHI-3B, P388) to establish the disease model[4][10].

  • Study Groups:

    • Randomly assign animals to treatment groups (e.g., saline control, free idarubicin, liposomal idarubicin at various doses)[4]. A typical group size is 5-14 mice[4][10].

  • Drug Administration:

    • Administer the formulations intravenously (i.v.) via the tail vein[4][10].

    • A typical treatment schedule might involve injections on days 1, 4, and 7 post-tumor cell inoculation[10][14].

  • Pharmacokinetic Analysis:

    • At predetermined time points after a single i.v. injection, collect blood samples (e.g., via retro-orbital sinus or cardiac puncture) into heparinized tubes[8][12].

    • Separate plasma by centrifugation.

    • Extract idarubicin and this compound from the plasma and quantify their concentrations using a validated HPLC method[3].

    • Calculate key pharmacokinetic parameters (Cmax, AUC, t½, etc.).

  • Efficacy Evaluation:

    • Monitor the animals daily for signs of toxicity and record body weight.

    • The primary endpoint is typically survival. Calculate the median survival time for each group and determine the percent increase in life span (%ILS) relative to the control group[4][9].

    • In some models, tumor burden can be assessed by measuring tumor volume (for solid tumors) or by analyzing leukemic cell infiltration in tissues like the spleen, liver, or bone marrow[12][17].

References

Application Notes and Protocols for Establishing Idarubicinol-Resistant Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idarubicinol is the primary active metabolite of idarubicin (B193468), an anthracycline antibiotic employed in the treatment of various hematological malignancies, most notably acute myeloid leukemia (AML).[1] The clinical efficacy of idarubicin and, by extension, this compound is often hampered by the development of drug resistance. The establishment of this compound-resistant leukemia cell lines in vitro is a critical tool for elucidating the molecular mechanisms underpinning this resistance and for the preclinical evaluation of novel therapeutic strategies designed to overcome it.

These application notes provide a comprehensive guide to the generation and characterization of this compound-resistant leukemia cell lines. The protocols detailed herein are based on the widely accepted method of stepwise dose escalation, a process that mimics the acquisition of drug resistance in a clinical setting.[2][3]

Data Presentation: Characterization of Resistant Cell Lines

Successful generation of an this compound-resistant cell line is primarily quantified by a significant increase in the half-maximal inhibitory concentration (IC50) compared to the parental cell line. The resistance index (RI) is calculated by dividing the IC50 of the resistant line by the IC50 of the parental line. Further characterization often involves assessing the expression of proteins associated with multidrug resistance (MDR), such as P-glycoprotein (P-gp). The following table presents representative data for this compound-resistant leukemia cell lines.

Cell LineDrugIC50 (nM)Resistance Index (RI)Fold Change in P-glycoprotein Expression
K562 (Parental) This compound1501.01.0
K562-IdaR (Resistant) This compound450030.025.0
HL-60 (Parental) This compound1001.01.0
HL-60-IdaR (Resistant) This compound350035.028.0

Note: The data presented in this table are illustrative examples based on similar anthracycline metabolites and will vary depending on the specific cell line and experimental conditions.[2]

Experimental Protocols

Protocol 1: Establishment of this compound-Resistant Leukemia Cell Lines

This protocol employs a stepwise dose-escalation method to gradually select for a resistant cell population.

1. Determination of the IC50 of the Parental Cell Line:

  • Seed the parental leukemia cells (e.g., K562, HL-60) in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL.[4]

  • The following day, treat the cells with a serial dilution of this compound for 48-72 hours.

  • Perform a cell viability assay (e.g., MTT assay, see Protocol 2) to determine the IC50 value.[2]

2. Initial Drug Exposure:

  • Culture the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10% or 20% of cell growth).[2][3]

  • Maintain the cells in this drug-containing medium, changing the medium every 2-3 days.

  • Monitor the cells for signs of recovery and proliferation.

3. Stepwise Increase in Drug Concentration:

  • Once the cells have adapted and are proliferating at a steady rate, subculture them and increase the this compound concentration by a factor of 1.5 to 2.[2][3]

  • Continue this process of gradual dose escalation. It is crucial to allow the cells sufficient time to adapt to each new concentration. This process can take several months.[2]

  • At each stage of increased resistance, it is advisable to cryopreserve a batch of cells.

4. Confirmation of Resistance:

  • After several months of continuous culture with increasing drug concentrations, perform a cell viability assay to determine the IC50 of the resistant cell line.

  • A significant increase in the IC50 value (typically >10-fold) compared to the parental cell line indicates the successful development of a resistant line.[2]

5. Maintenance of the Resistant Cell Line:

  • To maintain the resistant phenotype, the established resistant cell line should be continuously cultured in a medium containing a maintenance concentration of this compound (typically the IC50 of the parental line or the highest tolerated dose).[2]

G cluster_0 Establishment of Resistant Cell Line Workflow Start Start Determine Parental IC50 Determine Parental IC50 Start->Determine Parental IC50 Initial Low-Dose Exposure (IC10-IC20) Initial Low-Dose Exposure (IC10-IC20) Determine Parental IC50->Initial Low-Dose Exposure (IC10-IC20) Monitor Cell Recovery & Proliferation Monitor Cell Recovery & Proliferation Initial Low-Dose Exposure (IC10-IC20)->Monitor Cell Recovery & Proliferation Stepwise Dose Escalation (1.5-2x) Stepwise Dose Escalation (1.5-2x) Monitor Cell Recovery & Proliferation->Stepwise Dose Escalation (1.5-2x) Confirm Resistance (IC50 Assay) Confirm Resistance (IC50 Assay) Monitor Cell Recovery & Proliferation->Confirm Resistance (IC50 Assay) Stepwise Dose Escalation (1.5-2x)->Monitor Cell Recovery & Proliferation Repeat until desired resistance Cryopreserve Cells Cryopreserve Cells Stepwise Dose Escalation (1.5-2x)->Cryopreserve Cells Maintain in Drug-Containing Medium Maintain in Drug-Containing Medium Confirm Resistance (IC50 Assay)->Maintain in Drug-Containing Medium End End Maintain in Drug-Containing Medium->End

Workflow for establishing this compound-resistant leukemia cell lines.

Protocol 2: MTT Cell Viability Assay

This colorimetric assay is used to assess cell viability and determine the IC50 of this compound.[5]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Plate reader

Procedure:

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a predetermined optimal density in a final volume of 100 µL/well.[6]

  • Drug Treatment: Add varying concentrations of this compound to the wells and incubate for the desired exposure period (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45 mg/mL.[6][7]

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.[5][8]

  • Formazan (B1609692) Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5][6]

  • Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader.[6]

Protocol 3: Western Blot Analysis for P-glycoprotein

This protocol is for the detection and quantification of P-glycoprotein (MDR1) expression.

1. Sample Preparation:

  • Harvest approximately 1 x 10^7 cells by centrifugation.[9]

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

  • Determine the protein concentration of the lysates using a BCA assay.[11]

2. SDS-PAGE and Protein Transfer:

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.[12]

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature.[10]

  • Incubate the membrane with a primary antibody against P-glycoprotein (e.g., C219) overnight at 4°C.[10][13]

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

4. Detection:

  • Wash the membrane with TBST.

  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a CCD camera-based imager.[10]

Protocol 4: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

1. Cell Preparation and Staining:

  • Treat cells with this compound for the desired time.

  • Harvest the cells by centrifugation and wash with cold PBS.[15]

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[15]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[15]

  • Incubate for 15 minutes at room temperature in the dark.[15]

2. Flow Cytometry Analysis:

  • Add 400 µL of 1X Binding Buffer to each tube.[15]

  • Analyze the samples on a flow cytometer within one hour.[15]

  • Healthy cells are Annexin V and PI negative.

  • Early apoptotic cells are Annexin V positive and PI negative.

  • Late apoptotic or necrotic cells are both Annexin V and PI positive.[15]

Signaling Pathways in this compound Resistance

Resistance to this compound and other anthracyclines is a multifactorial process. Key mechanisms include increased drug efflux, alterations in the drug's molecular target, and evasion of apoptosis.

G cluster_0 Mechanisms of this compound Resistance This compound This compound P-gp / MRP1 Increased Drug Efflux (P-gp, MRP1) This compound->P-gp / MRP1 Pumped out of cell Topoisomerase II Altered Topoisomerase II This compound->Topoisomerase II Reduced binding/ altered activity DNA Damage DNA Damage This compound->DNA Damage Inhibits Cellular Resistance Cellular Resistance P-gp / MRP1->Cellular Resistance Topoisomerase II->DNA Damage Reduced Apoptosis Evasion Evasion of Apoptosis Apoptosis Apoptosis Apoptosis Evasion->Apoptosis Inhibits DNA Damage->Apoptosis NF-kB Activation NF-κB Activation DNA Damage->NF-kB Activation Induces Apoptosis->Cellular Resistance Inhibited NF-kB Activation->Apoptosis Evasion Promotes

Key signaling pathways involved in this compound resistance.

One of the primary mechanisms of resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (encoded by the MDR1 gene) and Multidrug Resistance-Associated Protein 1 (MRP1).[16][17] These transporters function as efflux pumps, actively removing this compound from the cell, thereby reducing its intracellular concentration and cytotoxic effect.[18]

Another mechanism involves alterations in the drug's molecular target, topoisomerase II. Mutations or decreased expression of this enzyme can reduce the binding of this compound, leading to diminished DNA damage and subsequent apoptosis.[17]

Furthermore, resistant cells can develop mechanisms to evade apoptosis. This can occur through the upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or through the activation of pro-survival signaling pathways, such as the NF-κB pathway, which has been implicated in idarubicin resistance.[19][20] The induction of cell cycle arrest can also contribute to drug resistance by allowing more time for DNA repair.[19]

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Idarubicinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Idarubicinol is the major active metabolite of idarubicin (B193468), a potent anthracycline antibiotic used in the treatment of various cancers, particularly acute myeloid leukemia.[1] Like its parent compound, this compound exerts its cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks.[2][3] This DNA damage triggers cellular checkpoint mechanisms, resulting in cell cycle arrest and, ultimately, apoptosis.[2] Flow cytometry is a powerful and widely used technique to analyze the cell cycle distribution of a cell population, providing quantitative data on the proportion of cells in the G0/G1, S, and G2/M phases. This allows for the precise determination of the cell cycle phase at which a drug, such as this compound, imposes its anti-proliferative effects.

These application notes provide a comprehensive guide to analyzing this compound-induced cell cycle arrest using flow cytometry. Detailed protocols for cell culture, drug treatment, sample preparation, and data analysis are included, along with a summary of expected quantitative outcomes and a diagram of the putative signaling pathway.

Data Presentation: Quantitative Analysis of Cell Cycle Arrest

The following table summarizes the dose-dependent effects of this compound on the cell cycle distribution of the human breast cancer cell line, MCF-7. Cells were treated with the indicated concentrations of this compound for 24 hours prior to analysis by flow cytometry.

TreatmentConcentration% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (Untreated) 0 ng/mL65.2 ± 3.125.8 ± 2.59.0 ± 1.8
This compound 3.6 ng/mL (IC50)[4]45.3 ± 4.230.1 ± 3.324.6 ± 3.9
This compound 10 ng/mL30.7 ± 3.828.5 ± 2.940.8 ± 4.5

Note: The data presented is a representative example based on typical results for anthracyclines and the known IC50 of this compound on MCF-7 cells. Actual results may vary depending on the cell line, experimental conditions, and the specific lot of the compound.

Experimental Protocols

Cell Culture and Treatment with this compound

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HL-60)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 6-well tissue culture plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Seed cells in 6-well plates at a density that allows for exponential growth during the treatment period (e.g., 2 x 10^5 cells/well for a 24-hour treatment).

  • Allow cells to adhere and resume growth overnight in a 37°C, 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium from a stock solution. It is recommended to test a range of concentrations around the known IC50 value for the chosen cell line.

  • Remove the existing medium from the wells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the drug stock, e.g., DMSO).

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Sample Preparation for Flow Cytometry (Propidium Iodide Staining)

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Trypsin-EDTA (for adherent cells)

  • 70% Ethanol (B145695), ice-cold

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Centrifuge

  • Flow cytometry tubes

Protocol:

  • Cell Harvesting:

    • Adherent cells: Aspirate the medium, wash the cells with ice-cold PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

    • Suspension cells: Directly transfer the cell suspension to a centrifuge tube.

  • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

  • Fixation: While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

  • Incubate the cells for at least 2 hours at -20°C for fixation. Note: Cells can be stored in 70% ethanol at -20°C for several weeks.

  • Centrifuge the fixed cells at 500 x g for 5 minutes.

  • Discard the supernatant and wash the cell pellet with 5 mL of ice-cold PBS. Centrifuge again at 500 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Transfer the stained cell suspension to flow cytometry tubes for analysis.

Flow Cytometry Analysis

Instrumentation and Setup:

  • A flow cytometer equipped with a 488 nm or 561 nm laser for PI excitation.

  • Set up the appropriate forward scatter (FSC) and side scatter (SSC) parameters to gate on the cell population of interest and exclude debris.

  • Use a linear scale for the fluorescence channel used to detect PI (typically FL2 or PE-Texas Red).

  • Ensure proper compensation if performing multi-color analysis, although it is not necessary for single-stain cell cycle analysis.

Data Acquisition and Analysis:

  • Acquire data for at least 10,000-20,000 events per sample.

  • Use a doublet discrimination gate (e.g., FSC-A vs. FSC-H) to exclude cell aggregates from the analysis.

  • Generate a histogram of the PI fluorescence intensity for the single-cell population.

  • Use a cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Data Acquisition & Analysis cell_seeding Seed Cells in 6-well Plates overnight_incubation Incubate Overnight cell_seeding->overnight_incubation drug_treatment Treat with this compound overnight_incubation->drug_treatment incubation Incubate for 24h drug_treatment->incubation harvesting Harvest Cells incubation->harvesting fixation Fix in 70% Ethanol harvesting->fixation staining Stain with Propidium Iodide & RNase A fixation->staining flow_cytometry Acquire Data on Flow Cytometer staining->flow_cytometry analysis Analyze Cell Cycle Distribution flow_cytometry->analysis

Caption: Experimental workflow for cell cycle analysis.

This compound-Induced Cell Cycle Arrest Signaling Pathway

G cluster_0 Cellular Effects cluster_1 DNA Damage Response cluster_2 Cell Cycle Regulation This compound This compound dna_intercalation DNA Intercalation This compound->dna_intercalation topo_ii_inhibition Topoisomerase II Inhibition This compound->topo_ii_inhibition dna_damage DNA Double-Strand Breaks dna_intercalation->dna_damage topo_ii_inhibition->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr chk1_chk2 Chk1/Chk2 Activation atm_atr->chk1_chk2 p53 p53 Stabilization & Activation atm_atr->p53 cdc25_inhibition Cdc25 Phosphatase Inhibition chk1_chk2->cdc25_inhibition p21 p21 Upregulation p53->p21 cdk_inhibition CDK Inhibition (e.g., Cdk1, Cdk2) cdc25_inhibition->cdk_inhibition Prevents dephosphorylation cell_cycle_arrest G2/M and S Phase Arrest cdk_inhibition->cell_cycle_arrest p21->cdk_inhibition Directly inhibits

Caption: this compound signaling pathway.

References

Application Notes and Protocols: Assessing Idarubicinol-Induced DNA Damage with the Comet Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idarubicinol is the major active metabolite of the anthracycline antibiotic Idarubicin (B193468), a potent chemotherapeutic agent used in the treatment of various leukemias.[1] The cytotoxic effects of this compound, like its parent compound, are primarily attributed to its ability to induce DNA damage in rapidly proliferating cancer cells. The core mechanisms involve intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[1][2] This cascade of events leads to the formation of single and double-strand DNA breaks, ultimately triggering cell cycle arrest and apoptosis.[2]

The Comet Assay, or single-cell gel electrophoresis, is a sensitive and versatile technique for the detection and quantification of DNA damage in individual cells.[3][4] This method allows for the visualization of DNA fragmentation, where damaged DNA migrates away from the nucleus under electrophoresis, forming a "comet" shape with a distinct head of intact DNA and a tail of fragmented DNA.[3] The intensity and length of the comet tail are directly proportional to the extent of DNA damage.[5] The alkaline version of the comet assay is particularly adept at detecting single-strand breaks, double-strand breaks, and alkali-labile sites.[4]

These application notes provide a detailed protocol for utilizing the alkaline Comet Assay to assess DNA damage induced by this compound, offering a valuable tool for preclinical drug development, genotoxicity studies, and research into the mechanisms of anthracycline-based chemotherapy.

Data Presentation

The following table summarizes representative quantitative data from a hypothetical study assessing this compound-induced DNA damage in a human leukemia cell line (e.g., HL-60) using the alkaline Comet Assay. Cells were treated with various concentrations of this compound for 4 hours. The extent of DNA damage is expressed as the percentage of DNA in the comet tail (% Tail DNA) and the Olive Tail Moment.

Treatment GroupConcentration (µM)% Tail DNA (Mean ± SD)Olive Tail Moment (Mean ± SD)
Negative Control (Vehicle)04.5 ± 1.21.8 ± 0.5
This compound0.115.2 ± 3.58.7 ± 2.1
This compound0.538.9 ± 5.122.4 ± 4.3
This compound1.062.7 ± 7.845.1 ± 6.9
Positive Control (e.g., 100 µM H₂O₂)-75.3 ± 6.258.6 ± 5.4

Note: This data is representative and intended for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and this compound concentration.

Experimental Protocols

Materials and Reagents
  • Cell Culture: Human leukemia cell line (e.g., HL-60), RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • This compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.

  • Comet Assay Reagents:

    • Normal Melting Point (NMP) Agarose (B213101)

    • Low Melting Point (LMP) Agarose

    • Phosphate Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

    • Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)

    • Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

    • Neutralization Buffer (0.4 M Tris, pH 7.5)

    • DNA Staining Solution (e.g., SYBR® Green I or Propidium Iodide)

  • Equipment:

    • Humidified CO₂ incubator (37°C, 5% CO₂)

    • Laminar flow hood

    • Centrifuge

    • Water bath

    • Electrophoresis tank

    • Power supply

    • Fluorescence microscope with appropriate filters

    • Comet assay analysis software

Detailed Methodology

1. Cell Culture and Treatment

  • Culture the chosen human leukemia cell line in complete medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin) in a humidified incubator at 37°C with 5% CO₂.

  • Seed the cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.

  • Prepare fresh dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final solvent concentration is consistent across all treatments, including the vehicle control (e.g., <0.1% DMSO).

  • Include a negative control (vehicle only) and a positive control (a known DNA damaging agent, e.g., 100 µM H₂O₂ for 15 minutes on ice).

  • Remove the old medium and treat the cells with the various concentrations of this compound, negative control, and positive control for the desired incubation period (e.g., 4 hours).

2. Cell Harvesting and Preparation

  • Following treatment, gently collect the cells from each well. For adherent cells, use trypsinization.

  • Centrifuge the cell suspension at 200 x g for 5 minutes at 4°C.

  • Discard the supernatant and wash the cell pellet with ice-cold PBS.

  • Centrifuge again, discard the supernatant, and resuspend the cell pellet in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL. Maintain the cells on ice to prevent DNA repair.

3. Comet Slide Preparation

  • Prepare 1% NMP agarose in PBS and coat the comet slides. Allow them to dry completely.

  • Melt 1% LMP agarose in PBS and maintain it in a 37°C water bath.

  • Mix 10 µL of the cell suspension (1 x 10⁵ cells/mL) with 90 µL of the molten LMP agarose.

  • Quickly pipette the 100 µL cell/agarose mixture onto the pre-coated area of a comet slide and cover with a coverslip.

  • Place the slides on a chilled flat surface for 10 minutes to allow the agarose to solidify.

4. Cell Lysis

  • Gently remove the coverslips and immerse the slides in pre-chilled Lysis Solution.

  • Incubate the slides at 4°C for at least 1 hour (or overnight) in the dark. This step lyses the cell and nuclear membranes, leaving behind the DNA-containing nucleoids.

5. DNA Unwinding and Electrophoresis

  • Carefully remove the slides from the Lysis Solution and place them in a horizontal electrophoresis tank.

  • Fill the tank with fresh, cold Alkaline Electrophoresis Buffer until the slides are fully submerged.

  • Allow the DNA to unwind in the alkaline buffer for 20-40 minutes at 4°C in the dark.

  • Perform electrophoresis at 25 V and ~300 mA for 20-30 minutes at 4°C. The negatively charged, fragmented DNA will migrate towards the anode.

6. Neutralization and Staining

  • After electrophoresis, gently remove the slides from the tank and place them in Neutralization Buffer.

  • Incubate for 5-10 minutes. Repeat this step with fresh buffer.

  • Stain the slides with a suitable DNA intercalating dye (e.g., SYBR® Green I) for 5-10 minutes in the dark.

  • Briefly rinse with distilled water and allow the slides to dry.

7. Visualization and Analysis

  • Visualize the comets using a fluorescence microscope equipped with the appropriate filters for the chosen DNA stain.

  • Capture images of randomly selected cells (at least 50-100 cells per slide).

  • Analyze the images using specialized comet assay software to quantify the extent of DNA damage. Key parameters to measure include:

    • % Tail DNA: The percentage of the total DNA fluorescence that is present in the tail.

    • Tail Length: The length of the comet tail.

    • Olive Tail Moment: An integrated value that considers both the tail length and the intensity of DNA in the tail (Tail Length x % Tail DNA).

Signaling Pathway and Experimental Workflow Diagrams

Idarubicinol_DNA_Damage_Pathway This compound This compound DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation TopoII_Inhibition Topoisomerase II Inhibition This compound->TopoII_Inhibition ROS_Generation ROS Generation This compound->ROS_Generation DNA_Breaks DNA Strand Breaks (Single & Double) DNA_Intercalation->DNA_Breaks TopoII_Inhibition->DNA_Breaks ROS_Generation->DNA_Breaks DDR_Activation DNA Damage Response (ATM/ATR Activation) DNA_Breaks->DDR_Activation p53_Activation p53 Activation DDR_Activation->p53_Activation Cell_Cycle_Arrest Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis

Caption: this compound-induced DNA damage signaling pathway.

Comet_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Comet Assay Procedure cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Cell Culture Treatment 2. This compound Treatment Cell_Culture->Treatment Harvesting 3. Cell Harvesting Treatment->Harvesting Slide_Prep 4. Slide Preparation (Cells in LMP Agarose) Harvesting->Slide_Prep Lysis 5. Cell Lysis Slide_Prep->Lysis Unwinding 6. DNA Unwinding (Alkaline Buffer) Lysis->Unwinding Electrophoresis 7. Electrophoresis Unwinding->Electrophoresis Neutralization 8. Neutralization & Staining Electrophoresis->Neutralization Visualization 9. Fluorescence Microscopy Neutralization->Visualization Analysis 10. Image Analysis (% Tail DNA, Tail Moment) Visualization->Analysis

Caption: Experimental workflow for the Comet Assay.

References

Application Notes and Protocols: In Vitro Angiogenesis Assays for Evaluating Idarubicinol Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing, and in pathological conditions like tumor growth and metastasis.[1][2] The vascular endothelial growth factor (VEGF) signaling pathway is a primary regulator of this complex process.[3][4][5][6] Consequently, the inhibition of angiogenesis has become a key strategy in the development of anti-cancer therapies.[2][7]

Idarubicinol is the primary active metabolite of Idarubicin (B193468), an anthracycline antibiotic used in cancer chemotherapy.[8] The primary mechanism of action for Idarubicin involves DNA intercalation and the inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[9][10] While the direct effects of this compound on angiogenesis have not been extensively characterized, its cytotoxic nature suggests a potential inhibitory role. These application notes provide detailed protocols to investigate the anti-angiogenic potential of this compound using established in vitro assays.

Key In Vitro Angiogenesis Assays

To assess the anti-angiogenic properties of this compound, a multi-faceted approach is recommended, employing assays that investigate its effects on endothelial cell proliferation, migration, and differentiation into capillary-like structures.

Endothelial Cell Proliferation Assay (MTT Assay)

This assay determines the effect of this compound on the viability and proliferation of endothelial cells. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[11][12]

Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay evaluates the impact of this compound on the collective migration of endothelial cells, a crucial step in the formation of new blood vessels.[13][14]

Endothelial Cell Tube Formation Assay

This assay is a cornerstone for studying angiogenesis in vitro. It assesses the ability of endothelial cells to differentiate and form three-dimensional, capillary-like structures when cultured on a basement membrane extract.[15][16][17]

Data Presentation: Quantitative Analysis of this compound's Anti-Angiogenic Effects

The following tables are templates for summarizing the quantitative data obtained from the described assays.

Table 1: Effect of this compound on Endothelial Cell Viability (MTT Assay)

This compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability (Relative to Control)
0 (Vehicle Control)[Value]100%
0.1[Value][Value]%
1[Value][Value]%
10[Value][Value]%
100[Value][Value]%

Table 2: Effect of this compound on Endothelial Cell Migration (Wound Healing Assay)

This compound Concentration (µM)Wound Closure at 12h (%) (Mean ± SD)Wound Closure at 24h (%) (Mean ± SD)
0 (Vehicle Control)[Value]%[Value]%
0.1[Value]%[Value]%
1[Value]%[Value]%
10[Value]%[Value]%
100[Value]%[Value]%

Table 3: Effect of this compound on Endothelial Tube Formation

This compound Concentration (µM)Total Tube Length (µm) (Mean ± SD)Number of Junctions (Mean ± SD)Number of Loops (Mean ± SD)
0 (Vehicle Control)[Value][Value][Value]
0.1[Value][Value][Value]
1[Value][Value][Value]
10[Value][Value][Value]
100[Value][Value][Value]

Experimental Protocols

Endothelial Cell Proliferation (MTT Assay) Protocol

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • 96-well tissue culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[18]

  • DMSO or solubilization buffer[11]

  • Microplate reader

Procedure:

  • Seed HUVECs into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of endothelial cell growth medium.[19]

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound or vehicle control.

  • Incubate for another 24-48 hours.

  • Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.[12]

  • Carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan (B1609692) crystals.[11][18]

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[11]

  • Measure the absorbance at 570 nm using a microplate reader.[11][12]

Endothelial Cell Migration (Wound Healing/Scratch Assay) Protocol

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • 6-well or 12-well tissue culture plates

  • Sterile 200 µL pipette tip[13]

  • This compound stock solution

  • Microscope with a camera

Procedure:

  • Seed HUVECs into a 6-well or 12-well plate and grow them to form a confluent monolayer.[20][21]

  • Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.[13]

  • Gently wash the wells twice with PBS to remove detached cells.[20]

  • Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, and 24 hours) using a microscope.[13]

  • Quantify the rate of wound closure by measuring the area of the scratch at each time point using image analysis software (e.g., ImageJ).

Endothelial Cell Tube Formation Assay Protocol

Materials:

  • HUVECs

  • Endothelial Cell Basal Medium

  • Basement Membrane Extract (e.g., Matrigel®)[16][22]

  • 24-well or 96-well tissue culture plates (pre-chilled)[23]

  • This compound stock solution

  • Calcein AM (optional, for fluorescence imaging)[15][22]

  • Inverted microscope with a camera

Procedure:

  • Thaw the Basement Membrane Extract (BME) on ice overnight at 4°C.[22]

  • Coat the wells of a pre-chilled 24-well or 96-well plate with 50-100 µL of BME and allow it to solidify at 37°C for 30-60 minutes.[16][24]

  • Harvest HUVECs and resuspend them in endothelial cell basal medium containing various concentrations of this compound or vehicle control.

  • Seed the HUVEC suspension (1.5 x 10^4 - 3 x 10^4 cells) onto the solidified BME.[17]

  • Incubate the plate at 37°C in a 5% CO2 humidified incubator for 4-18 hours.[17]

  • Visualize and capture images of the tube-like structures using an inverted microscope.[15]

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.

Visualizations

Signaling Pathways and Experimental Workflows

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation Migration Cell Migration MAPK->Migration Akt Akt PI3K->Akt Akt->Proliferation Akt->Migration This compound This compound This compound->Proliferation Inhibition This compound->Migration Inhibition

Caption: VEGF signaling pathway and potential inhibition by this compound.

Experimental_Workflow cluster_assays In Vitro Angiogenesis Assays start Start: HUVEC Culture treatment Treatment with this compound (Dose-Response) start->treatment proliferation Cell Proliferation Assay (MTT) data_acquisition Data Acquisition (Microscopy, Plate Reader) proliferation->data_acquisition migration Cell Migration Assay (Wound Healing) migration->data_acquisition tube_formation Tube Formation Assay tube_formation->data_acquisition treatment->proliferation treatment->migration treatment->tube_formation data_analysis Quantitative Analysis data_acquisition->data_analysis results Results: Anti-Angiogenic Effect Assessment data_analysis->results

References

Application Notes and Protocols: In Vitro Combinatorial Studies of Idarubicin and Cytarabine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The combination of an anthracycline, such as idarubicin (B193468), with the antimetabolite cytarabine (B982) (Ara-C) is a cornerstone of induction chemotherapy for Acute Myeloid Leukemia (AML).[1][2] Idarubicin, a potent topoisomerase II inhibitor and DNA intercalator, and its primary active metabolite, idarubicinol, induce DNA damage and halt the cell cycle.[3][4][5][6][7] Cytarabine, a pyrimidine (B1678525) analog, is converted intracellularly to its active triphosphate form (ara-CTP), which inhibits DNA polymerase, leading to the termination of DNA synthesis, particularly during the S phase of the cell cycle.[8][9][10][11][12] The synergistic interaction between these two agents enhances their cytotoxic effects against leukemia cells.

These application notes provide a summary of in vitro data and detailed protocols for studying the combinatorial effects of idarubicin and cytarabine. The available in vitro research predominantly utilizes the parent drug, idarubicin. It is important to note that this compound, the active metabolite, exhibits similar cytotoxic activity and contributes to the overall therapeutic effect.[4][5][6]

Data Presentation

The following tables summarize quantitative data from in vitro studies on the combination of idarubicin and cytarabine in various leukemia cell lines.

Table 1: In Vitro Cytotoxicity of Combined Idarubicin and Cytarabine

Cell LineDrug Combination (Molar Ratio Cytarabine:Idarubicin)IC50 (nM)AssayIncubation Time (hours)Reference
CCRF-CEMFree Cytarabine + Idarubicin (30:1)216.12CellTiter-Glo72[8]

Table 2: Synergistic Molar Ratios of Cytarabine and Idarubicin in Leukemia Cell Lines

Cell LinesSynergistic Molar Ratios (Cytarabine:Idarubicin)MethodIncubation Time (hours)Reference
KG-1, OCI-AML-3, Kasumi-1, HL-60, MV-4-11, WEHI-3B, Molt-4, CCRF-CEM, MOLM-1320:1 to 40:1Combination Index (CI < 1)72[8]

Mandatory Visualization

experimental_workflow Experimental Workflow for In Vitro Combination Studies cluster_setup Experiment Setup cluster_incubation Incubation cluster_assays Downstream Assays cluster_analysis Data Analysis seed_cells Seed Leukemia Cells (e.g., 96-well plates) prepare_drugs Prepare Drug Solutions (Idarubicin & Cytarabine) drug_treatment Treat Cells with Drug Combinations (Single agents and various molar ratios) prepare_drugs->drug_treatment incubation Incubate for a Defined Period (e.g., 24, 48, 72 hours) drug_treatment->incubation viability_assay Cell Viability Assay (e.g., CellTiter-Glo) incubation->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) incubation->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (e.g., Propidium (B1200493) Iodide Staining) incubation->cell_cycle_assay data_analysis Calculate IC50, Combination Index (CI), and Analyze Flow Cytometry Data viability_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis

Caption: A typical workflow for assessing the in vitro effects of idarubicin and cytarabine.

signaling_pathway Simplified Signaling Pathway of Idarubicin and Cytarabine Action cluster_idarubicin Idarubicin / this compound cluster_cytarabine Cytarabine cluster_downstream Cellular Consequences Idarubicin Idarubicin Topoisomerase_II Topoisomerase II Inhibition Idarubicin->Topoisomerase_II DNA_Intercalation DNA Intercalation Idarubicin->DNA_Intercalation DNA_Damage DNA Strand Breaks & Replication Stress Topoisomerase_II->DNA_Damage DNA_Intercalation->DNA_Damage Cytarabine Cytarabine (Ara-C) ara_CTP ara-CTP (Active Metabolite) Cytarabine->ara_CTP DNA_Polymerase DNA Polymerase Inhibition ara_CTP->DNA_Polymerase S_Phase_Arrest S-Phase Arrest DNA_Polymerase->S_Phase_Arrest G2_M_Arrest G2/M Arrest DNA_Damage->G2_M_Arrest Apoptosis Apoptosis (Programmed Cell Death) DNA_Damage->Apoptosis S_Phase_Arrest->Apoptosis G2_M_Arrest->Apoptosis

Caption: Mechanisms of action for idarubicin and cytarabine leading to apoptosis.

Experimental Protocols

Protocol 1: Cell Viability Assessment (CellTiter-Glo® Luminescent Assay)

This protocol measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Leukemia cell lines (e.g., CCRF-CEM, HL-60, MOLM-13)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Opaque-walled 96-well plates

  • Idarubicin hydrochloride

  • Cytarabine

  • DMSO (for drug dissolution)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete medium per well. Include wells for untreated controls and medium-only blanks.

  • Drug Preparation: Prepare stock solutions of idarubicin and cytarabine in DMSO. Create serial dilutions and combinations at various molar ratios (e.g., 5:1, 10:1, 20:1, 30:1, 40:1, 50:1 of cytarabine to idarubicin).[8]

  • Drug Treatment: Add the drug solutions (single agents and combinations) to the respective wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% (v/v).[8]

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[8]

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.[1][6][13]

  • Lysis: Add 100 µL of CellTiter-Glo® Reagent to each well.[1]

  • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1][6][13]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.[8]

  • Analysis: After subtracting the background luminescence (medium-only wells), calculate cell viability as a percentage relative to the untreated control. Determine IC50 values using non-linear regression analysis. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.[8]

Protocol 2: Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated leukemia cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells in appropriate flasks or plates and treat with idarubicin, cytarabine, or the combination for a specified time (e.g., 24 hours).[8]

  • Cell Harvesting: Collect approximately 1-5 x 10⁵ cells per sample by centrifugation.[9]

  • Washing: Wash the cells once with cold PBS and carefully discard the supernatant.[9][10]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[9][10]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9][10]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[9][10]

  • Data Acquisition: Analyze the samples immediately by flow cytometry.

  • Analysis: Differentiate cell populations based on fluorescence:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[9]

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.

Materials:

  • Treated and untreated leukemia cells (approx. 1 x 10⁶ cells per sample)

  • PBS

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)

  • RNase A solution (e.g., 100 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture Kasumi-1 cells and treat with the drug combination for 24 hours. For example, fix the cytarabine concentration at 3.33 µM and adjust the idarubicin concentration to achieve the desired molar ratios.[8]

  • Cell Harvesting: Collect approximately 1 x 10⁶ cells by centrifugation (e.g., 300 x g for 5 minutes).

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the pellet and add 1-5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes on ice.[7][14][15][16]

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with cold PBS.[7][14]

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and ensure PI stains only DNA. Incubate for 30 minutes at room temperature.[14][15]

  • PI Staining: Add PI staining solution to the cell suspension and incubate for at least 10-30 minutes at room temperature in the dark.[7][14]

  • Data Acquisition: Analyze the samples by flow cytometry, measuring the fluorescence in the linear scale.

  • Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Application Notes and Protocols for Studying Idarubicinol Efficacy in Animal Models of Acute Myeloid Leukemia (AML)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Idarubicin (B193468) is a potent anthracycline antibiotic used in the treatment of Acute Myeloid Leukemia (AML).[1] Its primary mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, which leads to DNA double-strand breaks and ultimately induces apoptosis in cancer cells.[1][2] Following administration, Idarubicin is rapidly metabolized to its primary active metabolite, Idarubicinol.[3] this compound itself exhibits significant cytotoxic activity and has a longer half-life than the parent drug, contributing substantially to the overall anti-leukemic effect.[3][4]

These application notes provide an overview of the common animal models used to evaluate the efficacy of the Idarubicin/Idarubicinol system in AML, along with detailed protocols for conducting such studies. While in vivo studies specifically investigating this compound as a standalone agent are limited, the protocols and models described for Idarubicin are directly applicable for assessing the efficacy of its principal metabolite.

I. Animal Models for AML Efficacy Studies

The selection of an appropriate animal model is critical for the preclinical evaluation of novel therapeutics for AML. Both syngeneic and xenograft models are commonly employed.

  • Syngeneic Models: These models utilize murine leukemia cell lines transplanted into immunocompetent mice of the same genetic background. They are valuable for studying the interplay between the drug, the tumor, and the host immune system.

  • Xenograft Models: These models involve the transplantation of human leukemia cell lines or patient-derived tumor cells into immunocompromised mice. They are considered more clinically relevant for evaluating the efficacy of drugs against human AML.

Model Type Leukemia Cell Line Mouse Strain Key Characteristics
Syngeneic P388 (murine leukemia)DBA/2 or BALB/cRapidly growing leukemia, historically used for screening anthracyclines.[1]
WEHI-3B (murine myelomonocytic leukemia)BALB/cMyelomonocytic phenotype, useful for studying differentiation.[1]
Xenograft (Cell Line-Derived) HL-60, K-562, MOLM13, MOLT-4 (human leukemia)NOD/SCID or NSGModels representing different subtypes of human leukemia.[1]
Xenograft (Patient-Derived) Primary human AML blastsNSG or NSG-SGM3Highly clinically relevant, recapitulates the heterogeneity of human AML.

II. Quantitative Data on Efficacy

The following tables summarize available preclinical and clinical data for the Idarubicin/Idarubicinol system. It is important to note that most in vivo efficacy data is attributed to Idarubicin administration, with the understanding that this compound is a major contributor to the observed anti-leukemic activity.

Table 1: In Vitro Cytotoxicity of this compound
Cell Line Compound Relative Activity Reference
P388 LeukemiaThis compound38% of the activity of Idarubicin[5]
Table 2: In Vivo Efficacy of Idarubicin in a Murine Leukemia Model
Animal Model Treatment Efficacy Endpoint Result Reference
P388 Leukemia bearing miceIdarubicin (optimal dose, IV)T/C (Median survival of treated vs. control)200-250%[5]
Table 3: Clinical Remission Rates with Idarubicin-Based Regimens in AML
Patient Population Treatment Regimen Complete Remission (CR) Rate Reference
Untreated adult AMLIdarubicin + Cytarabine and/or Etoposide>80%[6]
Refractory or relapsed AMLIdarubicin + Cytarabine46%[6]
Heavily pretreated adult AMLIdarubicin (single agent)20%[6]

III. Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound in an AML xenograft mouse model. These protocols are based on established methods for testing Idarubicin and can be adapted for this compound.

Protocol 1: Establishment of a Human AML Xenograft Model
  • Cell Culture: Culture a human AML cell line (e.g., MOLM-13) in appropriate media and conditions to achieve exponential growth.

  • Animal Strain: Utilize immunodeficient mice, such as NOD/SCID or NSG, aged 6-8 weeks.

  • Cell Implantation:

    • Harvest and wash the AML cells, then resuspend in sterile, serum-free media or PBS.

    • Inject 5 x 10^6 cells intravenously (IV) via the tail vein into each mouse.

  • Engraftment Monitoring: Monitor for signs of leukemia development, such as weight loss, ruffled fur, and hind-limb paralysis. Leukemia engraftment can be confirmed by flow cytometry of peripheral blood for human CD45+ cells.

Protocol 2: Preparation and Administration of this compound

Note: As a metabolite, pure this compound for injection may need to be sourced from a specialized chemical supplier. The formulation should be prepared under sterile conditions.

  • Materials:

    • This compound powder

    • Sterile vehicle (e.g., 0.9% saline or 5% dextrose solution)

  • Preparation:

    • Calculate the required amount of this compound based on the desired dose and the number of animals.

    • Under a sterile hood, dissolve the this compound powder in the vehicle to the final desired concentration.

    • Filter-sterilize the solution through a 0.22 µm filter.

  • Administration:

    • Administer the prepared this compound solution to the mice via intravenous (IV) or intraperitoneal (IP) injection. The volume of injection should be appropriate for the size of the mouse (typically 100-200 µL).

Protocol 3: Efficacy Evaluation
  • Treatment Schedule: Once leukemia is established (e.g., 5-10% human CD45+ cells in peripheral blood), randomize the mice into treatment and control groups. Administer this compound according to the planned dosing schedule (e.g., once daily for 5 days).

  • Monitoring:

    • Record body weight and clinical signs of toxicity daily.

    • Monitor tumor burden by periodically collecting peripheral blood and quantifying the percentage of human CD45+ cells by flow cytometry.

  • Endpoint Analysis:

    • Leukemia Burden: At the end of the study, euthanize the mice and collect bone marrow and spleen. Prepare single-cell suspensions and analyze by flow cytometry for the percentage of human CD45+ cells.

    • Survival Analysis: In a separate cohort of animals, monitor survival following treatment. Plot Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare survival between treatment groups.[1]

IV. Visualizations

Signaling and Metabolic Pathways

cluster_0 Metabolic Conversion cluster_1 Cellular Mechanism of Action Idarubicin Idarubicin This compound This compound (Active Metabolite) Idarubicin->this compound Aldo-keto reductase Idarubicinol_cell This compound DNA Nuclear DNA Idarubicinol_cell->DNA Intercalation TopoisomeraseII Topoisomerase II Idarubicinol_cell->TopoisomeraseII Inhibition DNA_damage DNA Double-Strand Breaks TopoisomeraseII->DNA_damage Cell_cycle_arrest Cell Cycle Arrest (G2/M) DNA_damage->Cell_cycle_arrest Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis

Caption: Metabolic conversion of Idarubicin and the cellular mechanism of this compound.

Experimental Workflow

start Start: AML Cell Culture implant Implant Human AML Cells into Immunocompromised Mice start->implant engraft Monitor Leukemia Engraftment (hCD45+ in blood) implant->engraft randomize Randomize Mice into Control and Treatment Groups engraft->randomize treat Administer this compound or Vehicle randomize->treat monitor Monitor Body Weight, Toxicity, and Tumor Burden treat->monitor endpoint Endpoint Analysis: Leukemia Burden (Flow Cytometry) & Survival (Kaplan-Meier) monitor->endpoint end End endpoint->end

Caption: Workflow for in vivo efficacy testing of this compound in an AML model.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Idarubicinol Solubility for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Idarubicinol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the solubility of this compound for consistent and reliable results in cell-based assays. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Idarubicin (B193468)?

This compound is the primary and active metabolite of Idarubicin, an anthracycline antibiotic used in cancer chemotherapy.[1] In the body, Idarubicin is converted to this compound, which has cytotoxic activity and a longer half-life, contributing significantly to the overall therapeutic effect.[2] For in vitro studies, using this compound directly can provide a more accurate representation of the active compound's effects on cells.

Q2: What is the primary mechanism of action of this compound?

This compound, like its parent compound Idarubicin, functions as a topoisomerase II inhibitor.[3] It intercalates into DNA, forming a stable complex with the enzyme topoisomerase II. This prevents the re-ligation of DNA strands during replication and transcription, leading to double-strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[3]

Q3: In which solvents is this compound soluble?

Direct and comprehensive solubility data for this compound in a wide range of solvents is not extensively published. However, a published protocol for in vitro studies prepared a 0.5 mM stock solution by dissolving this compound in a 1:1 mixture of acetonitrile (B52724) and water with 0.1% formic acid.[4] For its parent compound, Idarubicin hydrochloride, solubility is reported in various solvents as detailed in the table below. This information can serve as a starting point for optimizing this compound solubility, but empirical testing is recommended.

Q4: What are the recommended storage conditions for this compound stock solutions?

Based on a protocol from a recent study, stock solutions of this compound can be stored in aliquots at -20°C.[4] To avoid degradation from repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots.

Quantitative Data Summary

The following table summarizes the solubility of the parent compound, Idarubicin hydrochloride, in various solvents. This can be used as a reference for selecting solvents for this compound, though specific solubility may differ.

CompoundSolventSolubility
Idarubicin HClDMSO≥26.7 mg/mL
Idarubicin HClWater with sonication≥2.39 mg/mL
Idarubicin HClEthanolInsoluble
Idarubicin HCl1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL

Data compiled from multiple sources.[5][6]

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution

This protocol is adapted from a published study for preparing an this compound stock solution for in vitro experiments.[4]

Materials:

  • This compound powder

  • Acetonitrile (ACN), high-purity

  • Ultrapure water (H₂O)

  • Formic acid (FA)

  • Sterile, conical microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Prepare a 1:1 (v/v) solution of acetonitrile and water. For example, mix 5 mL of ACN with 5 mL of H₂O.

  • Add formic acid to the ACN/H₂O mixture to a final concentration of 0.1%. For a 10 mL solution, this would be 10 µL of FA.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • To prepare a 0.5 mM stock solution, add the appropriate volume of the ACN/H₂O + 0.1% FA solvent. For example, to a tube containing 0.5 mg of this compound (MW: 499.5 g/mol ), add 2 mL of the solvent.

  • Vortex the solution thoroughly until the this compound is completely dissolved.

  • Aliquot the stock solution into single-use, sterile tubes and store at -20°C.

Visualizations

Signaling_Pathway This compound's Mechanism of Action This compound This compound DNA Nuclear DNA This compound->DNA Intercalates DNA_Topo_Complex Ternary Complex (DNA-Topo II-Idarubicinol) This compound->DNA_Topo_Complex Stabilizes Cell_Membrane Cell Membrane DNA->DNA_Topo_Complex Topo_II Topoisomerase II Topo_II->DNA_Topo_Complex DSBs DNA Double-Strand Breaks DNA_Topo_Complex->DSBs Prevents re-ligation Cell_Cycle_Arrest Cell Cycle Arrest DSBs->Cell_Cycle_Arrest Activates Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to

Caption: this compound's mechanism leading to apoptosis.

Experimental_Workflow Workflow for Preparing this compound Working Solutions cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Cell-Based Assay Weigh Weigh this compound Dissolve Dissolve and Vortex Weigh->Dissolve Solvent Prepare Solvent (e.g., ACN/H2O + 0.1% FA) Solvent->Dissolve Aliquot Aliquot and Store at -20°C Dissolve->Aliquot Thaw Thaw Stock Aliquot Aliquot->Thaw Dilute Serially Dilute in Pre-warmed Culture Medium Thaw->Dilute Mix Gently Mix Dilute->Mix Add_to_Cells Add to Cells Mix->Add_to_Cells Incubate Incubate Add_to_Cells->Incubate Analyze Analyze Results Incubate->Analyze

Caption: Experimental workflow for this compound solutions.

Troubleshooting Guide

Issue 1: Precipitate forms immediately upon adding the stock solution to the cell culture medium.

  • Question: Why is my this compound precipitating when I add it to the cell culture medium?

  • Answer: This is likely due to the solvent shift effect. A compound that is soluble in a specific solvent system (like the ACN/water/FA mixture) may become insoluble when diluted into an aqueous buffer like cell culture medium. The key is to avoid localized high concentrations of the compound.

    • Solution:

      • Slow Addition: Add the stock solution dropwise to the pre-warmed (37°C) culture medium while gently swirling or stirring.

      • Stepwise Dilution: Perform an intermediate dilution of the stock solution in a small volume of culture medium before adding it to the final, larger volume.

      • Lower Stock Concentration: If precipitation persists, consider preparing a less concentrated stock solution, if your experimental design allows for the addition of a larger volume of the stock.

Issue 2: The this compound solution appears cloudy or contains visible particles after thawing.

  • Question: My frozen stock solution of this compound is not clear after thawing. What should I do?

  • Answer: The compound may have come out of solution during the freezing process and may not have fully redissolved upon thawing.

    • Solution:

      • Warm and Mix: Gently warm the vial to room temperature or 37°C and vortex or sonicate briefly to encourage redissolution.

      • Visual Inspection: Always visually inspect the solution for any particulate matter before adding it to your cells. If particles remain, the concentration of the soluble compound is unknown, and the experiment may not be reliable.

      • Fresh Preparation: If redissolution is not possible, it is best to prepare a fresh stock solution. To prevent this, ensure single-use aliquots are used to avoid repeated freeze-thaw cycles.

Issue 3: Inconsistent results between experiments.

  • Question: I am observing variability in the cellular response to this compound across different experiments. Could this be related to its solubility?

  • Answer: Yes, inconsistent dosing due to incomplete dissolution or precipitation of this compound is a common cause of experimental variability.

    • Solution:

      • Standardize Protocol: Strictly adhere to a standardized protocol for preparing and diluting your this compound solutions for every experiment.

      • Fresh Working Solutions: Always prepare fresh working dilutions of this compound from the stock solution immediately before each experiment. Do not store diluted solutions in culture medium for extended periods.

      • Solvent Control: Ensure that the final concentration of any organic solvent (like acetonitrile from the stock solution) in your cell culture is consistent across all experimental conditions and is below the level of toxicity for your specific cell line (typically <0.5%). Include a vehicle control in your experiments to account for any effects of the solvent itself.

References

Technical Support Center: Idarubicinol Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of idarubicinol in stock solutions for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Unexpected experimental results can often be traced back to the stability of your reagents. This guide will help you troubleshoot common issues related to this compound stock solution degradation.

Problem Potential Cause Recommended Solution
Loss of biological activity or inconsistent results Degradation of this compound in the stock solution.Prepare fresh stock solutions. Review storage conditions, including temperature, light exposure, and pH of the solvent. Verify the purity of the stock solution using an appropriate analytical method like HPLC.
Change in color of the stock solution (e.g., from orange-red to a different hue) Chemical degradation of the anthracycline core structure.Discard the solution. This is a visible sign of significant degradation. Prepare a fresh solution and ensure proper storage conditions are maintained.
Precipitate formation in the stock solution The solution may be supersaturated, or the compound may be precipitating due to temperature changes or interaction with the storage container. Prolonged contact with alkaline solutions can also cause degradation and precipitation.[1]Visually inspect the solution before each use. If a precipitate is observed, gently warm the solution to see if it redissolves. If it does not, the solution should be discarded. When preparing solutions, ensure the solvent is appropriate and the concentration is within the solubility limits. Avoid alkaline conditions.
Appearance of new peaks in HPLC chromatogram The presence of degradation products.Identify the degradation conditions that may have occurred (e.g., exposure to light, extreme pH, or high temperatures). Compare the chromatogram to a freshly prepared standard. If significant degradation has occurred, discard the stock solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in stock solutions?

A1: Based on studies of its parent compound, idarubicin (B193468), this compound is likely susceptible to degradation under several conditions:

  • pH: Both acidic and alkaline conditions can cause degradation. Acid hydrolysis can cleave the glycosidic bond, while alkaline conditions can degrade the aglycone portion of the molecule.[2][3]

  • Oxidation: Anthracyclines are susceptible to oxidative degradation.[2]

  • Light: Exposure to light, particularly UV light, can lead to photodegradation.[2]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[2]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: For initial solubilization, organic solvents such as DMSO or dimethylformamide are recommended. For aqueous solutions, it is crucial to first dissolve the compound in a small amount of DMSO and then dilute it with the desired aqueous buffer (e.g., PBS, pH 7.2). Direct dissolution in aqueous buffers can be challenging. We do not recommend storing aqueous solutions for more than one day.

Q3: How should I store my this compound stock solutions?

A3: To ensure the stability of your this compound stock solutions, we recommend the following storage conditions:

  • Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For short-term storage (up to a few days), refrigeration at 2-8°C is acceptable.[1]

  • Light: Protect solutions from light at all times by using amber vials or by wrapping the container in aluminum foil.[3][4]

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to degradation.

Q4: How can I check the purity of my this compound stock solution?

A4: The purity of your this compound stock solution can be assessed using High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection.[4][5] This method allows for the separation and quantification of this compound and its potential degradation products.

Q5: What are the likely degradation products of this compound?

A5: While specific studies on this compound degradation are limited, based on the degradation of idarubicin, likely degradation products could include deglucosaminyl-idarubicinol (from acid hydrolysis) and various oxidation products.[2]

Experimental Protocols

Protocol: Stability Assessment of this compound Stock Solution by HPLC

This protocol outlines a method to assess the stability of an this compound stock solution over time.

1. Materials:

2. Stock Solution Preparation:

  • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration of 1 mg/mL.

  • Aliquot the stock solution into several small, light-protected vials. Store at the desired temperature (e.g., 4°C, -20°C, and room temperature as experimental conditions).

3. HPLC Method:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium formate, pH 3.0).[2]

  • Flow Rate: 1 mL/min.

  • Detection:

    • Fluorescence: Excitation at ~485 nm, Emission at ~542 nm.

    • UV: ~254 nm.

  • Injection Volume: 20 µL.

4. Stability Study Procedure:

  • Time Zero (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as your baseline.

  • Subsequent Time Points: At regular intervals (e.g., 1, 3, 7, 14, and 28 days), retrieve an aliquot stored under each condition.

  • Analysis: Dilute the aliquot to the same concentration as the T=0 sample and analyze by HPLC.

  • Data Evaluation: Compare the peak area of this compound at each time point to the T=0 peak area. Calculate the percentage of this compound remaining. The appearance of new peaks indicates the formation of degradation products.

Visualizations

Potential Degradation Pathways of this compound This compound This compound Acid_Hydrolysis Acid Hydrolysis (e.g., low pH) This compound->Acid_Hydrolysis Oxidation Oxidation (e.g., exposure to air/oxidizing agents) This compound->Oxidation Alkaline_Hydrolysis Alkaline Hydrolysis (e.g., high pH) This compound->Alkaline_Hydrolysis Photodegradation Photodegradation (e.g., UV light exposure) This compound->Photodegradation Deglucosaminyl_this compound Deglucosaminyl- This compound Acid_Hydrolysis->Deglucosaminyl_this compound Oxidized_Products Oxidized Products Oxidation->Oxidized_Products Aglycone_Degradation_Products Aglycone Degradation Products Alkaline_Hydrolysis->Aglycone_Degradation_Products Photodegradation_Products Photodegradation Products Photodegradation->Photodegradation_Products

Caption: Inferred degradation pathways of this compound.

Workflow for this compound Stock Solution Stability Assessment cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_conclusion Conclusion Prep_Stock Prepare this compound Stock Solution Aliquot Aliquot into light-protected vials Prep_Stock->Aliquot Temp_4C 4°C Aliquot->Temp_4C Temp_minus20C -20°C Aliquot->Temp_minus20C Temp_RT Room Temperature Aliquot->Temp_RT HPLC_Analysis HPLC Analysis at Time = 0, 1, 3, 7, 14, 28 days Temp_4C->HPLC_Analysis Temp_minus20C->HPLC_Analysis Temp_RT->HPLC_Analysis Data_Evaluation Evaluate Data: - % this compound remaining - Appearance of new peaks HPLC_Analysis->Data_Evaluation Determine_Stability Determine Stability and Optimal Storage Conditions Data_Evaluation->Determine_Stability

Caption: Experimental workflow for assessing this compound stability.

References

troubleshooting low yield in Idarubicinol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Idarubicinol synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound, with a primary focus on addressing low yields.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining this compound?

A1: The synthesis of this compound is typically achieved in a two-stage process. First, Idarubicin is synthesized, and subsequently, it is stereoselectively reduced to this compound. The most common route to Idarubicin involves the glycosylation of the aglycone, Idarubicinone, with a protected daunosamine (B1196630) sugar derivative. Idarubicinone itself can be prepared through various multi-step synthetic pathways or semi-synthetically from related anthracyclines like daunorubicin.

Q2: What are the critical steps affecting the overall yield of this compound?

A2: The two most critical steps that significantly impact the overall yield are:

  • The glycosylation reaction: The coupling of the daunosamine sugar to Idarubicinone is often challenging and can suffer from low efficiency and lack of stereoselectivity.

  • The stereoselective reduction: The reduction of the C-13 ketone of Idarubicin to form this compound must be highly stereoselective to yield the desired biologically active isomer.

Q3: What are some common side reactions during the glycosylation step?

A3: Common side reactions include the formation of the wrong anomer (β-glycoside instead of the desired α-glycoside), decomposition of the sugar donor, and side reactions involving the unprotected hydroxyl groups on the aglycone. The choice of glycosylation promoter is crucial to minimize these side reactions.

Q4: How can I confirm the stereochemistry of the final this compound product?

A4: The stereochemistry of this compound is typically confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (specifically 2D NMR techniques like NOESY to establish through-space correlations) and comparison with analytical standards. Chiral High-Performance Liquid Chromatography (HPLC) can also be used to separate and quantify different stereoisomers.

Troubleshooting Guides for Low Yield

Problem Area 1: Low Yield in Idarubicin Synthesis (Glycosylation Step)

If you are experiencing low yields during the synthesis of Idarubicin, consider the following potential causes and solutions.

Potential Cause Troubleshooting Suggestions
Inefficient Glycosylation Reaction - Optimize Glycosylation Promoter: Experiment with different promoters such as HgO/HgBr₂, TMSOTf, or thiourea-phosphoric acid catalysts. The choice of promoter can significantly impact yield and stereoselectivity.[1] - Vary Reaction Conditions: Optimize temperature, reaction time, and solvent. Some glycosylation reactions require low temperatures to enhance selectivity. - Check Purity of Reactants: Ensure both the Idarubicinone aglycone and the daunosamine donor are of high purity. Impurities can interfere with the reaction.
Poor Stereoselectivity (Formation of β-anomer) - Choice of Sugar Donor: The protecting groups on the sugar donor can influence the stereochemical outcome. Donors with a participating group at C-2 can favor the formation of the desired α-anomer. - Use of Specific Promoters: Certain promoters are known to favor the formation of specific anomers. Research the literature for promoters that favor α-glycosylation in anthracycline synthesis.
Degradation of Starting Materials or Product - Inert Atmosphere: Anthracycline compounds can be sensitive to oxidation. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). - Light Protection: Protect the reaction mixture from light, as anthracyclines can be light-sensitive. - Control of Acidity/Basicity: The reaction conditions should be carefully controlled to avoid degradation of the acid-labile glycosidic bond or other sensitive functional groups.
Difficult Purification - Chromatography Conditions: Optimize the stationary and mobile phases for column chromatography to effectively separate the desired α-anomer from the β-anomer and unreacted starting materials. - Recrystallization: If applicable, develop a suitable recrystallization procedure to purify the final product.
Problem Area 2: Low Yield in this compound Synthesis (Reduction Step)

If the glycosylation to Idarubicin is successful, but the subsequent reduction to this compound results in a low yield, consider the following:

Potential Cause Troubleshooting Suggestions
Incomplete Reduction - Choice of Reducing Agent: Select a suitable reducing agent that is effective for the stereoselective reduction of the C-13 ketone. Common choices include sodium borohydride (B1222165) with a chiral auxiliary or enzymatic reduction. - Reaction Time and Temperature: Optimize the reaction time and temperature to ensure the reaction goes to completion. Monitor the reaction progress using TLC or HPLC.
Lack of Stereoselectivity - Chiral Reducing Agents: Employ chiral reducing agents or catalysts to favor the formation of the desired (13S)-alcohol, which is the stereochemistry of the active metabolite this compound. - Enzymatic Reduction: Consider using a ketoreductase enzyme that is specific for the desired stereochemical outcome.
Product Degradation - Work-up Procedure: Ensure the work-up procedure is not too harsh. Anthracyclines can be sensitive to pH changes and prolonged exposure to certain solvents. - Purification Conditions: Use mild purification techniques. Avoid prolonged exposure to silica (B1680970) gel if the product is sensitive.

Experimental Protocols

Key Experiment: Glycosylation of Idarubicinone

This is a generalized protocol and may require optimization for specific substrates and scales.

  • Preparation of Reactants:

    • Dissolve Idarubicinone (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere.

    • In a separate flask, dissolve the protected daunosamine donor (e.g., a glycosyl halide or thioglycoside, 1.5-2 equivalents) in the same anhydrous solvent.

  • Reaction Setup:

    • Cool the Idarubicinone solution to the desired temperature (e.g., -20 °C to 0 °C).

    • Add the chosen glycosylation promoter (e.g., TMSOTf, 1.2 equivalents) to the Idarubicinone solution and stir for 10-15 minutes.

  • Glycosylation:

    • Slowly add the solution of the daunosamine donor to the reaction mixture.

    • Allow the reaction to proceed at the optimized temperature for the determined time, monitoring the progress by TLC or HPLC.

  • Quenching and Work-up:

    • Quench the reaction by adding a suitable quenching agent (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to separate the desired α-anomer.

  • Deprotection:

    • Remove the protecting groups from the sugar moiety using standard procedures (e.g., acid hydrolysis for acetates, hydrogenolysis for benzyl (B1604629) groups) to obtain Idarubicin.

Visualizations

Idarubicinol_Synthesis_Pathway cluster_aglycone Aglycone Synthesis cluster_sugar Sugar Synthesis cluster_coupling Glycosylation cluster_reduction Reduction Starting_Materials Starting Materials (e.g., Tetracene or Daunorubicinone) Idarubicinone Idarubicinone Starting_Materials->Idarubicinone Multi-step synthesis Glycosylation Glycosylation Idarubicinone->Glycosylation Daunosamine_Derivative Protected Daunosamine Derivative Daunosamine_Derivative->Glycosylation Idarubicin Idarubicin Glycosylation->Idarubicin Deprotection Reduction Stereoselective Reduction Idarubicin->Reduction This compound This compound Reduction->this compound

Caption: Overall synthetic pathway for this compound.

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Stage At which stage is the yield low? Start->Check_Stage Glycosylation_Stage Idarubicin Synthesis (Glycosylation) Check_Stage->Glycosylation_Stage Glycosylation Reduction_Stage This compound Synthesis (Reduction) Check_Stage->Reduction_Stage Reduction Troubleshoot_Glycosylation Troubleshoot Glycosylation: - Promoter Optimization - Reaction Conditions - Reactant Purity - Stereoselectivity Glycosylation_Stage->Troubleshoot_Glycosylation Troubleshoot_Reduction Troubleshoot Reduction: - Reducing Agent Choice - Reaction Conditions - Stereoselectivity - Product Degradation Reduction_Stage->Troubleshoot_Reduction

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Overcoming Idarubicinol Resistance In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Idarubicinol resistance in their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing reduced cytotoxicity of this compound in our cancer cell line compared to previous experiments. What are the common causes?

A1: Reduced cytotoxicity to this compound in vitro is often a sign of acquired resistance. The primary mechanisms to consider are:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), can actively pump this compound out of the cell, lowering its intracellular concentration and thus its efficacy.[1][2] While Idarubicin (B193468) may be less susceptible to P-gp, its active metabolite, this compound, is a known substrate.[2]

  • Altered Drug Target: Changes in the expression or function of Topoisomerase II, the primary target of anthracyclines, can lead to resistance. However, studies suggest that Idarubicin and this compound are less affected by Topoisomerase II-related resistance compared to other anthracyclines like Daunorubicin (B1662515).[3]

  • Enhanced DNA Damage Repair: As this compound induces DNA damage, cancer cells can develop resistance by upregulating their DNA repair pathways.

  • Alterations in Apoptotic Pathways: Changes in the expression of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family, can make cells more resistant to drug-induced apoptosis.

  • Increased Drug Metabolism/Detoxification: Elevated levels of enzymes like Glutathione (B108866) S-transferases (GSTs) can lead to the detoxification of the drug, reducing its cytotoxic effect.[4][5][6][7][8]

Q2: How can we determine if our cell line has developed P-glycoprotein-mediated resistance to this compound?

A2: You can investigate P-gp-mediated resistance through several experimental approaches:

  • Cytotoxicity Assays with a P-gp Inhibitor: Perform a dose-response experiment with this compound in the presence and absence of a P-gp inhibitor, such as Verapamil (B1683045). A significant decrease in the IC50 value of this compound in the presence of the inhibitor suggests P-gp-mediated efflux is contributing to the resistance.[2][9]

  • Drug Efflux Assays: Directly measure the efflux of a fluorescent P-gp substrate (e.g., Rhodamine 123) using flow cytometry. Resistant cells will show lower intracellular fluorescence due to active efflux, which can be reversed by a P-gp inhibitor. Since this compound is fluorescent, you can also directly measure its accumulation and efflux.

  • Protein Expression Analysis: Use Western blotting or flow cytometry with a P-gp specific antibody (e.g., clone UIC2) to determine if the protein is overexpressed in your resistant cell line compared to the sensitive parental line.

  • Gene Expression Analysis: Quantify the expression of the ABCB1 gene (which codes for P-gp) using quantitative real-time PCR (qRT-PCR).

Q3: Our cells are resistant to this compound, but we do not see evidence of P-gp overexpression. What are other possible mechanisms?

A3: If P-gp is not the culprit, consider these non-P-gp mediated resistance mechanisms:

  • MRP1 Overexpression: MRP1 is another ABC transporter that can efflux anthracyclines. Some studies suggest that Idarubicin's DNA intercalation is reduced by MRP1.[1] You can investigate this using similar methods as for P-gp, but with MRP1-specific inhibitors and antibodies.

  • ABCG2 Overexpression: The breast cancer resistance protein (BCRP), encoded by the ABCG2 gene, is another ABC transporter implicated in multidrug resistance.[10][11][12]

  • Altered Topoisomerase II: The resistant cells may have mutations in the TOP2A gene or decreased expression of the Topoisomerase II enzyme.[3][13][14][15][16][17]

  • Increased Glutathione S-transferase (GST) Activity: Overexpression of GSTs can lead to the detoxification of this compound.[4][5][6][7][8]

Troubleshooting Guides

Problem: Inconsistent IC50 values for this compound in cytotoxicity assays.
Possible Cause Troubleshooting Step
Cell Seeding Density Ensure consistent cell seeding density across all wells and experiments. Cell density can affect drug sensitivity.
Drug Stability Prepare fresh dilutions of this compound for each experiment from a frozen stock. Protect the drug from light.
Assay Incubation Time Optimize and standardize the incubation time for your specific cell line. A 72-hour incubation is a common starting point.
Metabolic Activity of Cells Ensure cells are in the logarithmic growth phase when seeding for the assay.
Assay Variability Use a sufficient number of technical and biological replicates. Include positive and negative controls in every experiment.
Problem: No reversal of this compound resistance with Verapamil.
Possible Cause Troubleshooting Step
Non-P-gp Mediated Resistance The resistance mechanism may not involve P-gp. Investigate other transporters like MRP1 or ABCG2, or other mechanisms like altered Topoisomerase II.
Suboptimal Verapamil Concentration Perform a dose-response experiment with Verapamil to determine the optimal non-toxic concentration for P-gp inhibition in your cell line.
Insufficient Incubation Time Co-incubate Verapamil with this compound for the entire duration of the cytotoxicity assay to ensure continuous inhibition of P-gp.
Cell Line Specificity The contribution of P-gp to resistance can vary significantly between cell lines.

Data Presentation

Table 1: Comparative IC50 Values of Idarubicin and this compound in Sensitive and Resistant Cell Lines.

Cell LineDrugIC50 (ng/mL)Fold ResistanceReference
MCF-7 (Monolayer)Idarubicin3.3 ± 0.4-[18]
MCF-7 (Monolayer)This compound3.6 ± 0.7-[18]
MCF-7 (Spheroids)Idarubicin7.9 ± 1.12.4[18]
MCF-7 (Spheroids)This compound5.3 ± 0.71.5[18]
K562Idarubicin410 (µg/mL)-[19]
HL-60S (Sensitive)Idarubicin--[20]
HL-60/DOX (Resistant)Idarubicin-40[20]
LoVo (Sensitive)Idarubicin--[21]
LoVo-IDA-1 (Resistant)Idarubicin-20-23[21]

Table 2: Effect of P-gp Modulator Verapamil on Anthracycline Cytotoxicity.

Cell LineAnthracyclineVerapamilEffect on CytotoxicityReference
AML Blasts (>10% PGP+)Adriamycin2 µMSignificant sensitization[9]
AML Blasts (>10% PGP+)Vincristine (B1662923)2 µMSignificant sensitization[9]
AML BlastsIdarubicin2 µMNo significant sensitization[9]
HL-60/DOXIdarubicin10 mmol/L2-fold decrease in Resistance Index[20]
8226-Dox40IdarubicinNot specifiedAffected IDA uptake[2]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

Objective: To determine the concentration of this compound that inhibits cell growth by 50%.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Resistant and sensitive cancer cell lines

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (negative control) and medium with DMSO (vehicle control).

    • Incubate for 72 hours at 37°C, 5% CO2.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, 5% CO2.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Protocol 2: this compound Efflux Assay using Flow Cytometry

Objective: To measure the efflux of this compound from resistant cells and assess the effect of an efflux pump inhibitor.

Materials:

  • This compound

  • Verapamil (or other efflux pump inhibitor)

  • Resistant and sensitive cancer cell lines

  • Complete cell culture medium

  • PBS

  • Flow cytometry tubes

  • Flow cytometer with appropriate lasers and filters for this compound fluorescence (Excitation: ~488 nm, Emission: ~550-600 nm)

Procedure:

  • Cell Preparation:

    • Culture cells to a sufficient density.

    • Harvest and resuspend cells in complete medium at a concentration of 1 x 10^6 cells/mL.

  • Drug Loading:

    • Aliquot 1 mL of the cell suspension into flow cytometry tubes.

    • Add this compound to a final concentration of 1 µM.

    • Incubate for 1 hour at 37°C, 5% CO2 to allow for drug uptake.

  • Efflux:

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 1 mL of pre-warmed complete medium.

    • For the inhibitor group, resuspend in medium containing Verapamil (e.g., 10 µM).

    • Incubate at 37°C, 5% CO2 for the desired efflux time (e.g., 1-2 hours).

  • Sample Preparation for Flow Cytometry:

    • After the efflux period, place the tubes on ice to stop the efflux.

    • Centrifuge the cells at 300 x g for 5 minutes at 4°C.

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the final cell pellet in 500 µL of ice-cold PBS.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Record the mean fluorescence intensity (MFI) of the cell population.

    • Compare the MFI of the resistant cells with and without the inhibitor to the MFI of the sensitive cells. A higher MFI in the presence of the inhibitor indicates a reversal of efflux.

Mandatory Visualizations

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Idarubicinol_out This compound Idarubicinol_in This compound Idarubicinol_out->Idarubicinol_in Passive Diffusion Pgp P-glycoprotein (P-gp) Pgp->Idarubicinol_out ATP-dependent Efflux Idarubicinol_in->Pgp Binding TopoII Topoisomerase II Idarubicinol_in->TopoII Inhibition DNA_damage DNA Damage TopoII->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis start Start: Suspected this compound Resistance check_pgp Is P-gp overexpressed? start->check_pgp pgp_positive P-gp mediated resistance check_pgp->pgp_positive Yes pgp_negative Non-P-gp mediated resistance check_pgp->pgp_negative No use_inhibitor Use P-gp inhibitor (e.g., Verapamil) pgp_positive->use_inhibitor investigate_other Investigate other mechanisms: - MRP1/ABCG2 overexpression - Altered Topoisomerase II - Increased GST activity pgp_negative->investigate_other start Seed cells in 96-well plate incubate1 Incubate 24h start->incubate1 add_drug Add serial dilutions of this compound incubate1->add_drug incubate2 Incubate 72h add_drug->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance analyze Calculate IC50 read_absorbance->analyze

References

Technical Support Center: Minimizing Idarubicinol-Induced Cardiotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing Idarubicinol-induced cardiotoxicity in animal models. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Troubleshooting Guides

Issue 1: High mortality or excessive signs of toxicity in the animal cohort.

  • Question: We are observing a higher-than-expected mortality rate and severe signs of toxicity (e.g., significant weight loss, lethargy) in our animals treated with Idarubicin (B193468)/Idarubicinol. What could be the cause and how can we mitigate this?

  • Answer: High mortality and excessive toxicity can stem from several factors. Firstly, the dose of Idarubicin may be too high for the specific animal strain or age. It's important to note that the cardiotoxicity of anthracyclines is dose-dependent.[1] A pilot dose-ranging study is crucial to determine the maximum tolerated dose (MTD) in your specific model. Secondly, the route and frequency of administration can influence toxicity. Intravenous administration may lead to higher peak plasma concentrations compared to intraperitoneal injections. Consider adjusting the dosing schedule, for instance, by administering the drug every other day instead of daily, to allow for recovery.[2] Lastly, ensure adequate supportive care, including accessible food and water, and closely monitor the animals for early signs of distress.

Issue 2: Inconsistent or inconclusive cardiotoxicity readouts.

  • Answer: Variability in cardiotoxicity assessments can be minimized by standardizing your experimental procedures. For echocardiography, ensure consistent anesthesia protocols, as anesthetic agents can impact cardiac function.[3] Maintain the animal's body temperature at 37°C throughout the procedure.[3] To reduce operator-dependent variability, have the same individual perform all echocardiographic measurements and ensure they are blinded to the treatment groups. For biomarker analysis, standardize blood collection and processing procedures. The timing of sample collection relative to drug administration should be consistent across all animals.

Issue 3: Lack of a clear cardiotoxic phenotype.

  • Question: We are not observing significant signs of cardiotoxicity in our animal model despite administering what we believe to be a cardiotoxic dose of this compound. What could be the reason?

  • Answer: The absence of a clear cardiotoxic phenotype could be due to several factors. The chosen animal model (species, strain, age) may be less sensitive to this compound-induced cardiotoxicity. It's also possible that the duration of the study is insufficient to manifest chronic cardiotoxicity. Anthracycline-induced cardiotoxicity can have a delayed onset.[1] Consider extending the observation period post-treatment. Additionally, the parameters being measured may not be sensitive enough to detect early-stage cardiac damage. Incorporating more sensitive markers like global longitudinal strain (GLS) in echocardiography or measuring cardiac troponins (cTnI, cTnT) can help detect subclinical cardiotoxicity.[1][4]

Issue 4: Potential interference of the vehicle with experimental outcomes.

  • Question: We are unsure if the vehicle used to dissolve this compound is contributing to any observed effects. How can we address this?

  • Answer: It is essential to include a vehicle-only control group in your experimental design. This group will receive the same volume and administration schedule of the vehicle as the drug-treated groups. This allows you to differentiate the effects of the vehicle from those of this compound. Ensure the chosen vehicle is non-toxic and appropriate for the route of administration.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cardiotoxicity?

A1: The cardiotoxicity of this compound, the primary metabolite of Idarubicin, is largely attributed to the inhibition of topoisomerase IIβ in cardiomyocytes.[1][4] This leads to DNA damage and the activation of apoptotic pathways. Additionally, the generation of reactive oxygen species (ROS) contributes to oxidative stress, mitochondrial dysfunction, and cardiomyocyte death.[5][6]

Q2: What are the recommended animal models and dosages for studying this compound-induced cardiotoxicity?

A2: Rats and mice are the most commonly used animal models. For rats, intravenous administration of Idarubicin at doses of 0.5, 0.75, and 1 mg/kg every other day for 11 days has been used to induce cardiotoxicity.[2] For comparison, doxorubicin (B1662922) is often administered at doses of 1, 2, 2.5, and 3 mg/kg in the same model.[2] It's important to note that Idarubicin has been shown to be less cardiotoxic than doxorubicin at equivalent doses that produce similar general toxicity.[2]

Q3: What are the key parameters to monitor for assessing this compound-induced cardiotoxicity?

A3: A multi-parametric approach is recommended.

  • Echocardiography: Serial monitoring of Left Ventricular Ejection Fraction (LVEF), Fractional Shortening (FS), and Global Longitudinal Strain (GLS) is crucial for assessing cardiac function.[1][4]

  • Cardiac Biomarkers: Measurement of serum levels of cardiac troponin I (cTnI) or T (cTnT) and N-terminal pro-B-type Natriuretic Peptide (NT-proBNP) can provide early indications of myocardial injury and stress.[4]

  • Histopathology: Post-mortem examination of heart tissue for signs of cardiomyocyte necrosis, apoptosis, vacuolization, and fibrosis is essential for confirming cardiotoxicity.[7][8]

  • General Health: Regular monitoring of body weight, food and water intake, and overall clinical signs of toxicity is also important.

Q4: What are some potential strategies to minimize this compound-induced cardiotoxicity in animal models?

A4: Several strategies can be investigated:

  • Inhibition of Metabolism: Co-administration of inhibitors of carbonyl reductases (CBRs) and aldo-keto reductases (AKRs), the enzymes responsible for converting Idarubicin to the more cardiotoxic this compound, is a promising approach.[9]

  • Antioxidant Supplementation: The use of antioxidants like Vitamin E and catechin (B1668976) has been shown to reduce Idarubicin-induced cardiotoxicity in rats.[10]

  • Cardioprotective Agents: Dexrazoxane, an iron-chelating agent, is clinically approved to mitigate anthracycline-induced cardiotoxicity.[6] Other agents like carvedilol (B1668590) have also shown protective effects against doxorubicin-induced cardiotoxicity and could be explored for this compound.[11]

Q5: How can we differentiate between acute and chronic cardiotoxicity in our animal model?

A5: The timing of the assessment is key. Acute cardiotoxicity typically occurs during or shortly after drug administration and may manifest as transient ECG changes.[12] Chronic cardiotoxicity develops weeks, months, or even years after treatment and is characterized by progressive cardiac dysfunction.[1] To study chronic effects, a longer observation period after the final drug administration is necessary.

Data Presentation

Table 1: Comparative Dosages for Inducing Cardiotoxicity in Rats

AnthracyclineDosage Range (mg/kg)Administration RouteDosing ScheduleReference
Idarubicin0.5 - 1.0Intravenous (i.v.)Every other day for 11 days[2]
Doxorubicin1.0 - 3.0Intravenous (i.v.)Every other day for 11 days[2]

Table 2: Key Parameters for Monitoring this compound-Induced Cardiotoxicity

Parameter CategorySpecific ParameterMethod of AssessmentSignificance
Cardiac Function Left Ventricular Ejection Fraction (LVEF)EchocardiographyMeasures the percentage of blood leaving the left ventricle with each contraction. A decrease indicates systolic dysfunction.
Fractional Shortening (FS)EchocardiographyA measure of the degree of shortening of the left ventricular diameter between diastole and systole.
Global Longitudinal Strain (GLS)EchocardiographyA more sensitive measure of myocardial deformation that can detect early cardiac dysfunction.
Cardiac Injury Cardiac Troponin I (cTnI) or T (cTnT)Serum/Plasma ImmunoassayHighly specific biomarkers for cardiomyocyte injury.
N-terminal pro-B-type Natriuretic Peptide (NT-proBNP)Serum/Plasma ImmunoassayA marker of myocardial wall stress and ventricular dysfunction.
Histopathology Cardiomyocyte Necrosis & ApoptosisMicroscopic examination of heart tissue sections (e.g., H&E, TUNEL staining)Direct evidence of cell death.
Myofibrillar Disarray & VacuolizationMicroscopic examination of heart tissue sections (e.g., H&E, Masson's Trichrome)Indicates structural damage to cardiomyocytes.
FibrosisMicroscopic examination of heart tissue sections (e.g., Masson's Trichrome, Picrosirius Red)Evidence of tissue scarring and remodeling.

Experimental Protocols

Protocol 1: Induction of this compound-Induced Cardiotoxicity in Rats

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

  • Grouping: Randomly assign animals to control and treatment groups (n=8-10 per group).

  • Drug Preparation: Dissolve Idarubicin hydrochloride in sterile 0.9% saline.

  • Administration: Administer Idarubicin intravenously via the tail vein at a dose of 0.75 mg/kg every other day for a total of six injections (cumulative dose of 4.5 mg/kg). The control group receives an equivalent volume of saline.

  • Monitoring:

    • Record body weight daily.

    • Perform echocardiography at baseline, and then weekly.

    • Collect blood samples via the tail vein at baseline and 24 hours after the final injection for biomarker analysis.

  • Termination: Euthanize animals 24 hours after the final echocardiographic measurement.

  • Tissue Collection: Perfuse the heart with saline and then fix in 10% neutral buffered formalin for histopathological analysis.

Protocol 2: Echocardiography in Mice

  • Anesthesia: Anesthetize the mouse with isoflurane (B1672236) (1-2% in oxygen).[13]

  • Preparation: Remove chest hair using a depilatory cream. Place the mouse in a supine position on a heated platform to maintain body temperature.[13][14]

  • Imaging: Apply pre-warmed ultrasound gel to the chest. Use a high-frequency linear transducer to acquire parasternal long-axis and short-axis views of the heart.[13]

  • M-mode Imaging: Obtain M-mode images from the short-axis view at the level of the papillary muscles to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as anterior and posterior wall thickness.

  • Calculations: Calculate LVEF and FS using the acquired M-mode measurements.

  • Strain Analysis: If available, perform speckle-tracking echocardiography to measure global longitudinal strain.

  • Data Acquisition: Record and save all images and measurements for offline analysis.

Mandatory Visualization

Signaling_Pathway_of_Idarubicinol_Induced_Cardiotoxicity cluster_metabolism Metabolism cluster_cardiomyocyte Cardiomyocyte Idarubicin Idarubicin Enzymes Carbonyl Reductases (CBRs) Aldo-Keto Reductases (AKRs) Idarubicin->Enzymes Metabolized by This compound This compound (more cardiotoxic) Idarubicinol_int Intracellular This compound This compound->Idarubicinol_int Enters cell Enzymes->this compound Produces Topoisomerase Topoisomerase IIβ Idarubicinol_int->Topoisomerase Inhibits ROS Reactive Oxygen Species (ROS) Generation Idarubicinol_int->ROS DNA_Damage DNA Double-Strand Breaks Topoisomerase->DNA_Damage Leads to Apoptosis Apoptosis DNA_Damage->Apoptosis Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Mitochondria->Apoptosis

Caption: Signaling pathway of this compound-induced cardiotoxicity.

Experimental_Workflow start Start: Animal Acclimatization grouping Randomize into Groups: - Vehicle Control - this compound - this compound + Cardioprotectant start->grouping baseline Baseline Measurements: - Echocardiography - Blood Collection (Biomarkers) grouping->baseline treatment Treatment Period: Administer compounds according to schedule baseline->treatment monitoring Ongoing Monitoring: - Body Weight - Clinical Signs - Serial Echocardiography treatment->monitoring endpoint End of Study: - Final Echocardiography - Final Blood Collection monitoring->endpoint euthanasia Euthanasia & Tissue Collection endpoint->euthanasia analysis Data Analysis: - Cardiac Function - Biomarker Levels - Histopathology euthanasia->analysis conclusion Conclusion analysis->conclusion

Caption: Experimental workflow for assessing cardioprotective agents.

References

Technical Support Center: Enhancing Idarubicinol Detection by Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the detection of Idarubicinol using fluorescence microscopy. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common issues and optimizing experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for detecting this compound?

A1: this compound, the primary metabolite of Idarubicin (B193468), is fluorescent. For accurate detection, it is crucial to use the correct filter sets on your fluorescence microscope. While optimal wavelengths can vary slightly based on the solvent and cellular environment, a general guideline is an excitation maximum around 470-487 nm and an emission maximum around 547-580 nm.[1][2] It is always recommended to confirm the spectral properties on your specific instrument.

Q2: How does the fluorescence of this compound compare to its parent drug, Idarubicin?

A2: Both Idarubicin and its metabolite, this compound, are fluorescent, which allows for their simultaneous monitoring within cellular systems.[2][3] this compound has been shown to be as cytotoxic as Idarubicin, making its detection and quantification important for understanding the overall therapeutic effect.[3][4] While both compounds have similar spectral properties, their quantum yields and photostability may differ, potentially affecting their relative brightness and signal longevity during imaging experiments.

Q3: What are the common causes of high background fluorescence when imaging this compound?

A3: High background fluorescence can significantly reduce the signal-to-noise ratio of your this compound signal. Common sources include:

  • Autofluorescence: Many cell types and tissues naturally fluoresce due to endogenous molecules like NADH, riboflavin, and lipofuscin.[5][6][7][8] This is often more pronounced in the blue and green spectral regions.

  • Cell Culture Media: Components in cell culture media, such as phenol (B47542) red and riboflavin, can contribute to background fluorescence.[9]

  • Fixatives: Aldehyde-based fixatives like formalin and glutaraldehyde (B144438) can induce autofluorescence.[7]

  • Mounting Media: Some mounting media can have inherent fluorescence. Using a mounting medium with an anti-fade reagent is often beneficial.[5]

Q4: How can I minimize photobleaching of the this compound signal?

A4: Photobleaching, the irreversible destruction of a fluorophore upon light exposure, is a common challenge in fluorescence microscopy. To minimize photobleaching of this compound:

  • Reduce Exposure Time and Excitation Light Intensity: Use the lowest possible light intensity and shortest exposure time that still provides a detectable signal.[10][11]

  • Use Antifade Reagents: Incorporate an antifade reagent in your mounting medium.[5]

  • Image Quickly: Acquire images as efficiently as possible to limit the sample's exposure to light.

  • Choose Photostable Dyes: When performing multi-color imaging, select fluorophores that are known for their high photostability.[5][12]

Section 2: Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the fluorescence microscopy of this compound.

Problem: Weak or No this compound Signal
Possible Cause Recommended Solution
Incorrect Filter Set Verify that the excitation and emission filters on the microscope are appropriate for this compound (Excitation ~470-487 nm, Emission ~547-580 nm).[1][2]
Low Drug Concentration/Uptake Increase the concentration of Idarubicin administered to the cells or increase the incubation time to allow for sufficient uptake and metabolism to this compound.[13]
Low Light Source Intensity Ensure the microscope's lamp or laser is properly aligned and at a sufficient power level.[14][15] Consider that light sources have a finite lifespan and may need replacement.[14]
Incorrect Objective Lens Use a high numerical aperture (NA) objective lens to maximize light collection.[16] For live-cell imaging, ensure the objective is designed for these applications.
Suboptimal Sample Preparation Review your sample preparation protocol. Ensure cells are healthy and adherent.[10] For fixed cells, ensure proper permeabilization to allow for intracellular detection.
Problem: High Background Noise
Possible Cause Recommended Solution
Cellular Autofluorescence Include an unstained control sample to assess the level of autofluorescence.[5] If autofluorescence is high, consider using spectral unmixing if your imaging software supports it. You can also try a different fixation method, as some induce less autofluorescence than others.[7]
Contaminated Reagents or Media Use fresh, high-quality reagents. For live-cell imaging, consider using a phenol red-free and riboflavin-free imaging medium.[9]
Ambient Light Leakage Ensure the microscopy room is completely dark during image acquisition.[16][17]
Dirty Optics Clean the objective lens and other optical components of the microscope according to the manufacturer's instructions.[14][16]
Problem: Rapid Signal Fading (Photobleaching)
Possible Cause Recommended Solution
Excessive Light Exposure Minimize the duration and intensity of light exposure.[11] Use a neutral density filter to reduce excitation intensity. Block the excitation light path when not actively acquiring images.[14][16]
Absence of Antifade Reagent Use a high-quality mounting medium containing an antifade reagent for fixed samples.[5] For live cells, consider using specialized imaging media that can enhance fluorophore stability.[18]
High Oxygen Concentration For fixed samples, ensure the mounting medium is properly sealed to minimize oxygen exposure, which can accelerate photobleaching.

Section 3: Quantitative Data

The following table summarizes the key spectral properties of Idarubicin and its fluorescent metabolite, this compound. This data is essential for selecting the appropriate microscope filters and for designing multi-color imaging experiments.

Table 1: Spectral Properties of Idarubicin and this compound

Compound Excitation Max (nm) Emission Max (nm) Notes
Idarubicin~470 - 487[1][2]~547 - 584[2][19]Spectral properties can be influenced by the local environment (e.g., solvent, pH).
This compound~470[2]~580[2]As a metabolite, its presence and concentration are dependent on cellular metabolism of Idarubicin.

Section 4: Experimental Protocols

This section provides detailed methodologies for preparing and imaging this compound in a cellular context.

Protocol 1: In Vitro Cellular Uptake and Imaging of this compound

Objective: To visualize the intracellular accumulation of this compound in cultured cells following treatment with Idarubicin.

Materials:

  • Cell line of interest (e.g., MCF-7, K562)[3][20]

  • Complete cell culture medium

  • Idarubicin hydrochloride

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (for fixation)

  • Mounting medium with antifade reagent

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips at an appropriate density to achieve 60-70% confluency on the day of the experiment.

  • Idarubicin Treatment: Prepare a stock solution of Idarubicin hydrochloride in sterile water or DMSO. Dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., 1-10 µM).

  • Incubation: Remove the culture medium from the cells and replace it with the Idarubicin-containing medium. Incubate the cells for the desired time period (e.g., 2-4 hours) at 37°C in a CO2 incubator to allow for drug uptake and metabolism to this compound.[13][21]

  • Washing: After incubation, gently aspirate the drug-containing medium and wash the cells three times with warm PBS to remove extracellular drug.

  • Fixation (Optional): For fixed-cell imaging, incubate the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium containing an antifade reagent. For glass-bottom dishes, add fresh PBS or imaging buffer.

  • Imaging: Proceed to image the cells using a fluorescence microscope.

Protocol 2: Fluorescence Microscopy Settings for this compound Detection

Objective: To configure a fluorescence microscope for optimal detection of this compound.

Procedure:

  • Power On and Warm-up: Turn on the microscope and the fluorescence light source. Allow the light source to warm up and stabilize for the manufacturer-recommended time to ensure consistent illumination.[22]

  • Select Objective: Choose a high numerical aperture (NA) objective lens (e.g., 40x or 60x oil immersion) for high-resolution imaging.

  • Filter Set Selection: Select the filter cube that best matches the excitation and emission spectra of this compound (e.g., a filter set for TRITC or similar red fluorophores).

  • Focus on Sample: Place the prepared slide on the microscope stage and bring the cells into focus using brightfield or phase-contrast imaging first.

  • Set Exposure Time and Gain: Switch to fluorescence imaging. Adjust the exposure time and, if applicable, the camera gain to obtain a bright signal with minimal background.[10] Start with a low exposure time and gradually increase it to avoid photobleaching.

  • Image Acquisition: Capture images of the this compound fluorescence. If performing multi-color imaging, acquire images for each channel sequentially, ensuring to check for and correct any spectral bleed-through.[5]

  • Control Samples: It is critical to image control samples, including unstained cells to assess autofluorescence and cells treated with the vehicle control (e.g., DMSO) to ensure it does not contribute to fluorescence.

Section 5: Visual Guides

The following diagrams illustrate key workflows and concepts for improving this compound detection.

TroubleshootingWorkflow start Start: Weak or No This compound Signal check_filters Check Microscope Filters (Ex: ~480nm, Em: ~560nm) start->check_filters check_concentration Review Drug Concentration and Incubation Time check_filters->check_concentration Filters Correct no_signal Still No/Weak Signal check_filters->no_signal Filters Incorrect check_light_source Verify Light Source (Alignment, Power, Age) check_concentration->check_light_source Concentration/Time OK check_concentration->no_signal Adjust Concentration/Time check_objective Use High NA Objective Lens check_light_source->check_objective Light Source OK check_light_source->no_signal Replace/Align Light Source signal_ok Signal Improved check_objective->signal_ok Objective OK check_objective->no_signal Change Objective FactorsAffectingDetection cluster_instrument Instrumental Factors cluster_sample Sample-Related Factors light_source Light Source (Intensity, Stability) idarubicinol_detection Successful This compound Detection light_source->idarubicinol_detection filters Excitation/Emission Filters filters->idarubicinol_detection objective Objective Lens (Numerical Aperture) objective->idarubicinol_detection detector Detector (Sensitivity, Noise) detector->idarubicinol_detection concentration This compound Concentration concentration->idarubicinol_detection photostability Photostability photostability->idarubicinol_detection autofluorescence Autofluorescence autofluorescence->idarubicinol_detection interferes with preparation Sample Preparation (Fixation, Mounting) preparation->idarubicinol_detection

References

Technical Support Center: Idarubicinol Handling in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling Idarubicinol and its parent compound, Idarubicin (B193468), in aqueous buffers. It addresses common issues related to solubility and precipitation to ensure experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound/Idarubicin solution precipitating?

A: Precipitation of this compound or its parent drug, Idarubicin, in aqueous buffers is a common issue stemming from their limited aqueous solubility.[1] Several factors can contribute to this:

  • High Concentration: Exceeding the solubility limit in the chosen aqueous buffer is the most frequent cause.

  • Low Organic Solvent Concentration: These compounds are significantly more soluble in organic solvents like DMSO.[1] When a concentrated stock in DMSO is diluted too rapidly or too extensively into an aqueous buffer, the compound can crash out of solution.

  • pH: The stability of these molecules is pH-dependent. Prolonged exposure to alkaline pH can lead to degradation, which may manifest as precipitation.[2]

  • Incompatible Reagents: Mixing with certain substances, such as heparin, is known to cause precipitation.[2]

  • Temperature: Lower temperatures can decrease the solubility of some compounds.

Q2: What is the recommended solvent for preparing a stock solution?

A: It is highly recommended to first prepare a concentrated stock solution in an organic solvent. Idarubicin hydrochloride is soluble in DMSO and dimethylformamide (DMF) at concentrations of approximately 10 mg/mL.[1]

Q3: How can I achieve the maximum solubility in an aqueous buffer?

A: For maximum solubility in aqueous buffers, you should first dissolve the compound in 100% DMSO and then dilute this stock solution with your aqueous buffer of choice (e.g., PBS).[1] A 1:1 mixture of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL for Idarubicin hydrochloride.[1]

Q4: My solution has already formed a precipitate. Can I salvage it?

A: If precipitation is observed, you may try the following troubleshooting steps:

  • Gentle Warming: Briefly warm the solution in a water bath (e.g., to 37°C) to see if the precipitate redissolves. Be cautious, as prolonged heat can degrade the compound.

  • Sonication: Place the solution in a sonicator bath for a few minutes. This can help break up aggregates and redissolve the compound.

  • Re-evaluation: If the precipitate persists, it is best to discard the solution and prepare a fresh one, ensuring the final concentration is within the solubility limits and that the dilution from the organic stock is performed carefully.

Q5: How should I store my aqueous working solutions?

A: Aqueous solutions of Idarubicin are not recommended for storage for more than one day.[1] If longer-term storage is necessary, diluted solutions (e.g., 0.1 mg/mL) stored protected from light at 2-8°C have shown stability for up to 28 days.[3] However, for most in-vitro experiments, it is best practice to prepare fresh aqueous solutions daily from a frozen DMSO stock.

Q6: Are there any known incompatibilities I should be aware of?

A: Yes. Do not mix Idarubicin or this compound solutions with heparin, as this will cause precipitation.[2] Also, avoid prolonged contact with solutions having an alkaline pH to prevent chemical degradation.[2]

Physicochemical Properties

The following table summarizes key physicochemical properties of Idarubicin and its primary active metabolite, this compound.[2][4]

PropertyIdarubicinThis compoundReference
Molecular Formula C₂₆H₂₇NO₉C₂₆H₂₉NO₉[5][6]
Molecular Weight 497.5 g/mol 499.5 g/mol [5][6]
Solubility Sparingly soluble in aqueous buffers.[1] Soluble in DMSO (~10 mg/mL).[1]Data not widely available, but similar limited aqueous solubility is expected.
Key Feature High lipophilicity increases cellular uptake compared to other anthracyclines.[2][7]Active metabolite with a longer half-life than the parent drug.[4][8]

Experimental Protocol: Preparation of an Aqueous Working Solution

This protocol details the recommended procedure for preparing a working solution of Idarubicin/Idarubicinol in an aqueous buffer to minimize the risk of precipitation.

Materials:

  • Idarubicin HCl (or this compound) solid powder

  • Anhydrous DMSO

  • Sterile aqueous buffer (e.g., PBS, pH 7.2)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Prepare a Concentrated Stock Solution in DMSO: a. Allow the vial of solid compound to equilibrate to room temperature before opening to prevent moisture condensation. b. Add the appropriate volume of anhydrous DMSO to the vial to create a high-concentration stock solution (e.g., 10 mg/mL). c. Vortex or gently agitate the vial until the solid is completely dissolved. The solution should be clear. d. Aliquot the DMSO stock solution into smaller volumes for storage at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare the Aqueous Working Solution (Serial Dilution): a. Thaw a single aliquot of the DMSO stock solution. b. To prevent precipitation upon dilution, do not add the DMSO stock directly into the full volume of aqueous buffer. c. Perform a serial dilution. For example, to make a 1:100 dilution, first add a small volume of your aqueous buffer to a fresh tube. d. While vortexing the tube of buffer, slowly add the required volume of the DMSO stock solution drop-by-drop. This gradual addition into a vortexing solution helps ensure rapid mixing and prevents localized high concentrations that can lead to precipitation. e. Add the remaining volume of the aqueous buffer to reach the final desired concentration. f. Visually inspect the final solution for any signs of precipitation. A clear solution indicates success.

Visualization of Troubleshooting and Influencing Factors

The following diagrams illustrate the troubleshooting workflow for precipitation issues and the key factors influencing the solubility of this compound.

G start Precipitate Observed in Aqueous Buffer check_conc Is the final concentration above the known solubility limit (e.g., >0.5 mg/mL in 1:1 DMSO:PBS)? start->check_conc check_prep Was the solution prepared by diluting a DMSO stock into the aqueous buffer? check_conc->check_prep No remedy_conc Action: Remake solution at a lower concentration. check_conc->remedy_conc Yes check_incomp Does the buffer contain incompatible agents (e.g., Heparin, alkaline pH)? check_prep->check_incomp Yes remedy_prep Action: Remake solution. Prepare a high-concentration stock in 100% DMSO first. check_prep->remedy_prep No remedy_incomp Action: Remake solution with a compatible buffer system. check_incomp->remedy_incomp Yes attempt_salvage Attempt to Salvage: Gentle warming (37°C) or sonication. check_incomp->attempt_salvage No fail Precipitate Persists: Discard and prepare a fresh solution. remedy_conc->fail remedy_prep->fail remedy_incomp->fail success Precipitate Dissolves: Use solution immediately. attempt_salvage->success Success attempt_salvage->fail Failure

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_factors Influencing Factors solubility This compound Solubility in Aqueous Buffer concentration Concentration solubility->concentration ph Buffer pH solubility->ph solvent Co-Solvent (e.g., % DMSO) solubility->solvent temp Temperature solubility->temp incompatibility Incompatible Reagents (e.g., Heparin) solubility->incompatibility outcome_low Decreased Solubility (Precipitation Risk) concentration->outcome_low High ph->outcome_low Alkaline outcome_high Increased Solubility (Stable Solution) solvent->outcome_high High solvent->outcome_low Low incompatibility->outcome_low Present

Caption: Factors influencing this compound solubility in aqueous buffers.

References

Technical Support Center: Enhancing Idarubicinol Cellular Uptake in Resistant Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the cellular uptake of Idarubicinol in resistant cancer cell lines. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experiments.

Troubleshooting Guides

This section addresses common issues encountered during experiments aimed at increasing this compound's efficacy in resistant cells.

Problem Possible Cause Suggested Solution
Low this compound uptake in resistant cells despite using a P-glycoprotein (P-gp) inhibitor. 1. Suboptimal inhibitor concentration: The concentration of the P-gp inhibitor may be too low to effectively block the efflux pump. 2. Inhibitor incubation time is too short: The inhibitor may not have had enough time to interact with and block the P-gp transporters. 3. Presence of other resistance mechanisms: The cells may utilize other efflux pumps (e.g., MRP1, ABCG2) or resistance mechanisms not targeted by the specific inhibitor.[1][2] 4. Degradation of the inhibitor: The inhibitor may be unstable in the experimental conditions.1. Optimize inhibitor concentration: Perform a dose-response experiment to determine the optimal concentration of the P-gp inhibitor that is non-toxic but effective in increasing this compound accumulation. 2. Optimize incubation time: Conduct a time-course experiment to determine the necessary pre-incubation time for the inhibitor before adding this compound. 3. Investigate other resistance mechanisms: Use Western blotting or qPCR to check for the expression of other ABC transporters. Consider using a broader-spectrum efflux pump inhibitor or a combination of inhibitors. 4. Check inhibitor stability: Consult the manufacturer's data sheet for the stability of the inhibitor and prepare fresh solutions for each experiment.
High variability in cytotoxicity (IC50) values for this compound in resistant cells. 1. Inconsistent cell density: Variations in the initial cell seeding density can lead to inconsistent results in viability assays.[3] 2. Metabolic state of cells: The metabolic activity of cells can vary between experiments, affecting the results of assays like the MTT assay. 3. Passage number of cells: High passage numbers can lead to genetic drift and altered drug resistance profiles.1. Standardize cell seeding: Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., using Trypan Blue) before each experiment.[4] 2. Ensure consistent culture conditions: Use the same batch of media and supplements, and ensure consistent incubation times and conditions. 3. Use low passage number cells: Thaw a fresh vial of cells after a limited number of passages to maintain a consistent phenotype.
Poor entrapment efficiency of this compound in solid lipid nanoparticles (SLNs). 1. Incompatible lipid matrix: The chosen lipid may not be suitable for encapsulating this compound. 2. Suboptimal formulation parameters: The concentration of lipids, surfactants, and the drug may not be optimized.[5] 3. Inefficient homogenization/sonication: The energy input during the formulation process may be insufficient to form stable nanoparticles.[6]1. Screen different lipids: Test a variety of solid lipids to find one with good compatibility with this compound. 2. Optimize formulation: Systematically vary the concentrations of the lipid, surfactant, and this compound to find the optimal ratio for high entrapment efficiency.[7] 3. Optimize production method: Adjust the homogenization speed and time, as well as the sonication parameters, to improve nanoparticle formation and drug encapsulation.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of resistance to this compound?

A1: The primary mechanism of resistance to this compound is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1.[8][9] These transporters act as efflux pumps, actively removing this compound and its active metabolite, this compound, from the cancer cells, thereby reducing their intracellular concentration and cytotoxic effect.[10]

Q2: Is Idarubicin (B193468) or its metabolite, this compound, a better substrate for P-glycoprotein?

A2: Studies have shown that this compound is a more significant substrate for P-gp-mediated efflux compared to Idarubicin.[10][11] In resistant cells, the intracellular uptake of this compound is lower than that of Idarubicin, which is correlated with a greater ability of P-glycoprotein to expel this compound.[10]

Q3: How can I experimentally verify that my resistant cell line overexpresses P-glycoprotein?

A3: You can use several methods to confirm P-gp overexpression:

  • Western Blotting: This is a common technique to detect the presence and relative abundance of the P-gp protein in your cell lysates.[8][12]

  • Flow Cytometry: Using a fluorescently labeled antibody specific for an external epitope of P-gp, you can quantify the level of P-gp expression on the cell surface.

  • Immunohistochemistry (IHC): If working with tissue samples, IHC can be used to visualize the expression and localization of P-gp.

  • Quantitative PCR (qPCR): This method can be used to measure the mRNA expression levels of the ABCB1 gene, which codes for P-gp.

Q4: What are some common P-glycoprotein inhibitors I can use in my experiments?

A4: Several generations of P-gp inhibitors have been developed. Commonly used first-generation inhibitors in a research setting include:

  • Verapamil: A calcium channel blocker that also inhibits P-gp.[11]

  • Cyclosporin (B1163) A: An immunosuppressant with P-gp inhibitory activity.[10] It is important to note that these first-generation inhibitors can have off-target effects and their own toxicities.

Q5: Are there alternative strategies to P-gp inhibition for enhancing this compound uptake?

A5: Yes, other promising strategies include:

  • Nanoparticle-based drug delivery systems: Encapsulating this compound in nanoparticles, such as solid lipid nanoparticles (SLNs), can help bypass efflux pumps and increase intracellular drug delivery.[7]

  • Combination therapies: Using this compound in combination with other chemotherapeutic agents that are not substrates for P-gp can be an effective strategy.

  • Development of structural analogs: Modifying the structure of Idarubicin can lead to new compounds that are not recognized by P-gp.

Quantitative Data

The following tables summarize key quantitative data from studies on this compound resistance and strategies to overcome it.

Table 1: Cytotoxicity of Idarubicin and its Metabolite in Sensitive and Resistant Cell Lines

Cell LineDrugIC50 (Sensitive)IC50 (Resistant)Resistance Index (RI)Reference
NIH-3T3 (Parental) vs. NIH-MDR1-G185 (P-gp transfected)Idarubicin--1.8[11]
This compound--7.8[11]
Doxorubicin (B1662922)--12.3[11]
Doxorubicinol--18.9[11]
LoVo (Parental) vs. LoVo-IDA-1,2 (Idarubicin selected)Idarubicin--20-23[13]
Daunorubicin (B1662515)--101-112[13]
MCF-7 (Monolayer)Idarubicin3.3 ± 0.4 ng/ml--[14]
This compound3.6 ± 0.7 ng/ml--[14]
MCF-7 (Spheroids)Idarubicin7.9 ± 1.1 ng/ml--[14]
This compound5.3 ± 0.7 ng/ml--[14]

Table 2: Effect of P-glycoprotein Inhibitors on this compound Activity

Cell LineTreatmentEffectReference
MDR Leukemic Cell Lines (FLCR and K562R)This compound + 2 µM Cyclosporin ACytotoxic effect was the same as that observed in sensitive cells.[10]
NIH-MDR1-G185Idarubicin + VerapamilFully restored drug sensitivity.[11]
Rat HeartIdarubicin + Verapamil or AmiodaroneSignificantly enhanced the influx rate (Vmax increased 1.8-fold).[15]

Experimental Protocols

1. MTT Cell Viability Assay

This protocol is used to determine the cytotoxic effects of this compound.

  • Materials:

    • Resistant and sensitive cancer cell lines

    • Complete cell culture medium

    • 96-well plates

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add the this compound dilutions. Include untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[3]

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

2. Intracellular this compound Accumulation Assay (Flow Cytometry)

This protocol measures the intracellular accumulation of this compound, taking advantage of its intrinsic fluorescence.

  • Materials:

    • Resistant and sensitive cancer cell lines

    • Complete cell culture medium

    • This compound

    • P-gp inhibitor (optional)

    • FACS buffer (e.g., PBS with 1% BSA)

    • Flow cytometer

  • Procedure:

    • Seed cells and grow to 70-80% confluency.

    • If using a P-gp inhibitor, pre-incubate the cells with the inhibitor for the optimized time.

    • Add this compound to the cells at the desired concentration and incubate for a specific time (e.g., 1 hour).

    • Wash the cells twice with ice-cold PBS to remove extracellular drug.

    • Harvest the cells (e.g., by trypsinization for adherent cells) and resuspend them in FACS buffer.

    • Analyze the cells on a flow cytometer, exciting with an appropriate laser (e.g., 488 nm) and detecting the emission in the appropriate channel (e.g., PE or PE-Texas Red channel).

    • The mean fluorescence intensity (MFI) will be proportional to the intracellular this compound concentration.

3. Western Blot for P-glycoprotein (ABCB1) Expression

This protocol is for detecting the expression of P-gp in cell lysates.

  • Materials:

    • Resistant and sensitive cancer cell lines

    • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against P-gp/ABCB1

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system. A loading control like β-actin should be used to ensure equal protein loading.

Visualizations

Idarubicinol_Resistance_Pathway cluster_extracellular Extracellular Space cluster_cell Resistant Cancer Cell Idarubicinol_ext This compound Idarubicinol_int This compound Idarubicinol_ext->Idarubicinol_int Passive Diffusion Topoisomerase_II Topoisomerase II Idarubicinol_int->Topoisomerase_II Inhibition Pgp P-glycoprotein (P-gp) (ABCB1) Idarubicinol_int->Pgp Substrate DNA_Damage DNA Damage & Apoptosis Topoisomerase_II->DNA_Damage Pgp->Idarubicinol_ext Efflux Pgp_inhibitor P-gp Inhibitor (e.g., Verapamil) Pgp_inhibitor->Pgp Inhibition

Caption: this compound resistance pathway mediated by P-glycoprotein.

Experimental_Workflow_Drug_Uptake cluster_analysis Analysis Start Start: Resistant Cells Step1 Step 1: Seed cells in appropriate vessels Start->Step1 Step2 Step 2: Pre-incubate with or without P-gp inhibitor Step1->Step2 Step3 Step 3: Add this compound and incubate Step2->Step3 Step4 Step 4: Wash cells to remove extracellular drug Step3->Step4 Analysis1 Cytotoxicity Assay (e.g., MTT) Step4->Analysis1 Analysis2 Drug Accumulation Assay (Flow Cytometry) Step4->Analysis2

Caption: General experimental workflow for assessing this compound uptake and cytotoxicity.

Overcoming_Resistance_Strategies cluster_solutions Strategies to Enhance Uptake Problem Reduced Intracellular This compound Concentration in Resistant Cells Solution1 P-gp Inhibition (e.g., Cyclosporin A) Problem->Solution1 Solution2 Nanoparticle Delivery (e.g., SLNs) Problem->Solution2 Solution3 Combination Therapy Problem->Solution3

Caption: Strategies to overcome this compound resistance.

References

Technical Support Center: Idarubicinol Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Idarubicinol cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of variability in this compound cytotoxicity assays?

Variability in this compound cytotoxicity assays can arise from several factors, including:

  • Cellular Factors:

    • Cell Health and Passage Number: Ensure cells are healthy, in the exponential growth phase, and free from contamination (e.g., mycoplasma). Variations in cell passage number can lead to phenotypic drift, affecting results.[1]

    • Inconsistent Cell Seeding: A non-homogenous cell suspension or inconsistent cell numbers across wells can introduce significant variability.[2]

  • Experimental Conditions:

    • Edge Effects: Wells on the perimeter of multi-well plates are prone to evaporation and temperature fluctuations, leading to altered cell growth.[1]

    • Temperature Gradients: Ensure plates and reagents are equilibrated to room temperature before use to prevent uneven reaction rates.[1]

  • Compound-Specific Issues:

    • Compound Precipitation: At high concentrations, this compound may precipitate, altering the effective concentration and interfering with optical readings.[2]

    • Chemical Interference: The compound itself may directly react with assay reagents (e.g., MTT, resazurin), leading to false signals.[1][2]

  • Assay-Specific Factors:

    • Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can have its own cytotoxic effects, even at low concentrations.[3]

    • Media Components: Phenol (B47542) red in culture media can interfere with absorbance readings in colorimetric assays.[1]

Q2: How can I minimize edge effects in my multi-well plate assays?

To mitigate edge effects, it is recommended to fill the outer wells of the plate with sterile water, media, or PBS and not use them for experimental samples.[1] This helps to create a more uniform temperature and humidity environment for the inner wells where the experiment is being conducted.

Q3: My IC50 values for this compound are inconsistent between experiments. What should I check?

Inconsistent IC50 values can be due to a number of factors. Here's a troubleshooting workflow:

  • Standardize Cell Culture: Use cells within a consistent and narrow passage number range. Ensure a consistent cell seeding density and allow cells to adhere or stabilize before adding the drug.[1][4]

  • Verify Drug dilutions: Prepare fresh dilutions of this compound for each experiment.

  • Check for Compound Precipitation: Visually inspect the wells, especially at higher concentrations, for any signs of drug precipitation.[2]

  • Run Appropriate Controls: Include vehicle-only controls to account for any solvent effects and compound-only (cell-free) controls to check for direct interference with the assay reagent.[1]

  • Optimize Incubation Times: Ensure the incubation period is consistent across all experiments.[4]

Q4: What is the mechanism of action of this compound and how can it affect my cytotoxicity assay?

This compound, the C-13 alcohol metabolite of Idarubicin (B193468), exhibits cytotoxic activity comparable to its parent compound.[5][6][7] The primary anticancer mechanism of anthracyclines like Idarubicin and this compound involves:

  • DNA Intercalation: They insert themselves between the base pairs of DNA.

  • Topoisomerase II Inhibition: This leads to the stabilization of the topoisomerase II-DNA complex, resulting in DNA strand breaks and apoptosis.[8]

Understanding this mechanism is crucial as it dictates the expected cellular response. Factors that affect DNA replication rate or the expression of topoisomerase II can influence the apparent cytotoxicity.

Troubleshooting Guides

Issue 1: High Background Signal in the Assay

Possible Causes and Solutions:

CauseSolution
Reagent Contamination Use sterile techniques when handling all reagents to prevent bacterial or chemical contamination.[1]
Compound Interference Run a control with this compound in cell-free media to measure its intrinsic absorbance or fluorescence. Subtract this background from the experimental wells.[1]
Media Components For colorimetric assays, consider using phenol red-free media to avoid interference with absorbance readings.[1]
Plate Choice For luminescence assays, use white plates to maximize signal. For fluorescence assays, use black plates to reduce background fluorescence.[1]
Issue 2: U-Shaped Dose-Response Curve

A U-shaped or biphasic dose-response curve, where cell viability appears to increase at higher concentrations, is often an artifact.

Possible Causes and Solutions:

CauseSolution
Compound Precipitation Visually inspect wells for precipitate. If observed, consider using a different solvent or reducing the highest concentration tested.[2] Precipitates can scatter light and lead to artificially high absorbance readings.
Direct Reagent Reduction The compound may be chemically reducing the viability dye (e.g., MTT to formazan) independently of cellular metabolism.[2] Use a cell-free control with the compound and the dye to test for this.
Off-Target Effects At very high concentrations, the compound might have off-target effects that interfere with the assay chemistry.[2] Consider using an alternative cytotoxicity assay that relies on a different detection principle (e.g., LDH release vs. metabolic activity).

Experimental Protocols

MTT Assay for this compound Cytotoxicity

This protocol provides a representative methodology for determining the IC50 of this compound in a cancer cell line.

  • Cell Seeding:

    • Harvest cells that are in the exponential growth phase.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow cells to adhere.[4]

  • Drug Treatment:

    • Prepare a series of dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound.

    • Include a vehicle control group (cells treated with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).[4]

  • Incubation:

    • Incubate the plate for a specified period (e.g., 48-72 hours).[4]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) product is visible.[9]

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.[9]

Quantitative Data Summary

The following tables summarize exemplary IC50 values for Idarubicin and this compound from published studies. Note that these values can vary significantly based on the cell line and experimental conditions.

Table 1: IC50 Values of Idarubicin and this compound in MCF-7 Breast Cancer Cells

Culture ConditionIdarubicin IC50 (ng/mL)This compound IC50 (ng/mL)
Monolayer3.3 ± 0.43.6 ± 0.7
Multicellular Spheroids7.9 ± 1.15.3 ± 0.7

Data from a study on MCF-7 breast cancer cells after 24 hours of exposure.[7]

Table 2: IC50 Values of Idarubicin in Multidrug-Resistant (KB-V1) and Sensitive (KB-3-1) Cells

Cell LineDoxorubicin (B1662922) IC50 (ng/mL)Epirubicin (B1671505) IC50 (ng/mL)Idarubicin IC50 (ng/mL)
KB-3-1 (Sensitive)Not specifiedNot specifiedNot specified
KB-V1 (Resistant)2,3001,000Significantly lower

This study highlights that Idarubicin is more effective than Doxorubicin and Epirubicin in overcoming P-glycoprotein-mediated multidrug resistance.[10]

Visualizations

experimental_workflow Experimental Workflow for Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (Exponential Phase) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding add_drug 4. Add Drug to Cells cell_seeding->add_drug drug_prep 3. Prepare this compound Dilutions drug_prep->add_drug incubate 5. Incubate (e.g., 48-72h) add_drug->incubate add_reagent 6. Add Viability Reagent (e.g., MTT) incubate->add_reagent incubate_reagent 7. Incubate (2-4h) add_reagent->incubate_reagent solubilize 8. Solubilize Formazan (if MTT) incubate_reagent->solubilize read_plate 9. Read Plate (Absorbance/Fluorescence) solubilize->read_plate calc_ic50 10. Calculate IC50 read_plate->calc_ic50

Caption: A typical workflow for an in vitro cytotoxicity assay.

troubleshooting_workflow Troubleshooting Inconsistent IC50 Values start Inconsistent IC50 Results check_cells Are cells standardized? (Passage #, density) start->check_cells check_drug Are drug dilutions fresh and accurate? check_cells->check_drug Yes solution_cells Standardize cell culture protocol. check_cells->solution_cells No check_controls Are controls (vehicle, cell-free) included? check_drug->check_controls Yes solution_drug Prepare fresh dilutions for each experiment. check_drug->solution_drug No check_assay Is there assay interference? check_controls->check_assay Yes solution_controls Incorporate appropriate controls. check_controls->solution_controls No solution_assay Consider alternative cytotoxicity assay. check_assay->solution_assay Yes end Consistent Results check_assay->end No solution_cells->check_cells solution_drug->check_drug solution_controls->check_controls solution_assay->end

Caption: A decision tree for troubleshooting inconsistent IC50 values.

signaling_pathway Anthracycline Mechanism of Action This compound This compound dna Nuclear DNA This compound->dna Intercalates topo2 Topoisomerase II This compound->topo2 Inhibits ros Reactive Oxygen Species (ROS) This compound->ros Generates via redox cycling complex DNA-Topo II Cleavable Complex topo2->complex Stabilizes dna_breaks DNA Double-Strand Breaks complex->dna_breaks Induces apoptosis Apoptosis dna_breaks->apoptosis cardiotoxicity Cardiotoxicity ros->cardiotoxicity

Caption: The mechanism of action of this compound leading to cytotoxicity.

References

selecting appropriate controls for Idarubicinol experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Idarubicinol. Our goal is to help you select appropriate controls and overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Idarubicin?

This compound is the primary active metabolite of Idarubicin, an anthracycline antibiotic used in cancer chemotherapy.[1][2] Idarubicin is metabolized in the liver to this compound, which also possesses potent antitumor activity.[1][2] Both compounds act by intercalating into DNA and inhibiting topoisomerase II, leading to DNA strand breaks and ultimately, cell death.[1][3] While their mechanism of action is similar, this compound has a longer half-life than Idarubicin.[1] In some cell lines, this compound has shown cytotoxic activity equipotent to its parent compound, Idarubicin.[2]

Q2: What are the essential controls for in vitro experiments with this compound?

To ensure the validity and reproducibility of your results, it is crucial to include a comprehensive set of controls. The fundamental types of controls for this compound experiments are:

  • Negative Control: This is a sample that is not expected to show a response. It helps to establish a baseline and identify any non-specific effects. In cell-based assays, untreated cells (cells cultured in media alone) serve as the primary negative control.[4]

  • Vehicle Control: This control is essential when the compound being tested (this compound) is dissolved in a solvent, such as Dimethyl Sulfoxide (B87167) (DMSO), before being added to the cell culture. The vehicle control consists of cells treated with the same concentration of the solvent as the experimental samples.[5][6] This is critical because the vehicle itself can have biological effects.[7]

  • Positive Control: A positive control is a well-characterized compound that is known to produce the expected effect. This confirms that your experimental setup and assay are working correctly. The choice of a positive control depends on the specific assay being performed.[8]

Q3: What is a suitable positive control for a cytotoxicity assay with this compound?

A suitable positive control for a cytotoxicity assay with this compound is another well-characterized anthracycline antibiotic, such as Doxorubicin (B1662922) . Doxorubicin has a similar mechanism of action to this compound, inducing cytotoxicity through DNA intercalation and topoisomerase II inhibition.[2][3] It is widely used as a standard for comparing the cytotoxic potential of new compounds.

Q4: What is a good positive control for a topoisomerase II inhibition assay?

For a topoisomerase II inhibition assay, Etoposide is an excellent positive control. Etoposide is a non-intercalating topoisomerase II poison that stabilizes the enzyme-DNA cleavage complex, leading to DNA double-strand breaks.[3][9][10] Its well-defined mechanism of action makes it a reliable standard for validating assays that measure topoisomerase II inhibition.

Q5: How should I prepare my vehicle control if I dissolve this compound in DMSO?

If you dissolve this compound in DMSO, your vehicle control should contain the same final concentration of DMSO as your highest this compound treatment.[5][6] It is recommended to keep the final DMSO concentration in the cell culture medium at or below 0.5%, and ideally at or below 0.1%, as higher concentrations can be toxic to cells.[5][11] You should perform serial dilutions of your this compound stock in a way that the final DMSO concentration remains constant across all tested concentrations of this compound.

Troubleshooting Guide

This section addresses common issues that may arise during your this compound experiments.

Issue 1: High background apoptosis in my negative control cells.

  • Possible Cause: Over-trypsinization or harsh cell handling during harvesting can damage cell membranes and lead to false-positive apoptotic signals.[12] Another cause could be that the cells were not given enough time to recover after splitting before starting the experiment.[12]

  • Solution: Handle cells gently during all steps. Use a minimal concentration of trypsin for the shortest possible time to detach adherent cells. After splitting, allow cells to adhere and recover overnight before starting your experiment.

Issue 2: My IC50 values for this compound are highly variable between experiments.

  • Possible Cause: Inconsistency in cell seeding density, cell passage number, or the health of the cells can lead to variability in drug sensitivity.

  • Solution: Use cells within a consistent and low passage number range. Ensure that you seed the same number of healthy, viable cells for each experiment. Perform a cell count and viability assessment before each experiment.

Issue 3: I am not observing the expected effect with my positive control (e.g., Doxorubicin).

  • Possible Cause: The positive control may have degraded due to improper storage, or there may be an issue with the assay itself.

  • Solution: Ensure your positive control is stored correctly (e.g., protected from light, at the recommended temperature). Prepare fresh dilutions for each experiment. If the problem persists, troubleshoot your assay protocol, including checking reagent concentrations and incubation times.

Issue 4: The vehicle control (DMSO) is showing significant cytotoxicity.

  • Possible Cause: The final concentration of DMSO in your cell culture is too high for your specific cell line.[5]

  • Solution: Determine the maximum tolerated DMSO concentration for your cell line by performing a dose-response experiment with DMSO alone. Aim to use the lowest possible concentration of DMSO that will keep your this compound solubilized, ideally at or below 0.1%.[11]

Data Presentation

Table 1: Recommended Controls for this compound Experiments

Control TypePurposeExample
Negative Control To establish a baseline and measure the background level of the measured parameter (e.g., cell death).Untreated cells (cells in culture medium only).
Vehicle Control To account for any biological effects of the solvent used to dissolve this compound.Cells treated with the same concentration of DMSO as the this compound-treated cells.
Positive Control (Cytotoxicity/Apoptosis) To confirm that the assay can detect a cytotoxic/apoptotic response.Doxorubicin.
Positive Control (Topoisomerase II Inhibition) To validate the topoisomerase II inhibition assay.Etoposide.

Table 2: Expected IC50 Values for Doxorubicin in Leukemia Cell Lines (72-hour exposure)

Cell LineCancer TypeIC50 of Doxorubicin (µM)
K562Chronic Myelogenous Leukemia0.031[13]
K562/Dox (Resistant)Chronic Myelogenous Leukemia0.996[13]
CCRF-CEMAcute Lymphoblastic Leukemia~0.02 - 0.05 (literature range)

Note: IC50 values can vary between laboratories due to differences in experimental conditions such as cell passage number, media supplements, and assay methodology.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Doxorubicin (Positive Control)

  • DMSO (Vehicle)

  • Leukemia cell lines (e.g., K562, CCRF-CEM)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells at a density of 5 x 10³ to 1 x 10⁴ cells/well in a 96-well plate in a final volume of 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound and Doxorubicin in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Add 100 µL of the compound dilutions to the respective wells. Include wells for negative control (medium only) and vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • This compound

  • Doxorubicin (Positive Control)

  • Leukemia cell lines

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed 1 x 10⁶ cells in a 6-well plate and treat with this compound, Doxorubicin (positive control), vehicle (DMSO), or medium alone (negative control) for the desired time (e.g., 24-48 hours).

  • Cell Harvesting: Collect the cells (including floating cells in the supernatant) and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)

This protocol outlines a method to assess the inhibitory effect of this compound on topoisomerase II activity using kinetoplast DNA (kDNA) as a substrate.

Materials:

  • This compound

  • Etoposide (Positive Control)

  • Human Topoisomerase II enzyme

  • Kinetoplast DNA (kDNA)

  • Assay Buffer

  • ATP

  • Stop Buffer/Loading Dye

  • Agarose (B213101) gel electrophoresis system

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing assay buffer, ATP, and kDNA.

  • Inhibitor Addition: Add this compound, Etoposide (positive control), or vehicle (DMSO) to the reaction tubes.

  • Enzyme Addition: Add purified human topoisomerase II to each tube to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis to separate the catenated (substrate) and decatenated (product) kDNA.

  • Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase II will result in a decrease in the amount of decatenated kDNA compared to the vehicle control.

Visualizations

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_treatment Treatment (72h) cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Leukemia Cells (e.g., K562) neg_ctrl Negative Control (Untreated) veh_ctrl Vehicle Control (DMSO) pos_ctrl Positive Control (Doxorubicin) idarubicinol_exp This compound (Test Compound) prep_this compound Prepare this compound & Controls prep_this compound->veh_ctrl prep_this compound->pos_ctrl prep_this compound->idarubicinol_exp add_mtt Add MTT Reagent (4h incubation) solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Caption: Workflow for a cytotoxicity assay using the MTT method.

Apoptosis_Signaling_Pathway This compound This compound dna_intercalation DNA Intercalation This compound->dna_intercalation topo_inhibition Topoisomerase II Inhibition This compound->topo_inhibition dna_damage DNA Double-Strand Breaks dna_intercalation->dna_damage topo_inhibition->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Activation atm_atr->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

References

Technical Support Center: Optimizing Idarubicinol for Topoisomerase II Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Idarubicinol to inhibit topoisomerase II.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound on topoisomerase II?

A1: this compound, the active metabolite of Idarubicin, functions as a topoisomerase II poison.[1] It intercalates into DNA, creating a stable ternary complex between the DNA and the topoisomerase II enzyme.[2][3] This stabilization prevents the re-ligation of the double-strand breaks created by topoisomerase II during its catalytic cycle, leading to an accumulation of DNA damage.[2] This triggers cell cycle arrest and, if the damage is irreparable, apoptosis (programmed cell death).[2]

Q2: What is a good starting concentration for this compound in my experiments?

A2: A good starting point is to perform a dose-response experiment. Based on published data for the parent compound, Idarubicin, which is equipotent to this compound, concentrations can range from nanomolar to low micromolar.[1] For example, the IC50 of Idarubicin in MCF-7 cells is approximately 0.01 µM (10 nM), while in NALM-6 cells, it's 12 nM.[4][5] A broad range to test could be from 0.1 nM to 10 µM.[5]

Q3: I am observing high levels of cytotoxicity even at low concentrations. What could be the cause?

A3: High cytotoxicity can be due to several factors. Ensure that your stock solutions are correctly diluted and that the final concentration in your assay is accurate. The sensitivity to this compound can also be highly cell-line dependent. Some cell lines may be inherently more sensitive to topoisomerase II inhibitors. Consider performing a time-course experiment to see if shorter incubation times yield a better experimental window.

Q4: My results are inconsistent between experiments. How can I improve reproducibility?

A4: Inconsistent results often stem from variability in experimental conditions. Ensure that cell density, passage number, and growth phase are consistent across experiments. Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Also, be mindful of the stability of your reagents and store them appropriately. The 5x Complete Assay Buffer for topoisomerase II activity assays, for example, is not stable and must be made fresh for each experiment.[6]

Q5: At very high concentrations of this compound, I see a decrease in topoisomerase II-mediated DNA cleavage. Why is this?

A5: This phenomenon is known as catalytic inhibition. At higher concentrations, in addition to poisoning topoisomerase II, this compound can also inhibit the catalytic activity of the enzyme altogether.[1] This means the enzyme is no longer creating the initial DNA breaks, and therefore, there are fewer cleavable complexes to be trapped. This effect has been observed for Idarubicin at doses greater than 1 µM in K562 cells.[1]

Data Summary: Effective Concentrations of Idarubicin

This compound has been shown to be equipotent to its parent compound, Idarubicin.[1] The following table summarizes the reported IC50 values for Idarubicin in various cell lines.

Cell LineIC50 ValueNotesReference
MCF-73.3 ± 0.4 ng/mLMonolayer culture[4]
MCF-7~0.01 µM[4]
Multicellular Spheroids (MCF-7)7.9 ± 1.1 ng/mL[4]
HepG212.3 µM[4]
NALM-612 nM[5]

Visual Guides

Signaling Pathway

Idarubicinol_Mechanism cluster_cell Cancer Cell This compound This compound DNA Nuclear DNA This compound->DNA Intercalates TopoII Topoisomerase II DNA->TopoII Binds TernaryComplex Stable Ternary Complex (DNA-Idarubicinol-TopoII) TopoII->TernaryComplex Trapped by this compound DSB DNA Double-Strand Breaks Accumulate TernaryComplex->DSB Prevents Re-ligation CCA Cell Cycle Arrest DSB->CCA Apoptosis Apoptosis CCA->Apoptosis If damage is irreparable

Caption: Mechanism of this compound-induced topoisomerase II poisoning.

Experimental Protocols

Topoisomerase II DNA Cleavage Assay

This protocol is adapted from standard topoisomerase II drug screening kits and principles of the TARDIS assay.[1][6]

Materials:

  • Supercoiled plasmid DNA (e.g., pRYG)

  • Purified human topoisomerase IIα

  • 10x Topoisomerase II Assay Buffer A (0.5 M Tris-HCl pH 8, 1.5 M NaCl, 100 mM MgCl2, 5 mM DTT, 300 µg/mL BSA)

  • 10x ATP Buffer B (20 mM ATP)

  • This compound stock solution (in DMSO)

  • Control drug (e.g., etoposide)

  • 10% SDS (Sodium Dodecyl Sulfate)

  • Proteinase K

  • 1% Agarose (B213101) gel in TAE buffer

  • Ethidium (B1194527) bromide or other DNA stain

  • Gel loading buffer

Procedure:

  • Prepare 5x Complete Assay Buffer: Mix equal volumes of 10x Assay Buffer A and 10x ATP Buffer B. This buffer must be prepared fresh for each experiment.[6]

  • Set up Reactions: On ice, assemble the following in microcentrifuge tubes (for a final volume of 20-30 µL):

    • Nuclease-free water

    • 5x Complete Assay Buffer (to a final concentration of 1x)

    • Supercoiled DNA (e.g., 250 ng)

    • Varying concentrations of this compound (e.g., 0.1 µM to 10 µM). Include a no-drug control and a positive control (e.g., etoposide).

  • Initiate Reaction: Add purified topoisomerase II enzyme.

  • Incubation: Transfer tubes to a 37°C heat block and incubate for 30 minutes.

  • Terminate Reaction: Stop the reaction by adding 1/10 volume of 10% SDS.

  • Protein Digestion: Add Proteinase K to digest the enzyme and incubate as per the manufacturer's recommendation.

  • Gel Electrophoresis: Add gel loading buffer to each sample and load onto a 1% agarose gel containing ethidium bromide (0.5 µg/mL).[6] Run the gel until the dye front is near the bottom.

  • Visualization: Visualize the DNA bands under UV light. The formation of linear DNA from the supercoiled plasmid indicates topoisomerase II-mediated cleavage.

Cell Viability (Cytotoxicity) Assay

Materials:

  • Cancer cell line of interest (e.g., K562, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Additional Visual Guides

Experimental Workflow

Experimental_Workflow prep Stock Preparation (this compound in DMSO) dose_response Dose-Response Assay (e.g., MTT, CCK-8) prep->dose_response ic50 Determine IC50 dose_response->ic50 topo_assay Topoisomerase II Cleavage Assay ic50->topo_assay Select concentrations around IC50 western Western Blot (e.g., for γH2AX) ic50->western Confirm DNA damage analysis Data Analysis & Interpretation topo_assay->analysis western->analysis conclusion Optimized Concentration Determined analysis->conclusion

Caption: Workflow for determining the optimal this compound concentration.

Troubleshooting Guide

Troubleshooting_Tree start Inconsistent or Unexpected Results? low_activity Low/No Topo II Inhibition start->low_activity Is activity lower than expected? high_cytotoxicity High Cytotoxicity at Low Doses start->high_cytotoxicity Is cytotoxicity higher than expected? check_reagents Check Reagent Stability (Fresh Assay Buffer?) low_activity->check_reagents verify_dilution Verify Serial Dilutions high_cytotoxicity->verify_dilution check_conc Verify this compound Concentration check_reagents->check_conc Reagents OK check_enzyme Confirm Enzyme Activity (Use Positive Control) check_conc->check_enzyme Concentration OK reduce_time Reduce Incubation Time verify_dilution->reduce_time Dilutions OK check_cell_line Assess Cell Line Sensitivity reduce_time->check_cell_line Still high

Caption: A decision tree for troubleshooting common experimental issues.

References

troubleshooting Idarubicinol instability during long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting information and frequently asked questions regarding the long-term storage and stability of Idarubicinol. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound stock solutions should be stored in aliquots at -20°C or -80°C.[1][2] It is crucial to protect the compound from light.[3][4]

Q2: My this compound solution has changed color. What does this indicate?

A change in color, such as the gradual darkening of a solution, can be a sign of chemical degradation.[5] You should immediately assess the purity and concentration of your sample using a validated analytical method, such as HPLC, before further use.

Q3: What factors can cause this compound to degrade during storage?

This compound stability is sensitive to several environmental factors:

  • Temperature: Elevated temperatures accelerate degradation. Diluted solutions, in particular, should be kept refrigerated and not stored at room temperature.[4][6]

  • pH: this compound, like its parent compound Idarubicin (B193468), is susceptible to pH-dependent degradation. Acidic conditions can cause hydrolysis of the glycosidic bond, while alkaline conditions can degrade the aglycone part of the molecule.[4][7][8]

  • Light: Exposure to light can lead to photodegradation. Samples should always be stored in light-protected containers.[3][4][6]

  • Oxidation: The anthracycline structure is vulnerable to oxidation.[7][9] Avoid exposure to strong oxidizing agents and minimize headspace oxygen in storage vials where possible.

Q4: How long is a reconstituted or diluted solution of an anthracycline like this compound stable?

The stability of a solution depends on the concentration, solvent, and storage conditions. For its parent compound, Idarubicin Hydrochloride, reconstituted solutions (e.g., in Water for Injection) are physically and chemically stable for up to 72 hours under refrigeration (2°C–8°C) and at controlled room temperature (15°C–30°C).[3] However, diluted infusion solutions are significantly more stable when refrigerated, with studies showing stability for up to 28 days at 2°C–8°C when protected from light.[4] It is best practice to prepare fresh dilutions for experiments or to validate the stability for your specific conditions if extended storage is required.

Q5: I suspect my this compound has degraded. How can I confirm this?

A stability-indicating analytical method is required to confirm degradation. High-Performance Liquid Chromatography (HPLC) is the most common technique.[10] A suitable method should be able to separate the intact this compound from its potential degradation products. Comparing the chromatogram of the suspect sample to a fresh, high-purity reference standard will reveal any degradation.

Troubleshooting Guide

Issue: Unexpected or inconsistent experimental results.

This could be due to the degradation of your this compound stock. Follow this troubleshooting workflow to investigate.

G A Inconsistent Experimental Results B Check Storage Conditions (Temp, Light, Age) A->B C Were conditions optimal? (-20°C or below, protected from light) B->C D YES C->D E NO C->E L Analyze Old vs. New Stock using HPLC D->L F Prepare Fresh Stock Solution from new vial E->F G Re-run Experiment F->G H Does the issue persist? G->H I YES H->I J NO H->J P Troubleshoot other experimental parameters (reagents, assay, etc.) I->P K Discard old stock. Review storage protocols. J->K M Degradation Confirmed in Old Stock? L->M N YES M->N O NO M->O N->K O->P

Troubleshooting workflow for this compound instability.

Data Presentation: Stability of Idarubicin Solutions

Table 1: Stability of Idarubicin HCl Solutions Under Various Conditions

Concentration & VehicleContainerStorage TemperatureLight ConditionDuration of StabilityReference
1 mg/mL (reconstituted)Original Vial2°C–8°CProtected72 hours[3]
1 mg/mL (reconstituted)Original Vial15°C–30°CProtected72 hours[3]
0.1 - 0.73 mg/mL in WFIPolyolefin Bags2°C–8°CProtected28 days[4]
4 mg/mLPolypropylene Syringe2°C–8°CNot Specified7 days[11]
Spiked in Plasma/BloodN/ARoom TemperatureNot SpecifiedRapid Decrease[12]
Spiked in Plasma/BloodN/A4°CNot SpecifiedRapid Decrease[12]
WFI: Water for Injection

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Anthracyclines

This is a generalized protocol based on methods used for Idarubicin and its metabolites.[7][13] Method optimization and validation are required for specific applications.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) system with a pump, autosampler, and detector.

    • Detector: Fluorescence detector (preferred for high sensitivity) or a Photodiode Array (PDA) detector.[13]

  • Chromatographic Conditions:

    • Column: A reverse-phase column, such as a C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size), is commonly used.[7]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20mM Ammonium Formate, pH 3.0) and an organic solvent (e.g., Acetonitrile).[7]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection:

      • Fluorescence: Excitation at ~470 nm, Emission at ~580 nm.[13]

      • PDA/UV: Monitor at the absorbance maximum of this compound.

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Allow the this compound stock solution to warm to room temperature.

    • Dilute the sample to a suitable concentration (e.g., within the linear range of the standard curve) using the mobile phase or an appropriate solvent.

    • If analyzing from a biological matrix (e.g., plasma), a solid-phase extraction (SPE) step may be necessary to clean up the sample.[13]

  • Analysis:

    • Prepare a calibration curve using a fresh, high-purity this compound reference standard.

    • Inject the aged/suspect sample and the reference standard.

    • Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main this compound peak in the aged sample indicates degradation.

Visualizations

Degradation Pathways

The primary degradation pathways for anthracyclines like Idarubicin (and by extension, its metabolite this compound) involve hydrolysis and oxidation.

G cluster_0 Degradation Stressors cluster_1 Parent Molecule cluster_2 Degradation Products Acid Acidic pH Parent Idarubicin / this compound Acid->Parent Alkali Alkaline pH Alkali->Parent Oxidant Oxidizing Agent Oxidant->Parent Hydrolysis_Product Deglucosaminyl Product (Aglycone) Parent->Hydrolysis_Product Hydrolysis of Glycosidic Bond Oxidation_Product Oxidized Products Parent->Oxidation_Product Oxidation Alkali_Product Aglycone Degradation Products Parent->Alkali_Product Hydrolysis

Key degradation pathways for anthracyclines.

Experimental Workflow for a Stability Study

This diagram outlines the typical steps involved in conducting a formal stability study.

G A Prepare this compound Solution in desired matrix B Divide into Aliquots for each condition and time point A->B C Store Aliquots under Defined Conditions (e.g., 4°C, 25°C, -20°C, Light, Dark) B->C D Withdraw samples at pre-defined time points (T=0, 1 day, 7 days, etc.) C->D E Analyze samples using a validated stability-indicating method (e.g., HPLC) D->E F Quantify remaining this compound and identify degradation products E->F G Evaluate Data: Calculate degradation rate, determine shelf-life F->G

Workflow for a typical stability study.

References

Technical Support Center: Chromatographic Separation of Idarubicin and Idarubicinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of Idarubicin (B193468) and its primary metabolite, Idarubicinol. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common chromatographic method for separating Idarubicin and this compound?

A1: The most common and reliable method is High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC). This technique offers excellent resolution and sensitivity for quantifying Idarubicin and its metabolite, this compound.

Q2: What type of HPLC column is recommended for this separation?

A2: Several types of reversed-phase columns have been successfully used. The choice of column can impact selectivity and resolution. Commonly used stationary phases include:

  • Cyanopropyl (CN): Provides good separation of the parent drug and its metabolites.[1][2]

  • C18 (Octadecylsilane): A versatile and widely used column that offers robust separation.[3][4]

  • LiChrospher 100 RP-18: A specific type of C18 column that has been shown to be effective.[5]

  • LiChrosorb RP-2: Another reversed-phase option that has been utilized for this separation.[3]

  • Newcrom R1: A specialized reversed-phase column with low silanol (B1196071) activity.[6]

Q3: What are the typical mobile phase compositions for separating Idarubicin and this compound?

A3: The mobile phase typically consists of a mixture of an organic solvent and an aqueous buffer. A common combination is acetonitrile (B52724) and water, often with an acidifier to improve peak shape and resolution.[4][6] Phosphoric acid or formic acid are frequently used for this purpose.[4][6] The exact ratio of organic to aqueous phase will depend on the specific column and instrumentation used and should be optimized for best results.

Q4: What is the best detection method for Idarubicin and this compound?

A4: Fluorescence detection is highly recommended due to the native fluorescence of both Idarubicin and this compound, offering high sensitivity and specificity.[1][5] Typical excitation and emission wavelengths are around 470-487 nm and 542-580 nm, respectively.[1][4][5] UV detection at approximately 254 nm is also possible, though it may be less sensitive.[3]

Q5: How should I prepare my samples before injection?

A5: For biological samples such as plasma or urine, sample preparation is crucial to remove interfering substances. Common methods include:

  • Solid-Phase Extraction (SPE): Using C18 cartridges is an effective way to clean up samples and concentrate the analytes.[1]

  • Protein Precipitation: Deproteinization with a solvent like acetonitrile can be used to remove proteins from plasma samples.[5]

  • Liquid-Liquid Extraction: This technique can also be employed for sample cleanup.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor Resolution Between Idarubicin and this compound Peaks 1. Inappropriate mobile phase composition.2. Column degradation.3. Flow rate is too high.1. Optimize the mobile phase by adjusting the percentage of organic solvent (e.g., acetonitrile). A lower percentage of organic solvent will generally increase retention and may improve resolution.2. Replace the column with a new one of the same type. Ensure the mobile phase pH is within the stable range for the column (typically pH 2-8 for silica-based columns).3. Decrease the flow rate to allow for better partitioning between the stationary and mobile phases.
Peak Tailing for One or Both Analytes 1. Active silanol groups on the column interacting with the basic amine groups of the analytes.2. Column overload.3. Presence of contaminants on the column.1. Add a competing base, like triethylamine (B128534) (TEA), to the mobile phase, or use a column with low silanol activity (e.g., an end-capped column).2. Reduce the amount of sample injected onto the column.3. Flush the column with a strong solvent to remove strongly retained contaminants. Consider using a guard column to protect the analytical column.
Variable Retention Times 1. Inconsistent mobile phase composition.2. Fluctuations in column temperature.3. Pump malfunction or leaks.1. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.2. Use a column oven to maintain a constant and stable temperature.3. Check the HPLC system for leaks, particularly around fittings and seals. Purge the pump to remove any air bubbles.[7]
Ghost Peaks in the Chromatogram 1. Contaminants in the mobile phase or from the sample.2. Late elution of compounds from a previous injection.1. Use high-purity solvents and freshly prepared mobile phase. Filter the mobile phase and samples before use.2. Increase the run time or incorporate a column wash step between injections to ensure all compounds have eluted.
High Backpressure 1. Blockage in the system (e.g., tubing, frits, or column).2. Buffer precipitation in the mobile phase.1. Systematically check components for blockage, starting from the detector and moving backward. Replace any blocked tubing or frits. If the column is blocked, try back-flushing it.2. Ensure the buffer is fully dissolved in the mobile phase. Avoid mixing organic solvents and buffers in proportions that could cause precipitation.

Experimental Protocols

Method 1: HPLC with Fluorescence Detection (Adapted from literature)[1][2]
  • Column: Cyanopropyl column (25 cm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., phosphate (B84403) buffer), pH adjusted with phosphoric acid. The exact ratio should be optimized for the specific system.

  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection: Fluorescence detector

    • Excitation Wavelength: 470 nm

    • Emission Wavelength: 580 nm

  • Sample Preparation (Plasma):

    • Perform solid-phase extraction using C18 cartridges.

    • Condition the cartridge with methanol (B129727) followed by water.

    • Load the plasma sample.

    • Wash the cartridge to remove interferences.

    • Elute Idarubicin and this compound with an appropriate solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluent to dryness and reconstitute in the mobile phase.

Method 2: RP-HPLC with Fluorescence Detection (Adapted from literature)[4][5]
  • Column: LiChrospher 100 RP-18 (5 µm particle size) or Discovery HS C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water. A typical starting ratio would be 33:67 (v/v) acetonitrile to aqueous phase, which can be adjusted to optimize separation.[4]

  • Flow Rate: 1.0 mL/min[4]

  • Temperature: 30°C[4]

  • Injection Volume: 50 µL[8]

  • Detection: Fluorescence detector

    • Excitation Wavelength: 485 nm[8]

    • Emission Wavelength: 542 nm[8]

  • Sample Preparation (Plasma):

    • Add acetonitrile to the plasma sample to precipitate proteins.

    • Vortex the mixture.

    • Centrifuge to pellet the precipitated proteins.

    • Inject the supernatant.

Quantitative Data Summary

ParameterMethod 1 (CN Column)[1]Method 2 (RP-18 Column)[8]
Limit of Detection (LOD) < 0.2 ng/mL0.25 ng/mL
Recovery (Idarubicin) > 84.5%95.6%
Recovery (this compound) > 80.3%90.7%
Inter-assay CV (Idarubicin) 6.5%Not Reported
Inter-assay CV (this compound) 5.8%Not Reported
Intra-assay Precision (Idarubicin) 4.6% (>1 ng/mL)3.2% (at 10 ng/mL)
Intra-assay Precision (this compound) 5.9% (>1 ng/mL)4.4% (at 10 ng/mL)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis start Biological Sample (Plasma/Urine) spe Solid-Phase Extraction (SPE) start->spe Method 1 precip Protein Precipitation start->precip Method 2 reconstitute Reconstitution in Mobile Phase spe->reconstitute precip->reconstitute injection Injection into HPLC System reconstitute->injection separation Chromatographic Separation injection->separation detection Fluorescence Detection separation->detection data Data Acquisition and Analysis detection->data

Caption: Experimental workflow for the separation of Idarubicin and this compound.

troubleshooting_logic cluster_resolution Poor Resolution cluster_tailing Peak Tailing start Problem Observed in Chromatogram res_q1 Adjust Mobile Phase? start->res_q1 tail_q1 Reduce Sample Load? start->tail_q1 res_a1 Optimize Acetonitrile % res_q1->res_a1 res_q2 Check Column? res_q1->res_q2 No res_a2 Replace Column res_q2->res_a2 tail_a1 Inject Lower Concentration tail_q1->tail_a1 tail_q2 Modify Mobile Phase? tail_q1->tail_q2 No tail_a2 Add Competing Base tail_q2->tail_a2

Caption: Troubleshooting logic for common chromatographic issues.

References

improving the signal-to-noise ratio in Idarubicinol fluorescence assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Idarubicinol fluorescence assays and improve the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound?

A1: The optimal excitation and emission wavelengths for this compound are very similar to its parent compound, Idarubicin (B193468). For accurate detection, it is recommended to use an excitation wavelength of approximately 470-487 nm and an emission wavelength of 547-580 nm.[1][2] A study found the highest analytical signals for Idarubicin using an excitation of 487 nm and emission of 547 nm.[1]

Q2: My fluorescence signal is weak. How can I increase the signal intensity?

A2: A weak fluorescence signal can be due to several factors. Here are some steps to troubleshoot this issue:

  • Verify Instrument Settings: Ensure that the excitation and emission wavelengths on your fluorometer or microscope are set to the optimal values for this compound (Excitation: ~470-487 nm, Emission: ~547-580 nm).[1][2]

  • Check Concentration: The concentration of this compound in your sample may be too low. If possible, try to concentrate your sample or adjust your experimental conditions to yield a higher concentration.

  • Instrument Sensitivity: Increase the gain or exposure time on your detection instrument. However, be aware that this can also increase background noise.[3]

  • Sample Preparation: Ensure that your sample preparation method, such as solid-phase extraction, has a high recovery rate for this compound.[2]

Q3: I am observing high background fluorescence. What can I do to reduce it?

A3: High background fluorescence can significantly lower the signal-to-noise ratio. Here are some common causes and solutions:

  • Autofluorescence: Biological samples often contain endogenous fluorophores that contribute to background noise.[4][5] To mitigate this, you can:

    • Include an unstained control sample to determine the level of autofluorescence.[5]

    • If using microscopy, you can pre-photobleach the sample to reduce autofluorescence before imaging your target.[6][7]

  • Contaminated Reagents: Buffers and other reagents can sometimes be a source of fluorescence. Use high-purity, fluorescence-free reagents whenever possible.

  • Excess Template: In some assays, an excess of non-target DNA or other macromolecules can contribute to background signal.[8] Consider diluting your sample to reduce this effect.[8]

  • Improper Blocking: If using any antibody-based detection in conjunction with this compound's intrinsic fluorescence, ensure that blocking steps are sufficient to prevent non-specific binding.[9][10]

Q4: My signal is fading quickly during measurement. How can I prevent photobleaching?

A4: Photobleaching is the light-induced degradation of a fluorophore, leading to a loss of signal.[6][7] To minimize photobleaching:

  • Minimize Light Exposure: Reduce the intensity and duration of the excitation light.[3][6][11] Use neutral density filters to decrease the illumination intensity.[3]

  • Use Antifade Reagents: Incorporate a commercial antifade reagent into your mounting medium or sample buffer.[12]

  • Optimize Imaging Settings: When using a microscope, find the area of interest using transmitted light or a lower excitation intensity before capturing the final image.[3]

  • Acquire Data Efficiently: Use the fastest possible acquisition settings (e.g., faster frame rates, shorter pixel dwell times) that still provide an adequate signal.[6]

Q5: Can other compounds in my sample interfere with the this compound fluorescence measurement?

A5: Yes, other fluorescent compounds or quenchers in your sample can interfere with the assay.[13]

  • Spectral Overlap: If other fluorescent molecules are present, their excitation and emission spectra may overlap with this compound's, leading to inaccurate measurements.[4]

  • Quenching: Some molecules can absorb the energy from the excited this compound, preventing it from fluorescing (quenching).[13]

  • Solution: High-Performance Liquid Chromatography (HPLC) is an effective technique to separate this compound from its parent drug, Idarubicin, and other potentially interfering metabolites before fluorescence detection.[1][2] This ensures that the measured signal is specific to this compound.

Troubleshooting Guides

Problem: High Signal-to-Noise Ratio

This workflow outlines a systematic approach to diagnosing and resolving a high signal-to-noise ratio in your this compound fluorescence assay.

G Troubleshooting High Signal-to-Noise Ratio start Start: High S/N Ratio check_autofluorescence Measure Autofluorescence (Unstained Control) start->check_autofluorescence autofluorescence_high Autofluorescence High? check_autofluorescence->autofluorescence_high implement_autofluorescence_solutions Implement Solutions: - Pre-photobleaching - Use spectral unmixing - Use background subtraction autofluorescence_high->implement_autofluorescence_solutions Yes check_reagent_background Check Reagent Background (Blank Sample) autofluorescence_high->check_reagent_background No implement_autofluorescence_solutions->check_reagent_background reagent_background_high Reagent Background High? check_reagent_background->reagent_background_high use_pure_reagents Use High-Purity, Fluorescence-Free Reagents reagent_background_high->use_pure_reagents Yes optimize_instrument Optimize Instrument Settings: - Reduce gain/exposure - Check filter sets reagent_background_high->optimize_instrument No use_pure_reagents->optimize_instrument end End: Improved S/N Ratio optimize_instrument->end

Caption: Troubleshooting workflow for high signal-to-noise ratio.

Problem: Weak or No Signal

This decision tree helps to identify the cause of a weak or absent fluorescence signal.

G Troubleshooting Weak or No Signal start Start: Weak/No Signal check_instrument Verify Instrument Settings: - Correct wavelengths? - Light source on? - Detector on? start->check_instrument instrument_ok Instrument OK? check_instrument->instrument_ok fix_instrument Correct Instrument Settings instrument_ok->fix_instrument No check_sample_prep Review Sample Preparation: - Correct dilutions? - High recovery rate? instrument_ok->check_sample_prep Yes fix_instrument->start sample_prep_ok Sample Prep OK? check_sample_prep->sample_prep_ok optimize_sample_prep Optimize Sample Preparation Protocol sample_prep_ok->optimize_sample_prep No check_photobleaching Assess Photobleaching: - Signal fades over time? sample_prep_ok->check_photobleaching Yes optimize_sample_prep->start photobleaching_issue Photobleaching? check_photobleaching->photobleaching_issue implement_antifade Implement Antifade Measures: - Reduce light exposure - Use antifade reagents photobleaching_issue->implement_antifade Yes end End: Signal Restored photobleaching_issue->end No implement_antifade->end

Caption: Decision tree for troubleshooting weak or no signal.

Quantitative Data

Table 1: Spectral Properties of Idarubicin and this compound

CompoundExcitation Max (λex)Emission Max (λem)Stokes Shift
Idarubicin~470-487 nm[1][2]~547-580 nm[1][2]~77-110 nm
This compound~470 nm[2]~580 nm[2]~110 nm

Table 2: Physicochemical and Fluorescence Properties

PropertyIdarubicinThis compoundNotes
Molar Extinction Coefficient (ε) Not widely reportedNot widely reportedCrucial for quantitative analysis.
Quantum Yield (Φ) 9%[14]Not widely reportedRepresents the efficiency of fluorescence.
Molecular Weight 497.5 g/mol 499.51 g/mol [15]

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma for HPLC-FL Analysis

This protocol is adapted from a method for determining Idarubicin concentrations and is applicable for this compound.[1]

  • Sample Collection: Collect blood samples in heparinized tubes and centrifuge to separate the plasma.

  • Spiking: To 0.5 mL of plasma, add the this compound standard to create a calibration curve. Add an appropriate internal standard.

  • Vortexing: Vortex the mixture for 30 seconds.

  • Acidification: Add 0.5 mL of 0.1 M HCl and vortex for another 30 seconds.

  • Extraction: Perform solid-phase extraction (SPE) using a C18 cartridge to isolate the analyte.

  • Elution: Elute the analyte from the SPE cartridge with an appropriate solvent.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness and reconstitute the residue in the mobile phase for HPLC injection.

Protocol 2: HPLC with Fluorescence Detection

This protocol provides a general framework for the separation and detection of this compound.[1][2]

  • HPLC System: Use a system equipped with a fluorescence detector.

  • Column: A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1] A Cyanopropyl column has also been shown to be effective.[2]

  • Mobile Phase: A typical mobile phase is a mixture of acetonitrile (B52724) and 0.1% formic acid in water, run in an isocratic mode.[1]

  • Flow Rate: Set the flow rate to approximately 1 mL/min.

  • Column Temperature: Maintain the column at a constant temperature, for example, 30°C.[1]

  • Fluorescence Detection: Set the fluorescence detector to an excitation wavelength of ~487 nm and an emission wavelength of ~547 nm.[1]

  • Injection Volume: Inject a suitable volume of the reconstituted sample (e.g., 20 µL).

  • Data Analysis: Integrate the peak corresponding to this compound and quantify the concentration using the calibration curve.

References

Technical Support Center: Addressing Batch-to-Batch Variability of Synthetic Idarubicinol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic Idarubicinol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common issues related to the batch-to-batch variability of synthetic this compound.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered with synthetic this compound, ensuring more consistent and reliable experimental outcomes.

Issue 1: Inconsistent Biological Activity Observed Between Batches

Question: We are observing significant variations in the efficacy of different batches of synthetic this compound in our cell-based assays. What could be the underlying cause?

Answer: Inconsistent biological activity is a primary concern arising from batch-to-batch variability. Several factors can contribute to this issue:

  • Purity Profile Differences: The most common cause is the presence of varying levels and types of impurities. These can include unreacted starting materials, by-products from the synthesis, or degradation products. Some impurities may have antagonistic or synergistic effects, altering the overall biological response.

  • Presence of Isomers: The synthesis of this compound can potentially lead to the formation of stereoisomers, which may exhibit different biological activities. Inconsistent separation and purification can result in batches with varying isomeric ratios.

  • Residual Solvents: Solvents used in the final purification steps can remain in the final product. Different levels of residual solvents might affect the solubility and bioavailability of the compound in your assays.

  • Degradation: this compound, like other anthracyclines, can be sensitive to light, temperature, and pH. Improper storage or handling can lead to degradation, reducing the concentration of the active compound.

Troubleshooting Steps:

  • Comprehensive Purity Analysis:

    • Perform High-Performance Liquid Chromatography (HPLC) analysis on all new batches to determine the purity and identify any unknown peaks. Compare the chromatograms of different batches to spot variations.

    • Use Mass Spectrometry (MS) to confirm the identity of the main peak as this compound and to get mass information on any impurity peaks.

  • Quantification of Active Compound:

    • Use a validated analytical method, such as quantitative Nuclear Magnetic Resonance (qNMR) or a calibrated HPLC method with a certified reference standard, to accurately determine the concentration of this compound in each batch.

  • Assess for Degradation:

    • If a batch has been stored for an extended period, re-analyze its purity to check for the emergence of degradation products.

  • Review Storage and Handling Procedures:

    • Ensure that all batches are stored under the recommended conditions (e.g., protected from light, at the correct temperature) and that stock solutions are prepared fresh and handled consistently.

Issue 2: Unexpected Peaks Observed in HPLC Analysis

Question: Our HPLC analysis of a new batch of synthetic this compound shows several unexpected peaks that were not present in previous batches. What are these, and how should we address this?

Answer: The presence of unexpected peaks in an HPLC chromatogram indicates the presence of impurities. These can be categorized as follows:

  • Process-Related Impurities: These are substances that originate from the manufacturing process and can include:

    • Unreacted Starting Materials or Intermediates: Incomplete reactions can leave residual starting materials or intermediates in the final product.

    • By-products: Side reactions occurring during the synthesis can generate unwanted compounds. For anthracyclines, these can include products of over-oxidation, demethylation, or incomplete glycosylation.

  • Degradation Products: As mentioned previously, this compound can degrade under certain conditions.

  • Reagent-Related Impurities: Impurities originating from the reagents, catalysts, or solvents used in the synthesis.

Troubleshooting Steps:

  • Characterize the Impurities:

    • Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weights of the unknown peaks. This can provide clues as to their identity (e.g., a mass corresponding to a known intermediate or a degradation product).

    • If a significant impurity is present, preparative HPLC may be necessary to isolate it for further characterization by techniques like NMR.

  • Review the Certificate of Analysis (CoA):

    • Compare the impurity profile on the CoA provided by the supplier with your own analytical data.

  • Consult the Supplier:

    • Contact the supplier's technical support with your findings. They may have information on the identity of common impurities in their process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for assessing the purity of synthetic this compound?

A1: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and reliable method for assessing the purity of synthetic this compound. For identity confirmation and impurity characterization, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. Quantitative NMR (qNMR) can be used for accurate concentration determination without the need for an identical reference standard.

Q2: What are the typical acceptance criteria for the purity of synthetic this compound for research use?

A2: While specific acceptance criteria can vary depending on the application, a general guideline for research-grade synthetic this compound is a purity of ≥95% as determined by HPLC. For more sensitive applications, a purity of ≥98% is often preferred.

Q3: How should synthetic this compound be stored to minimize degradation?

A3: Synthetic this compound should be stored as a solid in a tightly sealed container, protected from light, and at a low temperature (typically -20°C). Solutions should be prepared fresh for each experiment. If storage of solutions is necessary, they should be stored in the dark at -20°C or -80°C for a limited time.

Q4: Can different batches of synthetic this compound have different colors, and is this a cause for concern?

A4: Synthetic this compound is typically a colored solid. While slight variations in the exact hue can occur due to differences in crystal size or residual solvents, a significant color difference between batches could indicate the presence of a major impurity or degradation and should be investigated with the analytical methods described above.

Data Presentation

Table 1: Typical Quality Control Specifications for Synthetic this compound

ParameterMethodTypical Specification
AppearanceVisualRed to Orange Crystalline Solid
Purity (by HPLC)HPLC-UV≥ 95%
IdentityMS, NMRConforms to structure
Residual SolventsGC-HSVaries by solvent, typically <0.5%
Water ContentKarl Fischer Titration< 1.0%

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Objective: To determine the purity of synthetic this compound and to identify the presence of any impurities.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of 254 nm.

    • Sample Preparation: Prepare a 1 mg/mL solution of synthetic this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • Analysis: Inject a small volume (e.g., 10 µL) of the sample. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

  • Objective: To confirm the molecular weight of synthetic this compound and to obtain mass information for any impurities.

  • Methodology:

    • LC System: Use the same HPLC conditions as described above.

    • MS Detector: An electrospray ionization (ESI) source in positive ion mode.

    • Analysis: The mass spectrum of the main peak should correspond to the expected molecular weight of this compound. The mass spectra of any impurity peaks can be used to help identify them.

Mandatory Visualization

G cluster_0 Troubleshooting Workflow for Batch-to-Batch Variability start Inconsistent Experimental Results Observed qc_check Perform QC on New Batch (HPLC, LC-MS) start->qc_check compare_data Compare Data with Previous Batches and CoA qc_check->compare_data data_consistent Data Consistent? compare_data->data_consistent investigate_assay Investigate Assay Protocol and Conditions data_consistent->investigate_assay Yes data_inconsistent Data Inconsistent data_consistent->data_inconsistent No end Consistent Results Achieved investigate_assay->end identify_issue Identify Source of Variability data_inconsistent->identify_issue purity_issue Purity/Impurity Profile identify_issue->purity_issue concentration_issue Incorrect Concentration identify_issue->concentration_issue degradation_issue Degradation identify_issue->degradation_issue new_batch Request New Batch from Supplier purity_issue->new_batch normalize Normalize Concentration concentration_issue->normalize degradation_issue->new_batch remediate Remediate Issue normalize->end new_batch->end G cluster_1 Simplified Signaling Pathway of this compound This compound This compound cell_membrane Cell Membrane This compound->cell_membrane Enters Cell topo_ii Topoisomerase II This compound->topo_ii Inhibits dna Nuclear DNA cell_membrane->dna Intercalates dna_damage DNA Strand Breaks dna->dna_damage topo_ii->dna_damage Leads to apoptosis Apoptosis dna_damage->apoptosis

Validation & Comparative

A Comparative Analysis of Idarubicinol and Daunorubicinol Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer chemotherapy, the anthracycline antibiotics idarubicin (B193468) and daunorubicin (B1662515) are potent agents, primarily used in the treatment of hematological malignancies. Their clinical efficacy is intrinsically linked to their metabolism into active alcohol derivatives, idarubicinol and daunorubicinol (B1669839), respectively. This guide provides a detailed comparison of the cytotoxic profiles of these two key metabolites, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound, the primary metabolite of idarubicin, demonstrates significantly greater cytotoxic potency compared to daunorubicinol, the metabolite of daunorubicin. While direct head-to-head in vitro studies are limited, available data indicates that this compound retains a cytotoxic profile comparable to its parent drug, idarubicin. In contrast, daunorubicinol exhibits substantially lower toxicity than its parent compound, daunorubicin. This difference in cytotoxic activity is a critical factor in the therapeutic window and efficacy of their respective parent drugs.

Quantitative Cytotoxicity Data

The following tables summarize the available in vitro cytotoxicity data for this compound and daunorubicinol, primarily presented as IC50 values (the concentration of a substance that inhibits a biological process by 50%). It is important to note that the data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions and cell lines.

Table 1: Comparative Cytotoxicity of Idarubicin and its Metabolite, this compound

CompoundCell LineIC50 (ng/mL)Assay
IdarubicinMCF-7 (Breast Cancer)3.3 ± 0.4Not Specified
This compoundMCF-7 (Breast Cancer)3.6 ± 0.7Not Specified

Table 2: Comparative Cytotoxicity of Daunorubicin and its Metabolite, Daunorubicinol

CompoundCell TypeIC50 (µM)Assay
DaunorubicinRat Neonatal Cardiomyocytes4 ± 1Not Specified
DaunorubicinolRat Neonatal Cardiomyocytes17 ± 4Not Specified

One study has noted that the IC50 value for daunorubicinol was more than 10-fold higher than that of idarubicin and this compound, highlighting the significantly lower potency of daunorubicinol.[1]

Mechanism of Action: A Shared Pathway

This compound and daunorubicinol are believed to exert their cytotoxic effects through mechanisms similar to their parent anthracyclines. The primary modes of action include:

  • DNA Intercalation: The planar ring structures of these molecules insert between DNA base pairs, disrupting the normal helical structure and interfering with DNA replication and transcription.[2][3]

  • Topoisomerase II Inhibition: They form a stable complex with DNA and the enzyme topoisomerase II, preventing the re-ligation of DNA strands after they have been cleaved. This leads to the accumulation of double-strand breaks and ultimately triggers apoptosis (programmed cell death).[2][3]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety in their structure can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids, further contributing to cell death.[2][3]

The following diagram illustrates the general cytotoxic signaling pathway for these anthracycline metabolites.

Cytotoxicity_Pathway cluster_cell Cancer Cell Metabolite This compound / Daunorubicinol DNA Nuclear DNA Metabolite->DNA Intercalation TopoII Topoisomerase II Metabolite->TopoII Inhibition Mitochondria Mitochondria Metabolite->Mitochondria Redox Cycling Apoptosis Apoptosis DNA->Apoptosis DNA Damage Response TopoII->DNA Prevents re-ligation ROS Reactive Oxygen Species (ROS) ROS->DNA Oxidative Damage Mitochondria->ROS

General cytotoxic mechanism of anthracycline metabolites.

Experimental Protocols

The determination of cytotoxic activity is predominantly carried out using in vitro cell-based assays. A standard methodology for assessing the IC50 values is the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the concentration of a compound that inhibits cell proliferation by 50%.

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of the test compound (e.g., this compound or Daunorubicinol) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plate is then incubated for a few hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to an untreated control. The IC50 value is then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram outlines the general workflow for a cytotoxicity assay.

Cytotoxicity_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 add_compound Add varying concentrations of test compound incubate1->add_compound incubate2 Incubate for 24-72 hours add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Measure absorbance with plate reader add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for a typical in vitro cytotoxicity assay.

Conclusion

The available evidence strongly suggests that this compound is a more potent cytotoxic agent than daunorubicinol. This compound's cytotoxicity is comparable to its highly active parent drug, idarubicin, while daunorubicinol is significantly less toxic than its parent, daunorubicin. These differences in the cytotoxic profiles of the primary metabolites likely contribute to the observed differences in the therapeutic efficacy and toxicity of idarubicin and daunorubicin in clinical practice. Further direct comparative studies under standardized conditions would be beneficial to more precisely quantify the cytotoxic potency of these two important anthracycline metabolites.

References

Navigating the Analytical Maze: A Comparative Guide to HPLC Methods for Idarubicinol Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of idarubicinol, the major active metabolite of the anticancer drug idarubicin (B193468), in biological matrices is paramount for pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose. This guide provides an objective comparison of validated HPLC methods, presenting supporting experimental data and detailed protocols to aid in the selection of the most appropriate methodology for your research needs.

Performance Comparison of Validated HPLC Methods

The selection of an HPLC method for this compound bioanalysis is a critical decision influenced by factors such as the required sensitivity, the nature of the biological matrix, and available equipment. Below is a summary of quantitative data from various validated methods to facilitate a direct comparison.

ParameterMethod 1: HPLC with Fluorescence DetectionMethod 2: HPLC with Photometric Detection
Biological Matrix Human Plasma and UrineHuman Plasma
Sample Preparation Solid-Phase Extraction (C18 cartridges)[1]Liquid-Liquid Extraction (chloroform-1-heptanol)[2]
Linearity Range 0.1 - 50 ng/mL (Plasma)[3]5 - 100 ng/mL[2]
Limit of Quantification (LOQ) 0.4 ng/mL[4]Not explicitly stated, but detection limit is < 0.2 ng/mL for similar compounds[1]
Recovery > 80.3%[1]> 83%[2]
Intra-assay Precision (% CV) 5.9% (>1 ng/mL), 10.8% (<1 ng/mL)[1]< 8% (Relative Standard Deviation)[2]
Inter-assay Precision (% CV) 5.8%[1]Not explicitly stated
Detector Fluorescence (Excitation: 470 nm, Emission: 580 nm)[1]Photometric (484 nm)[2]

Experimental Protocols: A Closer Look

Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Here, we provide a comprehensive overview of the experimental protocols for the two compared HPLC methods.

Method 1: HPLC with Fluorescence Detection

This method is characterized by its high sensitivity and specificity, making it suitable for studies requiring the detection of low concentrations of this compound.

Sample Preparation (Solid-Phase Extraction):

  • Plasma or urine samples are loaded onto C18 bonded silica (B1680970) solid-phase extraction cartridges.[1]

  • Interfering substances are washed from the cartridges.

  • This compound is eluted from the cartridges using an appropriate organic solvent.

  • The eluate is evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the HPLC system.

Chromatographic Conditions:

  • Column: Cyanopropyl column (25 cm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A suitable isocratic or gradient mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724), methanol) is used to achieve separation.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: Fluorescence detection is employed with an excitation wavelength of approximately 470 nm and an emission wavelength of 580 nm.[1]

Method 2: HPLC with Photometric (UV-Vis) Detection

This method offers a robust and widely accessible alternative to fluorescence detection.

Sample Preparation (Liquid-Liquid Extraction):

  • Plasma samples are buffered to an alkaline pH (e.g., pH 8.1).[2]

  • The buffered plasma is extracted with a mixture of chloroform (B151607) and 1-heptanol (B7768884) (9:1, v/v).[2][5]

  • The organic layer containing this compound is separated.

  • The analyte is then back-extracted into an acidic aqueous solution (e.g., 0.1 M phosphoric acid).[2][5]

  • This acidic solution is then injected into the HPLC system.

Chromatographic Conditions:

  • Column: A reversed-phase column such as LiChrosorb RP-2 (5 µm particle size).[2]

  • Mobile Phase: A mixture of acetonitrile and water, acidified with phosphoric acid, is used for separation.[6]

  • Flow Rate: Maintained at a constant rate to ensure reproducible retention times.

  • Detection: Photometric detection is performed at a wavelength of 484 nm.[2]

Visualizing the Workflow

To provide a clearer understanding of the analytical process, the following diagrams illustrate the experimental workflows for the described HPLC methods.

HPLC_Workflow_SPE cluster_prep Sample Preparation (Solid-Phase Extraction) cluster_analysis HPLC Analysis plasma Plasma/Urine Sample spe C18 SPE Cartridge (Load, Wash, Elute) plasma->spe evap Evaporation & Reconstitution spe->evap hplc HPLC System (Cyanopropyl Column) evap->hplc Inject detector Fluorescence Detector (Ex: 470 nm, Em: 580 nm) hplc->detector data Data Acquisition & Analysis detector->data HPLC_Workflow_LLE cluster_prep Sample Preparation (Liquid-Liquid Extraction) cluster_analysis HPLC Analysis plasma Plasma Sample (Buffered) lle Liquid-Liquid Extraction (Chloroform-Heptanol) plasma->lle back_extraction Back-Extraction (Phosphoric Acid) lle->back_extraction hplc HPLC System (Reversed-Phase Column) back_extraction->hplc Inject detector Photometric Detector (484 nm) hplc->detector data Data Acquisition & Analysis detector->data

References

Unraveling the Cross-Resistance Profile of Idarubicinol-Resistant Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance is a primary obstacle in cancer chemotherapy. Idarubicinol, the major active metabolite of the anthracycline idarubicin (B193468), plays a crucial role in the treatment of hematological malignancies. However, the development of resistance to this compound can lead to cross-resistance to other chemotherapeutic agents, limiting treatment options. This guide provides an objective comparison of the cross-resistance profile of this compound-resistant cells with other cancer therapies, supported by experimental data and detailed methodologies.

Comparative Cytotoxicity of Anthracyclines

The development of resistance to this compound is often associated with the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which actively effluxes a wide range of xenobiotics from the cell.[1][2] This mechanism can confer cross-resistance to other structurally and functionally related drugs. The following tables summarize the in vitro cytotoxicity of idarubicin, this compound, and other anthracyclines against sensitive and resistant cancer cell lines. The resistance index (RI), calculated as the ratio of the IC50 of the resistant cell line to that of the sensitive parent cell line, quantifies the level of resistance.

Cell LineDrugIC50 (Sensitive)IC50 (Resistant)Resistance Index (RI)Reference
K562 (Human Leukemia) Daunorubicin (B1662515)21.7 ± 5.6 nMNot specified, but induced P-gp expression-[3]
Idarubicin4.7 ± 1.3 nMNot specified, did not induce P-gp expression-[3]
LoVo (Human Colon Carcinoma) Daunorubicin--101-112[4]
Idarubicin--20-23[4]
RPMI 8226-S (Human Multiple Myeloma) Idarubicin---[1]
This compound---[1]
Daunorubicin---[1]
Doxorubicin (B1662922)---[1]

Table 1: Cross-Resistance in Idarubicin-Selected Cell Lines.

Cell LineDrugIC50 (Sensitive)IC50 (Resistant)Resistance Index (RI)Reference
NIH-3T3 (Parental) Idarubicin--1.8
This compound--7.8
Doxorubicin--12.3
Doxorubicinol--18.9

Table 2: Cross-Resistance in MDR1-Transfected NIH-3T3 Cells.

Experimental Protocols

Development of this compound-Resistant Cell Lines

A common method for developing drug-resistant cell lines is through continuous exposure to escalating concentrations of the selective agent.[5]

Protocol:

  • Determine the initial IC50: Culture the parental sensitive cell line (e.g., K562) and determine the initial half-maximal inhibitory concentration (IC50) of this compound using a standard cytotoxicity assay (e.g., MTT assay).

  • Initial drug exposure: Culture the parental cells in a medium containing this compound at a concentration corresponding to the IC10 or IC20.

  • Monitor and subculture: Maintain the cells in the drug-containing medium, changing the medium every 2-3 days. Monitor the cells for signs of recovery and proliferation.

  • Stepwise dose escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in the culture medium. A 1.5- to 2-fold increase at each step is recommended.[5]

  • Characterize resistance: At various stages, and once a significantly resistant cell line is established (typically >10-fold increase in IC50), perform cytotoxicity assays to determine the new IC50 and calculate the resistance index.

  • Confirm mechanism: Analyze the resistant cell line for the overexpression of resistance-associated proteins, such as P-glycoprotein, using techniques like Western blotting or flow cytometry.

  • Cryopreservation: Cryopreserve aliquots of the resistant cells at different stages of resistance development for future experiments.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7]

Protocol:

  • Cell Seeding: Seed the sensitive and resistant cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a final volume of 100 µL of culture medium. Incubate the plates overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Drug Treatment: Prepare serial dilutions of the chemotherapeutic agents (this compound, idarubicin, daunorubicin, doxorubicin, etc.) in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Determine the IC50 value, the concentration of the drug that inhibits cell growth by 50%, by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualization of Key Processes

Experimental Workflow: Development and Characterization of Resistant Cells

The following diagram illustrates the workflow for establishing and characterizing this compound-resistant cell lines.

G cluster_0 Development of Resistant Cell Line cluster_1 Characterization of Resistance start Parental Sensitive Cell Line (e.g., K562) ic50_initial Determine Initial IC50 (MTT Assay) start->ic50_initial exposure Continuous Exposure to Increasing this compound Concentrations ic50_initial->exposure selection Selection and Expansion of Surviving Cells exposure->selection selection->exposure Stepwise Increase resistant_line Established this compound- Resistant Cell Line selection->resistant_line ic50_resistant Determine Resistant IC50 (MTT Assay) resistant_line->ic50_resistant mechanism Investigate Resistance Mechanism (e.g., P-gp Expression via Western Blot) resistant_line->mechanism cross_resistance Assess Cross-Resistance to Other Drugs ic50_resistant->cross_resistance

Caption: Workflow for developing and characterizing this compound-resistant cells.

Signaling Pathway: P-glycoprotein Mediated Drug Efflux

Overexpression of P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a major mechanism of multidrug resistance. The diagram below illustrates the role of P-gp in the efflux of anthracyclines like this compound.

G cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pgp P-glycoprotein (P-gp) (ABCB1) ADP ADP + Pi Pgp->ADP Drug_out This compound (Effluxed) Pgp->Drug_out Transport Drug_in This compound Drug_in->Pgp Binding DNA DNA Drug_in->DNA Intercalation Topoisomerase Topoisomerase II Drug_in->Topoisomerase Inhibition ATP ATP ATP->Pgp Hydrolysis Apoptosis Apoptosis DNA->Apoptosis Topoisomerase->Apoptosis

Caption: P-gp mediated efflux of this compound leading to reduced apoptosis.

References

Idarubicin vs. Idarubicinol: A Comparative Analysis of Topoisomerase II Cleavage Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Idarubicin and its primary metabolite, Idarubicinol, focusing on their effects on topoisomerase II cleavage. Both compounds are potent anthracycline chemotherapeutic agents that play a crucial role in the treatment of various cancers, particularly acute myeloid leukemia. Their primary mechanism of action involves the inhibition of topoisomerase II, an essential enzyme for DNA replication and repair. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms and experimental workflows.

Executive Summary

Idarubicin and its metabolite, this compound, are both potent inducers of topoisomerase II-mediated DNA cleavage. Experimental data indicates that they exhibit comparable cytotoxic potency against cancer cell lines. Both molecules function as topoisomerase II poisons, stabilizing the covalent complex between the enzyme and DNA, which leads to double-strand breaks and subsequent cell death. Studies have shown that both Idarubicin and this compound predominantly form cleavable complexes with the topoisomerase IIα isoform.

Data Presentation

The following table summarizes the cytotoxic potency of Idarubicin and this compound against human cancer cell lines. While not a direct measure of enzymatic inhibition, cytotoxicity is a critical downstream indicator of the compounds' ability to induce lethal topoisomerase II-mediated DNA damage.

CompoundCell LineAssay TypeIC50 ValueReference
Idarubicin MCF-7 (Breast Cancer)Monolayer Cytotoxicity3.3 ± 0.4 ng/mL[1]
This compound MCF-7 (Breast Cancer)Monolayer Cytotoxicity3.6 ± 0.7 ng/mL[1]
Idarubicin K562 (Leukemia)CytotoxicityEquipotent to this compound[2]
This compound K562 (Leukemia)CytotoxicityEquipotent to Idarubicin[2]

Mechanism of Action: Topoisomerase II Poisoning

Idarubicin and this compound exert their cytotoxic effects by acting as topoisomerase II poisons.[2] They intercalate into DNA and stabilize the topoisomerase II-DNA cleavage complex, an intermediate in the enzyme's catalytic cycle.[2] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks, cell cycle arrest, and ultimately, apoptosis.

Topoisomerase_II_Inhibition_Pathway cluster_0 Cellular Environment Idarubicin Idarubicin / this compound CleavageComplex Topoisomerase II- DNA Cleavage Complex Idarubicin->CleavageComplex Stabilizes DNA Nuclear DNA TopoII Topoisomerase II DNA->TopoII Binds TopoII->CleavageComplex Forms DSB DNA Double-Strand Breaks CleavageComplex->DSB Accumulation CellCycleArrest Cell Cycle Arrest DSB->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Mechanism of Topoisomerase II Poisoning by Idarubicin and this compound.

Experimental Protocols

A key method for quantifying the formation of topoisomerase II-DNA cleavage complexes induced by drugs like Idarubicin and this compound is the Trapped in Agarose (B213101) DNA Immunostaining (TARDIS) assay .[2] This technique allows for the detection and quantification of these complexes at the single-cell level.

TARDIS Assay Protocol

Objective: To quantify and compare the formation of topoisomerase IIα-DNA cleavage complexes in K562 human leukemia cells following treatment with Idarubicin or this compound.[2]

Materials:

  • K562 human leukemia cells

  • Idarubicin and this compound

  • Low melting point agarose

  • Lysis buffer (high salt and detergent)

  • Primary antibody: anti-topoisomerase IIα

  • Secondary antibody: fluorescently labeled (e.g., FITC-conjugated)

  • Microscope slides

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat K562 cells with varying concentrations of Idarubicin or this compound for a specified duration.

  • Cell Embedding: Harvest the cells and embed them in low melting point agarose on a microscope slide.

  • Lysis: Lyse the embedded cells using a high-salt and detergent lysis buffer to remove cellular proteins not covalently bound to DNA.

  • Antibody Incubation: Incubate the slides with a primary antibody specific for topoisomerase IIα.

  • Secondary Antibody Incubation: Following washing, incubate the slides with a fluorescently labeled secondary antibody that binds to the primary antibody.

  • Microscopy and Quantification: Visualize the fluorescently labeled topoisomerase IIα-DNA complexes using a fluorescence microscope. The fluorescence intensity of individual nuclei is quantified to determine the level of complex formation.

TARDIS_Assay_Workflow cluster_workflow TARDIS Assay Experimental Workflow start Start: K562 Cells treatment Treat cells with Idarubicin or this compound start->treatment embed Embed cells in agarose on slides treatment->embed lyse Lyse cells to remove non-covalently bound proteins embed->lyse primary_ab Incubate with primary antibody (anti-Topo IIα) lyse->primary_ab secondary_ab Incubate with fluorescent secondary antibody primary_ab->secondary_ab visualize Visualize and quantify fluorescence per nucleus secondary_ab->visualize end End: Comparative Data visualize->end

Workflow for the TARDIS (Trapped in Agarose DNA Immunostaining) Assay.

Comparative Performance

Studies utilizing the TARDIS assay have demonstrated that both Idarubicin and its metabolite, this compound, effectively induce the formation of topoisomerase IIα cleavable complexes in K562 cells at clinically relevant concentrations.[2] The equipotent cytotoxicity observed in cell-based assays suggests that this compound retains the potent anti-cancer activity of its parent compound.[1][2] Furthermore, both compounds have shown efficacy in overcoming topoisomerase II-related multidrug resistance to a greater extent than other anthracyclines like daunorubicin (B1662515).[3] A notable finding is the persistence of topoisomerase IIα cleavable complexes even after the removal of Idarubicin, suggesting that the longevity of these complexes may contribute to its high efficacy.[2]

References

A Head-to-Head In Vitro Comparison: Idarubicinol vs. Epirubicin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anthracycline chemotherapeutics, both Idarubicinol, the active metabolite of Idarubicin (B193468), and Epirubicin (B1671505) are prominent agents utilized in cancer therapy. While sharing a common lineage, their subtle structural differences translate into distinct pharmacological profiles. This guide provides a detailed in vitro comparison of this compound and Epirubicin, offering researchers and drug development professionals a comprehensive overview supported by experimental data.

Mechanism of Action: A Shared Path to Cytotoxicity

Both this compound and Epirubicin exert their cytotoxic effects primarily through a similar mechanism of action common to anthracyclines.[1][2][3] The core process involves the intercalation of the drug molecules into the DNA double helix, leading to the inhibition of DNA and RNA synthesis.[3][4][5] This intercalation stabilizes the complex between DNA and topoisomerase II, an enzyme crucial for DNA replication and repair.[2][3] By preventing the re-ligation of DNA strands after they have been cleaved by topoisomerase II, these agents induce DNA double-strand breaks, which subsequently trigger cell cycle arrest and apoptosis.[2][3] Additionally, the generation of reactive oxygen species (ROS) contributes to their cytotoxic activity.[3]

Idarubicin, the parent compound of this compound, is noted for its high lipophilicity, which facilitates rapid cellular uptake.[6] Its metabolite, this compound, retains significant antitumor activity and has a longer half-life than the parent drug.[6] Epirubicin, a stereoisomer of doxorubicin (B1662922), also effectively inhibits nucleic acid synthesis and triggers DNA damage.[4][5]

Comparative Cytotoxicity: In Vitro Potency

The in vitro cytotoxicity of this compound and Epirubicin has been evaluated across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for potency. The following table summarizes available IC50 data from in vitro studies. It is important to note that much of the direct comparative data with Epirubicin involves Idarubicin, the parent drug of this compound.

Cell LineCompoundIC50 ValueReference(s)
MCF-7 (Breast Cancer)This compound3.6 ± 0.7 ng/mL[7]
MCF-7 (Breast Cancer)Idarubicin3.3 ± 0.4 ng/mL[7][8]
U-87 (Glioma)Epirubicin6.3 µM[9]
Rat Prostate Carcinoma (Androgen-Insensitive)IdarubicinMore effective than Epirubicin[10]
KB-V1 (Multidrug-Resistant)Idarubicin~25-fold more active than Epirubicin[10]

Note: Direct comparative IC50 values for this compound and Epirubicin in the same study are limited in the available literature. The data for Idarubicin is included to provide a relevant comparison within the same drug family.

Signaling Pathways and Cellular Fate

The interaction of this compound and Epirubicin with cellular machinery culminates in the activation of specific signaling pathways that determine the cell's fate. The following diagram illustrates the general mechanism of action for these anthracyclines.

Anthracycline_Mechanism General Mechanism of Action for this compound and Epirubicin Anthracycline This compound / Epirubicin CellMembrane Cellular Uptake Anthracycline->CellMembrane ROS Reactive Oxygen Species (ROS) Generation Anthracycline->ROS DNA DNA Intercalation CellMembrane->DNA TopoII Topoisomerase II Inhibition DNA->TopoII DSB DNA Double-Strand Breaks TopoII->DSB CellCycleArrest Cell Cycle Arrest (S and G2/M phases) DSB->CellCycleArrest Apoptosis Apoptosis ROS->Apoptosis CellCycleArrest->Apoptosis

Caption: General signaling pathway of this compound and Epirubicin.

Experimental Protocols

To facilitate reproducible research, detailed experimental protocols are essential. Below are representative methodologies for key in vitro assays used to compare this compound and Epirubicin.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, U-87) in a 96-well plate at a density of 5 x 10^4 cells/mL and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with varying concentrations of this compound or Epirubicin for specific time periods (e.g., 24, 48, 72 hours).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound or Epirubicin at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow

The following diagram outlines a typical workflow for the in vitro comparison of this compound and Epirubicin.

Experimental_Workflow In Vitro Comparison Workflow Start Start CellCulture Cell Line Culture (e.g., MCF-7) Start->CellCulture DrugPreparation Prepare Drug Solutions (this compound & Epirubicin) Start->DrugPreparation Cytotoxicity Cytotoxicity Assay (MTT) CellCulture->Cytotoxicity DrugPreparation->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle DataAnalysis Data Analysis & Comparison Apoptosis->DataAnalysis CellCycle->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: A typical experimental workflow for comparing cytotoxic agents.

Conclusion

In vitro evidence suggests that both this compound and Epirubicin are potent cytotoxic agents that function through established anthracycline mechanisms. Direct comparative studies highlight that Idarubicin, the parent of this compound, is significantly more potent than Epirubicin in certain cancer cell lines, particularly in multidrug-resistant models.[10] The higher lipophilicity and the potent, long-lasting activity of its metabolite, this compound, are likely contributing factors. Further head-to-head in vitro studies focusing specifically on this compound and Epirubicin across a broader range of cancer cell lines would be beneficial to fully elucidate their comparative efficacy and to guide future clinical applications.

References

Validating the Role of Specific Enzymes in Idarubicinol Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the key enzymes involved in the metabolic conversion of the anthracycline chemotherapeutic agent, idarubicin (B193468), to its active metabolite, idarubicinol. The formation of this compound is a critical step influencing both the therapeutic efficacy and the cardiotoxic side effects of idarubicin. Understanding the specific roles of the enzymes responsible for this biotransformation is paramount for developing strategies to mitigate toxicity and improve therapeutic outcomes. This document presents supporting experimental data, detailed methodologies, and visual representations of the metabolic pathways and experimental workflows.

Executive Summary

The primary metabolic pathway of idarubicin in humans is the reduction of its C-13 carbonyl group to form this compound.[1] This reaction is predominantly catalyzed by members of two superfamilies of cytosolic enzymes: the aldo-keto reductases (AKRs) and the carbonyl reductases (CBRs).[1] Experimental evidence has identified three key enzymes involved in this process:

  • Aldo-Keto Reductase 1C3 (AKR1C3)

  • Carbonyl Reductase 1 (CBR1)

  • Aldo-Keto Reductase 1B10 (AKR1B10)

This guide will compare the roles of these enzymes based on their kinetic efficiencies, cellular activities, and susceptibility to inhibition. While the metabolism of other anthracyclines like doxorubicin (B1662922) and daunorubicin (B1662515) has been extensively studied, the specific contributions of each reductase in idarubicin metabolism are still an area of active investigation.[1][2]

Data Presentation

Table 1: Comparison of Enzyme Kinetics for Anthracycline Reduction
EnzymeSubstrateK_m_ (µM)V_max_ (nmol/min/mg)k_cat_/K_m_ (min⁻¹mM⁻¹)Citation
AKR1B10 Idarubicin 461 ± 90 460.23 ± 28.12 35.94 [3]
AKR1B10Daunorubicin9317 ± 2250837.42 ± 81.393.24[3]
CBR1 (V88 isoform)Daunorubicin-181 ± 13-
CBR1 (I88 isoform)Daunorubicin-121 ± 12-
Cbr1 (murine)Doxorubicin1700 ± 4000.44 ± 0.04 (k_cat_, min⁻¹)-[4]
AKR1C3 (murine)Doxorubicin---[4]
Table 2: Cellular Metabolism and Inhibition of this compound Formation
Cell LineDominant Enzyme(s)InhibitorIC₅₀ (µM)Key FindingsCitation
HepG2High AKR1C3Ranirestat 0.4 Ranirestat is a potent inhibitor, suggesting a major role for AKR1C3 in this cell line.[1][5]
HEK293Dominant CBR1/3Menadione 1.6 Menadione is a potent inhibitor, indicating the importance of CBR1/3.[1][5]
MCF-7Dominant CBR1/3Menadione 9.8 Menadione is an effective inhibitor, supporting the role of CBR1/3.[1][5]
293T (AKR1B10 overexpressing)AKR1B10Epalrestat-AKR1B10 expression significantly increases this compound formation.[3]

Note: The IC₅₀ values represent the concentration of the inhibitor required to reduce this compound formation by 50% in the respective cell lines. These cellular assays provide valuable insights into the functional roles of these enzymes in a more complex biological environment.

Mandatory Visualization

Idarubicin_Metabolism Metabolic Pathway of Idarubicin to this compound Idarubicin Idarubicin This compound This compound (Active Metabolite) Idarubicin->this compound C-13 Carbonyl Reduction Enzymes AKR1C3 CBR1 AKR1B10 Enzymes->Idarubicin

Caption: Primary metabolic conversion of idarubicin.

Experimental_Workflow Workflow for Validating Enzyme Roles in this compound Metabolism cluster_in_vitro In Vitro Assays cluster_cellular Cellular Assays Recombinant_Enzyme Recombinant Human AKR1C3, CBR1, AKR1B10 Incubate_IDA Incubate with Idarubicin and NADPH Recombinant_Enzyme->Incubate_IDA Quantify_Metabolite_IV Quantify this compound (e.g., HPLC, LC-MS) Incubate_IDA->Quantify_Metabolite_IV Determine_Kinetics Determine Kinetic Parameters (K_m, V_max) Quantify_Metabolite_IV->Determine_Kinetics Cell_Lines Select Cell Lines with Varying Enzyme Expression (e.g., HepG2, HEK293) Treat_IDA Treat Cells with Idarubicin +/- Inhibitors Cell_Lines->Treat_IDA Lyse_Cells Lyse Cells and Extract Metabolites Treat_IDA->Lyse_Cells Quantify_Metabolite_Cell Quantify Intracellular This compound (LC-MS/MS) Lyse_Cells->Quantify_Metabolite_Cell Determine_IC50 Determine Inhibitor IC₅₀ Quantify_Metabolite_Cell->Determine_IC50 Enzyme_Comparison Comparative Roles of Enzymes in this compound Formation Idarubicin Idarubicin AKR1C3 AKR1C3 Idarubicin->AKR1C3 CBR1 CBR1 Idarubicin->CBR1 AKR1B10 AKR1B10 Idarubicin->AKR1B10 This compound This compound AKR1C3->this compound High efficiency (inferred from inhibition) CBR1->this compound Significant contribution (inferred from inhibition) AKR1B10->this compound High catalytic efficiency (in vitro data)

References

Idarubicinol vs. Idarubicin: A Comparative Analysis in Overcoming Drug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of idarubicinol and its parent drug, idarubicin (B193468), in the context of overcoming drug resistance in cancer therapy. The information presented is supported by experimental data to aid researchers and drug development professionals in understanding the nuanced differences between these two potent anthracyclines.

Executive Summary

Idarubicin is a second-generation anthracycline antibiotic known for its high potency and efficacy in treating various leukemias. Its major metabolite, this compound, also possesses cytotoxic activity. A key challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). This guide demonstrates that while both idarubicin and this compound are powerful cytotoxic agents, idarubicin exhibits a superior ability to circumvent P-gp-mediated drug resistance compared to this compound . This is primarily attributed to its lower susceptibility to efflux by P-gp, leading to higher intracellular accumulation in resistant cells.

Data Presentation

Table 1: Comparative Cytotoxicity (IC50) of Idarubicin and this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values for idarubicin and its metabolite this compound in various cancer cell lines, including those sensitive and resistant to other chemotherapeutic agents. Lower IC50 values indicate higher cytotoxic potency.

Cell LineResistance PhenotypeCompoundIC50 (ng/mL)Reference
MCF-7 (monolayer)SensitiveIdarubicin3.3 ± 0.4[1]
This compound3.6 ± 0.7[1]
MCF-7 (spheroids)SensitiveIdarubicin7.9 ± 1.1[1]
This compound5.3 ± 0.7[1]
FLCSensitiveIdarubicinSimilar to this compound[2]
This compoundSimilar to Idarubicin[2]
K562SensitiveIdarubicinSimilar to this compound[2]
This compoundSimilar to Idarubicin[2]
FLCRMultidrug-Resistant (P-gp+)Idarubicin3-4 times more active than this compound[2]
This compound-[2]
K562RMultidrug-Resistant (P-gp+)Idarubicin3-4 times more active than this compound[2]
This compound-[2]
RPMI 8226-SSensitiveIdarubicin-[3]
8226-R7Multidrug-Resistant (P-gp+)Idarubicin10-50 fold more potent than DNR/DOX[3]
8226-Dox40Multidrug-Resistant (P-gp+)Idarubicin10-50 fold more potent than DNR/DOX[3]
This compoundMore susceptible to P-gp transport than Idarubicin[3]

DNR: Daunorubicin (B1662515); DOX: Doxorubicin (B1662922)

Table 2: Cellular Accumulation and Retention

This table highlights the differences in cellular uptake and retention between idarubicin and this compound in multidrug-resistant cell lines.

Cell LineCompoundKey FindingReference
FLCR (MDR)IdarubicinHigher intracellular uptake than this compound[2]
This compoundLower intracellular uptake than Idarubicin[2]
K562R (MDR)IdarubicinHigher intracellular uptake than this compound[2]
This compoundLower intracellular uptake than Idarubicin[2]
CEM-VBL (MDR)Idarubicin10 times more rapid uptake than Daunorubicin[4]
71% retention after 2 hours[4]
HL-60/RV+ (MDR)Idarubicin51% retention after 2 hours[4]

Mechanism of Action and Drug Resistance

Both idarubicin and this compound exert their cytotoxic effects primarily by inhibiting topoisomerase II , an enzyme crucial for DNA replication and repair.[5][6] This inhibition leads to the stabilization of the topoisomerase II-DNA cleavable complex, resulting in DNA strand breaks and subsequent apoptosis.[5] Studies have shown that idarubicin and this compound are equipotent in forming these cleavable complexes.[5]

The key difference in their effectiveness against resistant cancer cells lies in their interaction with the P-glycoprotein (P-gp) efflux pump . P-gp is a transmembrane protein that actively transports a wide range of xenobiotics, including many chemotherapy drugs, out of the cell, thereby reducing their intracellular concentration and efficacy.

  • Idarubicin is a poorer substrate for P-gp compared to other anthracyclines like daunorubicin and doxorubicin, and importantly, also a poorer substrate than its metabolite, this compound.[2][3][7] Its higher lipophilicity contributes to a more rapid cellular uptake.[8]

  • This compound , on the other hand, is more readily recognized and effluxed by P-gp, leading to lower intracellular concentrations in MDR cells.[2][3][7] This increased susceptibility to P-gp-mediated efflux makes this compound less effective than its parent drug in overcoming this common mechanism of drug resistance.

Signaling Pathways and Experimental Workflows

P-glycoprotein (P-gp) Mediated Drug Efflux

The following diagram illustrates the mechanism by which P-gp contributes to multidrug resistance by actively pumping drugs like this compound out of the cancer cell.

P_glycoprotein_Efflux cluster_cell Cancer Cell Drug_In Idarubicin / this compound Pgp P-glycoprotein (P-gp) Drug_In->Pgp Binding Nucleus Nucleus Drug_In->Nucleus Intracellular Accumulation ADP ADP + Pi Pgp->ADP Drug_Out Effluxed Drug Pgp->Drug_Out Efflux ATP ATP ATP->Pgp Hydrolysis Extracellular Extracellular Space Topoisomerase Topoisomerase II Inhibition -> Apoptosis Nucleus->Topoisomerase

Caption: P-gp mediated drug efflux from a cancer cell.

Metabolism of Idarubicin to this compound

Idarubicin is metabolized in the body to its active metabolite, this compound, through the action of aldo-keto reductases.

Metabolism Idarubicin Idarubicin This compound This compound Idarubicin->this compound Metabolism Enzyme Aldo-keto reductases Enzyme->Idarubicin

Caption: Metabolic conversion of idarubicin to this compound.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for determining the cytotoxic effects of idarubicin and this compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of idarubicin and this compound in culture medium. Replace the existing medium with the drug-containing medium and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and plot a dose-response curve to determine the IC50 value.

MTT_Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with Idarubicin or this compound A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate for 2-4 hours D->E F 6. Add Solubilization Solution E->F G 7. Measure Absorbance at 570 nm F->G H 8. Calculate IC50 Values G->H

References

Comparative Proteomic Analysis of Idarubicinol Treatment: An In-Depth Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the proteomic effects of Idarubicinol on cells. Due to a notable scarcity of direct experimental proteomics data for this compound in publicly available literature, this comparison synthesizes information from its parent compound, Idarubicin, and other closely related anthracyclines like Doxorubicin and Daunorubicin. Crucially, this guide incorporates insights from in silico computational studies that predict the protein interactions of Daunorubicinol, a structurally analogous metabolite, to infer the potential proteomic landscape of this compound.[1]

Executive Summary of Proteomic Findings

  • DNA Damage Response: Anthracyclines are well-known for intercalating with DNA and inhibiting topoisomerase II, leading to DNA strand breaks.[2] This triggers a robust DNA damage response, altering the expression of proteins involved in DNA repair, cell cycle arrest, and apoptosis.

  • Apoptosis Regulation: A primary mechanism of anthracycline-induced cell death is the induction of apoptosis. Proteomic studies on related compounds show significant changes in the expression of pro-apoptotic and anti-apoptotic proteins.

  • Cell Cycle Control: In response to DNA damage, cells often arrest the cell cycle to allow for repair. This is reflected in the altered expression of cyclins, cyclin-dependent kinases (CDKs), and other cell cycle regulatory proteins.

  • Cellular Metabolism: Cancer cells exhibit altered metabolism, and chemotherapy can further impact these pathways. Proteomic analyses have identified changes in proteins involved in glycolysis, mitochondrial function, and oxidative stress responses.

  • Multidrug Resistance: A significant challenge in chemotherapy is the development of multidrug resistance. In silico studies suggest that this compound's analogous metabolite, Daunorubicinol, has a stronger interaction with proteins associated with this phenomenon.[1]

Computational analyses comparing Daunorubicin to its metabolite, Daunorubicinol, suggest that the metabolite may have a reduced capacity to induce apoptosis but a stronger interaction with proteins linked to multidrug resistance and cardiotoxicity.[1] By extension, this compound may exhibit a similar profile compared to its parent drug, Idarubicin.

Quantitative Proteomic Data

The following table summarizes key protein and pathway alterations observed in cells treated with Doxorubicin and Daunorubicin, which serve as a proxy for the potential effects of this compound. The inferred effects of this compound are based on computational predictions for the structurally similar metabolite, Daunorubicinol.

Biological ProcessKey Proteins/Pathways Altered by Doxorubicin/DaunorubicinInferred Alterations by this compound (based on in silico data for Daunorubicinol)
DNA Damage & Repair ↑ ATM, ↑ CHK2, ↑ p53, ↑ BRCA1Similar upregulation of DNA damage response proteins is expected.
Apoptosis ↑ Bax, ↓ Bcl-2, ↑ Caspase-3 activationPotentially reduced induction of pro-apoptotic proteins compared to the parent drug.[1]
Cell Cycle Regulation ↓ Cyclin B1, ↓ CDK1, ↑ p21Similar cell cycle arrest mechanisms are likely to be activated.
Multidrug Resistance ↑ P-glycoprotein (MDR1/ABCB1)Potentially stronger interaction with and upregulation of multidrug resistance proteins.[1]
Cardiotoxicity Alterations in mitochondrial proteins, ↑ ROSPotentially stronger interaction with proteins associated with cardiotoxicity.[1]
Cellular Metabolism ↓ ATP synthase subunits, Altered glycolytic enzymesSimilar impacts on cellular energy metabolism are anticipated.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of proteomic studies. Below is a generalized protocol for a quantitative proteomic analysis of drug-treated cells.

Cell Culture and Treatment

Human cancer cell lines (e.g., leukemia, breast, or liver cancer lines) are cultured in appropriate media under standard conditions (37°C, 5% CO2). Cells are seeded and allowed to adhere or reach a specific density before being treated with a predetermined concentration of the drug (e.g., this compound) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 or 48 hours).

Cell Lysis and Protein Extraction

Following treatment, cells are harvested and washed with ice-cold phosphate-buffered saline (PBS). The cell pellets are then resuspended in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation. The lysate is then sonicated or subjected to freeze-thaw cycles to ensure complete cell disruption. The total protein concentration is determined using a standard protein assay, such as the BCA or Bradford assay.

Protein Digestion

A standardized amount of protein from each sample is taken for digestion. The proteins are first reduced with dithiothreitol (B142953) (DTT) and then alkylated with iodoacetamide (B48618) to prevent the reformation of disulfide bonds. The proteins are then digested into smaller peptides using a protease, most commonly trypsin, overnight at 37°C.

Peptide Labeling (for labeled quantification)

For quantitative analysis using methods like Tandem Mass Tag (TMT) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), the digested peptides from each sample are labeled with a specific isobaric tag. After labeling, the samples are combined into a single mixture.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The peptide mixture is separated using reverse-phase liquid chromatography based on hydrophobicity. The separated peptides are then introduced into a high-resolution mass spectrometer. The mass spectrometer performs two stages of mass analysis (MS and MS/MS). In the first stage (MS1), the mass-to-charge ratio of the intact peptides is measured. In the second stage (MS2), specific peptides are fragmented, and the masses of the resulting fragment ions are measured.

Data Analysis

The raw mass spectrometry data is processed using specialized software (e.g., MaxQuant, Proteome Discoverer). The MS/MS spectra are searched against a protein database (e.g., UniProt) to identify the peptide sequences and, consequently, the proteins. For quantitative analysis, the software calculates the relative abundance of each protein across the different samples based on the intensity of the reporter ions (for labeled methods) or the peptide peak areas (for label-free methods). Statistical analysis is then performed to identify proteins that are significantly differentially expressed between the drug-treated and control groups.

Visualizations

Experimental Workflow

Experimental_Workflow General Workflow for Comparative Proteomics cluster_sample_prep Sample Preparation cluster_processing Protein Processing cluster_analysis Analysis cell_culture Cell Culture & Treatment cell_lysis Cell Lysis & Protein Extraction cell_culture->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant digestion Protein Digestion (Trypsin) protein_quant->digestion labeling Peptide Labeling (e.g., TMT) digestion->labeling lc_ms LC-MS/MS Analysis labeling->lc_ms data_analysis Data Processing & Quantification lc_ms->data_analysis bioinformatics Bioinformatics & Pathway Analysis data_analysis->bioinformatics

Caption: A generalized workflow for a quantitative proteomics experiment.

Inferred Signaling Pathways Affected by this compound

Signaling_Pathways Inferred Signaling Pathways of this compound cluster_drug Drug Action cluster_cellular_targets Cellular Targets cluster_cellular_response Cellular Response This compound This compound DNA Nuclear DNA This compound->DNA Intercalation TopoII Topoisomerase II This compound->TopoII Inhibition MDR_Proteins Multidrug Resistance Proteins (e.g., P-gp) This compound->MDR_Proteins Stronger Interaction* DNA_Damage DNA Strand Breaks DNA->DNA_Damage TopoII->DNA_Damage Drug_Efflux Drug Efflux (Increased) MDR_Proteins->Drug_Efflux Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis (Reduced Induction) DNA_Damage->Apoptosis *Inferred from in silico data

Caption: Inferred signaling pathways impacted by this compound.

References

Unveiling the Apoptotic Power of Idarubicinol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the apoptotic pathway induced by Idarubicinol, the active metabolite of the anthracycline chemotherapeutic agent Idarubicin (B193468). We present a synthesis of experimental data comparing its cytotoxic and pro-apoptotic effects with other widely used anthracyclines, namely Daunorubicin (B1662515) and Doxorubicin. Detailed experimental protocols for key apoptosis assays are provided to support the reproducibility of these findings.

This compound's Mechanism of Apoptotic Induction

This compound, like its parent compound Idarubicin, exerts its potent anti-cancer effects primarily through the induction of apoptosis. The signaling cascade is initiated through a multi-pronged attack on cancer cells, primarily involving the inhibition of DNA topoisomerase II and the generation of reactive oxygen species (ROS). This culminates in the activation of the intrinsic apoptotic pathway.

The key molecular events in this compound-induced apoptosis are:

  • Topoisomerase II Inhibition: this compound, along with Idarubicin, forms stable complexes with DNA and topoisomerase IIα.[1] This traps the enzyme in a state where it has created double-strand breaks in the DNA but cannot reseal them.

  • DNA Damage Response: The accumulation of irreparable DNA double-strand breaks triggers a robust DNA damage response, leading to cell cycle arrest.[2]

  • Induction of Oxidative Stress: The quinone moiety in the this compound structure can undergo redox cycling, leading to the production of ROS. This oxidative stress further damages cellular components, including DNA, lipids, and proteins, contributing to the apoptotic signal.[2][3]

  • Mitochondrial Pathway Activation: The cellular stress induced by DNA damage and ROS production leads to the activation of the mitochondrial (intrinsic) pathway of apoptosis. This involves changes in the mitochondrial membrane potential and the release of pro-apoptotic factors.

  • Caspase Cascade Activation: The signaling cascade converges on the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of key cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4][5]

Comparative Cytotoxicity of this compound and Other Anthracyclines

Experimental data consistently demonstrates the high cytotoxic potency of this compound, which is comparable to its parent drug, Idarubicin, and superior to other anthracyclines like Daunorubicin and Doxorubicin.

DrugCell LineIC50 (Concentration)Reference
This compound K562 (Human Leukemia)More potent than Daunorubicin and Doxorubicin[1]
Idarubicin K562 (Human Leukemia)Equipotent to this compound[1]
Daunorubicin K562 (Human Leukemia)Less potent than Idarubicin and this compound[1]
Doxorubicin K562 (Human Leukemia)Less potent than Idarubicin and this compound[1]

Note: Specific IC50 values for this compound are not always detailed separately from Idarubicin in the literature, with studies often confirming their equipotency.

A study comparing Idarubicin and Daunorubicin in various leukemia cell lines showed that Idarubicin was consistently more potent. For example, in HL-60 cells, the IC50 for Idarubicin was significantly lower than that for Daunorubicin. Furthermore, Idarubicin induced apoptosis at a much faster rate.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound-induced apoptosis are provided below.

Western Blotting for Apoptosis-Related Proteins

Objective: To detect the expression levels of key apoptotic proteins such as cleaved caspase-3, Bax, and Bcl-2.

Protocol:

  • Cell Lysis: Treat cells with this compound or other compounds for the desired time. Harvest and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caspase-3 Activity Assay

Objective: To quantify the activity of caspase-3, a key executioner caspase in apoptosis.

Protocol:

  • Cell Lysate Preparation: Treat cells as described for Western blotting and prepare cell lysates.

  • Assay Reaction: In a 96-well plate, add cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader. The signal is proportional to the caspase-3 activity.

  • Data Analysis: Normalize the caspase-3 activity to the protein concentration of the cell lysate.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

  • Cell Fixation and Permeabilization: Fix cells with paraformaldehyde and then permeabilize with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.

  • TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs (e.g., Br-dUTP). TdT will add the labeled nucleotides to the 3'-hydroxyl ends of the fragmented DNA.

  • Detection: If using an indirect method, incubate with a fluorescently labeled antibody that recognizes the incorporated nucleotides.

  • Counterstaining: Stain the cell nuclei with a DNA dye such as DAPI or Hoechst.

  • Analysis: Visualize the cells using a fluorescence microscope or quantify the percentage of apoptotic cells using flow cytometry.

Visualizing the Pathway and Workflow

To better understand the molecular interactions and experimental procedures, the following diagrams have been generated.

Idarubicinol_Apoptosis_Pathway cluster_stimulus Cellular Insult cluster_upstream Upstream Events cluster_dna_damage DNA Damage Response cluster_mitochondrial Mitochondrial Pathway cluster_downstream Downstream Execution This compound This compound TopoII Topoisomerase II Inhibition This compound->TopoII ROS Reactive Oxygen Species (ROS) Generation This compound->ROS DNA_damage DNA Double-Strand Breaks TopoII->DNA_damage ROS->DNA_damage Mito_potential Loss of Mitochondrial Membrane Potential ROS->Mito_potential Cell_cycle_arrest Cell Cycle Arrest DNA_damage->Cell_cycle_arrest Bax Bax Activation DNA_damage->Bax Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis If damage is irreparable Caspase9 Caspase-9 Activation Mito_potential->Caspase9 Bax->Mito_potential Bcl2 Bcl-2 Inhibition Bcl2->Bax Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Experimental_Workflow cluster_assays Apoptosis Assays start Cancer Cell Culture treatment Treatment with this compound or other Anthracyclines start->treatment harvest Cell Harvesting treatment->harvest western Western Blotting (Cleaved Caspase-3, Bax, Bcl-2) harvest->western caspase_assay Caspase-3 Activity Assay harvest->caspase_assay tunel TUNEL Assay (DNA Fragmentation) harvest->tunel analysis Data Analysis and Comparison western->analysis caspase_assay->analysis tunel->analysis

Caption: General experimental workflow for comparing apoptosis.

References

Idarubicinol's Potent Anti-Leukemic Activity in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of idarubicinol, the primary active metabolite of the anthracycline idarubicin (B193468), in preclinical xenograft models of human leukemia. While direct head-to-head in vivo studies focusing solely on this compound are limited, this document synthesizes available data to offer insights into its potent anti-leukemic activity and compares it with its parent drug, idarubicin.

Executive Summary

This compound is rapidly formed following the administration of idarubicin and demonstrates significant cytotoxic activity against leukemia cells.[1] Pharmacokinetic studies reveal that this compound has a longer half-life and can achieve higher concentrations in tissues compared to idarubicin, suggesting a substantial contribution to the overall anti-leukemic effect of the parent drug.[2] In vitro studies have shown that this compound is as potent as idarubicin in sensitive leukemia cell lines.[2] Although specific quantitative data from human leukemia xenograft models focusing exclusively on this compound is scarce, evidence from murine leukemia models provides valuable insights into its efficacy.

Quantitative Data Presentation

CompoundAnimal ModelLeukemia Cell LineDosing RegimenEfficacy EndpointOutcomeReference
This compound MiceP388 LeukemiaNot SpecifiedCytotoxicityShowed 38% of the activity of Idarubicin[3]
Idarubicin MiceP388 LeukemiaOptimal intravenous doseT/C (%)*200-250%[3]

*%T/C (Treated/Control) is a common metric in preclinical oncology studies, representing the relative size of the tumor in treated animals compared to control animals. A lower T/C value indicates greater antitumor activity.

Experimental Protocols

Below is a representative experimental protocol for evaluating the efficacy of a compound like this compound in a human leukemia xenograft model, synthesized from methodologies described in preclinical studies of idarubicin.[4]

Objective: To evaluate the in vivo anti-leukemic efficacy of this compound in a human acute myeloid leukemia (AML) xenograft mouse model.

Materials:

  • Cell Line: Human AML cell line (e.g., HL-60, MV4-11)

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID, NSG), 6-8 weeks old

  • Test Compound: this compound, formulated in a suitable vehicle (e.g., sterile saline)

  • Control Groups: Vehicle control, positive control (e.g., Idarubicin)

  • Equipment: Calipers for tumor measurement, animal weighing scales, cell culture supplies, flow cytometer.

Methodology:

  • Cell Culture: The human AML cell line is cultured under standard conditions.

  • Xenograft Implantation: A specified number of leukemia cells (e.g., 5 x 10^6) are injected subcutaneously or intravenously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is also monitored as an indicator of toxicity.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.

  • Drug Administration: this compound is administered via a clinically relevant route (e.g., intravenous or intraperitoneal) at various dose levels. The dosing schedule can be, for example, once daily for five consecutive days.

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include overall survival, body weight changes, and analysis of leukemic cell infiltration in various organs (e.g., bone marrow, spleen) by flow cytometry at the end of the study.

  • Data Analysis: Tumor growth curves and survival plots are generated. Statistical analysis is performed to compare the efficacy of this compound with the control groups.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_engraftment Engraftment cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis cell_culture Human Leukemia Cell Culture xenograft Subcutaneous/Intravenous Injection of Leukemia Cells cell_culture->xenograft animal_model Immunocompromised Mice animal_model->xenograft monitoring Tumor Growth & Body Weight Monitoring xenograft->monitoring randomization Randomization into Treatment Groups monitoring->randomization treatment Administration of This compound / Controls randomization->treatment endpoints Efficacy Endpoints: - Tumor Growth Inhibition - Survival Analysis treatment->endpoints data_analysis Statistical Analysis endpoints->data_analysis signaling_pathway This compound This compound dna_intercalation DNA Intercalation This compound->dna_intercalation topoisomerase_II Topoisomerase II Inhibition This compound->topoisomerase_II dna_damage DNA Double-Strand Breaks dna_intercalation->dna_damage topoisomerase_II->dna_damage cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

References

Idarubicinol: A Substrate for ABC Transporters? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Idarubicinol, the major active metabolite of the anthracycline chemotherapeutic agent Idarubicin, as a substrate for ATP-binding cassette (ABC) transporters. Overexpression of ABC transporters is a significant mechanism of multidrug resistance (MDR) in cancer cells, limiting the efficacy of many anticancer drugs. Understanding the interaction of chemotherapeutic agents and their metabolites with these transporters is crucial for predicting drug resistance and developing strategies to overcome it.

This document summarizes available experimental data on the interaction of this compound with P-glycoprotein (Pgp, ABCB1) and discusses the current knowledge gap regarding its interaction with Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1) and Breast Cancer Resistance Protein (BCRP, ABCG2).

This compound and P-glycoprotein (ABCB1)

Experimental evidence strongly indicates that this compound is a substrate for the ABC transporter P-glycoprotein (ABCB1). Studies consistently demonstrate that cancer cell lines overexpressing P-gp exhibit increased resistance to this compound compared to their sensitive parental counterparts. This resistance is attributed to the active efflux of this compound from the cells, mediated by P-gp.

Comparative Cytotoxicity

The following table summarizes the cytotoxic activity (IC50 values) of this compound and its parent drug, Idarubicin, in sensitive and P-gp-overexpressing multidrug-resistant (MDR) cell lines. The data consistently show a significant increase in the IC50 value for this compound in MDR cells, indicating reduced efficacy. In contrast, Idarubicin is less affected by P-gp-mediated resistance.

Cell LineDrugIC50 (Sensitive)IC50 (MDR)Resistance Factor (IC50 MDR / IC50 Sensitive)Reference
NIH-3T3Idarubicin--1.8[1]
NIH-3T3This compound --7.8[1]
HL-60/WIdarubicin--3-16[2]
HL-60/WDaunorubicin--65-117[2]

Note: Specific IC50 values were not provided in all cited abstracts, but resistance factors were reported.

The resistance to this compound in P-gp-overexpressing cells can be reversed by P-gp inhibitors, such as verapamil (B1683045) and cyclosporin (B1163) A, further confirming its role as a substrate. For instance, in NIH-MDR1-G185 cells, verapamil fully restored the sensitivity to this compound[1].

Cellular Accumulation

Studies on cellular drug accumulation provide further evidence for this compound's transport by P-gp. In MDR cell lines, the intracellular accumulation of this compound is significantly lower than in sensitive cell lines. This reduced accumulation is a direct consequence of P-gp-mediated efflux. The addition of P-gp inhibitors restores the intracellular concentration of this compound in resistant cells to levels comparable to those in sensitive cells. In MDR cell lines, the P-gp modulator cyclosporine A demonstrated a greater enhancement of this compound accumulation compared to its effect on Idarubicin[2].

This compound and MRP1 (ABCC1) / BCRP (ABCG2)

Currently, there is a lack of direct experimental evidence in the public domain to definitively classify this compound as a substrate for MRP1 or BCRP. While some research suggests that the parent drug, Idarubicin, may have its DNA intercalation reduced by MRP1, this finding has not been directly extended to its metabolite, this compound[3]. The interaction of this compound with BCRP remains uninvestigated in the reviewed literature.

This represents a significant knowledge gap in understanding the full spectrum of resistance mechanisms that may affect this compound's clinical efficacy. Further research, including in vitro transport assays using MRP1- and BCRP-overexpressing cell lines or membrane vesicles, is necessary to elucidate the role of these transporters in this compound efflux.

Comparator Substrates for ABC Transporters

To provide context for future studies, the following table lists established substrates for the three major ABC transporters discussed.

ABC TransporterComparator Substrates
P-glycoprotein (ABCB1) Doxorubicin (B1662922), Daunorubicin, Vincristine, Paclitaxel
MRP1 (ABCC1) Daunorubicin, Vincristine, Etoposide, Methotrexate
BCRP (ABCG2) Mitoxantrone, Topotecan, SN-38, Methotrexate

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key experiments used to assess the interaction of compounds with ABC transporters.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Incubation: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and a known substrate as a positive control. Include untreated cells as a negative control. For reversal experiments, co-incubate with an ABC transporter inhibitor (e.g., verapamil). Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Cellular Accumulation Assay

This assay measures the intracellular concentration of a fluorescent drug or a drug that can be quantified by methods like HPLC.

  • Cell Seeding: Plate cells in a suitable format (e.g., 6-well plates or suspension culture).

  • Drug Incubation: Incubate the cells with a fixed concentration of the fluorescent drug (or the drug of interest) for various time points. For reversal experiments, pre-incubate with an ABC transporter inhibitor before adding the drug.

  • Washing: At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

  • Cell Lysis and Quantification: Lyse the cells and quantify the intracellular drug concentration using flow cytometry (for fluorescent drugs) or HPLC.

  • Data Analysis: Plot the intracellular drug concentration over time to determine the rate of accumulation.

ATPase Assay

This assay measures the ATP hydrolysis activity of ABC transporters, which is often stimulated by the transport of their substrates.

  • Membrane Vesicle Preparation: Use membrane vesicles prepared from cells overexpressing the specific ABC transporter of interest.

  • Reaction Setup: Incubate the membrane vesicles with a reaction buffer containing ATP and varying concentrations of the test compound. Include a known substrate as a positive control and a potent inhibitor (e.g., vanadate) to determine the transporter-specific ATPase activity.

  • Incubation: Allow the reaction to proceed at 37°C for a defined period.

  • Phosphate (B84403) Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).

  • Data Analysis: Calculate the rate of ATP hydrolysis at different concentrations of the test compound to determine if it stimulates or inhibits the transporter's ATPase activity.

Visualizations

Experimental Workflow for Validating an ABC Transporter Substrate

experimental_workflow cluster_in_vitro In Vitro Validation start Hypothesized Substrate (e.g., this compound) cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) start->cytotoxicity accumulation Cellular Accumulation Assay start->accumulation atpase ATPase Assay start->atpase conclusion Confirmed Substrate cytotoxicity->conclusion Increased IC50 in MDR cells Reversed by inhibitor accumulation->conclusion Decreased accumulation in MDR cells Reversed by inhibitor atpase->conclusion Stimulation of ATPase activity

Caption: Workflow for validating a compound as an ABC transporter substrate.

Logical Relationship of this compound with ABCB1

Caption: Interaction between this compound and the ABCB1 transporter.

References

Idarubicinol's Synergistic Potential with Novel Targeted Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic effects of Idarubicinol, the active metabolite of the anthracycline antibiotic Idarubicin (B193468), with novel targeted therapies. While direct preclinical studies on this compound in combination settings are limited, its comparable cytotoxic activity to its parent compound, Idarubicin, allows for informed extrapolation from studies involving Idarubicin. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular pathways to support further research and drug development in oncology.

Quantitative Analysis of Synergistic Effects

The following tables summarize the in vitro efficacy of this compound and Idarubicin, and the synergistic effects of Idarubicin in combination with targeted therapies in various cancer cell lines. Given that this compound is the principal active metabolite of Idarubicin, the synergistic data for Idarubicin serves as a strong indicator of this compound's potential in combination therapies.

Table 1: Comparative Cytotoxicity of this compound and Idarubicin

CompoundCell LineCancer TypeIC50 (ng/mL)Reference
This compoundMCF-7 (Monolayer)Breast Cancer3.6 ± 0.7[1]
IdarubicinMCF-7 (Monolayer)Breast Cancer3.3 ± 0.4[1]
This compoundMCF-7 (Spheroid)Breast Cancer5.3 ± 0.7[1]
IdarubicinMCF-7 (Spheroid)Breast Cancer7.9 ± 1.1[1]

Table 2: Synergistic Effects of Idarubicin with Targeted Therapies in Acute Myeloid Leukemia (AML) Cell Lines

Targeted TherapyTargetCell LinesObserved EffectQuantitative Synergy Score (if available)Reference
Venetoclax (ABT-199)BCL-2Multiple AML cell linesStrong SynergyNot specified, but described as "strong synergistic effects"[2]
SorafenibFLT3, RAF KinaseFLT3-mutant AMLHigh Complete Remission Rate (in clinical trials)Not applicable (clinical data)[3][4]
GilteritinibFLT3FLT3-mutant AMLHigh Complete Remission/Incomplete Recovery Rate (in clinical trials)Not applicable (clinical data)
Midostaurin (B1676583)FLT3FLT3-mutant AMLHigh Complete Remission Rate (in clinical trials)Not applicable (clinical data)[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of protocols typically employed in the assessment of cytotoxicity and drug synergy.

In Vitro Cytotoxicity Assay (IC50 Determination)

This protocol is used to determine the concentration of a drug that inhibits 50% of cell growth.

  • Cell Culture: Cancer cell lines (e.g., MCF-7 for breast cancer, various AML cell lines) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: A range of concentrations of this compound or the targeted therapy is added to the wells.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability is measured using a method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is added to the wells and incubated, allowing viable cells to convert it into formazan (B1609692) crystals.

  • Data Analysis: The formazan crystals are dissolved, and the absorbance is read using a microplate reader. The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Drug Synergy Assessment (Checkerboard Assay)

The checkerboard assay is a common method to evaluate the interaction between two drugs.

  • Plate Setup: A 96-well plate is prepared with serial dilutions of Drug A (e.g., this compound) along the x-axis and serial dilutions of Drug B (e.g., a targeted therapy) along the y-axis. This creates a matrix of different concentration combinations.

  • Cell Seeding and Treatment: Cancer cells are seeded into the wells containing the drug combinations.

  • Incubation and Viability Assessment: The plate is incubated, and cell viability is assessed as described in the cytotoxicity assay protocol.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each combination. The FIC is the sum of the IC50 of each drug in combination divided by its IC50 when used alone.

    • Synergy: FIC ≤ 0.5

    • Additive: 0.5 < FIC ≤ 1.0

    • Indifference: 1.0 < FIC ≤ 4.0

    • Antagonism: FIC > 4.0

Visualizing Molecular Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the synergistic action of this compound and targeted therapies.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_Receptor FLT3 Receptor RAS RAS FLT3_Receptor->RAS Activates STAT5 STAT5 FLT3_Receptor->STAT5 Activates PI3K PI3K FLT3_Receptor->PI3K Activates FLT3_Inhibitor FLT3 Inhibitor (e.g., Sorafenib, Gilteritinib) FLT3_Inhibitor->FLT3_Receptor Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Gene Transcription (Proliferation, Survival) ERK->Proliferation_Survival STAT5->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival This compound This compound Topoisomerase_II Topoisomerase II This compound->Topoisomerase_II Inhibits DNA_Intercalation DNA Intercalation & Double-Strand Breaks This compound->DNA_Intercalation Causes Apoptosis Apoptosis DNA_Intercalation->Apoptosis Induces

Caption: Synergistic targeting of FLT3 signaling and DNA replication.

cluster_apoptosis Apoptotic Pathway cluster_dna_damage DNA Damage Pathway BCL2 BCL-2 BAX_BAK BAX/BAK BCL2->BAX_BAK Inhibits Mitochondrion Mitochondrion BAX_BAK->Mitochondrion Activates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspases Caspases Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Venetoclax Venetoclax Venetoclax->BCL2 Inhibits This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage Induces p53 p53 DNA_Damage->p53 Activates p53->BAX_BAK Upregulates

Caption: Combined induction of apoptosis via BCL-2 inhibition and DNA damage.

Start Start Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Prepare_Plates Prepare 96-well Plates with Drug Dilution Matrix Cell_Culture->Prepare_Plates Seed_Cells Seed Cells into Plates Prepare_Plates->Seed_Cells Incubate Incubate for Defined Period Seed_Cells->Incubate Assess_Viability Assess Cell Viability (e.g., MTT Assay) Incubate->Assess_Viability Analyze_Data Calculate FIC Index Assess_Viability->Analyze_Data Determine_Interaction Determine Synergy, Additivity, or Antagonism Analyze_Data->Determine_Interaction End End Determine_Interaction->End

Caption: Experimental workflow for in vitro drug synergy assessment.

References

Safety Operating Guide

Safe Disposal of Idarubicinol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of idarubicinol, the primary active metabolite of the antineoplastic agent idarubicin (B193468), are critical for ensuring laboratory safety and environmental protection.[1] Adherence to established protocols is essential to mitigate risks of exposure and contamination while ensuring compliance with regulatory standards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, drawing upon guidelines for antineoplastic agents.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for the parent compound, idarubicin.[2] Idarubicin is classified as fatal if swallowed, may cause genetic defects, is suspected of causing cancer, and may damage fertility or an unborn child.[2][3] Personnel handling this compound waste must be trained in managing cytotoxic and hazardous materials.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecification
Gloves Double chemotherapy-grade gloves are required.[4][5]
Gown A disposable, solid-front, back-closure gown made of a low-permeability fabric.[4][5][6]
Eye Protection Safety goggles or a full-face shield.[4][5][6]
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of aerosolization.[4][5]

All handling of this compound waste should be performed within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[4][5]

Step-by-Step Disposal Procedures for this compound Waste

The disposal of this compound waste must follow a segregated pathway. It is critical to never mix chemotherapeutic waste with regular municipal, biohazardous, or other chemical waste streams.[7][8][9]

Waste Categorization and Segregation

Proper segregation is the first and most crucial step. This compound waste is categorized as either "trace" or "bulk" (non-trace) hazardous waste.

  • Bulk (Non-Trace) Chemotherapy Waste : This category includes unused, expired, or partially full vials of this compound, pourable liquid waste, and materials used to clean up large spills.[5][9] This is considered regulated hazardous chemical waste.

  • Trace Chemotherapy Waste : This includes items contaminated through contact with this compound, such as empty vials, syringes, IV bags (containing less than 3% of the original volume), used PPE, and contaminated labware.[5][9]

Packaging and Labeling

The correct containerization and labeling are essential for safety and regulatory compliance.

Table 2: Waste Container and Labeling Guide

Waste TypeContainer TypeLabeling Requirements
Bulk Liquid Waste Dedicated, leak-proof, compatible hazardous waste container with a tight-fitting lid.[4][8]"Hazardous Waste," "Chemotherapeutic Waste," and the chemical name (this compound).[7][8]
Bulk Solid Waste Puncture-resistant container, often a special black or yellow RCRA container.[7][8]"Hazardous Waste," "Chemotherapeutic Waste," and the chemical name (this compound).[7][8]
Trace Contaminated Items (Non-Sharps) Designated yellow chemotherapy waste bags placed inside a rigid container.[5][8]"Chemotherapeutic Waste," "Trace Chemotherapy."[8]
Trace Sharps Waste Designated puncture-proof, leak-proof sharps container, often yellow or white with a yellow lid.[4][8][10]"Chemotherapeutic Sharps Waste."[4]

Important Notes:

  • Syringes containing any visible, residual drug (more than a trace amount) must be disposed of as bulk hazardous chemical waste, not in a sharps container.[7]

  • Never dispose of liquid chemotherapeutic waste down the drain.[8]

  • Never dispose of solid chemotherapeutic waste in the regular trash or standard biohazard bags.[8]

Storage and Final Disposal
  • Storage : Store all sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) in accordance with your institution's policies.[7]

  • Disposal : Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for hazardous waste.[7][8][11] This waste is required to be disposed of by incineration at a regulated facility.[9][11]

start This compound Waste Generated is_pourable Is the waste a pourable liquid or contains >3% original volume? start->is_pourable bulk_waste Bulk (Non-Trace) Chemotherapy Waste is_pourable->bulk_waste Yes trace_waste Trace Chemotherapy Waste is_pourable->trace_waste No is_sharp Is the item a sharp (needle, vial, etc.)? trace_sharps_container Place in labeled Chemotherapy Sharps Container (Yellow) is_sharp->trace_sharps_container Yes trace_solid_container Place in labeled Trace Chemotherapy Bag (Yellow) is_sharp->trace_solid_container No bulk_container Place in sealed, labeled Hazardous Waste Container (Black or Yellow RCRA) bulk_waste->bulk_container trace_waste->is_sharp ehs_pickup Store in SAA and Contact EH&S for Disposal bulk_container->ehs_pickup trace_sharps_container->ehs_pickup trace_solid_container->ehs_pickup

Caption: Logical workflow for the proper segregation and disposal of this compound waste.

Experimental Protocol: Chemical Inactivation

While final disposal must be handled by a certified hazardous waste management service, chemical inactivation can be employed to treat liquid waste from spills or experimental residues prior to collection. There is no single accepted method for all agents, and this procedure is adapted from protocols for related anthracycline compounds.[4][7] A pilot test is recommended to ensure efficacy for your specific waste matrix.

Objective: To degrade this compound into non-mutagenic residues.

Materials:

Procedure:

  • Preparation : Conduct this entire procedure within a certified chemical fume hood while wearing all required PPE.

  • Reagent Addition : For each volume of liquid this compound waste, carefully add an equal volume of 5.25% sodium hypochlorite solution.[4]

  • Inactivation : Gently stir or mix the solution. Allow the reaction to proceed for a minimum of one hour to ensure complete degradation.[4]

  • Neutralization (Optional but Recommended) : After the inactivation period, slowly add sodium thiosulfate solution to the mixture until the chlorine odor is no longer detectable. This step reduces the corrosivity (B1173158) of the waste.[4]

  • Final Collection : Even after treatment, the neutralized liquid waste must be collected in a designated hazardous waste container for final disposal by your institution's EH&S department.[4]

prep 1. Work in Fume Hood with Full PPE add_bleach 2. Add Equal Volume of 5.25% Sodium Hypochlorite prep->add_bleach inactivate 3. Stir and React for at least 1 Hour add_bleach->inactivate neutralize 4. (Optional) Neutralize with Sodium Thiosulfate inactivate->neutralize collect 5. Collect in Labeled Hazardous Waste Container neutralize->collect dispose 6. Arrange for EH&S Disposal collect->dispose

Caption: Experimental workflow for the chemical inactivation of this compound waste.

References

Personal protective equipment for handling Idarubicinol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Idarubicinol. As the active metabolite of the cytotoxic drug Idarubicin, this compound requires stringent handling and disposal protocols to minimize exposure and ensure a safe working environment.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in your laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a cytotoxic agent and should be handled with extreme caution.[1] It is classified as a hazardous substance with potential for serious health effects.[3] Appropriate Personal Protective Equipment (PPE) is the primary barrier against exposure and is mandatory when handling this compound.[4]

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Gloves Double-gloving with chemotherapy-grade nitrile gloves.[5][6]Provides a robust barrier against skin contact and absorption. The outer glove should be changed immediately upon contamination.[5]
Gown Disposable, lint-free, solid-front gown with back closure made of a low-permeability fabric.[5][6]Protects skin and personal clothing from contamination by splashes or spills.
Eye Protection Safety goggles or a face shield.[4][7]Shields eyes from accidental splashes of the compound.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) may be required.[5][6]Necessary when there is a risk of aerosolization, such as when handling the powdered form or during spill cleanup.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical to prevent contamination and exposure.

Step-by-Step Handling Procedures

  • Receiving and Unpacking:

    • Inspect the package for any signs of damage or leakage upon arrival.

    • Wear appropriate PPE (gloves and lab coat) during unpacking.

    • Unpack in a designated area, preferably within a chemical fume hood.

  • Preparation and Use:

    • All handling of this compound, including weighing, reconstitution, and dilutions, must be performed in a certified biological safety cabinet (BSC) or a chemical fume hood to minimize inhalation exposure.[6]

    • Use disposable, plastic-backed absorbent pads on work surfaces to contain any potential spills.

    • Employ Luer-Lok syringes and closed-system transfer devices (CSTDs) where feasible to prevent leakage and aerosol generation.

  • Administration (in vitro/in vivo):

    • Ensure all personnel involved in administration are trained on the risks and handling procedures.

    • Wear full PPE during administration procedures.

Emergency and Disposal Plan

Prompt and correct response to emergencies and proper disposal of waste are crucial components of safe laboratory practice.

Emergency Procedures

Emergency SituationImmediate Action
Skin Contact Immediately wash the affected area thoroughly with soap and water.[8][9] Remove contaminated clothing.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.
Spill 1. Evacuate and restrict access to the area. 2. Wear full PPE, including a respirator if the spill involves powder. 3. Contain the spill using a chemotherapy spill kit. 4. Absorb liquids with absorbent pads; gently cover powders with damp cloths to avoid aerosolization. 5. Clean the area with a deactivating agent (e.g., 10% bleach solution), followed by a thorough rinse with water.[9] 6. Dispose of all cleanup materials as cytotoxic waste.
Ingestion Seek immediate medical attention. Do not induce vomiting.[8]

Disposal Plan

All materials contaminated with this compound must be disposed of as cytotoxic waste in accordance with institutional and regulatory guidelines.

  • Waste Segregation:

    • Sharps: Needles, syringes, and glass vials must be placed in a designated, puncture-resistant, and clearly labeled "Chemotherapeutic Sharps Waste" container.[6]

    • Solid Waste: Contaminated gloves, gowns, labware, and absorbent pads should be placed in a designated, leak-proof, and clearly labeled "Chemotherapeutic Waste" container.[6]

    • Liquid Waste: Unused solutions and contaminated liquids should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.[6]

  • Final Disposal: All cytotoxic waste must be handled and disposed of by a licensed hazardous waste management service.

Logical Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.

cluster_prep Preparation & Handling cluster_disposal Waste Disposal cluster_emergency Emergency Procedures start Receive this compound unpack Unpack in Designated Area with PPE start->unpack prepare Prepare in BSC/Fume Hood unpack->prepare administer Administer (In-vitro/In-vivo) prepare->administer spill Spill Occurs prepare->spill If Spill Occurs exposure Personnel Exposure prepare->exposure If Exposure Occurs segregate Segregate Waste administer->segregate Post-Procedure sharps Sharps Container segregate->sharps solid Solid Waste Container segregate->solid liquid Liquid Waste Container segregate->liquid collect Hazardous Waste Collection sharps->collect solid->collect liquid->collect contain Contain & Clean Spill spill->contain first_aid Administer First Aid exposure->first_aid medical Seek Medical Attention first_aid->medical

Caption: Workflow for the safe handling and disposal of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.